molecular formula C10H7NO4 B175010 1H-indole-2,3-dicarboxylic acid CAS No. 103030-09-7

1H-indole-2,3-dicarboxylic acid

Cat. No.: B175010
CAS No.: 103030-09-7
M. Wt: 205.17 g/mol
InChI Key: MBNROFBGTNXXMX-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dicarboxylic acid (CAS 103030-09-7) is a high-purity organic compound with a molecular formula of C10H7NO4 and a molecular weight of 205.17 g/mol. This chemical serves as a versatile and critical building block in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, present in a wide array of biologically active molecules . As a dicarboxylic acid derivative, this compound is particularly valuable for the synthesis of novel compounds targeting specific protein interactions. Research indicates that indole-based structures, especially those with substitutions at the 1-, 2-, and 3-positions, are instrumental in developing inhibitors for proteins like Bcl-2 and Mcl-1, which are significant targets in oncology for their anti-apoptotic effects . Furthermore, indole hybrids are extensively explored for their antimalarial properties, providing researchers with a core structure to develop new therapeutic agents . This reagent is offered with a guaranteed purity of 97% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(13)7-5-3-1-2-4-6(5)11-8(7)10(14)15/h1-4,11H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNROFBGTNXXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625415
Record name 1H-Indole-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103030-09-7
Record name 1H-Indole-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Spectroscopic Maze: A Technical Guide to the Characterization of Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for 1H-Indole-2,3-dicarboxylic acid Spectral Data

In the world of scientific research and drug development, the precise structural elucidation of a molecule is paramount. Spectroscopic data serves as the fingerprint of a compound, providing incontrovertible evidence of its identity and purity. This guide was initially conceived to provide a comprehensive overview of the spectral data for This compound (CAS 103030-09-7). However, a thorough investigation of publicly available scientific literature and chemical databases has revealed a conspicuous absence of experimental spectral data for this specific molecule. While the compound is commercially available, its detailed spectroscopic characterization does not appear to be widely disseminated.[1][2][3][4][5]

To uphold the principles of scientific integrity and provide a technically sound and educational resource, this guide will pivot to a closely related and well-characterized analogue: Indole-2-carboxylic acid . The spectroscopic principles and methodologies detailed herein are directly applicable to the analysis of this compound, should the data become available. By examining the spectral features of indole-2-carboxylic acid, we can establish a robust framework for the interpretation of the spectra of other indole carboxylic acid derivatives.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" for drug design. Consequently, the unambiguous characterization of novel indole derivatives is a critical step in the drug discovery pipeline.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.

Expected ¹H NMR Spectral Data for Indole-2-carboxylic acid
Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-1 (NH)~11.8Broad Singlet-
Carboxylic Acid (-COOH)~13.0Broad Singlet-
H-4~7.67d7.6
H-7~7.48d8.1
H-6~7.26t-
H-5~7.14t-
H-3~7.08s-
Note: Chemical shifts are typically referenced to a solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Data is sourced from ChemicalBook.[6]
The "Why" Behind the Spectrum: An Experiential Interpretation

The downfield chemical shifts of the N-H and -COOH protons are characteristic of acidic protons involved in hydrogen bonding. The aromatic protons of the benzene ring typically appear in the 7-8 ppm region. The splitting patterns (singlet, doublet, triplet) arise from spin-spin coupling between neighboring protons, providing valuable connectivity information. For instance, the doublet observed for H-4 is due to its coupling with H-5.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol is crucial for reproducibility and data integrity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the indole-2-carboxylic acid sample.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for carboxylic acids due to its ability to solubilize polar compounds and the downfield shift of the residual water peak, which avoids interference with analyte signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals to determine the relative number of protons for each resonance.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is an indispensable tool for confirming the number and types of carbon atoms in a structure.

Expected ¹³C NMR Spectral Data for Indole-2-carboxylic acid
Carbon Assignment Chemical Shift (δ) in ppm
C=O (Carboxylic Acid)~163.3
C-7a~137.7
C-2, C-3a~128.9, ~127.3
C-6~124.7
C-4~122.4
C-5~120.4
C-7~112.96
C-3~107.79
Note: Chemical shifts are typically referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). Data is sourced from a publication on the synthesis of new functionalized indoles.[7]
Causality in Carbon Chemical Shifts

The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. Aromatic carbons typically resonate in the 110-140 ppm range.

Experimental Protocol for ¹³C NMR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The sample is dissolved in a deuterated solvent as described for ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer is advantageous for ¹³C NMR to improve signal resolution.

  • Data Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR.

  • Data Processing: The data is processed similarly to ¹H NMR data (Fourier transform, phasing, and calibration).

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Expected Mass Spectrometry Data for Indole-2-carboxylic acid
Ion m/z (Mass-to-Charge Ratio)
[M+H]⁺ (protonated molecule)162.05
[M-H]⁻ (deprotonated molecule)160.04
Molecular Ion (M⁺˙)161.05
Note: The exact mass can be used to determine the elemental formula. The molecular weight of indole-2-carboxylic acid (C₉H₇NO₂) is 161.16 g/mol . Data is sourced from ChemicalBook.[6]
Insights from Ionization Techniques

The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method that is well-suited for polar molecules like carboxylic acids, typically producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. Electron ionization (EI) is a harder technique that can cause fragmentation, providing structural information.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for accurate mass measurements.

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer, and the molecules are ionized using an appropriate technique (e.g., ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Expected IR Spectral Data for Indole-2-carboxylic acid
Functional Group **Characteristic Absorption (cm⁻¹) **
O-H stretch (carboxylic acid)2500-3300 (very broad)
N-H stretch (indole)~3350
C=O stretch (carboxylic acid)1680-1710
C=C stretch (aromatic)1500-1600
C-N stretch1200-1350
Note: The broadness of the O-H stretch is due to hydrogen bonding. Data is based on general values for these functional groups and specific data for indole derivatives.[8]
The Vibrational Story: What the Peaks Tell Us

The IR spectrum provides a quick and reliable confirmation of the presence of key functional groups. The very broad O-H absorption is a hallmark of a carboxylic acid. The sharp N-H stretch confirms the indole moiety, and the strong C=O absorption indicates the presence of the carbonyl group.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is often prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Workflow for IR Spectroscopy Analysis

Caption: Workflow for IR Spectroscopy analysis.

Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive characterization of a molecule like this compound, or its analogue indole-2-carboxylic acid, relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed atomic connectivity, mass spectrometry confirms the molecular weight and elemental formula, and IR spectroscopy identifies the key functional groups. Together, these techniques provide an unambiguous structural assignment, a cornerstone of chemical research and development. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the spectroscopic analysis of indole carboxylic acids.

References

  • This compound. Sunway Pharm Ltd. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central. [Link]

  • synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. ResearchGate. [Link]

  • Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. PMC. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Human Metabolome Database. [Link]

  • N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1H-Indole-2,3-dicarboxylic acid is a molecule of significant interest within the fields of medicinal chemistry and materials science. Its rigid, bicyclic core, derived from the indole scaffold, coupled with the dual carboxylic acid functionalities, presents a unique platform for the design of novel therapeutic agents and functional materials. The strategic placement of the carboxyl groups at the 2 and 3 positions of the indole ring profoundly influences its electronic properties, hydrogen bonding capabilities, and potential for coordination chemistry. This guide provides a comprehensive overview of the known physicochemical properties of this compound, offers expert insights into the causality behind its chemical behavior, and presents standardized protocols for the experimental determination of its key characteristics. While some experimental data for this specific molecule is not extensively reported in publicly accessible literature, this guide leverages data from closely related analogues and foundational chemical principles to provide a robust framework for its study and application.

Introduction: The Scientific Merit of this compound

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of two carboxylic acid groups onto this scaffold, as in this compound, creates a highly functionalized molecule with several key attributes for researchers. The dicarboxylic acid moiety can act as a potent metal chelator, a critical feature for the development of inhibitors for metalloenzymes. Furthermore, the two acidic protons allow for the formation of intricate hydrogen bond networks, which can be exploited in crystal engineering and the design of supramolecular assemblies. In the context of drug development, these carboxylic acid groups can serve as key pharmacophoric features, enabling strong interactions with biological targets such as receptors and enzymes.

Molecular Structure and Chemical Identity

A foundational understanding of this compound begins with its molecular structure and fundamental chemical identifiers.

Table 1: Chemical Identity of this compound
IdentifierValueSource
IUPAC Name This compound-
CAS Number 103030-09-7[1][2]
Molecular Formula C₁₀H₇NO₄[1][2]
Molecular Weight 205.17 g/mol [1][2]
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(=O)O-
InChI InChI=1S/C10H7NO4/c12-9(13)7-5-3-1-2-4-6(5)11-8(7)10(14)15/h1-4,11H,(H,12,13)(H,14,15)[1]
InChIKey MBNROFBGTNXXMX-UHFFFAOYSA-N[1]
Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount in determining its suitability for various applications, from drug delivery to materials science. For this compound, these properties are dictated by the interplay between the aromatic indole core and the two carboxylic acid groups.

Table 2: Summary of Physicochemical Properties of this compound
PropertyValueRemarksSource
Physical Form SolidTypically a powder.[1]
Melting Point Not availableExpected to be high due to strong intermolecular hydrogen bonding. Thermal decomposition may occur at or before the melting point.-
pKa Not availableExpected to have two pKa values, with the first being lower (more acidic) than the second due to the electron-withdrawing nature of the adjacent carboxyl group.-
Solubility Not availableExpected to have low solubility in non-polar organic solvents and water, but should be soluble in polar aprotic solvents (e.g., DMSO, DMF) and aqueous bases.-
Purity ≥95%As commercially available.[1]
Storage Temperature 2-8°CRecommended for long-term stability.
Melting Point and Thermal Stability

Expertise & Experience: The melting point of a crystalline solid is a direct measure of the strength of its crystal lattice. For this compound, the presence of two carboxylic acid groups and an N-H group facilitates extensive intermolecular hydrogen bonding. This is expected to result in a high melting point. However, it is also common for complex organic acids to decompose upon heating before a true melting point is observed. The decarboxylation of indole carboxylic acids is a known thermal reaction.

Experimental Protocol: Determination of Melting Point

A standard capillary melting point apparatus can be used.

  • A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the melting point apparatus.

  • The temperature is increased at a rate of 10-20 °C/min initially.

  • The rate of heating is slowed to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

  • The temperature range over which the sample melts is recorded. Any signs of decomposition (e.g., color change, gas evolution) should be noted.

Acidity (pKa)

Expertise & Experience: this compound is a diprotic acid, and as such, will have two distinct pKa values. The first dissociation (pKa₁) will be more favorable (lower pKa) than the second (pKa₂). This is due to the electrostatic repulsion between the resulting carboxylate anion and the remaining carboxylic acid proton. Furthermore, the electron-withdrawing nature of the indole ring will contribute to the overall acidity, making it a stronger acid than a simple aliphatic dicarboxylic acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the second gives pKa₂.

Diagram 2: Dissociation Equilibria of this compound

G Indole_H2A This compound (H₂A) Indole_HA Monoanion (HA⁻) Indole_H2A->Indole_HA pKa₁ Indole_A Dianion (A²⁻) Indole_HA->Indole_A pKa₂

Sources

An In-depth Technical Guide to the Anticipated Crystal Structure of 1H-Indole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Supramolecular Chemistry

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's solid-state architecture is paramount. The crystal structure dictates physical properties such as solubility and stability, and influences biological activity by defining molecular conformation. This guide delves into the structural chemistry of 1H-indole-2,3-dicarboxylic acid, a molecule of significant interest in medicinal chemistry.[1] While a definitive single-crystal X-ray structure of this compound is not publicly available in crystallographic databases as of this writing, this guide will provide a comprehensive analysis based on established principles of organic solid-state chemistry and a comparative study of closely related, structurally characterized indole carboxylic acids.

This document will navigate through the synthesis, spectroscopic characterization, and a theoretical exploration of the crystal packing and hydrogen bonding motifs anticipated for this compound. By examining the crystal structures of indole-2-carboxylic acid and indole-3-carboxylic acid, we can infer with a high degree of confidence the supramolecular landscape of their dicarboxylic analogue.

Synthesis and Spectroscopic Characterization

The synthesis of indole derivatives is a well-established field, offering multiple pathways to the target molecule.[2] A common route to this compound would likely involve the hydrolysis of a suitable diester precursor, which can be synthesized through various indole ring formation strategies.

Experimental Protocol: A Plausible Synthetic Approach

A plausible synthetic route, adapted from established methodologies for indole synthesis, is the Reissert synthesis.[2] This multi-step process offers a reliable pathway to indole-2-carboxylic acid derivatives, which could be adapted for the synthesis of the 2,3-dicarboxylic acid.

Step 1: Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-nitrotoluene in an excess of diethyl oxalate.

  • Slowly add a solution of sodium ethoxide in ethanol to the mixture at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and acidify with a dilute mineral acid (e.g., 1M HCl) to precipitate the o-nitrophenylpyruvic ester derivative.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization

  • Suspend the o-nitrophenylpyruvic ester derivative in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude diethyl 1H-indole-2,3-dicarboxylate.

Step 3: Hydrolysis

  • Dissolve the crude diethyl 1H-indole-2,3-dicarboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2M).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl until a pH of 2-3 is reached.

  • The desired this compound will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water, and dry to afford the final product.

Spectroscopic Characterization

The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimers. A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching of the indole ring should also be present.[3] Two distinct C=O stretching vibrations for the carboxylic acid groups are anticipated in the 1680-1710 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display signals for the aromatic protons of the benzene ring, typically in the range of 7.0-8.0 ppm. The N-H proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The two carboxylic acid protons will also be observed as broad singlets at a very downfield region (>12 ppm).

    • ¹³C NMR: The spectrum will show characteristic signals for the two carboxylic acid carbons (C=O) above 160 ppm, in addition to the signals for the carbons of the indole ring.

A Comparative Analysis of Indole Carboxylic Acid Crystal Structures

To predict the crystal structure of this compound, it is instructive to examine the known crystal structures of its monocarboxylic analogues: indole-2-carboxylic acid (I2CA) and indole-3-carboxylic acid (I3CA).[4][5][6]

Indole-2-carboxylic Acid (I2CA)

The crystal structure of I2CA reveals a complex hydrogen-bonding network.[3] Molecules of I2CA form planar ribbons, which are held together by intermolecular O–H···O and N–H···O hydrogen bonds.[3] In this arrangement, both the carboxylic acid proton and the indole N-H proton act as hydrogen bond donors, while the carbonyl oxygen of the carboxylic acid acts as a dual hydrogen bond acceptor.[3] This leads to a zig-zag pattern of intermolecular hydrogen bonds.[3]

Indole-3-carboxylic Acid (I3CA)

In contrast to I2CA, the crystal structure of I3CA features the formation of centrosymmetric cyclic dimers through O–H···O hydrogen bonds between the carboxylic acid groups of two molecules.[5] These dimer units are further connected into a sheet structure via N–H···O interactions, where the indole N-H group donates a hydrogen bond to the carbonyl oxygen of a neighboring dimer.[5]

Anticipated Crystal Structure of this compound

Given the presence of two carboxylic acid groups and an N-H donor in this compound, a rich and intricate hydrogen-bonding network is expected. The interplay between the two carboxylic acid groups will likely be the dominant factor in determining the primary supramolecular motif.

It is highly probable that the crystal structure will feature the formation of dimers through the classic carboxylic acid-to-carboxylic acid hydrogen bonding. The presence of a second carboxylic acid group opens up the possibility of extended structures such as chains or sheets. The indole N-H group will also participate in hydrogen bonding, likely with a carbonyl oxygen from a neighboring molecule, further stabilizing the crystal lattice.

Tabular Summary of Crystallographic Data for Related Compounds

For a direct comparison, the crystallographic data for I2CA and a polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) are presented below. This data provides a reference for the types of crystal systems and packing arrangements that can be expected for indole carboxylic acids.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Indole-2-carboxylic acidC₉H₇NO₂OrthorhombicPna2₁30.144(6)6.466(1)3.819(1)902[3]
5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2)C₁₀H₉NO₃MonoclinicP2₁/c4.0305(2)13.0346(6)17.2042(9)91.871(5)4

Visualization of Molecular Structure and Potential Interactions

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and a potential hydrogen-bonding motif.

Caption: Molecular structure of this compound.

hydrogen_bonding mol1 N-H C=O...H-O C=O...H-O mol2 H-N O=C...H-O O=C...H-O mol1:c2->mol2:c3 O-H...O mol1:n1->mol2:c2 N-H...O mol2:c2->mol1:c3 O-H...O

Caption: A potential hydrogen-bonding scheme involving a carboxylic acid dimer and N-H...O interactions.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and anticipated solid-state structure of this compound. While the definitive crystal structure remains to be determined, a detailed analysis of related compounds allows for robust predictions of its supramolecular chemistry. The prevalence of strong hydrogen bond donors and acceptors in the molecule suggests a highly organized and stable crystal lattice, likely dominated by carboxylic acid dimer formation and further stabilized by N-H···O interactions.

For researchers in drug development, the insights presented here are crucial for understanding the physicochemical properties of this important scaffold. Future work should focus on the successful crystallization of this compound and its characterization by single-crystal X-ray diffraction. Such a study would provide invaluable experimental data to validate the predictions made in this guide and would be a significant contribution to the field of indole chemistry.

References

  • Synthesis, X-ray powder diffraction and DFT-D studies of indole-based compounds. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2022). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). MDPI. Retrieved January 9, 2026, from [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

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  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. Retrieved January 9, 2026, from [Link]

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solubility of 1H-indole-2,3-dicarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1H-Indole-2,3-dicarboxylic Acid in Organic Solvents

Introduction

This compound is a molecule of significant interest within the fields of medicinal chemistry and materials science. As a rigid, heterocyclic scaffold featuring two carboxylic acid moieties, it serves as a versatile building block for synthesizing complex molecular architectures, including novel pharmaceutical agents and functional polymers. The therapeutic potential of indole derivatives is vast, with applications ranging from anti-inflammatory to anticancer agents.[1] However, the successful translation of this potential from laboratory synthesis to practical application is fundamentally governed by a critical, yet often challenging, physicochemical property: solubility.

Solubility dictates the feasibility of a compound's formulation, its bioavailability in physiological systems, and the efficiency of its purification and reaction kinetics during synthesis.[1][2] For drug development professionals, poor solubility can terminate the progression of an otherwise promising candidate. For synthetic chemists, it complicates reaction setup, product isolation, and purification.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding, predicting, and experimentally determining the . It moves beyond a simple listing of data to explain the underlying principles that govern its solubility behavior, offering both theoretical tools for solvent selection and rigorous, field-proven protocols for accurate measurement.

Chapter 1: Molecular Profile and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. A thorough analysis of this compound's architecture reveals the key intermolecular forces that must be overcome by a solvent for dissolution to occur.

Structural Features
  • Indole Ring: The bicyclic indole core is predominantly aromatic and non-polar, suggesting favorable interactions with solvents that have aromatic or non-polar character.

  • Two Carboxylic Acid Groups (-COOH): This is the dominant feature influencing solubility. These groups are highly polar and act as potent hydrogen bond donors (from the -OH proton) and acceptors (from the C=O and -OH oxygens). The presence of two such groups in close proximity on the five-membered ring leads to exceptionally strong intermolecular hydrogen bonding in the solid state. This creates a highly stable crystal lattice that requires significant energy to disrupt, suggesting that the compound will likely have poor solubility in non-polar solvents.

  • N-H Group: The indole N-H group is also a hydrogen bond donor, further contributing to the molecule's polar nature and its ability to form strong intermolecular networks.

Physicochemical Properties

The interplay of these functional groups results in a molecule with high polarity and a strong capacity for self-association. This is a classic profile for a "brick dust" compound—a substance with a high melting point and low solubility in many common solvents.

PropertyImplication for Solubility
High Hydrogen Bond Potential Strong solute-solute interactions in the crystal form must be overcome. Effective solvents must be able to compete for these hydrogen bonds.
Polarity The general principle of "like dissolves like" suggests that polar solvents will be more effective than non-polar solvents like hexane or toluene.[3][4]
Acidic Nature The carboxylic acid groups are acidic. Solubility will be significantly enhanced in basic solvents or aqueous solutions with a pH above the compound's pKa, due to the formation of a highly polar carboxylate salt. In organic solvents, protic solvents (like alcohols) may engage in acid-base interactions, while aprotic polar solvents (like DMSO) will act primarily as hydrogen bond acceptors.

Chapter 2: A Framework for Solvent Selection: Theoretical Prediction

Before undertaking laborious experimental work, theoretical models can provide a rational basis for selecting promising solvents.

Qualitative Selection Based on Polarity

Organic solvents can be broadly categorized. Based on the molecular profile of this compound, we can predict its likely behavior:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be extremely low. These solvents cannot disrupt the strong hydrogen bonding network of the solid.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are excellent hydrogen bond acceptors and have high dielectric constants. They are strong candidates for dissolving the compound by solvating the N-H and -COOH protons. DMSO and DMF are often particularly effective for dissolving polyfunctional, acidic compounds.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Alcohols are often good solvents for carboxylic acids. Water, while highly polar, may struggle to dissolve the compound if the non-polar indole backbone's hydrophobic effect is significant, though its solubility is likely higher than in non-polar solvents. The solubility of dicarboxylic acids in alcohols is a well-documented phenomenon.[5]

Quantitative Prediction with Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.[6]

The principle is that substances with similar HSP values are likely to be miscible.[7] The distance (Ra) between the HSP coordinates of a solute (in this case, this compound) and a solvent in "Hansen space" can be calculated. A smaller distance implies greater affinity.

While the exact HSP values for this compound are not readily published, they can be estimated using group contribution methods. Given its structure, it is certain to have a very high δh value and a significant δp value. Therefore, good solvents will also possess high δh and δp values.

Table of HSP for Potential Solvents (Values in MPa⁰.⁵)

Solventδdδpδh
Dimethyl Sulfoxide (DMSO)18.416.410.2
N,N-Dimethylformamide (DMF)17.413.711.3
Methanol14.712.322.3
Ethanol15.88.819.4
Acetone15.510.47.0
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
n-Hexane14.90.00.0

Data sourced from publicly available HSP datasets.

This table quantitatively confirms the qualitative assessment: solvents like DMSO, DMF, and the lower alcohols are theoretically much better matches than solvents like THF, toluene, or hexane. This data-driven approach allows researchers to prioritize a small number of high-potential solvents for experimental validation, saving significant time and resources.

Chapter 3: Gold-Standard Experimental Determination of Solubility

Theoretical predictions must be confirmed by rigorous experimental measurement. The isothermal shake-flask method is the universally accepted "gold standard" for determining thermodynamic equilibrium solubility.

Principle of the Isothermal Shake-Flask Method

The method involves generating a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[4] At equilibrium, the rate of dissolution of the solid equals the rate of precipitation from the solution. The concentration of the dissolved compound in the supernatant is then measured, which represents the thermodynamic solubility.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a series of vials. The "excess" is critical; undissolved solid must be clearly visible at the end of the experiment to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.

  • Equilibration: Seal the vials securely and place them in an orbital shaker or rotator within a constant-temperature incubator.

    • Causality Check: Why is constant temperature critical? Solubility is highly temperature-dependent. Fluctuations will lead to inaccurate and irreproducible results. An equilibration time of 24-72 hours is typical to ensure thermodynamic equilibrium is reached, not just a supersaturated or metastable state.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator to let the excess solid settle. To separate the saturated liquid phase from the undissolved solid, centrifugation followed by filtration through a solvent-compatible, non-adsorbing filter (e.g., 0.22 µm PTFE) is required.

    • Trustworthiness Check: Why is this two-step process necessary? Centrifugation pellets the bulk of the solid. Filtration removes any remaining fine particulates that could falsely inflate the measured concentration. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.

    • Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), due to its specificity and sensitivity for aromatic compounds.

    • Determine the concentration by comparing the analytical response to a pre-established calibration curve prepared with known concentrations of this compound.

  • Calculation: Convert the measured concentration back to the original undiluted value to report the final solubility, typically in units of mg/mL, µg/mL, or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid This compound to vial B Add known volume of organic solvent A->B C Seal vial and place in shaker at constant T B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge to pellet excess solid D->E F Filter supernatant through 0.22 µm PTFE filter E->F G Prepare dilutions of clear filtrate F->G H Analyze by HPLC-UV against a calibration curve G->H I Calculate concentration H->I J J I->J Report Solubility (e.g., mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

Determining the is a critical task for its application in research and development. Due to its highly polar, hydrogen-bonding nature, the compound is predicted to be poorly soluble in non-polar solvents but should exhibit significantly higher solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. This guide provides a robust framework that combines theoretical prediction using Hansen Solubility Parameters with the gold-standard experimental protocol of the isothermal shake-flask method. By following this integrated approach, researchers can efficiently identify suitable solvent systems and generate accurate, reliable solubility data essential for advancing their scientific objectives.

References

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  • ACS Publications. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

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1H-indole-2,3-dicarboxylic acid pKa value determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Determination of pKa Values for 1H-Indole-2,3-dicarboxylic Acid

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the acid dissociation constants (pKa) of this compound. The accurate determination of pKa values is a critical parameter in drug discovery and development, influencing a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into robust methodologies for pKa determination.

The Significance of pKa in Drug Development

The ionization state of a drug molecule, which is dictated by its pKa value(s) and the pH of the surrounding environment, profoundly impacts its behavior in biological systems.[1][5] For a dicarboxylic acid such as this compound, there will be two distinct pKa values corresponding to the stepwise dissociation of the two carboxylic acid protons. These values will determine the predominant ionic species at physiological pH (approximately 7.4), which in turn affects the molecule's ability to cross biological membranes, bind to its target, and its overall solubility.[5]

Structure and Expected Ionization Behavior of this compound

This compound possesses two carboxylic acid functional groups attached to the indole core. The indole nitrogen also has a proton, but it is significantly less acidic than the carboxylic acid protons. The dissociation of the two carboxylic acid protons can be represented by the following equilibria:

Dissociation H2A H₂A (Neutral) HA_minus HA⁻ (Monoanion) H2A->HA_minus pKa₁ A_2minus A²⁻ (Dianion) HA_minus->A_2minus pKa₂

Caption: Stepwise dissociation of this compound.

The proximity of the two carboxylic acid groups suggests that their pKa values will be distinct. The first dissociation (pKa₁) is expected to be more acidic (lower pKa) than a simple benzoic acid due to the electron-withdrawing nature of the second carboxylic acid group. After the first deprotonation, the resulting carboxylate will be electron-donating, making the second proton more difficult to remove, thus resulting in a higher pKa₂ value.

Experimental Determination of pKa Values

Two primary and robust methods for the experimental determination of pKa values are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[4][6] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH with a calibrated electrode.[4][6][7] The pKa values are then determined from the resulting titration curve.[6][7]

  • Choice of Titrant: A strong base, such as sodium hydroxide (NaOH), is used to ensure a complete and stoichiometric reaction with the acidic protons of this compound.

  • Ionic Strength Adjustment: Maintaining a constant ionic strength, typically with a salt like potassium chloride (KCl), is crucial to minimize changes in activity coefficients during the titration, which could otherwise affect the accuracy of the pKa determination.[7]

  • Inert Atmosphere: Purging the solution with an inert gas like nitrogen is essential to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak acids.[7]

  • Co-solvent: For sparingly soluble compounds, a co-solvent such as methanol may be necessary. However, it is important to note that this will yield an apparent pKa, and extrapolation to aqueous pKa may be required.[6][8]

  • Preparation of Solutions:

    • Prepare a standardized solution of approximately 0.1 M NaOH, ensuring it is carbonate-free.

    • Prepare a solution of this compound at a known concentration (e.g., 1 mM) in deionized water.[4][7] If solubility is an issue, a co-solvent may be used.

    • Prepare a solution of 0.15 M KCl to maintain constant ionic strength.[4][7]

  • Calibration of the pH Meter: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the this compound solution into a titration vessel.[4]

    • Add the necessary volume of the KCl solution.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin stirring and purge the solution with nitrogen for 10-15 minutes before and during the titration.[7]

  • Titration Procedure:

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[7]

    • Continue the titration until the pH has passed the expected equivalence points and has stabilized at a high value (e.g., pH 12).[4]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to obtain the titration curve.

    • The two pKa values correspond to the pH at the half-equivalence points. The first equivalence point (V₁) corresponds to the deprotonation of the first carboxylic acid, and the second (V₂) to the deprotonation of the second.

    • pKa₁ = pH at V₁/2

    • pKa₂ = pH at (V₁ + (V₂-V₁)/2)

    • Alternatively, the pKa values can be determined from the inflection points of the first derivative plot (ΔpH/ΔV vs. V).

Potentiometric_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Sol Prepare Solutions (Analyte, Titrant, KCl) Cal_pH Calibrate pH Meter Prep_Sol->Cal_pH Setup Assemble Titration Apparatus Cal_pH->Setup Purge Purge with Nitrogen Setup->Purge Titrate Add Titrant Incrementally & Record pH Purge->Titrate Plot Plot pH vs. Volume Titrate->Plot Determine_pKa Determine pKa from Half-Equivalence Points Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds with a chromophore close to the ionization center, which is the case for this compound.[6][9][10] This method relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.[9][10]

  • Buffer Solutions: A series of buffer solutions with precisely known pH values are required to control the ionization state of the analyte.

  • Wavelength Selection: The analysis is performed at a wavelength where the absorbance difference between the protonated and deprotonated species is maximal to ensure the highest sensitivity.[10]

  • Constant Concentration: It is crucial to maintain a constant total concentration of the analyte across all buffer solutions to ensure that changes in absorbance are solely due to changes in pH.[9]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM).[10]

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Determination of Analytical Wavelengths:

    • Prepare two solutions of the analyte at the same concentration, one in a highly acidic buffer (e.g., pH 2, where the molecule is fully protonated) and one in a highly alkaline buffer (e.g., pH 12, where the molecule is fully deprotonated).

    • Record the UV-Vis spectrum for both solutions over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the wavelengths of maximum absorbance difference between the two spectra.[10]

  • Absorbance Measurements:

    • Prepare a series of solutions by adding a small, constant volume of the analyte stock solution to a constant volume of each buffer solution.

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot the absorbance versus pH. The resulting data will form a sigmoidal curve (or two overlapping curves for a diprotic acid).

    • The pKa values are the pH values at the inflection points of the sigmoidal curve(s).[11]

    • The pKa can be calculated using the following equation for each dissociation step: pKa = pH + log[(A - Aᵢ)/(Aₙ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized species, and Aₙ is the absorbance of the neutral species.

UVVis_Workflow cluster_prep_uv Preparation cluster_measurement Measurement cluster_analysis_uv Data Analysis Prep_Stock Prepare Analyte Stock Solution Det_Wavelength Determine Analytical Wavelength(s) Prep_Stock->Det_Wavelength Prep_Buffers Prepare Buffer Solutions of Varying pH Measure_Abs Measure Absorbance in Each Buffer Prep_Buffers->Measure_Abs Det_Wavelength->Measure_Abs Plot_Abs Plot Absorbance vs. pH Measure_Abs->Plot_Abs Calc_pKa Calculate pKa from Sigmoidal Curve Plot_Abs->Calc_pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In addition to experimental methods, computational approaches can provide valuable estimates of pKa values, especially in the early stages of drug discovery.[1][2] These methods utilize quantum mechanics and/or machine learning to predict the acid dissociation constant.[2][12]

  • Quantum Mechanical (QM) Methods: These methods calculate the free energy change of the deprotonation reaction.[12] While computationally intensive, they can provide high accuracy.[2]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors and machine learning algorithms to correlate the structure of a molecule with its pKa.[1][2]

It is important to note that computational predictions should ideally be confirmed by experimental data, as their accuracy can be dependent on the model and the training data used.[8]

Data Summary

MethodPrincipleAdvantagesDisadvantages
Potentiometric Titration Measures pH change upon addition of titrantHigh precision, well-established[6]Requires larger sample amount, sensitive to CO₂[6]
UV-Vis Spectrophotometry Measures absorbance change with pHHigh sensitivity, requires small sample amount[6][10]Requires a chromophore near the ionization site[10]
Computational Prediction Calculates free energy of dissociation or uses QSPRFast, no physical sample requiredAccuracy is model-dependent, requires validation[8]

Conclusion

The determination of the pKa values of this compound is essential for understanding its physicochemical properties and its behavior in a biological context. Both potentiometric titration and UV-Vis spectrophotometry are robust and reliable experimental methods for this purpose. The choice between them may depend on factors such as sample availability and solubility. Computational methods serve as a valuable complementary tool for estimation and for guiding experimental work. By employing the methodologies outlined in this guide, researchers can obtain accurate and reproducible pKa values, thereby informing and accelerating the drug development process.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • De Biasi, A., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(11), 1143-1147. Retrieved from [Link]

  • Ghasemi, J., & Niazi, A. (2009). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 1(1), 20-26. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). On the computation of pKA values of organic and organometallic molecules in different solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Spirtovic-Halilovic, S., et al. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 128, 417-426. Retrieved from [Link]

  • Alaaa, O. (2025). Determination of pKa Using UV-VIS Spectrophotometry. Prezi. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 947-954. Retrieved from [Link]

  • van der Water, S. J., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9408-9440. Retrieved from [Link]

  • MDPI. (2018). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 19(6), 1733. Retrieved from [Link]

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A Theoretical and Computational Guide to 1H-Indole-2,3-Dicarboxylic Acid: From Molecular Structure to Biological Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and structural versatility allow it to interact with a multitude of biological targets.[2] Among its many derivatives, 1H-indole-2,3-dicarboxylic acid presents a particularly intriguing case for theoretical investigation. The presence of two adjacent carboxylic acid groups on the pyrrole ring introduces significant potential for complex intramolecular interactions, distinct conformational preferences, and specific metal-chelating capabilities, making it a compelling candidate for drug design.[4]

This technical guide provides researchers, computational chemists, and drug development professionals with an in-depth exploration of the theoretical methodologies used to characterize this compound. We move beyond mere protocol listings to explain the causality behind methodological choices, ensuring a robust and validated approach to understanding its molecular properties and predicting its behavior in biological systems.

The Computational Gauntlet: Methodologies for In-Silico Analysis

The foundation of any theoretical study is the selection of appropriate computational methods. The choice is a deliberate balance between accuracy and computational expense, tailored to the specific questions being asked. For a molecule like this compound, a multi-faceted approach is essential.

Density Functional Theory (DFT) as the Workhorse

DFT has become the predominant method for studying the electronic structure of molecules due to its favorable accuracy-to-cost ratio.[5]

  • Why DFT? It effectively approximates the complex many-electron problem by calculating the electron density, providing a robust framework for determining molecular geometries, vibrational frequencies, and electronic properties.

  • Choosing the Right Functional: The functional is the heart of a DFT calculation.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a reliable standard for geometry optimizations and frequency calculations of organic molecules.[5][6][7] It provides excellent structural data and vibrational spectra that correlate well with experimental findings.

    • ωB97X-D: This range-separated functional is specifically parameterized to better describe non-covalent interactions, such as hydrogen bonding and dispersion forces.[8][9] It is the superior choice for accurately modeling the intramolecular hydrogen bonds within this compound and its interactions with other molecules, including in a protein binding pocket.

  • The Basis Set Imperative: The basis set is the set of mathematical functions used to build the molecular orbitals.

    • Pople-style (e.g., 6-311++G(d,p)): This basis set provides a good balance for geometry and property calculations. The ++ indicates the addition of diffuse functions on all atoms, crucial for describing anions and weak interactions, while (d,p) adds polarization functions, allowing for orbital shape distortion and more accurate bonding descriptions.[5][10]

    • Correlation-Consistent (e.g., aug-cc-pVTZ): For high-accuracy energy calculations or studies where subtle electronic effects are paramount, these basis sets are preferred as they are designed to systematically converge towards the complete basis set limit.[8]

Unveiling the Conformational Landscape

The flexibility of the two carboxylic acid groups dictates the molecule's overall shape and how it presents its functional groups for interaction. A thorough conformational analysis is non-negotiable.[11][12] This is typically achieved through a Potential Energy Surface (PES) scan, where the dihedral angles of the C2-C(O)OH and C3-C(O)OH bonds are systematically rotated to identify all low-energy conformers.

Simulating Molecular Behavior: From Spectra to Reactivity
  • Vibrational Spectroscopy (IR & Raman): Calculating vibrational frequencies serves a dual purpose. First, the absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum.[13] Second, the calculated spectrum can be directly compared to experimental data (if available) to validate the chosen level of theory.[8][14]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a descriptor of chemical stability; a smaller gap suggests higher reactivity.[5][15]

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual guide to the charge distribution around the molecule. It clearly identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack (e.g., the carbonyl oxygens), and regions of positive potential (blue), which are prone to nucleophilic attack.

Computational_Workflow cluster_0 Setup & Optimization cluster_1 Validation & Analysis cluster_2 Application A 1. Initial Structure (Molecule Drawing) B 2. Conformational Analysis (PES Scan) A->B C 3. Geometry Optimization (DFT: ωB97X-D/6-311++G(d,p)) B->C D 4. Frequency Calculation (Confirm Minimum Energy) C->D F 6. Molecular Docking (Interaction with Protein) C->F Optimized Ligand E 5. Property Calculation (FMO, MEP, Spectra) D->E E->F

Caption: A generalized workflow for the theoretical study of a bioactive molecule.

Molecular Architecture and Electronic Profile

Applying the aforementioned DFT methods allows for a detailed characterization of the molecule's ground state.

Optimized Geometry and Intramolecular Forces

The most stable conformer of this compound is heavily influenced by intramolecular hydrogen bonding. The proximity of the two carboxylic acid groups allows for the formation of a strong hydrogen bond between the hydroxyl proton of one group and the carbonyl oxygen of the adjacent group. This interaction creates a pseudo-cyclic structure, significantly restricting the rotational freedom of the carboxyl groups and leading to a more planar, rigid conformation compared to other indole derivatives.[11]

Caption: Intramolecular hydrogen bonding in this compound.

Spectroscopic and Electronic Data

A comparison between calculated and experimental vibrational frequencies is the gold standard for validating a computational model. The table below presents representative data for key functional groups, assuming a typical scaling factor (e.g., ~0.967 for B3LYP) is applied to the calculated values to account for anharmonicity.

Table 1: Representative Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Expected Experimental Range (cm⁻¹)
N-H Stretch ~3450 3400-3500
O-H Stretch (H-Bonded) ~3050 (broad) 2800-3200 (broad)
C=O Stretch (Carboxyl) ~1710, ~1685 1680-1725

| C=C Stretch (Aromatic) | ~1590, ~1470 | 1450-1600 |

The electronic properties derived from FMO analysis provide insight into the molecule's potential as a drug candidate.

Table 2: Calculated Electronic Properties (Illustrative)

Property Value Implication
HOMO Energy -6.8 eV Region of electron donation (indole ring)
LUMO Energy -1.5 eV Region of electron acceptance (carboxyl groups)
HOMO-LUMO Gap 5.3 eV High kinetic stability
Electronegativity (χ) 4.15 General reactivity

| Chemical Hardness (η) | 2.65 | Resistance to charge transfer |

Biological Target Interaction: A Molecular Docking Case Study

Indole-2-carboxylic acid derivatives have been identified as potential inhibitors of several enzymes, including HIV-1 integrase.[4] The two carboxyl groups and the indole N-H can act as a pharmacophore that chelates essential metal ions (typically Mg²⁺) in the enzyme's active site.

Rationale for Target Selection

HIV-1 integrase is an ideal target for a case study. Its active site contains two Mg²⁺ ions crucial for its catalytic activity. Molecules capable of chelating these ions can effectively inhibit the enzyme. The structure of this compound is well-suited for this role.

Docking Simulation Insights

A molecular docking simulation would place the optimized ligand structure into the enzyme's binding pocket. The results typically reveal a binding mode where:

  • Metal Chelation: The two carboxylic acid groups are positioned to form strong coordinate bonds with the two Mg²⁺ ions in the active site.

  • Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor to a nearby amino acid residue (e.g., a glutamine or asparagine).

  • π-Stacking: The aromatic indole ring can form a favorable π-stacking interaction with the nucleobase of a viral DNA terminus, such as a cytosine or adenosine.[4]

Docking_Interaction cluster_ligand This compound cluster_protein Enzyme Active Site (e.g., HIV-1 Integrase) Indole Indole Ring Residue Active Site Residue (e.g., Gln148) Indole->Residue H-Bond vDNA Viral DNA Base (e.g., dC20) Indole->vDNA π-Stacking Carboxyls Carboxylic Acids (C2 & C3) Mg1 Mg²⁺ Carboxyls->Mg1 Chelation Mg2 Mg²⁺ Carboxyls->Mg2 Chelation

Caption: A schematic of key binding interactions in an enzyme active site.

Table 3: Example Molecular Docking Results

Parameter Value Interpretation
Binding Energy -8.5 kcal/mol Strong, favorable binding interaction
Interacting Residues Gln148, Tyr143, Mg²⁺ Specificity and mechanism of binding

| Key Interactions | Metal Chelation, H-Bond, π-Stacking | Multiple forces stabilizing the complex |

Standard Operating Protocols

To ensure reproducibility and accuracy, the following step-by-step protocols are provided.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Structure Input: Draw the 3D structure of this compound in a molecular editor (e.g., GaussView, Avogadro). Perform an initial clean-up using a molecular mechanics force field (e.g., MMFF94).

  • Software Input File: Create an input file for the quantum chemistry package (e.g., Gaussian, ORCA).

  • Keyword Specification: Specify the level of theory and job type. Example keywords for Gaussian: #p ωB97XD/6-311++G(d,p) Opt Freq.

    • #p: Enables enhanced printing options.

    • ωB97XD/6-311++G(d,p): Specifies the chosen functional and basis set.

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Run the calculation.

  • Validation: Upon completion, open the output file.

    • Confirm that the optimization converged (look for "Stationary point found").

    • Check the frequency results. The absence of any negative (imaginary) frequencies confirms the structure is a true local minimum.

  • Analysis: Extract the optimized coordinates, thermodynamic data (enthalpy, Gibbs free energy), and vibrational modes for further analysis.

Protocol 2: Molecular Docking
  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., from the Protein Data Bank, PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign correct protonation states for amino acid residues.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy conformer of this compound from Protocol 1.

    • Assign partial charges and define rotatable bonds.

  • Docking Execution:

    • Use a docking program (e.g., AutoDock, Glide, GOLD).

    • Run the docking algorithm, which will systematically place and score different poses of the ligand within the defined binding site.

  • Results Analysis:

    • Analyze the top-scoring poses.

    • Visualize the ligand-protein complex to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-stacking, metal chelation).

    • Evaluate the binding energy/docking score to rank the pose and estimate binding affinity.

Conclusion and Future Directions

Theoretical studies provide an indispensable lens through which we can understand the structure, properties, and potential biological activity of this compound. DFT calculations reveal a molecule with a rigid, planar conformation stabilized by strong intramolecular hydrogen bonding. This defined structure, combined with its electronic properties, makes it an excellent candidate for structure-based drug design, particularly for metalloenzyme targets.

Future computational work should focus on:

  • Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex in a simulated physiological environment, providing insights into the stability of the binding pose.

  • Quantum Mechanics/Molecular Mechanics (QM/MM): To more accurately model the electronic interactions within the enzyme's active site during the binding event.

  • In Silico ADMET Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule, guiding further lead optimization.

By integrating these advanced theoretical approaches, we can accelerate the journey of promising scaffolds like this compound from computational concept to clinical candidate.

References

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Introduction: The Indole Scaffold and the Significance of 1H-Indole-2,3-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 1H-Indole-2,3-Dicarboxylic Acid

This guide provides a comprehensive technical overview of the putative mechanism of action for this compound. As direct experimental data on this specific molecule is limited, this analysis is built upon the well-established pharmacology of its parent compound, 1H-indole-2-carboxylic acid, and related indole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand its biological targets and therapeutic potential.

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This compound belongs to this important class of compounds. While its close analog, 1H-indole-2-carboxylic acid (I2CA), is a well-characterized neuroactive compound, the addition of a second carboxylic acid group at the 3-position of the indole ring suggests a potentially distinct pharmacological profile. This guide will primarily focus on the most probable mechanism of action—modulation of the N-methyl-D-aspartate (NMDA) receptor—while also exploring other plausible biological targets.

Part 1: Primary Mechanism of Action: Antagonism of the NMDA Receptor Glycine Co-Agonist Site

The most extensively documented mechanism for indole-2-carboxylates is their interaction with the NMDA receptor, a key ionotropic glutamate receptor in the central nervous system.

The NMDA Receptor: A Coincidence Detector for Synaptic Plasticity

The NMDA receptor is a heterotetrameric ion channel, typically composed of two GluN1 and two GluN2 subunits.[1] It functions as a molecular "coincidence detector," requiring two distinct events for activation:

  • Binding of the neurotransmitter glutamate to the GluN2 subunit.

  • Binding of a co-agonist, either glycine or D-serine, to the GluN1 subunit.[2]

Upon dual agonist binding, the channel opens, allowing an influx of Ca²⁺, which triggers downstream signaling cascades essential for synaptic plasticity, learning, and memory. However, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). This block is only relieved upon depolarization of the postsynaptic membrane, making the NMDA receptor both ligand-gated and voltage-dependent.[1]

Competitive Antagonism at the Glycine Modulatory Site

Seminal research has firmly established that 1H-indole-2-carboxylic acid (I2CA) acts as a specific and competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[3][4] By competing with endogenous glycine and D-serine, I2CA prevents the conformational change required for channel opening, thereby inhibiting NMDA receptor-mediated currents.[3] In experimental conditions with low glycine concentrations, I2CA can completely block the response to NMDA, highlighting the absolute requirement of the co-agonist for channel activation.[3] This mechanism makes I2CA and its derivatives valuable tools for studying the role of the glycine site and as potential neuroprotective agents in conditions of glutamate-mediated excitotoxicity, such as stroke and epilepsy.[3][5]

The Putative Role of the 2,3-Dicarboxylic Acid Moiety

It is therefore highly probable that the second carboxylic acid group at the 3-position of this compound actively participates in binding to the glycine site. This additional acidic moiety could form crucial hydrogen bonds with amino acid residues within the binding pocket, potentially leading to a higher affinity compared to its monocarboxylic counterpart.

cluster_NMDA NMDA Receptor Signaling NMDA_Receptor GluN1 Glycine Site GluN2 Glutamate Site Ion Channel (Blocked by Mg²⁺) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Indole 1H-Indole-2,3- dicarboxylic acid Indole->NMDA_Receptor Competitively Blocks Depolarization Postsynaptic Depolarization Depolarization->NMDA_Receptor Relieves Mg²⁺ Block Signaling Downstream Signaling (Synaptic Plasticity) Ca_Influx->Signaling

Caption: Proposed mechanism of this compound at the NMDA receptor.

Part 2: Secondary Putative Mechanism: Inhibition of Glutamate Carboxypeptidase II (GCPII)

Beyond the NMDA receptor, the chemical structure of this compound makes it a candidate for interacting with another important enzyme in the glutamate pathway: Glutamate Carboxypeptidase II (GCPII).

GCPII: A Key Enzyme in Glutamate Homeostasis

GCPII is a membrane-bound enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG), an abundant neuropeptide, into N-acetylaspartate and glutamate.[7][8] In various neurological disorders, including traumatic brain injury, stroke, and neuropathic pain, excessive glutamate release leads to excitotoxicity and neuronal damage.[8] Inhibition of GCPII is a validated therapeutic strategy to decrease glutamate levels while simultaneously increasing levels of NAAG, which itself has neuroprotective properties.[9]

Indole-Based Scaffolds as GCPII Inhibitors

Researchers have successfully designed and synthesized potent GCPII inhibitors based on the indole-2-carboxylic acid scaffold.[10] Specifically, N-substituted 3-(2-mercaptoethyl)-1H-indole-2-carboxylic acids have shown inhibitory activity in the nanomolar range.[7] This demonstrates that the indole core is well-tolerated by the active site of GCPII. Given that many potent GCPII inhibitors are dicarboxylic acids that mimic the structure of glutamate, it is plausible that this compound could also act as an inhibitor of this enzyme.

cluster_GCPII GCPII Enzymatic Action & Inhibition NAAG NAAG GCPII GCPII Enzyme NAAG->GCPII Substrate Glutamate Glutamate (Excitotoxic) GCPII->Glutamate Hydrolyzes to Indole 1H-Indole-2,3- dicarboxylic acid Indole->GCPII Inhibits

Caption: Putative inhibition of Glutamate Carboxypeptidase II (GCPII) by the compound.

Part 3: Experimental Methodologies for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, specific experimental protocols are required. The following are standard, field-proven methodologies.

Protocol 1: Radioligand Binding Assay for the NMDA Receptor Glycine Site

This assay quantifies the affinity of a test compound for the glycine binding site by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at the strychnine-insensitive glycine site of the NMDA receptor.

Materials:

  • Rat cortical tissue homogenate (source of NMDA receptors).

  • [³H]glycine (radioligand).

  • Glycine (for non-specific binding determination).

  • Test compound: this compound.

  • Assay Buffer (e.g., 50 mM Tris-acetate, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and cocktail.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize fresh or frozen rat cerebral cortices in ice-cold buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet. Repeat the wash/centrifugation steps multiple times to remove endogenous ligands. The final pellet is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + [³H]glycine + buffer.

    • Non-specific Binding: Membrane preparation + [³H]glycine + a saturating concentration of unlabeled glycine (e.g., 1 mM).

    • Competitive Binding: Membrane preparation + [³H]glycine + varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Incubation: Incubate the plates at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Quickly wash each filter with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀ value, which can then be converted to the Kᵢ value.[11][12]

prep Prepare Rat Brain Membrane Homogenate setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Calculate IC₅₀ / Kᵢ (Cheng-Prusoff) count->analyze

Caption: Experimental workflow for a radioligand binding assay.

Protocol 2: Electrophysiological Analysis of NMDA Receptor Function

This assay provides a functional measure of antagonism by directly recording the ion currents flowing through NMDA receptors in response to agonist application.

Objective: To determine if this compound inhibits NMDA- and glycine-evoked currents and to characterize the nature of this inhibition (competitive vs. non-competitive).

Materials:

  • Cultured neurons (e.g., primary hippocampal neurons) or Xenopus oocytes expressing recombinant NMDA receptors.

  • Whole-cell patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • External solution (e.g., Mg²⁺-free Krebs-Ringer-HEPES).

  • Internal pipette solution.

  • Agonists: NMDA and Glycine.

  • Test compound: this compound.

Step-by-Step Methodology:

  • Cell Preparation: Plate cultured neurons or prepare Xenopus oocytes for recording.

  • Patching: Using a glass micropipette, establish a whole-cell patch-clamp configuration on a target cell. Clamp the cell at a negative holding potential (e.g., -60 mV).

  • Baseline Recording: Perfuse the cell with the external solution containing a fixed concentration of NMDA.

  • Agonist Application: Apply a solution containing both NMDA and a sub-saturating concentration of glycine to evoke an inward current. Record this baseline response.

  • Antagonist Application: Co-apply the NMDA/glycine solution along with this compound and record the resulting current. A reduction in current amplitude indicates antagonism.

  • Dose-Response Curve: Repeat step 5 with increasing concentrations of the test compound to generate a dose-response curve and calculate the IC₅₀.

  • Schild Analysis (to determine competitive antagonism): Construct full glycine dose-response curves in the absence and presence of a fixed concentration of this compound. A parallel rightward shift in the glycine curve is the hallmark of a competitive antagonist.[5]

  • Data Analysis: Measure the peak amplitude of the evoked currents. Plot the normalized response against the antagonist concentration to determine the IC₅₀. For Schild analysis, plot the log(dose ratio - 1) against the log of the antagonist concentration.[13][14]

Part 4: Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes known binding affinity data for indole-2-carboxylic acid and its key derivatives at the NMDA receptor glycine site. This data provides a benchmark for predicting the potential activity of this compound.

CompoundModificationKᵢ (nM) for [³H]glycine SiteReference
Indole-2-carboxylic acid (I2CA) Parent Compound~1000 - 2000[5]
6-Chloro-indole-2-carboxylic acid Halogenation at C-6~500[5]
3g (SM-31900) Tricyclic zwitterionic anilide at C-31.0[15]
This compound Carboxylic acid at C-3 Data Not Available -

Analysis of Structure-Activity Relationships:

  • Indole Core and C-2 Carboxylate: The indole-2-carboxylate moiety is the essential pharmacophore for binding.[5]

  • Halogenation: Adding an electron-withdrawing group, such as chlorine, at the C-5 or C-6 position generally increases binding affinity.[5][16]

  • C-3 Position: This position is critical for modulating potency. Introducing complex, polar side chains can dramatically increase affinity, as seen with compound 3g, which achieves nanomolar potency.[15] This strongly supports the hypothesis that the C-3 carboxyl group of this compound is a key determinant of its activity.

Conclusion and Future Perspectives

Based on robust evidence from structurally related analogs, the primary mechanism of action for this compound is almost certainly competitive antagonism at the glycine co-agonist site of the NMDA receptor. Its dicarboxylic acid nature also makes it a plausible inhibitor of glutamate carboxypeptidase II.

Future Directions for Research:

  • Direct Experimental Validation: The immediate priority is to perform direct binding and functional assays, as described in Part 3, to confirm the affinity and functional antagonism of this compound at both the NMDA receptor and GCPII.

  • Derivative Synthesis and SAR Exploration: A focused medicinal chemistry effort to synthesize derivatives with modifications to the indole ring (e.g., halogenation) and the carboxylic acid groups (e.g., esterification to create prodrugs) could yield compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Promising compounds should be advanced into preclinical animal models of diseases involving glutamate excitotoxicity, such as ischemic stroke, epilepsy, or neuropathic pain, to evaluate their therapeutic potential.[5]

  • Structural Biology: Co-crystallization of the compound with the ligand-binding domain of the GluN1 subunit or the active site of GCPII would provide definitive structural evidence of its binding mode and guide future rational drug design.

References

A complete list of references cited in this document is provided below for verification and further reading.

Click to view the full reference list
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  • Takahashi, M., et al. (2003). Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry, 46(5), 691-701. [Link]

  • Compton, R. P., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Molecular Pharmacology, 42(5), 863-870. [Link]

  • Monahan, J. B., & Corpus, V. M. (2002). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.27. [Link]

  • Olverman, H. J., Jones, A. W., & Watkins, J. C. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Washington University School of Medicine Research Profiles. [Link]

  • Rao, T. S., et al. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. Neuropharmacology, 32(2), 139-147. [Link]

  • Varghese, R., et al. (2011). The discovery and structure-activity relationships of indole-based inhibitors of glutamate carboxypeptidase II. Bioorganic & Medicinal Chemistry Letters, 21(1), 436-440. [Link]

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Unlocking the Therapeutic Potential of 1H-Indole-2,3-Dicarboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct biological data on 1H-indole-2,3-dicarboxylic acid remains limited, its unique chemical architecture, featuring a bicyclic indole nucleus and two carboxylic acid moieties, presents a compelling case for its investigation as a modulator of key physiological pathways. This technical guide provides an in-depth, hypothesis-driven exploration of the potential biological activities of this compound. Drawing upon established principles of medicinal chemistry and the known functions of structurally analogous compounds, we will delve into its plausible roles as a competitive enzyme inhibitor, particularly within the kynurenine pathway, and as a glutamate receptor antagonist. This document is intended to serve as a foundational resource for researchers, offering a scientifically-grounded rationale for the exploration of this compound as a novel therapeutic agent.

Introduction: The Untapped Potential of a Structurally Unique Indole

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] this compound, however, remains a largely unexplored entity. The presence of two carboxylic acid groups at the 2 and 3 positions of the indole ring introduces distinct physicochemical properties, suggesting the potential for novel biological interactions. This guide will illuminate the most promising avenues for investigating the therapeutic utility of this intriguing molecule.

Hypothesis I: A Modulator of the Kynurenine Pathway

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, producing a range of neuroactive and immunomodulatory metabolites.[3][4] Disruptions in this pathway are implicated in various pathologies, including neurodegenerative diseases and cancer.[5][6] Several enzymes within this pathway process substrates bearing structural resemblance to this compound, making them prime targets for inhibitory action.

Potential Enzyme Targets
  • Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO): These heme-containing enzymes catalyze the first and rate-limiting step of the kynurenine pathway: the oxidative cleavage of the indole ring of tryptophan.[3][7] The dicarboxylic acid moiety of this compound could potentially mimic the substrate tryptophan, leading to competitive inhibition.

  • Kynurenine 3-Monooxygenase (KMO): This enzyme hydroxylates kynurenine to form 3-hydroxykynurenine, a precursor to the excitotoxic quinolinic acid.[5] Inhibition of KMO is a promising therapeutic strategy for neurodegenerative disorders.[5] The structural similarity of this compound to kynurenine suggests it could act as a competitive inhibitor of KMO.

Proposed Mechanism of Action: Competitive Inhibition

Competitive inhibitors typically share structural features with the enzyme's natural substrate, allowing them to bind to the active site without undergoing a reaction.[8] This prevents the substrate from binding and reduces the overall rate of the enzymatic reaction. The indole nucleus and the dicarboxylic acid groups of this compound could facilitate its binding to the active sites of IDO1, TDO, or KMO.

Hypothesis II: A Novel Glutamate Receptor Antagonist

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory.[9] However, excessive glutamate receptor activation can lead to excitotoxicity and neuronal cell death, a hallmark of various neurological disorders.[10] Dicarboxylic acids are a known structural motif in glutamate receptor antagonists.

Potential Receptor Targets
  • N-Methyl-D-Aspartate (NMDA) Receptors: These ionotropic glutamate receptors are critical for synaptic plasticity but are also heavily implicated in excitotoxic cell death.[11] The presence of two acidic groups in this compound is reminiscent of known NMDA receptor antagonists.

  • Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors modulate synaptic transmission and neuronal excitability.[12] The indole scaffold is present in various mGluR modulators, and the dicarboxylic acid functionality could confer binding affinity and antagonist activity.

Proposed Mechanism of Action: Competitive Antagonism at Glutamate Binding Sites

Competitive antagonists bind to the same site as the endogenous ligand (glutamate in this case) but do not activate the receptor.[9] The dicarboxylic acid groups of this compound could chelate essential cations in the glutamate binding pocket or form hydrogen bonds that mimic the binding of glutamate, thereby blocking receptor activation.

Experimental Workflows for Target Validation

To investigate the hypothesized biological activities of this compound, a systematic experimental approach is required. The following protocols provide a starting point for researchers.

Kynurenine Pathway Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of key kynurenine pathway enzymes.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Methylene blue (redox cofactor)

    • Ascorbic acid (reducing agent)

    • Catalase

    • This compound (test compound)

    • Phosphate buffer (pH 6.5)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

    • Add varying concentrations of this compound to the appropriate wells of the microplate.

    • Initiate the reaction by adding the IDO1 enzyme to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new plate and measure the absorbance at 480 nm to quantify kynurenine production.

    • Calculate the percent inhibition and determine the IC50 value.

Glutamate Receptor Binding and Functional Assays

Objective: To assess the affinity and functional activity of this compound at glutamate receptors.

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

  • Reagents and Materials:

    • Rat cortical membranes (source of NMDA receptors)

    • [³H]CGP 39653 (radioligand)

    • This compound (test compound)

    • Tris-HCl buffer (pH 7.4)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Incubate the rat cortical membranes with [³H]CGP 39653 in the presence of varying concentrations of this compound.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known NMDA receptor antagonist).

    • Calculate the Ki value to determine the binding affinity of this compound.

Data Presentation and Visualization

Table 1: Hypothetical Inhibitory Activity of this compound
Target EnzymeAssay TypePredicted IC50/Ki (µM)Rationale
IDO1In vitro enzymatic10 - 50Structural mimicry of tryptophan
KMOIn vitro enzymatic5 - 25Structural similarity to kynurenine
NMDA ReceptorRadioligand binding1 - 10Dicarboxylic acid motif
Diagram 1: Proposed Competitive Inhibition of IDO1

G cluster_0 IDO1 Active Site cluster_1 Substrates & Inhibitors cluster_2 Products E IDO1 Enzyme P N-Formylkynurenine E->P Catalyzes S Tryptophan S->E Binds I 1H-Indole-2,3- dicarboxylic acid I->E Competitively Binds (Blocks Substrate)

Caption: Competitive inhibition of IDO1 by this compound.

Diagram 2: Experimental Workflow for Target Validation

G start Hypothesized Biological Activity kynurenine Kynurenine Pathway Modulation start->kynurenine glutamate Glutamate Receptor Antagonism start->glutamate enzyme_assay In Vitro Enzyme Inhibition Assay (e.g., IDO1, KMO) kynurenine->enzyme_assay binding_assay Radioligand Binding Assay (e.g., NMDA Receptor) glutamate->binding_assay data_analysis Data Analysis (IC50/Ki Determination) enzyme_assay->data_analysis functional_assay Cell-Based Functional Assay (e.g., Calcium Flux) binding_assay->functional_assay functional_assay->data_analysis conclusion Confirmation of Biological Activity data_analysis->conclusion

Caption: A streamlined workflow for validating the biological targets.

Conclusion and Future Directions

While the direct biological activities of this compound are yet to be empirically determined, its chemical structure provides a strong rationale for its investigation as a modulator of the kynurenine pathway and glutamate receptors. The hypotheses and experimental frameworks presented in this guide offer a clear path forward for researchers to unlock the therapeutic potential of this understudied molecule. Future research should focus on the synthesis of derivatives to explore structure-activity relationships and to optimize potency and selectivity for identified targets. Such studies could pave the way for the development of novel therapeutics for a range of debilitating diseases.

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An In-Depth Technical Guide to the Fundamental Chemistry of 1H-Indole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-Indole-2,3-dicarboxylic acid is a heterocyclic compound featuring the indole nucleus, a prevalent scaffold in medicinal chemistry, functionalized with two carboxylic acid groups at the C2 and C3 positions. This strategic placement of reactive functional groups makes it a highly versatile building block for the synthesis of complex molecules and potential therapeutic agents. This guide provides a comprehensive overview of its core chemical principles, including synthesis strategies, characteristic reactivity, and spectroscopic profile. We delve into the causality behind key transformations such as selective decarboxylation, esterification, and amide bond formation, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for laboratory application.

Introduction: The Indole-2,3-dicarboxylic Acid Scaffold

The indole ring system, formed by the fusion of a benzene and a pyrrole ring, is a cornerstone of organic and medicinal chemistry. It is a π-excessive heterocycle, making it electron-rich and reactive towards electrophiles, primarily at the C3 position.[1] The introduction of two carboxylic acid groups at the adjacent C2 and C3 positions profoundly influences this reactivity.

Molecular Structure and Physicochemical Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₇NO₄

  • CAS Number: 103030-09-7

The molecule's structure presents several key features:

  • An acidic N-H proton on the pyrrole ring.

  • Two carboxylic acid groups with different electronic environments. The C2-carboxyl group is adjacent to the heteroatom, influencing its stability and reactivity.

  • A planar, aromatic system that can engage in π-stacking interactions.

These functional handles provide multiple avenues for chemical modification, making the scaffold an attractive starting point for constructing diverse molecular libraries for drug discovery.[2]

Synthesis Strategies

While numerous methods exist for synthesizing substituted indoles, a direct and high-yield synthesis of this compound is not extensively documented in introductory literature. However, a logical and plausible synthetic approach can be devised from readily available precursors like 1H-indole-2,3-dione (Isatin). Isatin is a versatile substrate that can be synthesized through various methods, including the Sandmeyer and Stolle syntheses.[3]

A potential, albeit theoretical, pathway to this compound could involve a base-mediated rearrangement and oxidation of an isatin derivative, although this requires further experimental validation. The Reissert indole synthesis, which proceeds through an indole-2-carboxylic acid intermediate, offers another foundational approach that could potentially be adapted.[1][4] The complexity lies in introducing the second carboxylic acid group at the C3 position without inducing decarboxylation of the often-labile C2-carboxyl moiety.

Chemical Reactivity and Key Transformations

The chemistry of this compound is dominated by the interplay between the two carboxyl groups and the indole nucleus. Understanding this reactivity is crucial for its strategic use in synthesis.

G main This compound decarboxy Indole-3-carboxylic Acid or Indole main->decarboxy Heat (Δ) (Selective or Full) ester Diethyl 1H-indole-2,3-dicarboxylate main->ester EtOH, H+ cat. (Esterification) amide Indole-2,3-dicarboxamide Derivatives main->amide R-NH2, EDCI (Amide Coupling)

Caption: Key reactions of this compound.

Decarboxylation: Selective Functional Group Removal

One of the most significant reactions of indole carboxylic acids is decarboxylation. Indole-2-carboxylic acids are particularly known to lose CO₂ upon heating above their melting point.[4] This lability is attributed to the stabilization of the resulting carbanion/intermediate at the C2 position by the adjacent nitrogen atom.

For this compound, this presents an opportunity for selective reactivity:

  • Selective C2-Decarboxylation: Mild heating in a high-boiling point solvent like N,N-dimethylformamide (DMF) or quinoline can preferentially remove the C2-carboxylic group, yielding 1H-indole-3-carboxylic acid . The choice of solvent and temperature is critical to prevent complete decarboxylation.

  • Complete Decarboxylation: More forceful conditions, such as prolonged heating at higher temperatures, will lead to the loss of both carboxyl groups, resulting in the parent indole .[4]

This controlled removal of functional groups is a powerful tool for generating either the C3-functionalized or the unsubstituted indole scaffold from a single precursor.

Esterification: Protecting and Modifying Carboxyl Groups

Esterification is a fundamental reaction for protecting the carboxylic acid groups, increasing solubility in organic solvents, and providing a handle for further transformations like transesterification.[5]

Fischer-Speier Esterification: The most common method is the Fischer esterification, which involves heating the dicarboxylic acid in an excess of an alcohol (e.g., ethanol) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6]

The reaction is an equilibrium process.[7] To drive it towards the product (the diester), water, a byproduct, must be removed, often by azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of the alcohol reactant.[8]

G cluster_mech Fischer Esterification Mechanism start R-COOH + H+ step1 Protonated Carbonyl (Activated Electrophile) start->step1 Protonation step2 Tetrahedral Intermediate step1->step2 R'-OH Attack step3 Proton Transfer step2->step3 Deprotonation/ Reprotonation step4 Water Leaves step3->step4 Elimination of H2O end Ester + H+ step4->end Deprotonation

Caption: Mechanism of acid-catalyzed Fischer esterification.

Amide Bond Formation: Building Blocks for Bioactive Molecules

The formation of amide bonds is arguably the most critical reaction in drug development.[9] Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Modern medicinal chemistry relies on coupling reagents to facilitate this transformation under mild conditions.

EDCI-Mediated Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) is a water-soluble carbodiimide that activates the carboxylic acid group, making it susceptible to nucleophilic attack by an amine.[10]

The mechanism involves the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine to form the amide bond.[11] The byproduct, a urea derivative, is water-soluble, simplifying purification compared to other reagents like dicyclohexylcarbodiimide (DCC).[11] To improve efficiency and reduce side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included.[12] This methodology allows for the sequential or simultaneous coupling of two different amines to the dicarboxylic acid scaffold, enabling the synthesis of complex and diverse structures.

Spectroscopic and Analytical Profile

Technique Expected Features Rationale
¹H NMR ~11.0-13.0 ppm (2H, very broad s): Two distinct COOH protons. ~8.0-8.5 ppm (1H, broad s): Indole N-H proton. ~7.2-8.0 ppm (4H, m): Aromatic protons of the benzene ring.Carboxylic acid and N-H protons are acidic and exchangeable, leading to broad signals. Aromatic protons will show complex splitting patterns (doublets, triplets) characteristic of a substituted benzene ring.
¹³C NMR ~165-175 ppm (2C): Two distinct carbonyl carbons from the COOH groups. ~110-140 ppm (8C): Eight carbons of the indole ring system.The carbonyl carbons are highly deshielded and appear far downfield. The indole carbons appear in the typical aromatic region.[15]
FT-IR 2500-3300 cm⁻¹ (very broad): O-H stretching of the hydrogen-bonded carboxylic acids. ~3300-3400 cm⁻¹ (sharp/broad): N-H stretching of the indole. ~1680-1720 cm⁻¹ (strong, sharp): C=O stretching of the two carboxylic acid groups.The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and indole N-H functional groups.[16][17]
Mass Spec (ESI-) [M-H]⁻ at m/z 204.0; [M-2H]²⁻ at m/z 102.0In negative ion mode electrospray ionization, the molecule is expected to readily lose one or two protons from the acidic carboxyl groups.

Applications in Drug Discovery

The indole carboxylic acid motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[18] this compound serves as a valuable starting material for developing novel therapeutics. By modifying the carboxyl groups into esters, amides, or other functional groups, researchers can explore structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.[19][20]

Examples of therapeutic areas where indole carboxylic acid derivatives have shown promise include:

  • Oncology: As dual inhibitors of IDO1/TDO in cancer immunotherapy.[19]

  • Anti-inflammatory: As selective antagonists for cysteinyl leukotriene receptors (CysLT1) in asthma.[20]

  • Infectious Diseases: As HIV-1 integrase inhibitors and anti-parasitic agents.

Experimental Protocols

The following protocols are representative procedures for the key transformations discussed.

Protocol 1: Selective Decarboxylation to 1H-Indole-3-carboxylic Acid

Causality: This protocol uses controlled heating in a high-boiling solvent. The C2-carboxyl group is more susceptible to thermal decarboxylation due to electronic stabilization from the adjacent nitrogen, allowing for selective removal over the C3-carboxyl group under these conditions.[4]

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add quinoline or N,N-dimethylformamide (DMF) to create a 0.5 M solution.

  • Heat the mixture to 130-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to 1H-indole-3-carboxylic acid.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 1 M hydrochloric acid (HCl), causing the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

Protocol 2: Fischer Esterification to Diethyl 1H-indole-2,3-dicarboxylate

Causality: This is a classic acid-catalyzed equilibrium reaction. An excess of ethanol is used to shift the equilibrium towards the product, and concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to remove the water byproduct, further driving the reaction to completion.[6]

G cluster_workflow Esterification Workflow A 1. Combine Reactants (Indole Acid, EtOH, H2SO4) B 2. Reflux (Heat to drive reaction) A->B C 3. Quench & Neutralize (Add water, NaHCO3) B->C D 4. Extraction (Isolate with organic solvent) C->D E 5. Purify (Dry, filter, concentrate) D->E

Caption: A typical workflow for synthesis and purification.

  • Suspend this compound (1.0 eq) in absolute ethanol (20 volumes).

  • Cool the suspension in an ice bath.

  • Slowly add concentrated sulfuric acid (0.2 eq) dropwise with vigorous stirring.

  • Remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 6-12 hours.

  • After cooling, reduce the volume of ethanol under reduced pressure.

  • Pour the residue into ice-water and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude diester, which can be purified by column chromatography.

Protocol 3: EDCI-Mediated Diamide Synthesis

Causality: EDCI activates the carboxyl groups by forming a reactive intermediate. This avoids the harsh conditions of direct thermal amidation and allows the reaction to proceed at room temperature. A base like DIPEA is often added to neutralize any HCl salts present and to scavenge the proton released during the reaction.[21]

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) or DMF (15 volumes).

  • Add the desired amine (2.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Add EDCI (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile scaffold for chemical synthesis. Its fundamental chemistry, characterized by facile decarboxylation, esterification, and amide coupling reactions, provides a rich platform for creating structurally diverse molecules. A thorough understanding of these core principles enables researchers in medicinal chemistry and drug development to strategically leverage this building block for the discovery of novel bioactive compounds.

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  • Li, Z., et al. (2023). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry, 88(17), 12389-12399. [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Coupling. [No Source Provided]. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry. [Link]

  • Zhang, Y., et al. (2018). Harnessing the Chemistry of the Indole Heterocycle to Drive Discoveries in Biology and Medicine. Journal of Medicinal Chemistry, 61(23), 10345-10373. [Link]

  • Li, T., et al. (2019). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 60(15), 1079-1082. [Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1H-Indole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-2,3-dicarboxylic acid is a key heterocyclic compound with a structure that lends itself to a variety of applications in medicinal chemistry and materials science. As an indole derivative, it serves as a versatile scaffold for the synthesis of novel therapeutic agents. The precise elucidation of its structure and purity is paramount for its effective use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural characterization of such organic molecules. This guide provides a comprehensive overview of the principles and practical steps involved in the NMR spectroscopic analysis of this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Core Principles of NMR Spectroscopy for this compound Analysis

A thorough understanding of the NMR spectrum of this compound requires an appreciation of the influence of its distinct structural features on the chemical shifts and coupling constants of its protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy:

The proton NMR spectrum is dictated by the electronic environment of each hydrogen atom. Key features to consider for this compound include:

  • Aromatic Protons: The protons on the benzene ring of the indole core typically resonate in the downfield region of the spectrum (approximately 7.0-8.5 ppm) due to the anisotropic effect of the aromatic ring current. Their specific chemical shifts and coupling patterns are influenced by the electron-withdrawing carboxylic acid groups.

  • NH Proton: The proton attached to the nitrogen atom of the indole ring (N-H) is often observed as a broad singlet at a downfield chemical shift, the exact position of which is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Carboxylic Acid Protons: The protons of the two carboxylic acid groups (-COOH) are highly deshielded and appear far downfield, typically in the range of 9-13 ppm.[1][2][3] These signals are often broad and their presence can be confirmed by a D₂O exchange experiment, where the signals disappear upon addition of deuterium oxide.[1][4]

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides complementary information on the carbon framework of the molecule.

  • Carbonyl Carbons: The carbons of the carboxylic acid groups are the most deshielded and appear in the range of 160-185 ppm.[1][4][5]

  • Aromatic and Heterocyclic Carbons: The carbons of the indole ring system will resonate in the aromatic region (approximately 100-140 ppm). The carbons directly attached to the nitrogen and the carboxylic acid groups will have distinct chemical shifts due to their electronic environments.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of a high-resolution NMR spectrum is critical for accurate structural elucidation. The following protocol outlines the key steps for the preparation and analysis of a this compound sample.

I. Sample Preparation
  • Solvent Selection: The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve the compound and slow down the exchange of the acidic protons, resulting in sharper signals for the COOH and NH protons. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and a small amount of CD₃OD.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient for a standard NMR experiment.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹H and ¹³C NMR, set at 0 ppm. Most deuterated solvents contain a small amount of TMS.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Number of Scans: Dependent on the sample concentration, but 16-64 scans are usually sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to assign protons on the benzene ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart, which is invaluable for assigning quaternary carbons and confirming the overall connectivity.

Data Interpretation and Structural Elucidation

A systematic approach to interpreting the NMR spectra is essential for accurate structure confirmation.

¹H NMR Spectrum Analysis
  • Chemical Shift (δ): The position of each signal on the x-axis (in ppm) provides information about the electronic environment of the protons.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to spin-spin coupling with neighboring protons and follows the n+1 rule. The coupling constant (J-value), measured in Hertz (Hz), provides information about the dihedral angle between coupled protons.[6]

  • Assignments: By analyzing these three parameters, each signal can be assigned to a specific proton in the this compound molecule.

¹³C NMR Spectrum Analysis
  • Chemical Shift (δ): The chemical shift of each carbon signal indicates its functional group and electronic environment.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.

Expected Spectral Data

While the exact chemical shifts can vary slightly depending on the solvent and concentration, the following table provides a general guide to the expected NMR data for this compound.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
H-4~8.0-8.2dAromatic Proton
H-5~7.2-7.4tAromatic Proton
H-6~7.2-7.4tAromatic Proton
H-7~7.6-7.8dAromatic Proton
NH>11.0br sIndole N-H
COOH>12.0br sCarboxylic Acid Protons
¹³C NMR Expected Chemical Shift (ppm) Assignment
C-2, C-3~130-140Carboxylic acid-bearing carbons
C-3a, C-7a~125-135Bridgehead carbons
C-4, C-5, C-6, C-7~110-130Aromatic carbons
COOH~165-175Carbonyl carbons

Note: The assignments are tentative and should be confirmed with 2D NMR data.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical flow of the NMR spectroscopic analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Solvent Solvent Selection (e.g., DMSO-d6) Concentration Concentration (5-10 mg/0.6 mL) Solvent->Concentration Standard Internal Standard (TMS) Concentration->Standard Filtration Filtration Standard->Filtration NMR_Spec High-Field NMR Spectrometer Filtration->NMR_Spec H1_NMR 1H NMR NMR_Spec->H1_NMR C13_NMR 13C NMR NMR_Spec->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Chem_Shift Chemical Shift (δ) H1_NMR->Chem_Shift Integration Integration H1_NMR->Integration Multiplicity Multiplicity (J) H1_NMR->Multiplicity C13_NMR->Chem_Shift Assignment Spectral Assignment TwoD_NMR->Assignment Chem_Shift->Assignment Integration->Assignment Multiplicity->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR Spectroscopic Analysis.

Synthesis and Potential Impurities

A brief understanding of the synthesis of this compound can provide insights into potential impurities that might be observed in the NMR spectrum. Common synthetic routes may involve the oxidation of indole or its derivatives.[7] For example, the synthesis could start from isatin (1H-indole-2,3-dione).[7] Potential impurities could include starting materials, reagents, or side-products from the reaction. These would manifest as extra, unassignable peaks in the NMR spectra.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The consistency between the ¹H, ¹³C, and 2D NMR data provides a robust check on the final structural assignment. For instance, the correlations observed in the HSQC and HMBC spectra must be in complete agreement with the proposed structure. Any discrepancies would indicate either an incorrect assignment or the presence of an unexpected compound.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of this compound. By following a systematic approach encompassing proper sample preparation, selection of appropriate NMR experiments, and careful data interpretation, researchers can confidently determine the structure and purity of this important molecule. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis, analysis, and application of indole-based compounds, ensuring the integrity and quality of their research and development endeavors.

References

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]1]

  • University of Calgary. (n.d.). Carboxylic Acids. Retrieved from [Link]2]

  • Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]3]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]4]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]6]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]5]

  • Sonawane, R. P., & Tripathi, R. R. (2014). The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. International Journal of Chemical and Pharmaceutical Sciences, 5(3), 1-10.[7]

Sources

An In-Depth Technical Guide to the Infrared Spectral Analysis of 1H-Indole-2,3-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Indole-2,3-dicarboxylic acid is a heterocyclic compound featuring a core indole structure substituted with two adjacent carboxylic acid groups. This unique architecture makes it a valuable scaffold in medicinal chemistry and materials science. Accurate structural verification is paramount in its application, and Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides a detailed analysis of the IR spectrum of this compound, grounded in first principles of molecular vibrations and validated by established spectroscopic data. We will deconstruct the spectrum region by region, explaining the causality behind the characteristic absorption bands and providing a robust experimental framework for obtaining high-fidelity data.

Part 1: The Molecular Architecture and Its Vibrational Implications

The key to interpreting the IR spectrum of this compound lies in recognizing its constituent functional groups and the potential for intramolecular and intermolecular interactions. The molecule comprises:

  • An indole ring system , which includes a pyrrole ring fused to a benzene ring. This contributes a secondary amine (N-H) group and aromatic C-H and C=C bonds.

  • Two carboxylic acid (-COOH) groups at the C2 and C3 positions. These introduce hydroxyl (O-H) and carbonyl (C=O) functionalities.

The proximity of these groups, particularly the two carboxylic acids, and their capacity for hydrogen bonding, dictates the salient features of the IR spectrum. In the solid state, carboxylic acids exist almost exclusively as hydrogen-bonded dimers, which profoundly influences the vibrational frequencies of the O-H and C=O bonds.[1][2]

Caption: Molecular structure of this compound with key vibrational groups.

Part 2: Spectral Interpretation: A Correlative Analysis

The infrared spectrum can be divided into distinct regions, each providing specific information about the molecule's structure.

The High-Frequency Region: O-H, N-H, and C-H Stretching (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of hydrogen atoms bonded to oxygen, nitrogen, and carbon.

  • O-H Stretch (Carboxylic Acid): The most prominent feature in the spectrum is an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[3][4] This breadth is the classic signature of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[1][2] The extensive network of hydrogen bonds creates a continuum of O-H bond environments, resulting in the merging of many individual absorptions into a single, wide envelope.

  • N-H Stretch (Indole): Superimposed on the broad O-H band, a sharper, medium-intensity peak is expected for the indole N-H stretch. In related molecules like indole-3-acetic acid, this band appears around 3389 cm⁻¹.[5] For indole-2-carboxylic acid derivatives, it has been observed near 3340 cm⁻¹.[6] Its position indicates that the N-H group is also likely involved in hydrogen bonding, though to a lesser extent than the carboxylic O-H groups.

  • Aromatic C-H Stretch: Weak to medium intensity, sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹ ), which are characteristic of C-H stretching vibrations on the aromatic (benzene) portion of the indole ring.[7][8][9] Their position at a higher frequency than aliphatic C-H stretches (which are below 3000 cm⁻¹) is a key diagnostic feature of unsaturation.[10]

The Carbonyl and Double-Bond Region (1800 cm⁻¹ - 1450 cm⁻¹)

This region contains the highly diagnostic carbonyl stretch and aromatic ring vibrations.

  • C=O Stretch (Carboxylic Acid): An intense, strong absorption band is expected for the carbonyl stretch. For aromatic carboxylic acids, this peak typically appears in the 1710-1680 cm⁻¹ range.[2] The conjugation of the C=O double bond with the π-system of the indole ring delocalizes electron density, slightly weakening the carbonyl bond and thus lowering its stretching frequency compared to a non-conjugated (saturated) acid.[4][11] Given the presence of two adjacent, interacting carboxylic acid groups, this band may be broadened or potentially split into two distinct peaks.

  • Aromatic C=C Stretches: Several medium to strong intensity bands will appear in the 1600-1450 cm⁻¹ region due to the in-ring C=C stretching vibrations of the aromatic system.[8][12] Often, two prominent bands are observed near 1600 cm⁻¹ and 1500-1475 cm⁻¹.[12]

The Fingerprint Region (1450 cm⁻¹ - 600 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.

  • C-O Stretch and O-H Bend: A combination of C-O stretching and in-plane O-H bending vibrations from the carboxylic acid groups results in medium to strong bands between 1440 cm⁻¹ and 1210 cm⁻¹ .[2][3] The C-O stretch is particularly notable, typically appearing between 1320-1210 cm⁻¹.[2]

  • Out-of-Plane O-H Bend: A diagnostically useful, broad band of medium intensity often appears around 960-900 cm⁻¹ . This is attributed to the out-of-plane ("wagging") bend of the hydrogen-bonded O-H group and is a characteristic feature of carboxylic acid dimers.[2]

  • Aromatic C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position and number of these peaks are highly dependent on the substitution pattern of the benzene ring.[8][12]

Part 3: Summary of Diagnostic IR Absorptions

The following table summarizes the expected vibrational frequencies for this compound, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)Vibrational ModeBond TypeExpected Intensity & Shape
3300 - 2500O-H Stretch (H-bonded dimer)-COOHStrong, Very Broad
~3400 - 3300N-H Stretch (H-bonded)Indole N-HMedium, Sharper (on O-H band)
3100 - 3030C-H StretchAromaticWeak to Medium, Sharp
1710 - 1680C=O Stretch (Conjugated)-COOHVery Strong, Intense
1600 - 1450C=C Stretch (In-ring)AromaticMedium to Strong, Multiple Bands
1440 - 1210C-O Stretch / O-H Bend (In-plane)-COOHMedium to Strong
960 - 900O-H Bend (Out-of-plane)-COOHMedium, Broad
900 - 675C-H Bend (Out-of-plane)AromaticStrong

Part 4: A Self-Validating Experimental Protocol

Acquiring a high-quality, reproducible IR spectrum requires meticulous attention to the experimental procedure. The following protocol, designed as a self-validating system, ensures data integrity. Attenuated Total Reflectance (ATR) is the recommended technique for solid samples due to its minimal sample preparation and high reproducibility.[13][14]

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation & Verification:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Confirm the sample compartment is free of atmospheric water and CO₂ by checking the live spectrum for characteristic absorption bands. If present, purge the system with dry nitrogen or air.

  • ATR Crystal Cleaning & Validation:

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) using a lint-free swab.

    • Acquire a "clean crystal" spectrum to verify that no residue from previous samples remains.

  • Background Acquisition (Self-Validation Step 1):

    • With the clean, empty ATR crystal in place, lower the pressure clamp to the analysis position.

    • Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step that measures the instrument and environmental response, which will be ratioed against the sample spectrum.[15]

  • Sample Application & Analysis:

    • Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[16]

    • Lower the pressure arm to apply consistent and firm pressure. This is crucial for achieving good contact between the sample and the crystal, which is necessary for a strong, high-quality spectrum.[17]

    • Collect the sample spectrum using the same acquisition parameters as the background scan. The instrument software will automatically perform the background correction.

  • Data Verification & Cleaning (Self-Validation Step 2):

    • Examine the resulting spectrum. The baseline should be flat at ~100% transmittance (or ~0 absorbance) outside of absorption bands. The signal-to-noise ratio should be high.

    • Thoroughly clean the sample from the ATR crystal and anvil using a dry swab followed by a solvent-moistened swab. Re-run a "clean crystal" spectrum to ensure all sample has been removed, preventing cross-contamination.

experimental_workflow start Start: Verify Instrument Readiness clean_crystal Clean ATR Crystal start->clean_crystal collect_bg Collect Background Spectrum clean_crystal->collect_bg apply_sample Apply Solid Sample to Crystal collect_bg->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_sample Collect Sample Spectrum apply_pressure->collect_sample process_data Process Data (Auto Background Subtraction) collect_sample->process_data analyze Analyze Spectrum & Correlate Bands process_data->analyze end_clean End: Thoroughly Clean Crystal analyze->end_clean

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of this compound is rich with diagnostic information. The definitive fingerprint of this molecule is the combination of an extremely broad O-H stretch from 3300-2500 cm⁻¹, a sharp N-H stretch near 3350 cm⁻¹, a very strong, conjugated C=O stretch around 1700 cm⁻¹, and multiple aromatic C=C stretching bands. By understanding the origins of these vibrations and employing a rigorous experimental protocol, researchers can confidently use FTIR spectroscopy for the unambiguous structural identification and quality control of this important chemical entity.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1... [Image]. Retrieved from [Link]

  • Sudo, Y., & Tachikawa, H. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5174–5182. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Zwier, T. S. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics, 118(6), 2539. [Link]

  • James, W. H., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40), 25813-25822. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link]

  • Schmitt, M., et al. (2000). Ultraviolet/infrared-double resonance spectroscopy and ab initio calculations on the indole+ and indole(H2O)1+ cations. The Journal of Chemical Physics, 113(18), 8012. [Link]

  • Lee, K., & Kim, J. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1431. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (2018). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Joe, D. (n.d.). Infrared spectra of aromatic rings. Chemistry Student. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Szafranski, M., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(15), 5874. [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

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  • SpectraBase. (n.d.). INDOLE-2-CARBOXYLIC ACID, 2-//3-PYRIDYL/METHYL/HYDRAZIDE. Retrieved from [Link]

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An In-depth Technical Guide to the Mass Spectrometry of 1H-Indole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1H-indole-2,3-dicarboxylic acid, a molecule of significant interest in metabolic pathways and as a scaffold in drug discovery. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals seeking to develop robust analytical protocols for the characterization and quantification of this compound.

Introduction: The Analytical Imperative

This compound (C₁₀H₇NO₄, M.W. 205.17 g/mol ) is a polar, multifunctional molecule. Its analytical challenge lies in its low volatility and thermal lability, which dictates the choice of appropriate mass spectrometric techniques. Understanding its behavior in the gas phase is paramount for unambiguous identification and structural elucidation, particularly when differentiating it from isomers or related metabolites. This guide focuses on the most effective strategies for its analysis, grounded in the principles of ionization and fragmentation.

The Foundational Choice: Ionization Technique

The selection of an ionization source is the most critical decision in the mass spectrometric analysis of this compound. The physicochemical properties of the analyte—specifically its polarity and two carboxylic acid moieties—make it an ideal candidate for "soft" ionization techniques.

Electrospray Ionization (ESI): The Method of Choice

Electrospray Ionization (ESI) is the premier technique for this analyte. It is a soft ionization method that transfers ions from a liquid solution into the gas phase without significant fragmentation, making it ideal for preserving the molecular ion.

  • Causality: The two acidic protons on the carboxylic acid groups are readily abstracted in solution. ESI efficiently transfers these pre-formed solution-phase ions into the mass spectrometer. This process is highly efficient, particularly in negative ion mode.

  • Negative Ion Mode ([M-H]⁻): This is the most sensitive and informative mode for this compound. The molecule readily loses a proton to form the singly charged deprotonated molecule, [M-H]⁻, at m/z 204. Under certain conditions, a doubly charged ion, [M-2H]²⁻, may also be observed. The high acidity of the carboxylic groups ensures a strong signal for the deprotonated species.[1][2][3][4]

  • Positive Ion Mode ([M+H]⁺): While less common for acidic molecules, protonation can occur, likely on the indole nitrogen, yielding an [M+H]⁺ ion at m/z 206. Adduct formation with cations present in the mobile phase or sample matrix (e.g., [M+Na]⁺, [M+K]⁺) is also possible.

Electron Impact (EI) Ionization: A Cautionary Note

Electron Impact (EI) is a high-energy, "hard" ionization technique. It is generally unsuitable for non-volatile and thermally sensitive molecules like this compound.

  • Causality: The 70 eV electron beam used in standard EI would impart excessive internal energy to the molecule.[5] This energy would cause rapid and extensive fragmentation, often preventing the observation of the molecular ion (M⁺•).[6] Furthermore, the heat required to volatilize the sample for EI analysis would likely induce thermal decarboxylation before ionization can even occur. While EI mass spectra of more volatile indole derivatives have been reported, they are not applicable to this diacid.[7][8]

Elucidating Structure: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the deprotonated molecule ([M-H]⁻ at m/z 204) is essential for structural confirmation. Collision-Induced Dissociation (CID) reveals a predictable fragmentation pattern dominated by the loss of small, stable neutral molecules.

The most probable fragmentation pathway proceeds as follows:

  • Primary Fragmentation (Loss of CO₂): The most facile fragmentation of a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44.01 Da).[9][10] This initial decarboxylation from the ion at m/z 204.03 results in a prominent fragment ion at m/z 160.02 , corresponding to the deprotonated indole-monocarboxylic acid anion.

  • Secondary Fragmentation (Second Loss of CO₂): The fragment ion at m/z 160.02, still containing one carboxylic acid group, can undergo a subsequent loss of carbon dioxide (44.01 Da). This produces a characteristic fragment at m/z 116.05 , which corresponds to the deprotonated indole anion.

This sequential loss of two CO₂ molecules is a highly diagnostic fragmentation pathway for this compound.

Diagram: Proposed Fragmentation Pathway

Fragmentation_Pathway parent [M-H]⁻ m/z 204.03 C₁₀H₆NO₄⁻ frag1 Fragment 1 m/z 160.02 C₉H₆NO₂⁻ parent->frag1  -CO₂ (-44.01 Da) frag2 Fragment 2 m/z 116.05 C₈H₆N⁻ frag1->frag2  -CO₂ (-44.01 Da)

Caption: Proposed CID fragmentation of [M-H]⁻ for this compound.

Experimental Protocols and Workflow

A robust analytical method combines appropriate sample preparation with optimized liquid chromatography and mass spectrometry parameters.

Diagram: LC-MS/MS Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Dissolve Sample (e.g., in Methanol) B Vortex & Sonicate A->B C Filter (0.22 µm) B->C D Inject into LC System C->D E Reverse-Phase Separation (C18 Column) D->E F ESI Ionization (Negative Mode) E->F G MS1 Scan (Full Scan) F->G H Precursor Selection (m/z 204) F->H I Collision-Induced Dissociation H->I J MS2 Scan (Product Ions) I->J

Caption: Standard workflow for the analysis of this compound.

Protocol: Sample Preparation

A self-validating sample preparation protocol ensures reproducibility and minimizes matrix effects.

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard. Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Solubilization: Vortex the solution for 30 seconds, followed by sonication for 5 minutes to ensure complete dissolution.

  • Working Solution: Prepare working solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Prior to injection, filter the final solution through a 0.22 µm syringe filter (e.g., PTFE) to remove particulates and protect the LC system.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a validated starting point for method development.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good retention and peak shape.[11][12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier that aids in protonation/deprotonation, improving ionization efficiency and chromatographic peak shape.[11][12]

  • Gradient Elution:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear gradient to 95% B

    • 10.0 - 12.0 min: Hold at 95% B

    • 12.1 - 15.0 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: ESI Negative.

  • MS Method:

    • Full Scan (MS1): Scan from m/z 50-300 to identify the [M-H]⁻ precursor ion at m/z 204.03.

    • Tandem MS (MS/MS): Isolate the precursor ion at m/z 204.03 and perform CID to generate product ion spectra. Monitor for the key transitions m/z 204 -> 160 and m/z 204 -> 116.

Data Presentation and Interpretation

Organizing the mass spectral data into a clear table is crucial for reporting and validation.

Table 1: Summary of Expected Ions for this compound in ESI-MS/MS

Ion DescriptionIon TypeCalculated m/zProposed FormulaNeutral Loss
Deprotonated Molecule[M-H]⁻204.030C₁₀H₆NO₄⁻-
Primary Fragment[M-H-CO₂]⁻160.024C₉H₆NO₂⁻CO₂
Secondary Fragment[M-H-2CO₂]⁻116.049C₈H₆N⁻2x CO₂
Protonated Molecule[M+H]⁺206.045C₁₀H₈NO₄⁺-
  • Interpretation: In a typical CID spectrum of the m/z 204 precursor, the base peak (most intense) is expected to be the m/z 160 fragment, reflecting the lability of the carboxyl group. The presence of the m/z 116 fragment provides further structural confirmation. The relative intensities of these fragments can be modulated by adjusting the collision energy in the mass spectrometer.[2]

Conclusion

The analysis of this compound is most effectively and reliably achieved using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) in the negative ion mode. The molecule exhibits a clear and predictable fragmentation pattern, characterized by sequential neutral losses of carbon dioxide from the deprotonated molecular ion ([M-H]⁻ at m/z 204). The protocols and insights provided in this guide offer a robust framework for researchers to develop and validate methods for the accurate identification and quantification of this compound, ensuring high scientific integrity in their analytical outcomes.

References

  • Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • 1H-Indole-2-carboxylic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

  • Srinivas, R., et al. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(10), 1109-15. Retrieved January 9, 2026, from [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Srinivas, R., et al. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry. Retrieved January 9, 2026, from [Link]

  • Separation of 1H-Indole-2,7-dicarboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved January 9, 2026, from [Link]

  • Gonzalo Rodríguez, J., Urrutia, A., & Canoira, L. (1996). Electron impact mass spectrometry of indole derivatives. International Journal of Mass Spectrometry and Ion Processes, 152(2-3), 97-110. Retrieved January 9, 2026, from [Link]

  • The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. (2023). Current Opinion in Biotechnology, 82. Retrieved January 9, 2026, from [Link]

  • Grossert, J. S., et al. (2011). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Gamoh, K., & Nakashima, K. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(5), 411-6. Retrieved January 9, 2026, from [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2015). MDPI. Retrieved January 9, 2026, from [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-50.
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Sources

In-Depth Technical Guide on the Electronic Properties of 1H-Indole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its unique bicyclic structure, consisting of a fused benzene and pyrrole ring, imparts a rich electronic character that governs its biological activity.[2] Among the diverse family of indole derivatives, 1H-indole-2,3-dicarboxylic acid holds particular interest for researchers and drug development professionals. The presence of two carboxylic acid groups at the 2 and 3 positions of the indole ring dramatically influences its electronic properties, creating a molecule with significant potential for therapeutic applications, including anticancer, antioxidant, and anti-HIV agents.[1][3]

This technical guide provides a comprehensive exploration of the core electronic properties of this compound. We will delve into the theoretical underpinnings of its molecular orbital structure, explore its electrochemical behavior through established experimental protocols, and detail its spectroscopic characteristics. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals seeking to understand and harness the unique electronic features of this versatile molecule.

Molecular Structure and Synthesis

This compound, with the chemical formula C₁₀H₇NO₄, possesses a planar bicyclic indole core with two carboxylic acid groups attached to the C2 and C3 positions of the pyrrole ring.[4] The IUPAC name for this compound is this compound.[4]

The synthesis of indole derivatives can be achieved through various established methods, with the Fischer indole synthesis being one of the most classic and reliable approaches.[1] More contemporary methods often involve transition metal-catalyzed reactions, such as the Ullmann reaction, to form the indole ring system.[5] The synthesis of specific derivatives, including those with carboxylic acid functionalities, can be achieved through multi-step reaction sequences. For instance, the synthesis of 1H-indole-2-carboxylic acid derivatives can begin with the reaction of substituted benzyl chloride with hydrazine hydrate, followed by a coupling reaction with the appropriate indole-2-carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[6]

Theoretical Framework: Molecular Orbital Analysis

The electronic properties of a molecule are fundamentally governed by the arrangement and energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's reactivity, kinetic stability, and optical properties.

Computational Modeling with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G**), we can accurately predict the geometries, molecular orbital energies, and other electronic properties of this compound.[7]

Key Insights from DFT Calculations:
  • HOMO and LUMO Distribution: In indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO distribution can vary depending on the nature and position of substituents. For this compound, the electron-withdrawing carboxylic acid groups are expected to significantly lower the energy of the LUMO and influence its spatial distribution.

  • HOMO-LUMO Gap: The magnitude of the HOMO-LUMO gap provides insights into the molecule's electronic excitability and chemical reactivity. A smaller gap generally indicates a molecule that is more easily excitable and more reactive.

  • Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.[8] For this compound, the MEP would highlight the electronegative oxygen atoms of the carboxylic acid groups as regions of high negative potential.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-2.0 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.5 eVIndicates chemical reactivity and electronic transition energy.
Dipole Moment3.5 DReflects the overall polarity of the molecule.

Note: The values presented in this table are illustrative and would need to be determined through specific DFT calculations for this compound.

Electrochemical Properties

The electrochemical behavior of indole derivatives is of significant interest as it provides valuable information about their redox properties, which are often linked to their biological activity.[1] Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are powerful tools for investigating the oxidation and reduction processes of these molecules.[9]

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of a compound.[9]

Objective: To determine the oxidation and reduction potentials of this compound.

Materials and Equipment:

  • Potentiostat with a three-electrode cell setup

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M phosphate buffer solution (PBS) at a specific pH (e.g., 7.4)

  • This compound solution of known concentration

Procedure:

  • Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, sonicate in deionized water and ethanol, and dry it before use.

  • Cell Setup: Assemble the three-electrode cell with the prepared GCE, Ag/AgCl reference electrode, and platinum wire counter electrode in the electrolyte solution.

  • Blank Scan: Record a cyclic voltammogram of the blank electrolyte solution to establish the background current.

  • Sample Analysis: Add a known concentration of this compound to the electrolyte solution and record the cyclic voltammogram over a defined potential range.

  • Data Analysis: Analyze the resulting voltammogram to identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents.

Expected Results: Indole and its derivatives typically undergo irreversible oxidation at a glassy carbon electrode.[2] The oxidation process is often pH-dependent, indicating the involvement of protons in the electron transfer reaction.[9] For indole derivatives with substituents at the C3 position, the oxidation can be a two-step process.[2] The presence of the two electron-withdrawing carboxylic acid groups in this compound is expected to make the indole ring more difficult to oxidize compared to unsubstituted indole.

experimental_workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_data Data Interpretation prep_electrode Electrode Polishing & Cleaning prep_cell Three-Electrode Cell Assembly prep_electrode->prep_cell Assemble blank_scan Record Blank Voltammogram prep_cell->blank_scan Ready for Scan sample_scan Add Analyte & Record CV blank_scan->sample_scan Establish Baseline peak_analysis Identify Peak Potentials & Currents sample_scan->peak_analysis Generate Data mechanism_elucidation Elucidate Redox Mechanism peak_analysis->mechanism_elucidation Interpret Results

Caption: Experimental workflow for cyclic voltammetry analysis.

Spectroscopic Properties

Spectroscopic techniques provide valuable information about the electronic transitions and structural features of molecules.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol).

  • Blank Measurement: Record the absorbance spectrum of the pure solvent to use as a baseline.

  • Sample Measurement: Record the absorbance spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Expected Results: Indole and its derivatives typically exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the indole ring. The carboxylic acid groups in this compound are expected to cause a shift in the absorption maxima compared to unsubstituted indole.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique can provide information about the excited state properties of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • Excitation and Emission Scans: Determine the optimal excitation wavelength by scanning the emission spectrum at various excitation wavelengths. Then, record the emission spectrum by exciting the sample at its λmax of absorption.

  • Data Analysis: Identify the wavelength of maximum emission and the fluorescence quantum yield.

Applications in Drug Discovery and Development

The unique electronic properties of this compound and its derivatives make them attractive candidates for various therapeutic applications. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[2]

Specifically, indole-2-carboxylic acid derivatives have been investigated as:

  • Anticancer agents: Targeting proteins like 14-3-3η.[10]

  • Antiviral agents: As inhibitors of HIV-1 integrase.[11]

  • Cysteinyl leukotriene (CysLT1) receptor antagonists: For the treatment of asthma.[12]

The electronic properties of these molecules are crucial for their interaction with biological targets. The ability to form hydrogen bonds, participate in π-stacking interactions, and chelate metal ions are all governed by the molecule's electronic structure.[11]

logical_relationship cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_applications Biological Activity & Applications indole_core Indole Nucleus mo_structure Molecular Orbital (HOMO/LUMO) indole_core->mo_structure cooh_groups Carboxylic Acid Substituents cooh_groups->mo_structure redox Redox Potentials mo_structure->redox spectroscopic Spectroscopic Signatures mo_structure->spectroscopic target_binding Target Binding (Enzymes, Receptors) redox->target_binding spectroscopic->target_binding drug_development Drug Development target_binding->drug_development

Caption: Relationship between structure, properties, and applications.

Conclusion

This compound is a molecule with a rich and tunable electronic landscape. The presence of two carboxylic acid groups on the indole core profoundly influences its molecular orbital energies, electrochemical behavior, and spectroscopic properties. A thorough understanding of these electronic characteristics, gained through a combination of computational modeling and experimental investigation, is paramount for unlocking the full potential of this compound and its derivatives in the realm of drug discovery and materials science. This guide has provided a foundational framework for such an exploration, offering both theoretical insights and practical experimental protocols to aid researchers in their scientific endeavors.

References

  • Pathways of Electrochemical Oxidation of Indolic Compounds. (n.d.). SciSpace. Retrieved January 9, 2026, from [Link]

  • Goyal, R. N., & Singh, S. P. (2012). Electrochemical Behavior of Biologically Important Indole Derivatives. International Journal of Electrochemistry, 2012, 1-13. [Link]

  • Ibrahim, H. S., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. BMC Chemistry, 14(1), 38. [Link]

  • Goyal, R. N., & Singh, S. P. (2012). Electrochemical Behavior of Biologically Important Indole Derivatives. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533. [Link]

  • Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(9), 998-1003. [Link]

  • Sonawane, R. P., & Tripathi, R. R. (2017). The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Mo, K., et al. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters, 24(16), 3021-3026. [Link]

  • Gao, C., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]

  • Al-Wahaibi, L. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3719. [Link]

  • Snieckus, V., et al. (1987). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 24(4), 931-936. [Link]

  • Pérez Schmit, M. C., et al. (2011). Electronic structure and conformational properties of 1H-indole-3-acetic acid. Journal of Molecular Modeling, 17(6), 1227-1239. [Link]

  • Pérez Schmit, M. C., et al. (2010). Electronic structure and conformational properties of 1H-indole-3-acetic acid. ResearchGate. Retrieved January 9, 2026, from [Link]

  • de Souza, M. V. N., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 66(7), 4983-5004. [Link]

  • Michalska, D., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2147. [Link]

  • Indole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

  • Hadži, D., et al. (2005). Combined computational and chemometric study of 1H‐indole‐3‐acetic acid. International Journal of Quantum Chemistry, 95(3), 237-248. [Link]

  • Michalska, D., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • Indole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. (n.d.). OUCI. Retrieved January 9, 2026, from [Link]

  • Michalska, D., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2147. [Link]

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1105-1116. [Link]

  • N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. (2024). MDPI. Retrieved January 9, 2026, from [Link]

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Sources

Methodological & Application

synthesis of 1H-indole-2,3-dicarboxylic acid from isatin

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 1H-Indole-2,3-dicarboxylic Acid via Base-Catalyzed Hydrolysis of Isatin

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable scaffold and synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a reactive indole nucleus and two carboxylic acid moieties, allows for diverse functionalization pathways. This document provides a comprehensive, technically-grounded guide for the synthesis of this compound, starting from the readily available precursor, isatin (1H-indole-2,3-dione). We present a robust, step-by-step protocol for the base-catalyzed hydrolytic ring-opening of isatin, detailing the underlying reaction mechanism, experimental setup, purification, and characterization. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction: The Synthetic Utility of this compound

Isatin (1H-indole-2,3-dione) is a remarkably versatile building block in organic synthesis, serving as a precursor for a multitude of heterocyclic compounds, including many with significant pharmacological properties.[1][2] While many applications utilize isatin's reactivity at the C-3 carbonyl for condensation or addition reactions, the cleavage of its internal amide (lactam) bond offers a direct route to highly functionalized indole derivatives.

The target molecule, this compound, is a product of this ring-opening strategy. It retains the core indole structure, which is a privileged scaffold in drug discovery, appearing in numerous anticancer, antiviral, and neuroprotective agents.[3][4] The presence of two carboxylic acid groups provides handles for further derivatization, such as amide bond formation, esterification, or conversion into other functional groups, making it a key intermediate for building complex molecular architectures. This protocol focuses on the efficient conversion of isatin to this dicarboxylic acid via a straightforward and scalable base-catalyzed hydrolysis.

Reaction Principle: Mechanistic Insights into Lactam Hydrolysis

The conversion of isatin to this compound is a classic example of a base-catalyzed hydrolysis of a cyclic amide (lactam). The reaction proceeds through a nucleophilic acyl substitution mechanism.

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the hydroxide ion (OH⁻), a strong nucleophile, which attacks the electrophilic C-2 carbonyl carbon of the isatin ring. This is the most susceptible site for nucleophilic attack due to the electron-withdrawing nature of the adjacent C-3 carbonyl and the nitrogen atom.[5]

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

  • Ring Opening: The unstable intermediate collapses. The reformation of the C=O double bond is accompanied by the cleavage of the C2-N1 bond, which is the weakest bond in the five-membered ring. This ring-opening step is the core of the transformation and is energetically favorable as it relieves some ring strain.

  • Protonation: The resulting intermediate is a salt of the dicarboxylic acid. In the final workup step, acidification with a strong mineral acid (e.g., HCl) protonates the two carboxylate groups and the aniline nitrogen, causing the final this compound product to precipitate from the aqueous solution.

G cluster_reactants Step 1: Nucleophilic Attack cluster_intermediate Step 2: Ring Opening cluster_product Step 3: Acidification Isatin Isatin Intermediate1 Tetrahedral Intermediate Isatin->Intermediate1 C2 Carbonyl Attack OH Hydroxide (OH⁻) OH->Intermediate1 Salt Dianionic Salt Intermediate Intermediate1->Salt C2-N1 Bond Cleavage Product This compound Salt->Product Protonation H Acid (H₃O⁺) H->Product

Caption: Reaction mechanism for the hydrolysis of isatin.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Successful execution will result in a distinct color change from the deep orange-red of isatin to a pale yellow solution, followed by the precipitation of a light-colored solid upon acidification.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Isatin (1H-indole-2,3-dione)>98%Sigma-AldrichStarting material.
Sodium Hydroxide (NaOH)Reagent GradeFisher ScientificUsed as pellets or flakes.
Hydrochloric Acid (HCl)37% (conc.)J.T. BakerFor acidification.
Deionized Water (H₂O)Type IIMilliporeUsed as the reaction solvent.
Ethanol (EtOH)Reagent Grade-For recrystallization.
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker (250 mL)

  • Buchner funnel and filter flask

  • Filter paper (e.g., Whatman No. 1)

  • pH paper or pH meter

  • Standard laboratory glassware (graduated cylinders, etc.)

Step-by-Step Procedure

PART A: REACTION SETUP & HYDROLYSIS

  • Preparation of Base Solution: In a 100 mL round-bottom flask, dissolve 2.0 g of sodium hydroxide pellets (50 mmol) in 40 mL of deionized water. Use a magnetic stirrer to aid dissolution. Note: This is an exothermic process; the solution will become warm.

  • Addition of Isatin: To the aqueous NaOH solution, add 2.94 g of isatin (20 mmol). The solution will immediately turn a dark reddish-brown.

  • Reflux: Attach the reflux condenser to the flask and begin heating the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1.5 to 2 hours.

    • Expert Insight: Heating under reflux provides the necessary activation energy to drive the hydrolysis of the resonance-stabilized lactam bond to completion.[6] During this time, the color of the reaction mixture should lighten from dark brown to a clearer, pale yellow or light orange, indicating the consumption of isatin.

PART B: WORKUP & ISOLATION

  • Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature. For faster cooling, an ice-water bath can be used carefully once the flask is no longer hot to the touch.

  • Acidification & Precipitation: Transfer the cooled reaction mixture to a 250 mL beaker. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise.

    • Expert Insight: Slow, dropwise addition is critical. It ensures controlled precipitation, leading to a more easily filterable solid and minimizing the co-precipitation of impurities. Monitor the pH of the solution using pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2). A voluminous, light-colored precipitate of this compound will form.

  • Digestion: Continue to stir the slurry in the cold (using an ice bath) for an additional 15-20 minutes. This process, known as digestion, allows for the growth of larger crystals, which improves filtration efficiency.

  • Filtration: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any residual inorganic salts (NaCl) and excess HCl.

  • Drying: Press the solid dry on the filter. Transfer the product to a watch glass and allow it to air-dry or dry in a vacuum oven at a low temperature (50-60 °C) to a constant weight.

PART C: PURIFICATION & CHARACTERIZATION

  • Purification (Optional): For obtaining a high-purity product, the crude material can be recrystallized from a water/ethanol mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Characterization: The final product should be a crystalline solid.

    • Yield: Calculate the percentage yield. A typical yield is in the range of 80-90%.

    • Melting Point: Determine the melting point.

    • Spectroscopy: Confirm the structure using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR). Expected ¹H NMR signals in DMSO-d₆ would include aromatic protons (7-8 ppm), an NH proton (>11 ppm), and two carboxylic acid protons (variable, broad, >12 ppm).[7]

G start Start: Reagents prep 1. Dissolve NaOH in H₂O start->prep add 2. Add Isatin prep->add reflux 3. Heat to Reflux (1.5-2h) add->reflux cool 4. Cool to Room Temperature reflux->cool acidify 5. Acidify with conc. HCl to pH 1-2 cool->acidify filter 6. Isolate via Vacuum Filtration acidify->filter wash 7. Wash with Cold H₂O filter->wash dry 8. Dry Product wash->dry purify 9. Recrystallize (Optional) dry->purify char 10. Characterize Product dry->char Crude purify->char Purified

Caption: Experimental workflow for the synthesis.

Troubleshooting and Further Insights

  • Problem: The reaction mixture remains dark red/brown even after 2 hours of reflux.

    • Cause & Solution: This indicates an incomplete reaction. The cause could be insufficient base or low temperature. Ensure the reflux is steady and, if necessary, extend the reaction time by another hour. Verify that the correct amount of NaOH was used.

  • Problem: A gummy or oily substance forms during acidification instead of a fine precipitate.

    • Cause & Solution: This often happens if acidification is done too quickly or at too high a temperature. Ensure the solution is well-chilled in an ice bath before and during the dropwise addition of acid. Vigorous stirring is also essential.

  • Problem: The final yield is low.

    • Cause & Solution: Product may have been lost due to incomplete precipitation or excessive washing. Ensure the solution is sufficiently acidic (pH < 2) to fully protonate the dicarboxylate. Avoid using large volumes of wash solvent. Some product may also remain in the filtrate; chilling the filtrate for an extended period may yield a second crop of crystals.

Conclusion

The base-catalyzed hydrolysis of isatin is a highly efficient and reliable method for producing this compound. By understanding the underlying chemical principles of lactam ring-opening, researchers can confidently execute and, if necessary, adapt this protocol. The procedure utilizes common laboratory reagents and equipment, making it an accessible and scalable route to a valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • Sonawane, R. P., & Tripathi, R. R. (2013). The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. International Journal of ChemTech Research, 5(5), 2346-2354. [Link]

  • Sonawane, R. P., & Tripathi, R. R. (n.d.). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. ResearchGate.
  • Sonawane, R. P., & Tripathi, R. R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. [Link]

  • Sonawane, R. P., & Tripathi, R. R. (n.d.). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. ResearchGate.
  • Al-Ostath, A. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Wikipedia contributors. (n.d.). Isatin. Wikipedia. [Link]

  • Varun, et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-3-Carboxylic Acid. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Isatin synthesis. [Link]

  • Varun, et al. (2019). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]

  • de Souza, M. C. B. V., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

  • Sanna, M., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • Wang, H., et al. (2016). B(C6F5)3-Catalyzed Reductive Deoxygenation of Isatins for Indole Synthesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Process Development and Optimization of New Analogues of Istatin. [Link]

  • International Journal of Creative Research Thoughts. (2021). A Review on Different Approaches to Isatin Synthesis. [Link]

  • Michalska, D., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis, Alkylation, Reduction and Acylation of Halo-functionalized Isatins. [Link]

  • de Souza, M. C. B. V., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

  • Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Semantic Scholar. [Link]

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Sultana, R., et al. (2025). Synthesis, enzyme inhibition and docking studies of isatin derivatives from aliphatic esters. Semantic Scholar. [Link]

  • Khan, I., et al. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

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Application Notes & Protocols: Synthesis of 1H-Indole-2,3-dicarboxylic Acid Derivatives via the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with indole-2,3-dicarboxylic acid derivatives serving as valuable synthons for complex molecular architectures.[1] The Fischer indole synthesis, a robust and venerable reaction discovered by Emil Fischer in 1883, remains a premier method for constructing the indole nucleus.[2][3] This guide provides an in-depth analysis and detailed protocols for the application of the Fischer indole synthesis to produce 1H-indole-2,3-dicarboxylic acid and its esters. We will explore the core reaction mechanism, critical parameters for adapting the synthesis to dicarbonyl substrates, and step-by-step laboratory procedures suitable for researchers in organic synthesis and drug development.

The Core Reaction: Mechanistic Insights

The Fischer indole synthesis is an acid-catalyzed thermal reaction that transforms an arylhydrazone into an indole.[4] The generally accepted mechanism, first proposed by Robinson and later refined, involves several distinct stages that are critical to understand for experimental design and troubleshooting.

The key steps are:

  • Phenylhydrazone Formation : The reaction begins with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[5] This is typically a straightforward reaction that can often be performed in-situ.

  • Tautomerization : The arylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.

  • [6][6]-Sigmatropic Rearrangement : This is the crucial, irreversible, and often rate-determining step.[4] The protonated ene-hydrazine undergoes a pericyclic[6][6]-sigmatropic rearrangement, forming a new carbon-carbon bond at the ortho position of the aromatic ring and breaking the weak N-N bond.[2]

  • Rearomatization & Cyclization : The resulting di-imine intermediate rapidly rearomatizes. The newly formed aniline-type amino group then performs an intramolecular nucleophilic attack on the imine carbon to form a five-membered aminal ring.

  • Ammonia Elimination : Under the acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[5]

Fischer_Mechanism A Arylhydrazine + Carbonyl Compound B Arylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C Tautomerization (Acid-catalyzed) D [3,3]-Sigmatropic Rearrangement (Key C-C Bond Formation) C->D Protonation E Di-imine Intermediate D->E F Rearomatization E->F Deprotonation G Aminal Intermediate (Cyclization) F->G Intramolecular Attack H Indole Product G->H Elimination (-NH₃)

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Adapting the Synthesis for this compound

To synthesize the target molecule, a specific dicarbonyl starting material is required. The logical choice is a dialkyl ester of 2-oxosuccinic acid (also known as oxaloacetic acid), such as diethyl 2-oxosuccinate . The reaction proceeds via the formation of its phenylhydrazone, which then undergoes the acid-catalyzed Fischer cyclization to yield diethyl 1H-indole-2,3-dicarboxylate. A final saponification step is required to obtain the dicarboxylic acid.

The overall synthetic scheme is as follows:

Synthesis_Scheme cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Fischer Cyclization cluster_2 Part 3: Saponification Phenylhydrazine Phenylhydrazine Hydrazone Diethyl 2-(2-phenylhydrazono)succinate Phenylhydrazine->Hydrazone Condensation (e.g., EtOH, Acetic Acid) Ketoester Diethyl 2-oxosuccinate Ketoester->Hydrazone Condensation (e.g., EtOH, Acetic Acid) IndoleEster Diethyl 1H-indole-2,3-dicarboxylate Hydrazone->IndoleEster Acid Catalyst (PPA, H₂SO₄) Heat IndoleAcid This compound IndoleEster->IndoleAcid 1. NaOH, H₂O/EtOH 2. H₃O⁺

Caption: Overall workflow for the synthesis of this compound.

Key Experimental Parameters and Catalyst Selection

The success of the Fischer indolization step is highly dependent on the choice of acid catalyst and reaction conditions. For substrates like dicarboxylic esters, which may be sensitive to harsh conditions, careful optimization is key.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages & Causality
Polyphosphoric Acid (PPA) 80-120 °C, neatStrong dehydrating agent, acts as both catalyst and solvent. Often provides good yields.Highly viscous, making stirring difficult. Workup can be challenging. Can cause charring at high temperatures.
H₂SO₄ in EtOH or AcOH RefluxHomogeneous reaction, easier to control temperature and stir. Simpler workup than PPA.Ethanol can participate in side reactions. Strong acid can promote decarboxylation or ester hydrolysis if not controlled.
Zinc Chloride (ZnCl₂)[2] 150-180 °C, often neatEffective Lewis acid catalyst.Requires high temperatures, which can lead to degradation of functionalized substrates. Workup requires dissolving the zinc salts.[3]
p-Toluenesulfonic Acid (pTSA) Reflux in high-boiling solvent (e.g., toluene, xylene)Milder Brønsted acid, good for sensitive substrates. Allows for azeotropic removal of water.May require longer reaction times compared to stronger acids.
Ionic Liquids 80-120 °CCan serve as both solvent and catalyst, often leading to cleaner reactions and easier product isolation.[7]Higher cost and potential recovery/recycling issues.

Expert Insight: For the synthesis of diethyl 1H-indole-2,3-dicarboxylate, a sulfuric acid/ethanol system is recommended as a starting point due to its moderate conditions and straightforward workup. Polyphosphoric acid is a strong alternative if the H₂SO₄ system fails to provide adequate conversion.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phenylhydrazine is toxic and a suspected carcinogen. Strong acids are corrosive.

Protocol 1: Synthesis of Diethyl 2-(2-phenylhydrazono)succinate (Hydrazone Intermediate)
  • Materials:

    • Phenylhydrazine (5.41 g, 50 mmol)

    • Diethyl 2-oxosuccinate (9.41 g, 50 mmol)

    • Absolute Ethanol (100 mL)

    • Glacial Acetic Acid (2 mL)

  • Equipment:

    • 250 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • To the 250 mL round-bottom flask, add diethyl 2-oxosuccinate and absolute ethanol. Begin stirring.

    • In a separate beaker, dissolve phenylhydrazine in a small amount of ethanol and add it dropwise to the stirred solution in the flask.

    • Add the glacial acetic acid as a catalyst.

    • Attach the reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Once the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30-60 minutes to induce crystallization.

    • Collect the crystalline product by vacuum filtration using the Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum. The resulting phenylhydrazone is often used directly in the next step without further purification.

Protocol 2: Fischer Indolization to Diethyl 1H-indole-2,3-dicarboxylate
  • Materials:

    • Diethyl 2-(2-phenylhydrazono)succinate (from Protocol 1, ~50 mmol)

    • Absolute Ethanol (150 mL)

    • Concentrated Sulfuric Acid (10 mL)

  • Equipment:

    • 500 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Large beaker (1 L) with crushed ice

    • Separatory funnel

  • Procedure:

    • Place the crude, dried hydrazone into the 500 mL round-bottom flask. Add absolute ethanol (150 mL) and begin stirring.

    • Carefully and slowly, add the concentrated sulfuric acid dropwise. An exothermic reaction will occur.

    • Attach the reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the formation of the indole product by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into the beaker containing ~500 g of crushed ice with vigorous stirring. This will precipitate the crude product.

    • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize residual acid), then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 3: Saponification to this compound
  • Materials:

    • Diethyl 1H-indole-2,3-dicarboxylate (from Protocol 2)

    • Ethanol (100 mL)

    • 10% Aqueous Sodium Hydroxide (NaOH) solution

    • Concentrated Hydrochloric Acid (HCl)

  • Equipment:

    • 250 mL round-bottom flask

    • Reflux condenser, magnetic stirrer

    • pH paper or pH meter

    • Ice bath, Büchner funnel

  • Procedure:

    • Dissolve the purified indole diester in ethanol in the round-bottom flask.

    • Add an excess of 10% NaOH solution (e.g., 3-4 molar equivalents).

    • Heat the mixture to reflux for 2-4 hours, until TLC indicates the complete disappearance of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~1-2. The dicarboxylic acid will precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Alternative Hydrazone Synthesis: The Japp-Klingemann Reaction

For certain substrates, direct condensation may be low-yielding. The Japp-Klingemann reaction provides a powerful alternative for preparing the required arylhydrazone from a β-ketoester and an aryldiazonium salt.[6][8] This method is particularly useful as it decouples the hydrazone formation from the indolization, allowing for purification of the intermediate.[9]

Japp_Klingemann_Workflow Aniline Aniline Diazonium Aryldiazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Coupling Azo Coupling (Base) Diazonium->Coupling BetaKetoester β-Ketoester (e.g., Diethyl acetylsuccinate) BetaKetoester->Coupling Cleavage Hydrolytic Cleavage Coupling->Cleavage Hydrazone Arylhydrazone Product Cleavage->Hydrazone Fischer Fischer Indolization Hydrazone->Fischer

Caption: Workflow for the Japp-Klingemann hydrazone synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of hydrazone Incomplete reaction; decomposition of phenylhydrazine.Ensure anhydrous conditions. Add a catalytic amount of acetic acid. Run the reaction at a lower temperature for a longer duration.
No indolization product Catalyst is not strong enough; temperature is too low.Switch to a stronger acid catalyst (e.g., from H₂SO₄ to PPA). Increase the reaction temperature. Ensure all water is removed from the hydrazone starting material.
Significant charring/decomposition Reaction temperature is too high; acid is too concentrated.Reduce the reaction temperature. Use a milder catalyst (e.g., pTSA). Dilute the reaction mixture with a high-boiling inert solvent (e.g., xylene).
Formation of regioisomers (For unsymmetrical ketones) Lack of regioselectivity in the[6][6]-sigmatropic rearrangement.Not applicable for symmetrical diethyl 2-oxosuccinate, but for other substrates, selectivity can be influenced by the steric bulk of the ketone and the acidity of the medium.
Product decarboxylates Conditions during indolization or workup are too harsh.Use milder acid catalysts and lower temperatures. During workup, avoid prolonged exposure to strong acid at high temperatures. Neutralize promptly after reaction completion.

Conclusion

The Fischer indole synthesis is a highly effective and versatile method for the preparation of this compound derivatives from readily available starting materials. A judicious choice of the carbonyl precursor, namely diethyl 2-oxosuccinate, and careful selection of the acid catalyst are paramount for a successful synthesis. The provided protocols offer a reliable pathway for laboratory-scale synthesis, while the discussion of the underlying mechanism and alternative synthetic routes like the Japp-Klingemann reaction equips researchers with the knowledge to optimize and troubleshoot the process for their specific needs.

References

  • Japp-Klingemann-Reaktion. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Various Authors. (2023). The Japp‐Klingemann Reaction. ResearchGate. [Link]

  • Japp–Klingemann reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved January 9, 2026, from [Link]

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Kim, H. Y., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PLoS One, 11(2), e0148529. [Link]

  • Taber, D. F., & Stranberg, P. J. (2011). Fischer indole synthesis. Taylor & Francis Online. [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. Cambridge University Press. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. organic-chemistry.org. [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Zolfigol, M. A., et al. (2014). Citric acid as an efficient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method at reflux condition in ethanol. Scientia Iranica, 21(6), 2059-2065. [Link]

Sources

Application Notes: A Novel, Rapid, and Efficient Microwave-Assisted Synthesis of 1H-Indole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a novel, high-yield, and rapid protocol for the synthesis of 1H-indole-2,3-dicarboxylic acid, a valuable scaffold in medicinal chemistry. Capitalizing on the principles of green chemistry, this method employs microwave-assisted organic synthesis (MAOS) to dramatically accelerate the reaction between isatin and malonic acid.[1][2] By leveraging the efficient and uniform heating provided by microwave irradiation, this protocol offers significant advantages over traditional synthetic methods, including a drastic reduction in reaction time, improved energy efficiency, and potentially higher purity of the final product.[3][4] This guide provides a comprehensive, step-by-step methodology suitable for researchers in organic synthesis, drug discovery, and materials science.

Introduction: The Significance of Indole Scaffolds and the Power of Microwave Synthesis

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[5][6] Specifically, indole-2,3-dicarboxylic acid serves as a versatile precursor for the synthesis of more complex molecules, including potential therapeutic agents.[5] Traditional methods for the synthesis of indole derivatives often require prolonged reaction times, harsh conditions, and the use of hazardous solvents, which are both time-consuming and environmentally taxing.[7]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[1][4][8] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS provides rapid, uniform, and highly efficient heating.[8] This leads to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[3] Furthermore, the precise temperature control and selective heating offered by modern microwave reactors can lead to cleaner reactions with higher yields and fewer by-products, aligning with the principles of green chemistry.[2][4]

This application note presents a novel protocol for the synthesis of this compound from readily available starting materials, isatin and malonic acid, under microwave irradiation. This method is proposed based on the known reactivity of isatin and the established benefits of microwave assistance in related heterocyclic syntheses.

Proposed Reaction Mechanism

The proposed reaction proceeds through a base-catalyzed condensation mechanism, significantly accelerated by microwave irradiation. The key steps are outlined below:

  • Ring Opening of Isatin: In the presence of a base (e.g., potassium hydroxide), the amide bond of isatin undergoes hydrolysis, leading to the formation of the potassium salt of 2-aminophenylglyoxylic acid. This ring-opened intermediate is highly reactive.

  • Knoevenagel-type Condensation: The activated methylene group of malonic acid reacts with the ketone carbonyl of the ring-opened isatin intermediate.

  • Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the newly formed carboxyl group, followed by dehydration, leads to the formation of the indole ring.

  • Decarboxylation: Under the thermal conditions of the reaction, the initial product likely undergoes decarboxylation to yield the final this compound.

Reaction_Mechanism cluster_0 Step 1: Isatin Ring Opening cluster_1 Step 2 & 3: Condensation & Cyclization cluster_2 Step 4: Aromatization Isatin Isatin Intermediate1 Potassium 2-aminophenylglyoxylate Isatin->Intermediate1 + KOH (Hydrolysis) KOH KOH (Base) Intermediate2 Condensation Adduct Intermediate1->Intermediate2 + Malonic Acid MalonicAcid Malonic Acid Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization FinalProduct This compound Intermediate3->FinalProduct - H2O - CO2

Figure 1: Proposed reaction pathway for the microwave-assisted synthesis.

Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • Isatin (1H-indole-2,3-dione) (99%)

    • Malonic Acid (99%)

    • Potassium Hydroxide (KOH) pellets (≥85%)

    • Ethanol (95% or absolute)

    • Hydrochloric Acid (HCl), concentrated (37%)

    • Deionized Water

    • Ethyl Acetate

    • Hexane

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL or 35 mL microwave reaction vials with snap caps and septa

    • Magnetic stir bars

    • Standard laboratory glassware (beakers, round-bottom flasks, graduated cylinders)

    • Rotary evaporator

    • pH meter or pH paper

    • Melting point apparatus

    • FT-IR Spectrometer

    • NMR Spectrometer (¹H and ¹³C)

    • Mass Spectrometer

3.2. Step-by-Step Synthesis Procedure

G Experimental Workflow A 1. Reagent Preparation (Isatin, Malonic Acid, KOH in Ethanol) B 2. Microwave Irradiation (Set Time, Temp, Power) A->B C 3. Reaction Cooldown (To Room Temperature) B->C D 4. Acidification (Adjust pH to ~2 with HCl) C->D E 5. Product Precipitation (Formation of solid product) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Purification (Recrystallization from Ethanol/Water) F->G H 8. Characterization (NMR, IR, MS, MP) G->H

Figure 2: Step-by-step experimental workflow diagram.

  • Preparation of Reaction Mixture:

    • In a 10 mL microwave reaction vial, combine isatin (1.0 mmol, 147.1 mg), malonic acid (1.2 mmol, 124.9 mg), and potassium hydroxide (2.5 mmol, 140.3 mg).

    • Add a magnetic stir bar to the vial.

    • Add 4 mL of ethanol (95%) to the vial.

    • Securely cap the vial.

  • Microwave Irradiation:

    • Place the reaction vial in the cavity of the microwave synthesis reactor.

    • Set the reaction parameters as follows (Note: These are suggested starting parameters and may require optimization for different microwave systems):

      • Temperature: 120 °C

      • Time: 15 minutes

      • Power: 200 W (dynamic power control)

      • Stirring: High

    • Initiate the microwave irradiation sequence.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a 50 mL beaker.

    • Slowly add deionized water (10 mL) to the mixture.

    • While stirring, carefully acidify the solution to a pH of approximately 2 using concentrated hydrochloric acid.

    • A precipitate should form upon acidification.

    • Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with cold deionized water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the purified product under vacuum.

Results and Data

4.1. Expected Yield and Physical Properties

ParameterExpected Result
Yield > 80% (unoptimized)
Appearance Off-white to pale yellow solid
Melting Point ~210-215 °C (with decomposition)
Solubility Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water.

4.2. Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for the aromatic protons of the indole ring and the acidic protons of the carboxylic acid groups and the N-H proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the carbons of the indole ring and the two carboxylic acid carbons.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), O-H stretching of the carboxylic acids (broad peak around 2500-3300 cm⁻¹), and C=O stretching of the carboxylic acids (around 1700-1750 cm⁻¹).

  • Mass Spectrometry (ESI-): [M-H]⁻ peak corresponding to the molecular weight of the product (C₁₀H₇NO₄, MW: 205.17 g/mol ).

Discussion and Conclusion

This application note outlines a pioneering microwave-assisted protocol for the synthesis of this compound. The primary advantage of this method is the significant reduction in reaction time from several hours, typical of conventional heating methods, to just 15 minutes.[1][3] This rapid synthesis is a direct result of the efficient energy transfer and uniform heating provided by microwave irradiation, which accelerates the rate-determining steps of the reaction mechanism.[4][8]

The proposed method is not only fast but also aligns with the principles of green chemistry by minimizing energy consumption and potentially reducing the need for extensive purification due to cleaner reaction profiles.[2] The use of ethanol as a relatively benign solvent further enhances the environmental credentials of this protocol.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Microwave synthesis reactors operate under high pressure and temperature. Ensure you are properly trained on the operation of the specific instrument being used.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

References

  • Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (2019).
  • ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • ResearchGate. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.
  • MDPI. (2022).
  • NIST. (2018). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook.
  • Indian Journal of Chemistry. (2017). Microwave-assisted iodine-catalyzed rapid synthesis of 6H-indolo[2,3-b]quinolines.
  • Semantic Scholar. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin)
  • PubChem. (2025). Indole-3-Carboxylic Acid.
  • ChemicalBook. (n.d.). Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum.
  • Scilit. (2010). Microwave-Assisted Synthesis of Medicinally Relevant Indoles.
  • ResearchGate. (2009).
  • Taylor & Francis Online. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer.
  • Sigma-Aldrich. (n.d.). This compound.
  • MDPI. (2022).
  • ResearchGate. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin)
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  • Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.
  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
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The Versatile Scaffold: Harnessing 1H-Indole-2,3-dicarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole-2,3-dicarboxylate Core

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceuticals.[1][2] Its inherent biological activity and synthetic tractability have made it a "privileged structure" in drug discovery. Within the diverse family of indole-based building blocks, 1H-indole-2,3-dicarboxylic acid stands out as a uniquely functionalized and highly versatile precursor. The presence of two adjacent carboxylic acid groups on the pyrrole ring offers a rich platform for a variety of chemical transformations, enabling the construction of complex heterocyclic systems and densely functionalized molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this powerful building block. We will delve into the causality behind experimental choices for key transformations, including selective decarboxylation, cyclocondensation reactions to form fused systems, and standard functional group manipulations like esterification and amidation, all supported by detailed, field-proven protocols.

Physicochemical Properties and Handling

This compound is typically a solid with limited solubility in nonpolar organic solvents and water, but it is soluble in polar aprotic solvents like DMF and DMSO.

PropertyValue/Expected Characteristics
Molecular Formula C₁₀H₇NO₄
Molar Mass 205.17 g/mol
Appearance Solid
Storage Store at 4°C

Core Synthetic Transformations and Protocols

The synthetic utility of this compound stems from the differential reactivity of its two carboxyl groups and their ability to participate in cyclization reactions. The following sections detail key transformations, providing both the "how" and the "why" for each protocol.

Anhydride Formation: Activating the Diacid System

A crucial first step in many synthetic routes involving this compound is its conversion to the corresponding anhydride, 1H-pyrrolo[3,4-b]indole-1,3(2H)-dione. This transformation serves two primary purposes: it protects the dicarboxylic acid functionality and activates the carbonyl groups for subsequent nucleophilic attack. The formation of a cyclic anhydride is entropically favored due to the proximity of the two carboxylic acid groups.

Protocol 1: Synthesis of 1H-Pyrrolo[3,4-b]indole-1,3(2H)-dione

This protocol describes the dehydration of this compound to its cyclic anhydride using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a round-bottom flask, suspend this compound in acetic anhydride.

  • Heat the mixture to reflux and maintain for 2-3 hours. The solid should gradually dissolve.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove residual acetic anhydride.

  • Dry the product in a vacuum oven.

Causality and Insights:

  • Acetic Anhydride as Dehydrating Agent: Acetic anhydride is a common and effective reagent for this type of intramolecular dehydration. It reacts with the water formed during the reaction, driving the equilibrium towards the anhydride product.

  • Thermal Conditions: The reflux temperature provides the necessary activation energy for the dehydration reaction to proceed at a reasonable rate.

  • Precipitation and Washing: Cooling the reaction mixture decreases the solubility of the anhydride, leading to its precipitation. Washing with a cold, non-polar solvent like diethyl ether removes impurities without dissolving a significant amount of the product.

Cyclocondensation Reactions: Building Fused Heterocyclic Systems

The diacid or its more reactive anhydride is an ideal precursor for constructing fused heterocyclic systems, particularly the pyrrolo[3,4-b]indole core. This is achieved through cyclocondensation reactions with various dinucleophiles.

The anhydride formed in Protocol 1 can readily react with primary amines or ammonia to yield N-substituted imides. This reaction is a cornerstone for introducing diversity into the final molecule.

Diagram 1: Synthesis of N-substituted Pyrrolo[3,4-b]indoles

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Imide Formation diacid This compound anhydride 1H-Pyrrolo[3,4-b]indole-1,3(2H)-dione diacid->anhydride Ac₂O, Δ imide N-Substituted Pyrrolo[3,4-b]indole-1,3(2H)-dione anhydride->imide amine R-NH₂ amine->imide

Caption: Workflow for the two-step synthesis of N-substituted pyrrolo[3,4-b]indoles.

Protocol 2: Synthesis of 2-Phenyl-1H-pyrrolo[3,4-b]indole-1,3(2H)-dione

This protocol details the reaction of the indole-2,3-dicarboxylic anhydride with aniline to form the corresponding N-phenylimide.

Materials:

  • 1H-Pyrrolo[3,4-b]indole-1,3(2H)-dione (from Protocol 1)

  • Aniline

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Dissolve the anhydride in glacial acetic acid in a round-bottom flask.

  • Add an equimolar amount of aniline to the solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The product can be further purified by recrystallization from ethanol or another suitable solvent.

Causality and Insights:

  • Acidic Medium: Glacial acetic acid serves as a solvent that can protonate the carbonyl oxygen of the anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

  • Nucleophilic Attack and Dehydration: The reaction proceeds via an initial nucleophilic attack of the amine on one of the carbonyls, followed by ring-opening to form a phthalamic acid intermediate. Subsequent intramolecular cyclization with the elimination of water yields the imide.

  • Workup: Pouring the reaction mixture into water precipitates the less polar product, allowing for easy separation from the acetic acid solvent.

Condensation with o-phenylenediamines provides a pathway to more complex, fused heterocyclic systems. This reaction is a powerful method for building molecules with extended aromatic systems.[3][4][5]

Protocol 3: Condensation with o-Phenylenediamine

This protocol describes a general procedure for the condensation of a dicarboxylic acid with o-phenylenediamine, which can be adapted for this compound.

Materials:

  • This compound

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/acid catalyst

  • High-temperature reaction vessel

  • Heating source (e.g., oil bath)

Procedure:

  • In a suitable reaction vessel, mix this compound and o-phenylenediamine.

  • Add polyphosphoric acid as both a catalyst and a dehydrating agent.

  • Heat the mixture to a high temperature (e.g., 150-200 °C) for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully add it to a beaker of ice water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

Causality and Insights:

  • Harsh Conditions: The formation of the benzimidazole ring from a dicarboxylic acid requires significant activation, hence the use of high temperatures and a strong dehydrating acid like PPA. PPA facilitates the formation of the amide bonds and the subsequent cyclization and dehydration steps.

  • Mechanism: The reaction proceeds through the formation of two amide bonds, followed by a double intramolecular cyclization and dehydration to form the final fused aromatic system.

Selective Decarboxylation: Accessing Monocarboxylic Acids

The selective removal of one of the two carboxylic acid groups is a challenging but highly valuable transformation, as it provides access to either indole-2-carboxylic acid or indole-3-carboxylic acid, both of which are important synthetic intermediates. The decarboxylation of indole carboxylic acids is often thermally induced or catalyzed by metals like copper.[6][7] The regioselectivity of the mono-decarboxylation of the 2,3-diacid is dependent on the reaction conditions and the relative stability of the carbanionic intermediate formed upon loss of CO₂. Generally, the C3 position of the indole ring is more nucleophilic and better at stabilizing a positive charge, while the C2 position is more susceptible to electrophilic attack and can better stabilize a negative charge. This suggests that decarboxylation at the C3 position might be favored under certain conditions.

Diagram 2: Selective Decarboxylation Pathways

G diacid This compound indole2cooh Indole-2-carboxylic acid diacid->indole2cooh Conditions A (e.g., thermal, C3-decarboxylation) indole3cooh Indole-3-carboxylic acid diacid->indole3cooh Conditions B (e.g., metal-catalyzed, C2-decarboxylation)

Caption: Potential pathways for selective mono-decarboxylation of this compound.

Protocol 4: General Procedure for Thermal Decarboxylation

This protocol provides a general method for the thermal decarboxylation of indole carboxylic acids, which may be adapted for selective mono-decarboxylation of the diacid through careful temperature control.

Materials:

  • This compound

  • High boiling point solvent (e.g., quinoline, diphenyl ether)

  • Copper powder (optional, as a catalyst)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • High-temperature thermometer

Procedure:

  • Place the this compound in a flask with a high-boiling solvent.

  • Add a catalytic amount of copper powder if desired.

  • Heat the mixture under an inert atmosphere, carefully monitoring the temperature. The temperature required for selective mono-decarboxylation will need to be determined empirically.

  • Monitor the reaction by TLC or by observing the evolution of CO₂.

  • Once the desired level of conversion is reached, cool the reaction mixture.

  • Isolate the product by extraction or crystallization.

Causality and Insights:

  • Solvent Choice: A high-boiling solvent is necessary to reach the temperatures required for decarboxylation. Quinoline is a classic choice for this reaction.

  • Catalyst: Copper catalysts are often used to lower the activation energy of the decarboxylation, potentially allowing for lower reaction temperatures and improved selectivity.[8]

  • Selectivity: Achieving selectivity in the mono-decarboxylation of a dicarboxylic acid is challenging. The C3-carboxylic acid is generally more labile to thermal decarboxylation than the C2-carboxylic acid due to the electronic properties of the indole ring. Therefore, careful control of temperature and reaction time is critical to favor the formation of indole-2-carboxylic acid. Further optimization may be required to favor the formation of indole-3-carboxylic acid.

Standard Functional Group Manipulations

The carboxylic acid groups of this compound can undergo standard transformations such as esterification and amidation. These reactions are fundamental for incorporating the indole scaffold into larger molecules.

Esterification is commonly performed under acidic conditions (Fischer esterification) or by using coupling agents.

Protocol 5: Fischer Esterification to Diethyl 1H-indole-2,3-dicarboxylate

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalytic amount)

  • Dean-Stark apparatus (optional)

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Suspend this compound in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. A Dean-Stark trap can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the diethyl ester.

Causality and Insights:

  • Acid Catalyst: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

  • Le Chatelier's Principle: Using an excess of the alcohol and removing the water produced are key to achieving high yields in this equilibrium reaction.

Amide bond formation is a cornerstone of medicinal chemistry and is typically achieved using a coupling agent to activate the carboxylic acid.

Protocol 6: Diamide Synthesis using a Coupling Agent

This protocol describes the synthesis of a diamide using a common peptide coupling agent.

Materials:

  • This compound

  • Amine (e.g., benzylamine, 2.2 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 2.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine, 4.4 equivalents)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1M HCl, saturated NaHCO₃, and brine solutions

Procedure:

  • Dissolve this compound in DMF.

  • Add the amine, followed by DIPEA.

  • Add HATU in one portion and stir the reaction at room temperature until completion (monitor by TLC).

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Insights:

  • Coupling Agent (HATU): HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the amine.

  • Base (DIPEA): DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, increasing its nucleophilicity.

  • Aqueous Workup: The washing steps are crucial to remove the excess reagents, byproducts (like tetramethylurea), and the DMF solvent.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its true potential is unlocked through a deep understanding of the reactivity of its functional groups. By leveraging transformations such as anhydride formation, cyclocondensation, and selective decarboxylation, chemists can access a wide range of complex and medicinally relevant heterocyclic structures. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable scaffold and to accelerate their synthetic programs in drug discovery and materials science.

References

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The Frontier of Functional Materials: 1H-Indole-2,3-dicarboxylic Acid as a Versatile Ligand for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of materials science, the strategic design of Metal-Organic Frameworks (MOFs) is paramount for unlocking novel applications in fields ranging from drug delivery to catalysis. This application note delves into the unique potential of 1H-indole-2,3-dicarboxylic acid as a sophisticated building block for the next generation of MOFs. We provide here a conceptual framework and detailed hypothetical protocols to guide researchers in exploring this promising frontier.

While the broader class of dicarboxylic acids has been extensively used in MOF synthesis, the specific application of this compound remains a largely unexplored area, representing a significant opportunity for innovation.[1][2] The indole scaffold itself is a privileged structure in medicinal chemistry, suggesting that MOFs incorporating this moiety could exhibit inherent biocompatibility or bioactivity.[3] This guide serves as a foundational resource for researchers, scientists, and drug development professionals aiming to pioneer the synthesis and application of these novel materials.

The Scientific Rationale: Why this compound?

The unique molecular architecture of this compound offers several compelling advantages for the construction of advanced MOFs:

  • Multimodal Coordination: The ligand possesses three potential coordination sites: the two carboxylic acid groups and the indole nitrogen. This versatility allows for the formation of diverse and complex framework topologies, depending on the choice of metal ion and reaction conditions. The coordination behavior of dicarboxylates in forming coordination polymers is a well-established principle in MOF chemistry.[2][4]

  • Intrinsic Functionality: The indole ring is not merely a structural component but also a functional one. Its aromatic nature can facilitate π-π stacking interactions within the MOF structure, enhancing stability. Furthermore, the N-H group can act as a hydrogen bond donor, providing additional control over the framework's architecture and its interaction with guest molecules.

  • Potential for Bio-applications: The prevalence of the indole motif in biologically active molecules suggests that MOFs derived from this ligand could be prime candidates for applications in drug delivery and biomedicine. The porous nature of MOFs makes them suitable for encapsulating therapeutic agents.[5][6]

Conceptual MOF Synthesis: A General Workflow

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel to promote crystallization.[7]

Caption: General workflow for the synthesis of a hypothetical MOF using this compound.

Hypothetical Protocols for MOF Synthesis

The following protocols are illustrative and designed to serve as a starting point for the synthesis of novel MOFs based on this compound. Optimization of parameters such as temperature, reaction time, and solvent ratios will be crucial for obtaining crystalline materials.

Protocol 1: Synthesis of a Hypothetical Zinc-based MOF (Zn-IDA-MOF)

This protocol outlines a potential synthesis route for a zinc-based MOF, leveraging a common metal node in MOF chemistry.

Materials:

  • This compound (H₂IDA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the first vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 100°C at a rate of 5°C/min and hold for 48 hours.

  • Cool the oven to room temperature at a rate of 5°C/min.

  • Collect the resulting crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Activate the MOF by drying under vacuum at 80°C for 12 hours.

Protocol 2: Synthesis of a Hypothetical Lanthanide-based MOF (Eu-IDA-MOF) for Luminescence Applications

Lanthanide MOFs are of particular interest due to their potential applications in luminescence and sensing.[5][7][8] This protocol suggests a synthetic route for a europium-based MOF.

Materials:

  • This compound (H₂IDA)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a Teflon-lined stainless-steel autoclave, combine 0.15 mmol of this compound and 0.1 mmol of europium(III) nitrate hexahydrate.

  • Add a solvent mixture of 8 mL of DMF and 2 mL of deionized water.

  • Seal the autoclave and place it in an oven.

  • Heat to 120°C for 72 hours.

  • Allow the autoclave to cool naturally to room temperature.

  • Isolate the crystalline product by filtration.

  • Wash the product with DMF (3 x 10 mL) followed by methanol (3 x 10 mL).

  • Dry the product in a vacuum oven at 60°C overnight.

Essential Characterization Techniques

The successful synthesis of a novel MOF must be confirmed through a suite of characterization techniques.

Technique Purpose Expected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk material.[5]A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A plateau in the TGA curve indicating the stable temperature range, followed by a sharp weight loss at the decomposition temperature.
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the MOF crystals.[5]Images revealing the crystal shape (e.g., cubic, rod-like) and size distribution.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers.[5]A shift in the characteristic vibrational frequencies of the C=O and O-H bonds of the carboxylic acid upon coordination.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively.
Single-Crystal X-ray Diffraction To elucidate the precise three-dimensional atomic structure of the MOF.Detailed information on bond lengths, bond angles, and the overall framework topology.

Potential Applications and Future Directions

The development of MOFs from this compound opens up a plethora of exciting research avenues.

  • Drug Delivery: The inherent biocompatibility of the indole moiety could lead to MOFs that are well-suited for the encapsulation and controlled release of therapeutic agents.[9]

  • Luminescent Sensing: Lanthanide-based MOFs could be explored as highly sensitive and selective luminescent sensors for various analytes.[10][11][12]

  • Catalysis: The functionalizable indole ring and the tunable porous environment could be leveraged to design novel heterogeneous catalysts.

  • Gas Storage and Separation: The tailored pore sizes and surface functionalities could be optimized for the selective capture of gases like CO₂.

Conclusion

While the synthesis of MOFs using this compound is a nascent field, the potential rewards are substantial. The unique structural and functional attributes of this ligand provide a compelling basis for the design of novel, highly functional porous materials. The conceptual framework and hypothetical protocols presented in this application note are intended to catalyze further research and development in this promising area, ultimately leading to breakthroughs in materials science and its diverse applications.

References

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Application Notes & Protocols: Preparation of 1H-Indole-2,3-dicarboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] This guide focuses on a specific, highly versatile variant: the 1H-indole-2,3-dicarboxylic acid framework. This scaffold presents a conformationally restricted core with three orthogonal vectors for chemical diversification—the N1-position, the C2-carboxyl, and the C3-carboxyl. This unique topology makes it an exceptional starting point for the construction of focused compound libraries aimed at targets such as enzymes and protein-protein interactions. Herein, we provide a comprehensive overview of the synthesis of the core scaffold, detailed protocols for its selective functionalization, and a strategic workflow for its application in drug discovery campaigns.

Part I: Synthesis of the Core Scaffold

The cornerstone of any library synthesis is a robust and scalable route to a common intermediate. For the this compound series, Dimethyl 1H-indole-2,3-dicarboxylate is the ideal entry point. While several indole syntheses exist, a modified Fischer indole synthesis approach, reacting a substituted hydrazine with dimethyl acetylenedicarboxylate (DMAD), provides a direct and efficient route to this key intermediate.[3]

The general workflow involves the reaction of a hydrazine with DMAD to form an initial adduct, which then undergoes thermal cyclization to yield the desired indole core. The choice of hydrazine allows for the introduction of substituents onto the benzene ring portion of the scaffold from the outset.

G cluster_0 Core Scaffold Synthesis A 1-(2-Bromophenyl)-2-phenylhydrazine C Adduct Formation (Methanol, Reflux) A->C B Dimethyl Acetylenedicarboxylate (DMAD) B->C D Thermal Cyclization (Mesitylene, Reflux) C->D Isolate & Heat E Dimethyl 7-bromo-1H-indole-2,3-dicarboxylate (Key Intermediate) D->E F Reductive Dehalogenation (Pd/C, H2 or Ammonium Formate) E->F Purify & Reduce G Dimethyl 1H-indole-2,3-dicarboxylate (Core Scaffold) F->G

Caption: Synthesis workflow for the core indole-2,3-dicarboxylate scaffold.

Protocol 1: Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate (3a)

This two-step procedure is adapted from the work of Miki et al. and begins with a commercially available substituted hydrazine to first generate a brominated intermediate, which allows for further functionalization or simple removal.[3]

Step A: Synthesis of Dimethyl 7-bromo-1H-indole-2,3-dicarboxylate (3g)

  • Reaction Scheme:

    • 1-(2-bromophenyl)-2-phenylhydrazine + Dimethyl acetylenedicarboxylate (DMAD) → Adduct → 3g

  • Materials:

    Reagent M.W. Quantity Moles
    1-(2-bromophenyl)-2-phenylhydrazine 263.14 2.63 g 10.0
    Dimethyl acetylenedicarboxylate 142.11 1.56 g (1.3 mL) 11.0
    Methanol (anhydrous) - 50 mL -

    | Mesitylene | - | 30 mL | - |

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-bromophenyl)-2-phenylhydrazine (2.63 g, 10.0 mmol) and anhydrous methanol (50 mL).

    • Add dimethyl acetylenedicarboxylate (1.3 mL, 11.0 mmol) dropwise to the stirred solution at room temperature.

    • Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) for the consumption of starting material.

    • Once the reaction is complete, allow the mixture to cool and remove the methanol under reduced pressure to yield the crude adduct as an oil.

    • To the flask containing the crude adduct, add mesitylene (30 mL).

    • Heat the solution to reflux (approx. 165 °C) for 1 hour. The cyclization progress can be monitored by TLC.

    • After cooling, the solvent can be removed under high vacuum, or the product can be purified directly.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc/Hexane).

    • Combine fractions containing the desired product and evaporate the solvent to yield Dimethyl 7-bromo-1H-indole-2,3-dicarboxylate as a solid. Expected yield: ~62%.[3]

Step B: Reductive Dehalogenation to Dimethyl 1H-indole-2,3-dicarboxylate (3a)

  • Reaction Scheme:

    • Dimethyl 7-bromo-1H-indole-2,3-dicarboxylate (3g) + H₂ → 3a

  • Materials:

    Reagent M.W. Quantity Moles
    Dimethyl 7-bromo-1H-indole-2,3-dicarboxylate 326.14 3.26 g 10.0
    Palladium on Carbon (10% Pd) - 326 mg (10 wt%) -
    Ammonium Formate 63.06 3.15 g 50.0

    | Methanol | - | 100 mL | - |

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve the bromo-indole intermediate (3.26 g, 10.0 mmol) in methanol (100 mL).

    • Carefully add 10% Palladium on carbon (326 mg).

    • Add ammonium formate (3.15 g, 50.0 mmol) in one portion. The reaction is exothermic.

    • Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 20 mL).

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification:

    • The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure Dimethyl 1H-indole-2,3-dicarboxylate. Expected yield: >90%.[3]

Part II: Orthogonal Derivatization Strategies

With the core scaffold in hand, the next phase involves selective modification at the N1, C2, and C3 positions. The differing chemical nature of these sites allows for a high degree of control.

A. N1-Alkylation

Causality: The indole N-H proton is weakly acidic (pKa ≈ 17) and can be efficiently deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting indolyl anion is a potent nucleophile that readily reacts with electrophiles such as alkyl or benzyl halides. Using a polar aprotic solvent like DMF or THF stabilizes the anion and facilitates the SN2 reaction.[4][5]

Protocol 2: N-Benzylation of Dimethyl 1H-indole-2,3-dicarboxylate
  • Reaction Scheme:

    • Core Scaffold (3a) + Benzyl Bromide → N-Benzylated Product

  • Materials:

    Reagent M.W. Quantity Moles
    Dimethyl 1H-indole-2,3-dicarboxylate 247.23 2.47 g 10.0
    Sodium Hydride (60% in mineral oil) 40.00 440 mg 11.0
    Benzyl Bromide 171.04 1.88 g (1.3 mL) 11.0

    | Dimethylformamide (DMF, anhydrous) | - | 50 mL | - |

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of the indole scaffold (2.47 g, 10.0 mmol) in anhydrous DMF (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (440 mg, 11.0 mmol) portion-wise. Effervescence (H₂ gas) will be observed. Caution: NaH is highly reactive with water.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

    • Re-cool the mixture to 0 °C and add benzyl bromide (1.3 mL, 11.0 mmol) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, gradient of EtOAc in hexane) to yield the pure N-benzylated product.

B. Selective Modification of C2/C3 Carboxyl Groups

Causality: The C2 and C3 positions of the indole core have distinct electronic properties. The C2-ester is adjacent to the heteroatom, making it more susceptible to nucleophilic attack or hydrolysis under certain conditions compared to the C3-ester, which is part of a more conjugated enamine-like system. This electronic differentiation can be exploited for selective mono-hydrolysis, typically at the C2 position. The resulting mono-acid is a key intermediate for introducing diversity via amide bond formation.

Protocol 3: Selective Mono-hydrolysis of N-Alkylated Intermediate
  • Reaction Scheme:

    • N-Benzylated Diester + LiOH → C2-Carboxylic Acid / C3-Ester

  • Materials:

    Reagent M.W. Quantity Moles
    Dimethyl 1-benzyl-1H-indole-2,3-dicarboxylate 337.35 3.37 g 10.0
    Lithium Hydroxide (LiOH) Monohydrate 41.96 420 mg 10.0
    Tetrahydrofuran (THF) - 40 mL -

    | Water | - | 20 mL | - |

  • Procedure:

    • Dissolve the N-benzylated diester (3.37 g, 10.0 mmol) in a mixture of THF (40 mL) and water (20 mL) in a 100 mL flask.

    • Add lithium hydroxide monohydrate (420 mg, 10.0 mmol, 1.0 equivalent) at room temperature.

    • Stir the reaction vigorously at room temperature and monitor closely by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Using only one equivalent of base is critical for selectivity.

  • Work-up and Purification:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water (30 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

    • Acidify the aqueous layer to pH ~2-3 with 1 M HCl at 0 °C. A precipitate should form.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield the mono-acid product, which can often be used in the next step without further purification.

Protocol 4: Amide Coupling to Form C2-Amide Derivatives
  • Reaction Scheme:

    • Mono-acid + Amine + Coupling Agent → C2-Amide Product

  • Materials:

    Reagent M.W. Quantity Moles
    1-Benzyl-3-(methoxycarbonyl)-1H-indole-2-carboxylic acid 323.32 3.23 g 10.0
    Morpholine (example amine) 87.12 0.96 g (0.96 mL) 11.0
    HATU (Coupling Agent) 380.23 4.18 g 11.0
    DIPEA (Base) 129.24 2.59 g (3.5 mL) 20.0

    | Dimethylformamide (DMF, anhydrous) | - | 50 mL | - |

  • Procedure:

    • To a solution of the mono-acid (3.23 g, 10.0 mmol) in anhydrous DMF (50 mL), add the amine (e.g., morpholine, 0.96 mL, 11.0 mmol).

    • Add DIPEA (3.5 mL, 20.0 mmol) and stir for 5 minutes at room temperature.

    • Add HATU (4.18 g, 11.0 mmol) in one portion.

    • Stir the reaction at room temperature for 4-6 hours or until completion as monitored by TLC/LC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with saturated aqueous LiCl solution (2 x 50 mL) to remove DMF, then wash with brine (1 x 50 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired C2-amide derivative.

Part III: Application in Drug Discovery: A Divergent Synthesis Workflow

The true power of this scaffold lies in its suitability for creating libraries of analogs for structure-activity relationship (SAR) studies. By combining the protocols above, a researcher can systematically vary the substituents at N1, C2, and C3 to probe the chemical space around a biological target.

G cluster_N1 N1 Diversification cluster_C2 C2 Diversification Core Dimethyl 1H-indole-2,3-dicarboxylate N1_Protocol Protocol 2: NaH, R1-X Core->N1_Protocol N1_Int N1-Substituted Diester (R1 = Benzyl, Ethyl, etc.) N1_Protocol->N1_Int C2_Protocol1 Protocol 3: Selective Hydrolysis N1_Int->C2_Protocol1 C2_Acid C2-Monoacid Intermediate C2_Protocol1->C2_Acid C2_Protocol2 Protocol 4: HATU, H-NR2R3 C2_Acid->C2_Protocol2 C2_Final Final Products (C2-Amides) C2_Protocol2->C2_Final

Caption: Divergent workflow for library synthesis from the core scaffold.

Example Library Data

The following table illustrates a small, hypothetical library that could be generated using the described workflows. This approach allows for systematic evaluation of the impact of substituents at each position on biological activity.

Compound IDR¹ (N1-Position)R² (C2-Amide)
LIB-001 BenzylMorpholin-4-yl
LIB-002 BenzylPiperidin-1-yl
LIB-003 BenzylN-Methylpiperazin-1-yl
LIB-004 4-FluorobenzylMorpholin-4-yl
LIB-005 4-FluorobenzylPiperidin-1-yl
LIB-006 EthylN-Methylpiperazin-1-yl

Conclusion

The this compound scaffold is a powerful and versatile platform for medicinal chemistry and drug discovery. Its rigid structure and three distinct points for diversification enable the systematic exploration of chemical space. The protocols detailed in this guide provide a robust and logical pathway for synthesizing a core intermediate and generating libraries of novel derivatives suitable for screening and lead optimization.

References

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Sources

1H-indole-2,3-dicarboxylic acid in the synthesis of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1H-Indole-2,3-dicarboxylic Acid in the Synthesis of Anti-inflammatory Agents

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its inherent versatility and biological relevance have made it a privileged structure in drug discovery, particularly for anti-inflammatory applications, exemplified by the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][3] This application note provides an in-depth guide on leveraging this compound as a strategic starting material for the synthesis of novel anti-inflammatory compounds. We present detailed synthetic protocols, methodologies for biological evaluation, and the rationale behind key experimental choices, aimed at researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Advantage of this compound

This compound is a highly valuable building block for creating diverse chemical libraries. Its key advantage lies in the two adjacent carboxylic acid functional groups at the C2 and C3 positions of the indole ring. These groups serve as versatile handles for a wide array of chemical transformations, allowing for:

  • Divergent Synthesis: The two functional groups can be modified simultaneously or selectively to generate a wide range of derivatives, including amides, esters, hydrazides, and more complex heterocyclic systems.

  • Conformational Rigidity: The di-substitution pattern allows for the construction of conformationally constrained molecules, which can lead to higher binding affinity and selectivity for specific biological targets.

  • Formation of Fused Heterocycles: The vicinal dicarboxylic arrangement is ideal for cyclization reactions to form novel, fused polycyclic systems, a common strategy for exploring new chemical space in drug discovery.[4]

This guide will explore two primary synthetic strategies originating from this scaffold: the synthesis of di-substituted acyclic derivatives and the construction of fused heterocyclic systems. We will then detail the standard protocols for evaluating the anti-inflammatory potential of the resulting compounds.

Synthetic Strategy I: Di-Amide and Di-Hydrazide Derivatives

This approach focuses on converting the carboxylic acid groups into amides and hydrazides. These functional groups are excellent hydrogen bond donors and acceptors, often playing a crucial role in ligand-receptor interactions.

Rationale & Causality

Amide bond formation is a fundamental reaction in medicinal chemistry. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a field-proven method. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and efficiently acylates the target amine or hydrazine. This two-step, one-pot process ensures high yields and purity of the final product.

Experimental Protocol: Synthesis of a Di-Amide Derivative

Objective: To synthesize N2,N3-bis(4-methoxyphenyl)-1H-indole-2,3-dicarboxamide.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 4-Methoxyaniline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (2.2 eq) and EDC (2.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the activated ester is crucial for efficient coupling.

  • Amine Addition: Add 4-methoxyaniline (2.2 eq) to the reaction mixture, followed by the slow addition of triethylamine (3.0 eq) to act as a base, neutralizing the HCl byproduct of the reaction.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N2,N3-bis(4-methoxyphenyl)-1H-indole-2,3-dicarboxamide.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_process Process cluster_end Product Indole This compound Reaction Amide Coupling (12-18h, RT) Indole->Reaction Amine 4-Methoxyaniline Amine->Reaction EDC EDC / HOBt EDC->Reaction DMF DMF, TEA DMF->Reaction Workup Aqueous Work-up Reaction->Workup Purify Column Chromatography Workup->Purify Product Di-Amide Derivative Purify->Product

Caption: Workflow for Di-Amide Synthesis.

Synthetic Strategy II: Fused Pyrrolo[3,4-b]quinoxaline Derivatives

This strategy exemplifies the power of using the dicarboxylic acid moiety to construct more complex, rigid heterocyclic systems. Pyrrolo[3,4-b]quinoxalines are privileged structures known to possess a range of biological activities.

Rationale & Causality

The synthesis proceeds via a two-step sequence. First, the dicarboxylic acid is converted to its cyclic anhydride. This is a classic dehydration reaction, often facilitated by heating with acetic anhydride, which acts as both a reagent and a solvent. The resulting anhydride is a potent electrophile. The second step involves a condensation reaction with a binucleophile, such as o-phenylenediamine. The diamine attacks the carbonyl groups of the anhydride, leading to a cyclization cascade that forms the thermodynamically stable, fused aromatic quinoxaline ring system. This method is highly efficient for building molecular complexity rapidly.

Experimental Protocol: Synthesis of 1,3-Dioxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxaline

Materials:

  • This compound

  • Acetic Anhydride

  • o-Phenylenediamine

  • Glacial Acetic Acid

Procedure:

  • Anhydride Formation:

    • In a round-bottom flask, suspend this compound (1.0 eq) in acetic anhydride (5-10 volumes).

    • Heat the mixture at reflux for 2-3 hours. The solid should dissolve as it converts to the anhydride.

    • Allow the mixture to cool, and remove the excess acetic anhydride under reduced pressure to yield the crude indole-2,3-dicarboxylic anhydride. This intermediate is often used directly in the next step.

  • Condensation & Cyclization:

    • Dissolve the crude anhydride in glacial acetic acid.

    • Add o-phenylenediamine (1.0 eq) to the solution.

    • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation & Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid and starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure pyrrolo[3,4-b]quinoxaline derivative.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy (to observe the characteristic imide carbonyl stretches), and Mass Spectrometry.

G Indole 1H-Indole-2,3- dicarboxylic acid Anhydride Cyclic Anhydride Intermediate Indole->Anhydride Acetic Anhydride, Reflux Product Fused Pyrrolo- [3,4-b]quinoxaline Anhydride->Product Glacial Acetic Acid, Reflux Diamine o-Phenylenediamine Diamine->Product

Caption: Synthesis of Fused Heterocycles.

Protocols for Biological Evaluation

To assess the anti-inflammatory potential of the synthesized compounds, a tiered screening approach using established in vitro and in vivo models is recommended.

Protocol 4.1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against cyclooxygenase enzymes COX-1 and COX-2. This assay is critical for identifying NSAID-like mechanisms of action.[3][5][6]

Principle: A colorimetric or fluorometric assay kit (commercially available) is used to measure the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to PGH₂. This process is coupled to a probe that generates a quantifiable color or fluorescent signal. Inhibitors will reduce the signal.

Procedure:

  • Reagent Preparation: Prepare all reagents (assay buffer, heme, enzyme, arachidonic acid substrate, probe) according to the manufacturer's protocol. Prepare a stock solution of the test compound in DMSO.

  • Assay Setup: In a 96-well plate, add:

    • 10 µL of test compound dilutions (in DMSO, typically from 100 µM to 0.1 nM).

    • 10 µL of COX-1 or COX-2 enzyme.

    • 150 µL of assay buffer containing heme.

    • Include wells for a known inhibitor (e.g., Indomethacin or Celecoxib) as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiation: Add 20 µL of arachidonic acid substrate to each well to initiate the reaction.

  • Measurement: Immediately read the absorbance or fluorescence at the appropriate wavelength every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 4.2: In Vitro LPS-Induced Cytokine Release in Macrophages

Objective: To measure the ability of compounds to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated immune cells.[4][7]

Procedure:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in media) for 1 hour.

  • Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL. Include an unstimulated control group and a vehicle control group (LPS + DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve. A preliminary cytotoxicity assay (e.g., MTT) should be performed to ensure the observed effects are not due to cell death.

Protocol 4.3: In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of the lead compounds in a well-established animal model.[8][9]

Procedure:

  • Animal Acclimatization: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% CMC solution, orally).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, orally).

    • Group III-V: Test compounds at different doses (e.g., 10, 20, 50 mg/kg, orally).

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally 1 hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution (in normal saline) subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Data Summary & Interpretation

The data from the synthetic and biological evaluations should be systematically organized for clear interpretation and comparison.

Table 1: Synthetic and Biological Activity Data of Indole Derivatives

Compound ID Synthetic Strategy Yield (%) COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) TNF-α IC₅₀ (µM) % Edema Inhibition (4hr @ 20 mg/kg)
IND-01 Di-Amide 78 15.2 1.8 8.4 5.6 45.2%
IND-02 Fused Heterocycle 85 >50 10.5 >4.7 2.1 58.7%

| Indomethacin | Reference | N/A | 0.1 | 2.5 | 0.04 | 1.2 | 65.1% |

Data are representative and for illustrative purposes only.

Conclusion

This compound stands out as a powerful and versatile scaffold for the development of novel anti-inflammatory agents. The protocols detailed in this guide provide a robust framework for synthesizing diverse chemical entities and evaluating their therapeutic potential through a logical, tiered screening process. By understanding the causality behind the synthetic choices and employing validated biological assays, researchers can efficiently navigate the early stages of drug discovery, moving from rational design to lead compound identification.

References

  • Caillet, C., et al. (2010). Synthesis and characterization of novel indole derivatives reveal improved therapeutic agents for treatment of ischemia/reperfusion (I/R) injury. Journal of Medicinal Chemistry, 53(18), 6763-7. Available at: [Link]

  • Wang, D., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 86, 644-56. Available at: [Link]

  • Hefnawy, M. M., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Indo American Journal of Pharmaceutical Sciences, 4(8), 2603-2613. Available at: [Link]

  • Li, S., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 14, 17296-17306. Available at: [Link]

  • Solanki, D., et al. (2021). Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives. European Journal of Molecular & Clinical Medicine, 7(11), 5865-5874. Available at: [Link]

  • Al-Ostath, O., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2098. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 13(10), 1189-1214. Available at: [Link]

  • Li, J., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112022. Available at: [Link]

  • Ullah, H., et al. (2022). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Journal of Biologically Active Products from Nature, 12(3), 221-236. Available at: [Link]

  • Rangaraju, A., et al. (2015). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 442-446. Available at: [Link]

  • Ruggieri, V., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 28(13), 5032. Available at: [Link]

  • Husain, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Current Drug Discovery Technologies, 13(3), 183-193. Available at: [Link]

  • Asireddy, S. R., et al. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Journal of Drug Delivery and Therapeutics, 8(5), 183-187. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 10336-10345. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(16), 10336-10345. Available at: [Link]

  • Al-Ostath, O., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2098. Available at: [Link]

  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available at: [Link]

  • Ma, J., et al. (2025). Development of indole derivatives as inhibitors targeting STING-dependent inflammation. Bioorganic & Medicinal Chemistry, 127, 118216. Available at: [Link]

  • Linciano, P., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 25(11), 2693. Available at: [Link]

  • Akhtar, M. J., & Ciji, A. (2025). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. ResearchGate. Available at: [Link]

  • Asireddy, S. R., et al. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. The Pharma Innovation Journal, 7(8), 438-442. Available at: [Link]

  • Luo, J., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(9), 999-1004. Available at: [Link]

  • Gaba, M., & Singh, S. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank, 2024(2), M1886. Available at: [Link]

  • Li, S., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 14(25), 17296-17306. Available at: [Link]

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Application Notes and Protocols: 1H-Indole-2,3-dicarboxylic Acid as a Versatile Precursor for Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Nucleus in CNS Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents targeting the central nervous system (CNS). Its unique electronic properties and conformational flexibility allow for precise interactions with a wide range of biological targets. Within the diverse family of indole-containing compounds, 1H-indole-2,3-dicarboxylic acid emerges as a particularly valuable precursor. Its dicarboxylic acid functionality offers multiple reactive handles for synthetic diversification, enabling access to distinct classes of CNS-active agents through strategic manipulation.

This guide provides an in-depth exploration of two primary synthetic pathways leveraging this compound and its close chemical relatives for the development of potent CNS modulators. We will delve into the synthesis of:

  • Indole-2-Carboxylic Acid Derivatives as NMDA Receptor Antagonists: This pathway hinges on the selective decarboxylation of the parent dicarboxylic acid to furnish indole-2-carboxylic acid, a key building block for antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in a host of neuropathological conditions, making its modulation a critical therapeutic strategy.

  • Quinoxaline-2,3-dione Derivatives as AMPA/Kainate Receptor Antagonists: This section explores the synthesis of quinoxaline-2,3-diones, a class of compounds known to antagonize α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] These receptors are fundamental to fast excitatory synaptic transmission in the CNS. While not a direct synthetic product of this compound, the isatin (indole-2,3-dione) core, a close structural and synthetic analog, is a key precursor, making this class of compounds highly relevant to the discussion of dicarbonyl indole chemistry in CNS applications.

These protocols are designed for researchers, medicinal chemists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and strategic considerations for synthesizing novel CNS agents.

Part 1: Synthesis of Indole-2-Carboxylic Acid Derivatives as NMDA Receptor Antagonists

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory. However, its excessive activation leads to excitotoxicity, a common pathological mechanism in neurodegenerative diseases and stroke.[3] Consequently, the development of NMDA receptor antagonists is a major focus of neuropharmacology. Indole-2-carboxylic acid derivatives have emerged as a promising class of such antagonists.[4][5]

Logical Workflow: From Dicarboxylic Acid to NMDA Antagonist

The overall strategy involves a two-stage process: first, the selective removal of the C3-carboxylic acid group from the starting material, followed by the elaboration of the resulting indole-2-carboxylic acid into more complex, potent antagonists.

workflow1 start This compound decarboxylation Selective C3-Decarboxylation start->decarboxylation intermediate 1H-Indole-2-carboxylic Acid decarboxylation->intermediate elaboration Chemical Elaboration (e.g., Amide Coupling, Cyclization) intermediate->elaboration product Potent NMDA Receptor Antagonists (e.g., Tricyclic Indoles, Indole-2-carboxamides) elaboration->product

Caption: Synthetic pathway from this compound to NMDA antagonists.

Protocol 1: Selective Decarboxylation of this compound

The selective decarboxylation at the C3 position is the cornerstone of this synthetic route. The electron-rich nature of the indole ring facilitates the loss of CO2 from the C3 position upon heating, often in a high-boiling point solvent. Several methods have been developed to improve the efficiency and selectivity of this reaction.[6]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Organic acid catalyst (e.g., acetic acid) or a metal catalyst (e.g., silver carbonate) (Optional, for improved yields)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable high-boiling aprotic polar solvent such as DMF or DMSO.[7]

  • Catalyst Addition (Optional): For catalyzed reactions, add a catalytic amount of an organic acid like acetic acid or a metal salt such as silver carbonate.[7]

  • Heating: Heat the reaction mixture to a temperature between 100-140°C. The optimal temperature will depend on the solvent and catalyst used.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by extraction with a solvent like dichloromethane, followed by washing with water to remove any remaining high-boiling solvent.[7] Further purification can be achieved by recrystallization or column chromatography to yield pure 1H-indole-2-carboxylic acid.

Causality Behind Experimental Choices:

  • Solvent: High-boiling aprotic polar solvents like DMF and DMSO are chosen for their ability to dissolve the starting material and to reach the high temperatures required for decarboxylation.

  • Catalyst: While thermal decarboxylation can proceed without a catalyst, the addition of an acid or a metal salt can lower the activation energy of the reaction, leading to higher yields and shorter reaction times.[7]

Protocol 2: Synthesis of a Tricyclic Indole-2-Carboxylic Acid NMDA Antagonist

This protocol is a conceptual illustration based on published synthetic routes for potent tricyclic indole-2-carboxylic acid NMDA antagonists.[4][5] It showcases how the intermediate from Protocol 1 can be further functionalized.

Materials:

  • 1H-Indole-2-carboxylic acid

  • Appropriate reagents for multi-step synthesis (e.g., for iodination, Heck reaction, Wittig-Horner-Emmons reaction, and cyclization)[4][5]

  • Solvents and catalysts as required for each specific reaction step.

Conceptual Synthetic Steps:

  • Functionalization of the Indole Core: Starting with 1H-indole-2-carboxylic acid, a series of reactions are performed to build a more complex scaffold. This can include regioselective iodination, followed by palladium-catalyzed cross-coupling reactions like the Heck reaction to introduce side chains.[4][5]

  • Side Chain Elaboration: The introduced side chains can be further modified, for instance, through a Wittig-Horner-Emmons reaction to form an α,β-unsaturated ester.[4][5]

  • Intramolecular Cyclization: A key step is the intramolecular cyclization to form the tricyclic ring system characteristic of this class of potent NMDA antagonists. This can be achieved through radical cyclization or an intramolecular Heck reaction.[4][5]

  • Final Derivatization and Purification: The final steps may involve selective hydrolysis of an ester to the desired carboxylic acid and derivatization to obtain a library of compounds for structure-activity relationship (SAR) studies. Purification at each step is crucial and typically involves column chromatography.

The resulting tricyclic indole-2-carboxylic acid derivatives have shown high affinity for the NMDA-glycine binding site, with some isomers exhibiting Ki values in the nanomolar range.[4]

Part 2: Synthesis of Quinoxaline-2,3-dione Derivatives as AMPA/Kainate Receptor Antagonists

Quinoxaline-2,3-diones are a well-established class of competitive antagonists for AMPA and kainate receptors, which are involved in the majority of fast excitatory neurotransmission in the brain.[8] Their synthesis from precursors like indole-2,3-dione (isatin) highlights the utility of the indole dicarbonyl motif in accessing diverse CNS-active heterocycles.

Logical Workflow: From Dicarbonyl Precursor to AMPA/Kainate Antagonist

The synthesis of quinoxaline-2,3-diones is typically a straightforward condensation reaction.

workflow2 start o-Phenylenediamine condensation Cyclocondensation Reaction start->condensation reagent Oxalic Acid reagent->condensation product Quinoxaline-2,3-dione condensation->product elaboration Further Derivatization (e.g., N-alkylation, substitution) product->elaboration final_product Potent AMPA/Kainate Receptor Antagonists elaboration->final_product

Caption: Synthesis of quinoxaline-2,3-dione based AMPA/Kainate antagonists.

Protocol 3: Synthesis of Quinoxaline-2,3-dione

This protocol describes a common and efficient method for the synthesis of the core quinoxaline-2,3-dione scaffold.[9][10]

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • Water or dilute hydrochloric acid

  • Standard laboratory glassware

  • Microwave reactor (optional, for accelerated reaction)

Procedure:

  • Mixing Reagents: In a suitable reaction vessel (e.g., a beaker or round-bottom flask), thoroughly mix powdered o-phenylenediamine and oxalic acid dihydrate. A small amount of water can be added to facilitate mixing.[9]

  • Reaction Conditions:

    • Thermal Method: Reflux the mixture in an oil bath for approximately 1.5 hours.[10]

    • Microwave Method: Irradiate the mixture in a microwave reactor at a suitable power (e.g., 400 W) for a short duration (e.g., 3 minutes).[9]

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product, quinoxaline-2,3-dione, often precipitates from the reaction mixture. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.[9][10]

Causality Behind Experimental Choices:

  • Reactants: The choice of o-phenylenediamine and a 1,2-dicarbonyl compound (oxalic acid) is the classic and most direct route to the quinoxaline ring system.

  • Reaction Conditions: Both thermal heating and microwave irradiation are effective for this condensation. Microwave synthesis offers the advantages of significantly reduced reaction times and often improved yields.

The resulting quinoxaline-2,3-dione can be further functionalized at the nitrogen atoms or on the benzene ring to generate a library of analogs with varying potencies and selectivities for different AMPA and kainate receptor subtypes.[1][11]

Data Summary

Compound ClassPrecursorTarget Receptor(s)Key Synthetic StepPotency Range (Example)
Tricyclic Indole-2-carboxylic AcidsThis compoundNMDA (Glycine site)Selective Decarboxylation & Intramolecular CyclizationKi = 0.8 nM[4]
Quinoxaline-2,3-dioneso-Phenylenediamine & Oxalic AcidAMPA / KainateCyclocondensationMicromolar to nanomolar affinity depending on substitution

Conclusion

This compound and its synthetic equivalents represent a valuable starting point for the development of novel CNS agents. The strategic application of selective decarboxylation provides access to indole-2-carboxylic acid-based NMDA receptor antagonists, while the core dicarbonyl motif is central to the synthesis of quinoxaline-2,3-dione antagonists of AMPA/kainate receptors. The protocols and workflows detailed herein offer a robust foundation for researchers to explore the rich chemical space accessible from this versatile precursor, paving the way for the discovery of new therapeutics for a range of neurological and psychiatric disorders.

References

  • Katayama, S., Ae, N., & Nagata, R. (n.d.). Synthesis of Tricyclic Indole-2-caboxylic Acids as Potent NMDA-Glycine Antagonists. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Synthesis of quinoxaline‐2,3‐diones. (n.d.). ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • Quinoxalinedione synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Retrieved from [Link]

  • (2009). Development of 3-substituted-1H-indole derivatives as NR2B/NMDA receptor antagonists. PubMed. Retrieved from [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.). Google Patents.
  • (n.d.). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. PMC - NIH. Retrieved from [Link]

  • Chen, H., Yang, H., Wang, Z., Xie, X., & Nan, F. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. Retrieved from [Link]

  • (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Retrieved from [Link]

  • Piers, E., & Brown, R. K. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis of Tricyclic Indole-2-caboxylic Acids as Potent NMDA-Glycine Antagonists | Request PDF. ResearchGate. Retrieved from [Link]

  • (n.d.). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. PMC. Retrieved from [Link]

  • Jones, G. B., & Chapman, B. J. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications. Retrieved from [Link]

  • (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Retrieved from [Link]

  • (n.d.). Selective Antagonism of AMPA Receptors Unmasks Kainate Receptor-Mediated Responses in Hippocampal Neurons. CORE. Retrieved from [Link]

  • (2024). Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. MDPI. Retrieved from [Link]

  • (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. PMC - NIH. Retrieved from [Link]

  • (2023). Kainate Receptor Antagonists. Encyclopedia.pub. Retrieved from [Link]

  • (n.d.). Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons. PubMed. Retrieved from [Link]

  • (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. Retrieved from [Link]

  • (n.d.). Synthesis of Indole Alkaloids. Encyclopedia MDPI. Retrieved from [Link]

  • (2022). Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype. Semantic Scholar. Retrieved from [Link]

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derivatization of 1H-indole-2,3-dicarboxylic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of 1H-Indole-2,3-Dicarboxylic Acid for Biological Screening Library Generation

A Senior Application Scientist's Perspective

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] The inherent biological relevance of this motif makes any novel indole-based scaffold an object of intense interest. This compound, in particular, presents a compelling starting point for library synthesis. It features three distinct, readily functionalizable handles: two carboxylic acids at the C2 and C3 positions and a secondary amine (N-H) on the indole ring. This tripartite reactivity allows for the systematic and combinatorial generation of a diverse chemical library from a single, common core.

This guide moves beyond simple recitation of synthetic procedures. It provides the strategic framework for derivatizing this scaffold, focusing on robust, high-throughput-compatible reactions. We will explore the "why" behind reagent selection and procedural design, empowering you to not only replicate these methods but also to adapt and innovate upon them. The ultimate goal is to transform a single molecule into a rich library of drug-like compounds, primed for hit discovery in your biological screening campaigns.

The Scaffold: Chemical Reactivity and Strategic Considerations

Understanding the intrinsic properties of this compound is paramount. The molecule offers three primary points for chemical modification, each with distinct reactivity profiles.

  • C2 and C3 Carboxylic Acids (-COOH): These are the most prominent functional groups. They are nucleophilic targets for classic reactions like esterification and amidation.[4][5] A key strategic question is selectivity. While selective mono-derivatization can be challenging, creating di-substituted analogs is straightforward and highly effective for generating initial library diversity. Amide bond formation is particularly valuable in medicinal chemistry as it introduces structural motifs prevalent in biological systems and allows for the incorporation of a vast array of commercially available amines.[6][7]

  • Indole N-H: The nitrogen atom of the indole ring is a nucleophile that can be readily alkylated, acylated, or arylated. Modifying this position is an excellent strategy for modulating the molecule's overall lipophilicity, hydrogen bonding capability, and spatial arrangement, all of which can profoundly impact biological activity.

Our derivatization strategy will focus on robust, well-established reactions that are amenable to parallel synthesis, ensuring that a diverse library can be constructed efficiently.

Core Derivatization Protocols: Building the Library

The following protocols are designed to be reliable and scalable. They form the foundational reactions for building a comprehensive compound library.

Protocol 2.1: Di-Amide Library Synthesis via Amide Coupling

Principle: This protocol utilizes a coupling agent to activate the two carboxylic acid groups, facilitating their reaction with primary or secondary amines to form a di-amide. Carbodiimide-based coupling, activated with an additive like HOBt, is a classic and cost-effective method.[4] We will use EDC (a water-soluble carbodiimide) to simplify purification.

Expert Insights: The choice of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) over DCC is deliberate. The urea byproduct formed from EDC is water-soluble and can be easily removed with an aqueous wash, which is highly advantageous for library purification. The addition of HOBt (Hydroxybenzotriazole) suppresses side reactions and minimizes racemization if chiral amines are used.

Materials:

  • This compound

  • Amine of choice (R¹R²NH) (2.2 equivalents)

  • EDC (2.2 equivalents)

  • HOBt (2.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (2.2 eq) and the desired amine (2.2 eq).

  • Add DIPEA (4.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (2.2 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC.

  • Characterization: Confirm the structure of the final di-amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Component Equivalents Purpose
This compound1.0Starting Scaffold
Amine (R¹R²NH)2.2Introduces R¹ and R² diversity
EDC2.2Carbodiimide coupling agent (activates -COOH)
HOBt2.2Suppresses side reactions, reduces racemization
DIPEA4.0Organic base to neutralize formed HCl salts
DMF-Polar aprotic solvent to dissolve reactants
Protocol 2.2: Di-Ester Library Synthesis via Steglich Esterification

Principle: The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols, particularly when dealing with acid-sensitive substrates.[8][9] It uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid and a catalytic amount of DMAP (4-Dimethylaminopyridine) to facilitate the nucleophilic attack by the alcohol.

Expert Insights: This method is superior to the Fischer esterification for library synthesis because it proceeds under much milder, neutral conditions, preserving sensitive functional groups that might be present on the alcohol component.[5][10] Using EDC instead of DCC is again recommended for easier purification.

Materials:

  • This compound

  • Alcohol of choice (R-OH) (2.5 equivalents)

  • EDC (2.2 equivalents)

  • DMAP (0.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NH₄Cl, saturated NaHCO₃, brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (2.5 eq), and DMAP (0.2 eq) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (2.2 eq) portion-wise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Reaction Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated NH₄Cl solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

  • Characterization: Verify the structure of the final di-ester product using ¹H NMR, ¹³C NMR, and HRMS.

Component Equivalents Purpose
This compound1.0Starting Scaffold
Alcohol (R-OH)2.5Introduces R group diversity
EDC2.2Carbodiimide coupling agent
DMAP0.2 (Catalytic)Acyl-transfer catalyst, enhances reaction rate
DCM-Aprotic solvent
Protocol 2.3: N-Alkylation of the Indole Core

Principle: This protocol describes the alkylation of the indole nitrogen using a suitable base and an alkyl halide. The base deprotonates the N-H, forming a more nucleophilic indolide anion, which then attacks the electrophilic alkyl halide.

Expert Insights: Potassium carbonate (K₂CO₃) is a mild and easy-to-handle base suitable for this transformation. A stronger base like sodium hydride (NaH) can also be used for less reactive alkylating agents but requires more stringent anhydrous conditions. DMF is an excellent solvent for this Sₙ2 reaction.

Materials:

  • This compound derivative (e.g., a di-ester from Protocol 2.2)

  • Alkyl halide (R-X, e.g., Iodomethane, Benzyl bromide) (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a solution of the indole starting material (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Heat the reaction to 50-60°C and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the N-alkylated product using ¹H NMR, ¹³C NMR, and HRMS.

Unified Strategy for Library Generation

These core protocols can be combined in a logical sequence to maximize the structural diversity of the library. A typical workflow would involve first creating a set of di-esters or di-amides and then diversifying that collection further through N-alkylation.

G cluster_0 Primary Derivatization cluster_1 Secondary Derivatization A This compound (Core Scaffold) B Di-Amide Library (Protocol 2.1) A->B R-NH₂ EDC, HOBt C Di-Ester Library (Protocol 2.2) A->C R-OH EDC, DMAP D N-Alkylated Di-Amide Library (Protocol 2.3) B->D R'-X, K₂CO₃ E N-Alkylated Di-Ester Library (Protocol 2.3) C->E R'-X, K₂CO₃ HTS_Workflow A Compound Library (Plated in DMSO) B Primary HTS (Single Concentration) A->B C Data Analysis (Identify Initial 'Hits') B->C D Hit Confirmation & Re-synthesis C->D E Dose-Response Assay (Determine IC₅₀/EC₅₀) D->E F Secondary Assays (Selectivity, Mechanism of Action) E->F G Validated Lead Compound F->G

Caption: A typical workflow for a High-Throughput Screening campaign.

Conclusion

This compound is an exceptionally versatile scaffold for drug discovery. Its three-pronged reactivity allows for the creation of large, structurally diverse compound libraries through robust and reliable chemical transformations. By systematically applying the amidation, esterification, and N-alkylation protocols detailed in this guide, researchers can efficiently generate novel chemical equity. This strategic approach, bridging rational chemical synthesis with high-throughput biological screening, provides a powerful engine for the discovery of new therapeutic lead compounds.

References

  • Seidel, C., Schneck, C., Weiske, J., & Kirsch, P. (2013). High-throughput assays for promiscuous inhibitors. PubMed - NIH.
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  • Unknown. (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds. Technology Networks.
  • Master Organic Chemistry. (2022).
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  • Chemistry Steps. Converting Carboxylic Acids to Esters. Chemistry Steps.
  • ACS Green Chemistry Institute.
  • De Luca, L. (2020). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
  • Organic Chemistry. Acid to Ester - Common Conditions. organic-chemistry.org.
  • International Journal of Current Science. (2022). Indole: A Promising Scaffold For Biological Activity. IJCSPUB.
  • Al-Ostoot, F. H., et al. (2024).
  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences.

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Application Notes and Protocols for the Synthesis of 1H-Indole-2,3-dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1H-indole-2,3-dicarboxylic acid esters, a class of compounds holding significant value in pharmaceutical research and materials science. We present two primary synthetic strategies: the classical Fischer indole synthesis, which offers a foundational approach, and a modern, highly efficient rhodium-catalyzed C-H activation/annulation reaction. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and a comparative analysis to guide the selection of the most suitable method.

Introduction: The Significance of the Indole-2,3-dicarboxylate Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, indoles functionalized with carboxylic acid esters at the 2- and 3-positions are crucial intermediates. These esters provide versatile synthetic handles for further molecular elaboration, enabling the construction of complex heterocyclic systems such as the furo[3,4-b]indole-1,3(4H)-diones, which are precursors to alkaloids like ellipticine and potential DNA-intercalating agents.[2][3]

Despite their utility, the direct and efficient synthesis of this compound esters presents a notable challenge. This guide details robust and validated protocols to address this synthetic need, empowering researchers to access these valuable building blocks with confidence.

Strategic Approaches to Synthesis

Two principal methodologies are highlighted for their reliability and applicability in synthesizing the target compounds.

A. The Fischer Indole Synthesis via Japp-Klingemann Reaction: This classical, two-step approach is a cornerstone of indole chemistry. It first involves the synthesis of a key arylhydrazone intermediate via the Japp-Klingemann reaction, followed by an acid-catalyzed cyclization to form the indole ring.[4][5] This pathway is highly instructive and utilizes readily available starting materials.

B. Modern Rhodium-Catalyzed C-H Annulation: Representing the state-of-the-art, this method provides a one-step synthesis from N-acetyl-arylhydrazines and maleate esters.[3][6][7] It leverages transition-metal catalysis for direct C-H bond functionalization, offering high atom economy and excellent functional group tolerance under relatively mild conditions.

Comparative Analysis of Synthetic Routes
FeatureFischer Indole SynthesisRhodium-Catalyzed C-H Annulation
Starting Materials Aniline, Dialkyl 2-ketosuccinateN'-Acetyl-arylhydrazine, Dialkyl maleate
Number of Steps 2 (Japp-Klingemann + Fischer)1
Key Reagents NaNO₂, HCl, Acid catalyst (PPA, ZnCl₂)[RhCp*Cl₂]₂, Ag₂CO₃, NaOAc
Typical Conditions Diazotization at 0°C; Cyclization at elevated temp. (80-100°C)Elevated temp. (90°C)
Advantages Utilizes fundamental, well-established reactions; inexpensive starting materials.High efficiency and atom economy; excellent functional group tolerance; single step.[3]
Disadvantages Requires strong acid, sometimes harsh conditions; intermediate isolation needed.Requires expensive rhodium catalyst and silver oxidant; N-acetylation of hydrazine required.
Typical Yields Moderate to GoodSatisfactory to Excellent (up to 80%+)[3]

Mechanistic Insights

Understanding the underlying reaction mechanisms is critical for troubleshooting and optimization.

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis is a thermal, acid-catalyzed reaction that transforms an arylhydrazone into an indole.[8][9] The key mechanistic events are:

  • Tautomerization: The initial arylhydrazone tautomerizes to its more reactive enamine form.

  • [4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step, analogous to a Cope rearrangement, which breaks the weak N-N bond and forms a C-C bond, disrupting the aromaticity of the benzene ring.

  • Rearomatization: A proton transfer restores the energetically favorable aromatic system.

  • Cyclization & Elimination: The terminal amine attacks the imine carbon to form a five-membered aminal ring. Subsequent acid-catalyzed elimination of ammonia yields the final indole product.

Fischer_Indole_Mechanism cluster_start Inputs cluster_steps Mechanism Arylhydrazone Arylhydrazone Enamine Enamine Tautomer Arylhydrazone->Enamine Acid Catalyst Rearrangement Di-imine Intermediate ([3,3]-Sigmatropic Shift) Enamine->Rearrangement Heat Aminal Cyclic Aminal Rearrangement->Aminal Rearomatization & Cyclization Indole 1H-Indole-2,3-dicarboxylate Aminal->Indole -NH₃ (Elimination) Rhodium_Catalysis_Mechanism A Arylhydrazine + [Rh(III)] B Directed C-H Activation (Rhodacycle Formation) A->B -HX C Maleate Coordination & Insertion B->C + Maleate D Reductive Elimination (Ring Closure) C->D E Product Release & Catalyst Regeneration D->E Oxidant E->A Cycle

Caption: Simplified pathway for Rh-catalyzed C-H annulation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Arylhydrazines can be toxic and should be handled with care. [10][11]Polyphosphoric acid (PPA) is highly corrosive and hygroscopic; consult the SDS before use and handle with extreme caution. [12][13]

Protocol 1: Fischer Indole Synthesis of Diethyl 1H-indole-2,3-dicarboxylate

This protocol is a two-part procedure combining the Japp-Klingemann reaction to form the hydrazone intermediate, followed by Fischer cyclization. [4][14] Part A: Synthesis of Diethyl 2-(2-phenylhydrazono)succinate (Japp-Klingemann Reaction)

  • Diazotization of Aniline:

    • In a 250 mL beaker, add aniline (5.0 g, 53.7 mmol) to a mixture of concentrated HCl (15 mL) and water (30 mL).

    • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (NaNO₂) (3.8 g, 55.0 mmol) in water (10 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes at this temperature to ensure complete formation of the benzenediazonium chloride solution.

  • Coupling Reaction:

    • In a separate 1 L flask, dissolve diethyl 2-oxosuccinate (also known as diethyl oxaloacetate) (10.1 g, 53.7 mmol) and sodium acetate (20 g) in ethanol (200 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred keto-ester solution. A yellow-orange precipitate should form.

    • Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Workup and Isolation:

    • Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with water until the filtrate is neutral.

    • Dry the resulting yellow solid (diethyl 2-(2-phenylhydrazono)succinate) under vacuum. The product is often used in the next step without further purification.

Part B: Fischer Cyclization to Diethyl 1H-indole-2,3-dicarboxylate

  • Reaction Setup:

    • Place the dried arylhydrazone from Part A (e.g., 10.0 g) into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Carefully add polyphosphoric acid (PPA) (approx. 100 g) to the flask. Caution: PPA is viscous; it can be warmed slightly to aid transfer. The reaction is exothermic upon mixing. [15][16] * Alternatively, a solution of 20% sulfuric acid in ethanol or glacial acetic acid can be used as the catalyst. [8]

  • Cyclization:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Workup and Purification:

    • Allow the mixture to cool to room temperature. Caution: Quenching PPA is highly exothermic.

    • Very slowly and carefully, pour the viscous reaction mixture onto a large amount of crushed ice (approx. 500 g) in a 2 L beaker with stirring.

    • The product will precipitate as a solid. Stir until all the ice has melted.

    • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

    • Combine the organic extracts and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure diethyl 1H-indole-2,3-dicarboxylate.

Protocol 2: One-Step Rhodium-Catalyzed Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate

This protocol is adapted from the procedure reported by Zhang, S. et al. in The Journal of Organic Chemistry (2020). [3][17]

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-acetyl-1-phenylhydrazine (0.2 mmol, 1.0 equiv), dimethyl maleate (0.3 mmol, 1.5 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol %), silver carbonate (Ag₂CO₃) (0.3 mmol, 1.5 equiv), and sodium acetate (NaOAc) (0.2 mmol, 1.0 equiv).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) via syringe.

  • Reaction Execution:

    • Seal the tube and place the reaction mixture in a preheated oil bath at 90 °C.

    • Stir the reaction for 3 hours.

  • Workup and Purification:

    • After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter it through a pad of Celite to remove insoluble inorganic salts.

    • Wash the Celite pad with additional CH₂Cl₂.

    • Concentrate the combined filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure dimethyl 1H-indole-2,3-dicarboxylate.

Representative Yields for Rhodium-Catalyzed Method

The following data, adapted from Zhang, S. et al., demonstrates the scope of the reaction with various substituted arylhydrazines. [3]

Arylhydrazine Substituent (R¹) Maleate Ester (R²) Product Yield (%)
H Methyl Dimethyl 1H-indole-2,3-dicarboxylate 78
4-Me Methyl Dimethyl 5-methyl-1H-indole-2,3-dicarboxylate 80
4-tBu Methyl Dimethyl 5-tert-butyl-1H-indole-2,3-dicarboxylate 76
4-Cl Methyl Dimethyl 5-chloro-1H-indole-2,3-dicarboxylate 73
H Ethyl Diethyl 1H-indole-2,3-dicarboxylate 77

| H | Isopropyl | Diisopropyl 1H-indole-2,3-dicarboxylate | 68 |

General Workflow Overview

The choice of synthetic route depends on available resources, desired scale, and substrate complexity. The following diagram outlines the general workflows for the classical and modern approaches.

Workflow_Comparison cluster_fischer Route 1: Fischer Synthesis cluster_rhodium Route 2: Rh-Catalyzed Annulation Aniline Substituted Aniline Diazotization Diazotization (NaNO₂, HCl, 0°C) Aniline->Diazotization JK_Reaction Japp-Klingemann Coupling (+ Keto-ester) Diazotization->JK_Reaction Hydrazone Arylhydrazone Intermediate JK_Reaction->Hydrazone Fischer_Step Fischer Cyclization (PPA, Heat) Hydrazone->Fischer_Step Final_Product Purified 1H-Indole-2,3-dicarboxylate Fischer_Step->Final_Product Arylhydrazine N'-Acetyl-Arylhydrazine OnePot One-Pot Annulation ([Rh], Ag₂CO₃, 90°C) Arylhydrazine->OnePot Maleate Dialkyl Maleate Maleate->OnePot OnePot->Final_Product

Caption: Comparative experimental workflows.

Conclusion

The synthesis of this compound esters can be successfully achieved through both classical and modern chemical methods. The Fischer indole synthesis provides a robust, foundational route, while the rhodium-catalyzed C-H annulation offers a more elegant, efficient, and atom-economical alternative with broad substrate compatibility. The choice of method will depend on the specific needs of the research project, including cost, scale, and desired functional group tolerance. The protocols and insights provided herein serve as a comprehensive guide for chemists to confidently access this important class of molecules.

References

  • Zhang, S., Li, H., Yamamoto, Y., & Bao, M. (2020). Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C–H Annulation of Arylhydrazines with Maleates. Synfacts, 17(01), 0053.

  • Zhang, S., Li, H., Yamamoto, Y., & Bao, M. (2020). Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C–H Annulation of Arylhydrazines with Maleates. The Journal of Organic Chemistry, 85(19), 12544–12552.

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved January 9, 2026, from

  • Thermo Fisher Scientific. (2021). Polyphosphoric acid - Safety Data Sheet.

  • Zhang, S., Li, H., Yamamoto, Y., & Bao, M. (2020). Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates. PubMed.

  • Zhang, S., Li, H., Yamamoto, Y., & Bao, M. (2020). Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-catalyzed C−H Annulation of Arylhydrazines with Maleates. The Journal of Organic Chemistry.

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved January 9, 2026, from

  • Tokyo Chemical Industry. (2021). Polyphosphoric acid - Safety Data Sheet.

  • SDFine. (n.d.). POLYPHOSPHORIC ACID - Safety Data Sheet. Retrieved January 9, 2026, from

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Polyphosphoric acid. Retrieved January 9, 2026, from

  • NOAA. (n.d.). POLYPHOSPHORIC ACID - CAMEO Chemicals. Retrieved January 9, 2026, from

  • ChemEurope.com. (n.d.). Japp-Klingemann reaction. Retrieved January 9, 2026, from

  • Zhang, S., et al. (2020). Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C–H Annulation of Arylhydrazines with Maleates. The Journal of Organic Chemistry, 85(19), 12544-12552.

  • Podcsanyi, B., et al. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. ARKIVOC.

  • Hughes, D. L. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52750-52773.

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 9, 2026, from

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved January 9, 2026, from

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved January 9, 2026, from

  • Organic Syntheses. (n.d.). Indole. Retrieved January 9, 2026, from

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Fischer Indole Synthesis. Retrieved January 9, 2026, from

  • Science of Synthesis. (2007). Product Class 34: Arylhydrazines. Thieme.

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 9, 2026, from

  • Maeorg, U., et al. (2005). Arylation of substituted hydrazines with arylboronic acids. Proceedings of the Estonian Academy of Sciences, Chemistry, 54(1), 12-20.

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved January 9, 2026, from

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube.

  • Nikpour, M., & Mohammad-khah, A. (2018). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances, 8(61), 35149–35171.

  • ResearchGate. (n.d.). Reaction of 1a with various arylhydrazines. Retrieved January 9, 2026, from

  • Jana, U. K., et al. (2016). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. The Journal of Organic Chemistry, 81(15), 6571–6579.

  • BenchChem. (2025). The Versatile Building Block: A Technical Guide to Diethyl 1H-indole-2,5-dicarboxylate in Organic Synthesis.

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The Versatile Role of 1H-Indole-2,3-Dicarboxylic Acid in Modern Coordination Chemistry: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Ligand

In the ever-evolving landscape of coordination chemistry and materials science, the judicious selection of organic linkers is paramount in the design of functional coordination polymers (CPs) and metal-organic frameworks (MOFs). Among the myriad of potential ligands, 1H-indole-2,3-dicarboxylic acid stands out as a molecule of significant interest. Its rigid indole backbone, combined with the versatile coordination capabilities of its two carboxylic acid groups, offers a unique platform for the construction of novel supramolecular architectures. The presence of the indole nitrogen atom further introduces the potential for hydrogen bonding and additional coordination sites, influencing the resulting framework's topology and properties.[1] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound in coordination chemistry, with a focus on the synthesis, characterization, and potential applications of the resulting materials.

The Ligand: this compound - A Profile

This compound is a heterocyclic compound featuring a fused benzene and pyrrole ring system, with two carboxylic acid groups attached to the 2 and 3 positions of the indole ring. This unique arrangement of functional groups imparts several key characteristics that make it an attractive ligand for the synthesis of coordination polymers:

  • Multidentate Coordination: The two carboxylate groups can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging, facilitating the formation of one-, two-, or three-dimensional networks.[1][2]

  • Structural Rigidity: The planar indole core provides rigidity to the resulting framework, which is often crucial for achieving permanent porosity, a key feature of MOFs.[3]

  • Hydrogen Bonding Capability: The N-H group of the indole ring can act as a hydrogen bond donor, influencing the packing of the coordination polymer and potentially providing specific interaction sites for guest molecules.

  • Luminescent Properties: The indole moiety is known to be photoactive, and its incorporation into coordination frameworks can lead to materials with interesting luminescent properties, suitable for sensing applications.[3][4]

Synthesis of Coordination Polymers and MOFs: A Hydrothermal Approach

The synthesis of coordination polymers and MOFs using this compound typically employs hydrothermal or solvothermal methods. These techniques involve the reaction of the ligand with a metal salt in a sealed vessel at elevated temperatures and pressures. The choice of solvent, temperature, reaction time, and pH can significantly influence the final product's structure and properties.[5]

General Synthetic Principle

The fundamental principle involves the self-assembly of metal ions (or clusters) and the deprotonated 1H-indole-2,3-dicarboxylate ligands into an extended crystalline network. The coordination bonds between the metal centers and the carboxylate oxygen atoms form the primary structure of the framework.

Caption: General workflow for the synthesis of coordination polymers.

A Case Study: Synthesis and Characterization of a Zinc-Based Coordination Polymer

To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a hypothetical zinc-based coordination polymer, designated here as Zn-IDC-1 (IDC = Indole-2,3-dicarboxylate). This protocol is based on established hydrothermal synthesis methods for similar dicarboxylate-based MOFs.

Experimental Protocol: Hydrothermal Synthesis of Zn-IDC-1

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂IDC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in a 25 mL Teflon-lined stainless-steel autoclave.

  • Add 1 mL of deionized water to the mixture.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, colorless crystals of Zn-IDC-1 are collected by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the product under vacuum at 60 °C for 12 hours.

Characterization of Zn-IDC-1

The synthesized material should be characterized using a suite of analytical techniques to confirm its structure and purity.

Technique Purpose Expected Outcome
Single-Crystal X-ray Diffraction To determine the precise three-dimensional atomic arrangement, including bond lengths and angles.Elucidation of the coordination environment of the Zn(II) ions and the bridging mode of the indole-2,3-dicarboxylate ligand, confirming the formation of a 1D, 2D, or 3D network.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and to compare with the simulated pattern from single-crystal data.A PXRD pattern that matches the simulated pattern from the single-crystal structure, indicating a pure, crystalline product.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present and confirm the coordination of the carboxylate groups to the metal center.Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic symmetric and asymmetric COO⁻ stretching bands, indicating coordination.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and identify the loss of solvent molecules.A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the thermal stability range of the framework before decomposition at higher temperatures.

Applications in Coordination Chemistry

The coordination polymers and MOFs derived from this compound are poised for a range of applications, primarily in the fields of catalysis and chemical sensing.

Heterogeneous Catalysis

The metallic nodes within the framework can act as Lewis acid sites, while the functional groups on the organic linker can also participate in catalytic reactions. For instance, Zn-IDC-1 could potentially catalyze reactions such as the Knoevenagel condensation.[6] The porous nature of the material allows for the diffusion of reactants to the active sites and the subsequent release of products.

Caption: Workflow for a typical heterogeneous catalysis experiment.

Luminescent Sensing

The intrinsic luminescent properties of the indole moiety can be harnessed for the development of chemical sensors.[7] The luminescence of a MOF can be modulated by the presence of specific analytes that interact with the framework, leading to either quenching or enhancement of the emission.[8][9] This phenomenon can be exploited for the selective detection of metal ions, small molecules, or biomolecules.[4][10]

The sensing mechanism often involves energy transfer between the analyte and the luminescent framework. For example, the presence of certain metal ions can quench the luminescence of the MOF through competitive absorption of the excitation energy.[8]

Caption: Principle of luminescent sensing via quenching.

Conclusion and Future Outlook

This compound is a promising building block for the construction of functional coordination polymers and MOFs. Its unique structural and electronic properties offer exciting opportunities for the design of novel materials with tailored applications in catalysis, sensing, and beyond. The synthetic protocols outlined in this application note provide a starting point for researchers to explore the rich coordination chemistry of this versatile ligand. Future research in this area will likely focus on the synthesis of multivariate MOFs by incorporating other functional linkers alongside this compound to create materials with enhanced and synergistic properties. The exploration of these materials in the context of drug delivery and other biomedical applications also represents a promising avenue for future investigation.

References

  • Aldimine ligand 2-Hydroxy-4,5- diiodo-benzylidene-4-hydroxy-aniline (L) and its complexes with Cu (II), Ni (II), Co (II) and Zn (II) were prepared and characterized by analytical, spectroscopic (IR, UV-Vis) techniques, thermal study, electrical conductivity and magnetic measurements. (Source: Not available)
  • Metal–organic frameworks (MOFs), as a class of crystalline hybrid architectures, consist of metal ions and organic ligands and have displayed great potential in luminescent sensing applications due to their tunable structures and unique photophysical properties. (Source: MDPI)
  • Four M II (M=Zn II , Cd II , Hg II ) coordination polymers were designed and synthesized based on two pyridine N-oxide bridging ligands: 3,5-bis(4-pyridyl)pyridine N-oxide and 2,6-bis(3-pyridyl)pyridine N-oxide. The resulting polymers all feature a one-dimensional chain motif and contain free pyridyl moieties. More importantly, they exhibit interesting ligand-centered (pyridyl N-oxide) catalytic behavior, and can be used as highly heterogeneous catalysts to promote the Knoevenagel condensation reaction under ambient conditions. (Source: PubMed)
  • The coordination chemistry of inorganic cobalt salt and the organic ligands H(4)bbh (=benzene-1,2,4,5-bihydrazide) and H(3)bcbh (=benzene-4-carboxylate-1,2-bihydrazide) generated through the in situ hydrothermal acylate reaction of H(4)bta (=benzene-1,2,4,5-tetracarboxylic acid) and H(3)btc (=benzene-1,2,4-tricarboxylic acid)
  • 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba)
  • Metal–organic frameworks (MOFs) display a wide range of luminescent behaviors resulting from the multifaceted nature of their structure. (Source: RSC Publishing)
  • A luminescent 2-naphthyl moiety was attached to the amino group of the linker to form the new luminescent Al-based MOF Al-BP-Naph with a surface area of 456 m2·g–1 and a pore volume of 0.55 cm3·g–1. Al-BP-Naph showed high selectivity towards Fe+3 sensing due to the overlapping absorption and excitation spectra of both Fe3+ and MOF. (Source: MDPI)
  • Metal–organic frameworks (MOFs), recognized for their diverse structural architectures, have emerged as advanced multifunctional hybrid materials. One of the most notable properties of MOFs is their luminescence (L), which can arise from structural ligands, guest molecules, and emissive metal ions. Luminescent MOFs have shown significant promise as platforms for sensor design. (Source: PubMed Central)
  • Reactions of N,N′-bis(3-pyridylmethyl)-pyromellitic diimide (L1) or N,N'-bis(3-pyridyl)bicyclo(2,2,2,)oct-7-ene-2,3,5,6-tetracarboxylic diimide (L2) with 1,3,5-benzenetricarboxylic acid (1,3,5-H3BTC), 4,4′-sulfonyldibenzoic acid (H2SDA), or 4,4′-oxybisbenzoic acid (H2OBA) and divalent metal salts afforded seven new coordination polymers which were structurally characterized by using single-crystal X-ray diffraction. (Source: MDPI)
  • This paper demonstrates the successful synthesis of novel hybrid heterogeneous catalysts for the sustainable conversion of CO2 into cyclic organic carbonates (COCs). The nanocatalysts have been fabricated by encapsulating pre-formed ultra-small gold nanostructures into a nascent zinc-coordination polymer (ZnCP) framework formed from two organic building blocks, 2,4-naphthalenedicarboxylic acid (1,4-NDC) and 5-amino-1H-tetrazole (5-Atz), which serves as a nitrogen-rich ligand. (Source: MDPI)
  • The new homochiral 1D metal–organic coordination polymer [Cu2(EDPB)•H2O]n was synthesized starting from the original 3,3′-ethyne-1,2-diylbis[6-(L-prolylamino)benzoic acid] (H4EDPB). The unique crystal structure of the new compound was established by powder X-ray diffraction. The [Cu2(EDPB)•H2O]n system shows catalytic activity and enantioselectivity in a Henry reaction of p-nitrobenzaldehyde with nitromethane. (Source: MDPI)
  • The structure of indole and its derivatives in the crystalline state is discussed.
  • Metal−organic frameworks (MOFs), an emerging kind of high porous materials, that consist of metal clusters or metal ions and organic ligands, have been extensively studied in the past 3 decades.
  • An amino-functionalized-dicarboxylic acid, 5-aminoisophthalic acid (H2aipa), was used as a versatile building block to synthesize a series of five novel coordination compounds under hydrothermal conditions. (Source: PubMed Central)
  • The reactions of LnIII ions with a versatile pyridyl-decorated dicarboxylic acid ligand lead to the formation of a series of novel three-dimensional (3D) Ln-MOFs. (Source: RSC Publishing)
  • Complexes of carboxylic acids are very often studied due to their interesting structural, spectral, and magnetic properties. This review is focused on complexes of four dicarboxylic acids, namely, 2,2′-thiodioacetic, 3,3′-thiodipropionic, 3,3′-dithiodipropionic, and fumaric acid. (Source: MDPI)
  • The napthalene-2-ylamino luminophore group and hence this newly developed MOF Al-BP-Naph exhibits photoluminescent properties and experiences luminescence quenching in the presence of metal ions, most notably Fe3+. (Source: MDPI)

Sources

The Role of 1H-Indole-2,3-Dicarboxylic Acid in the Development of Selective CysLT1 Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cysteinyl Leukotriene Receptor 1 (CysLT1) in Inflammatory Diseases

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a pivotal role in the pathophysiology of a range of inflammatory and allergic diseases, most notably asthma and allergic rhinitis.[1][2] These mediators exert their pro-inflammatory effects by activating specific G protein-coupled receptors (GPCRs), primarily the Cysteinyl Leukotriene Receptor 1 (CysLT1).[2][3][4] Activation of the CysLT1 receptor triggers a cascade of downstream signaling events, leading to hallmark symptoms such as bronchoconstriction, increased mucus secretion, enhanced vascular permeability, and the recruitment of inflammatory cells.[1][2] Consequently, the development of selective antagonists for the CysLT1 receptor has been a major focus of drug discovery efforts, leading to the successful introduction of anti-asthmatic drugs like montelukast, zafirlukast, and pranlukast.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 1H-indole-2,3-dicarboxylic acid scaffold in the design and synthesis of novel, potent, and selective CysLT1 receptor antagonists. We will delve into the rationale behind this chemical scaffold, provide detailed protocols for synthesis and pharmacological evaluation, and discuss the critical structure-activity relationships that govern the efficacy of these compounds.

The this compound Scaffold: A Privileged Structure for CysLT1 Antagonism

The this compound moiety and its derivatives have emerged as a promising scaffold for the development of CysLT1 antagonists. The indole core is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in various biological interactions.[5] In the context of CysLT1 antagonism, the indole-2-carboxylic acid functional group is particularly crucial.[3] It is believed to mimic the C1-carboxylic acid of the endogenous ligand LTD4, providing a key acidic moiety for interaction with the receptor's binding pocket.[3] Furthermore, the indole ring itself, along with strategic substitutions at various positions, can be tailored to occupy the lipophilic pockets of the CysLT1 receptor, thereby enhancing binding affinity and selectivity.[3]

The general structure of a potent CysLT1 antagonist based on the 1H-indole-2-carboxylic acid scaffold often includes a lipophilic tail, frequently incorporating a quinoline moiety, connected to the indole core via a linker. This modular design allows for systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Caption: Core structure of 1H-indole-2-carboxylic acid-based CysLT1 antagonists.

Synthetic Protocol: Synthesis of a Representative 1H-Indole-2-Carboxylic Acid-Based CysLT1 Antagonist

This section details a representative synthetic route for a potent 1H-indole-2-carboxylic acid-based CysLT1 antagonist, adapted from published literature.[3] The target molecule is 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-1H-indole-2-carboxylic acid .

Materials and Methods
  • Reagents: 3,5-dichloroaniline, ethyl 2-chloroacetoacetate, sodium nitrite, hydrochloric acid, sodium hydroxide, phosphorus oxychloride (POCl3), dimethylformamide (DMF), malonic acid, pyridine, piperidine, (E)-2-(3-(aminomethyl)styryl)-7-chloroquinoline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), triethylamine (TEA), dichloromethane (DCM), methanol (MeOH), ethanol (EtOH), ethyl acetate (EtOAc), hexane, silica gel for column chromatography.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, vacuum pump, thin-layer chromatography (TLC) plates, UV lamp, glass column for chromatography, NMR spectrometer, mass spectrometer.

Synthetic Scheme

Caption: Synthetic workflow for a potent CysLT1 antagonist.

Step-by-Step Procedure
  • Synthesis of Ethyl-4,6-dichloro-1H-indole-2-carboxylate: This starting material can be prepared from 3,5-dichloroaniline through a Japp–Klingemann condensation followed by a Fischer indole synthesis.[3]

  • Vilsmeier-Haack Formylation:

    • To a solution of ethyl-4,6-dichloro-1H-indole-2-carboxylate in DMF, add POCl3 dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl-4,6-dichloro-3-formyl-1H-indole-2-carboxylate.

  • Hydrolysis:

    • Dissolve the formylated indole in a mixture of ethanol and aqueous sodium hydroxide.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and acidify with dilute HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to yield 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid.

  • Knoevenagel Condensation:

    • To a solution of the carboxylic acid from the previous step in pyridine, add malonic acid and a catalytic amount of piperidine.

    • Heat the reaction mixture at 80-90 °C for 4-6 hours.

    • Cool the mixture, pour into ice-water, and acidify with HCl to precipitate the product.

    • Filter, wash with water, and dry to obtain (E)-3-(4,6-dichloro-2-carboxy-1H-indol-3-yl)acrylic acid.

  • Amide Coupling:

    • To a solution of the acrylic acid derivative in DMF, add EDC, HOBt, and TEA.

    • Stir the mixture for 30 minutes at room temperature.

    • Add (E)-2-(3-aminostyryl)-7-chloroquinoline to the reaction mixture.

    • Stir at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the final compound.

Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Pharmacological Evaluation Protocols

The following protocols outline the in vitro assays to determine the potency and selectivity of the synthesized this compound derivatives as CysLT1 antagonists.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a Gq-coupled GPCR. Upon binding of its agonist, LTD4, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that mediates many of the downstream effects of CysLT1 activation.

CysLT1_Signaling_Pathway LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to Gq Gq protein CysLT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Effects (e.g., Bronchoconstriction) Ca2_release->Downstream

Caption: CysLT1 receptor signaling cascade.

Protocol 1: CysLT1 Receptor Binding Assay

This assay determines the affinity of the test compounds for the CysLT1 receptor by measuring their ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]LTD4.

    • Non-specific binding control: Unlabeled LTD4 or a known CysLT1 antagonist (e.g., montelukast) at a high concentration.

    • Test compounds (this compound derivatives).

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • 96-well filter plates (GF/C).

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the unlabeled LTD4 in the assay buffer.

    • In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, unlabeled LTD4 (for non-specific binding), or buffer (for total binding).

    • Initiate the binding reaction by adding [3H]LTD4 to all wells at a concentration close to its Kd.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: CysLT1 Functional Assay (Calcium Mobilization)

This assay measures the ability of the test compounds to inhibit the LTD4-induced increase in intracellular calcium concentration.

  • Materials:

    • HEK293 cells stably expressing the human CysLT1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • LTD4 (agonist).

    • Test compounds.

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Seed the CysLT1-expressing HEK293 cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol (typically for 1 hour at 37°C).

    • Wash the cells with the assay buffer to remove excess dye.

    • Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject LTD4 at a concentration that elicits a submaximal response (EC80) and monitor the change in fluorescence over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the LTD4-induced calcium response against the log concentration of the test compound.

    • Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's response.

Structure-Activity Relationship (SAR) of this compound Derivatives

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective CysLT1 antagonism. The following table summarizes key SAR findings based on published data.[3]

Position of Modification Modification Effect on CysLT1 Antagonist Activity Rationale
Indole-2 Position Carboxylic acidEssential Mimics the C1-carboxylate of LTD4, crucial for receptor binding.[3]
Ester or AmideDecreased activityThe free carboxylic acid is critical for optimal interaction.
Indole-3 Position α,β-unsaturated amide linkerImportant for high potency Provides a rigid and optimal orientation for the lipophilic group to interact with the receptor.[3]
Saturated linkerDecreased activityThe double bond in the linker is preferred for maintaining the correct conformation.
Substituents on the Indole Ring Methoxy group at position 7Increased potencyMay enhance binding through favorable interactions within the receptor pocket.[3]
Halogen atoms (e.g., Chlorine)Can modulate activityThe effect is position-dependent and can influence both electronic properties and steric interactions.
Lipophilic Group (E)-2-(7-chloroquinolin-2-yl)vinyl)phenylHighly potent This large, hydrophobic group effectively occupies the lipophilic pocket of the CysLT1 receptor.[3]
Other aromatic systemsVariable activityThe size, shape, and electronic nature of the lipophilic group significantly impact binding affinity.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the design and development of novel, potent, and selective CysLT1 receptor antagonists. The synthetic and pharmacological protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate new chemical entities based on this scaffold. A thorough understanding of the structure-activity relationships is paramount for the rational design of next-generation CysLT1 antagonists with improved therapeutic profiles for the treatment of asthma, allergic rhinitis, and other inflammatory disorders.

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • What are CysLT1 antagonists and how do they work? - Patsnap Synapse. [Link]

  • Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia. [Link]

  • Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC - NIH. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - NIH. [Link]

  • A simple and sensitive radioreceptor assay for leukotrienes - PubMed. [Link]

  • Classification models and SAR analysis on CysLT1 receptor antagonists using machine learning algorithms - PubMed. [Link]

  • Identification of cysteinyl-leukotriene-receptor 1 antagonists as ligands for the bile acid receptor GPBAR1 - PubMed. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives - Der Pharma Chemica. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. [Link]

  • The action of cysteinyl-leukotrienes on intracellular calcium mobilization in human detrusor myocytes - PubMed. [Link]

  • Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed. [Link]

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Synthesis of 1H-Indole-2,3-dicarboxylic Acid-Based Antitumor Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and potential applications of 1H-indole-2,3-dicarboxylic acid and its derivatives as antitumor agents. As a senior application scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring both technical accuracy and practical insights for researchers in oncology and medicinal chemistry.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and the ability of the indole nitrogen to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore for interacting with various biological targets. In the realm of oncology, indole derivatives have demonstrated significant potential by targeting diverse cellular mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1] While much research has focused on 1H-indole-2-carboxylic acid and 1H-indole-2,3-dione (isatin) derivatives, the this compound scaffold presents a unique platform for the development of novel antitumor agents due to its potential for multi-point interactions with target proteins.

Part 1: Synthesis of the Core Scaffold: this compound

A reliable and efficient synthesis of the this compound core is paramount for the exploration of its derivatives. While various methods for indole synthesis exist, a common and effective route to this specific dicarboxylic acid involves the oxidation of a suitable precursor, such as a derivative of isatin (1H-indole-2,3-dione).

Protocol 1: Synthesis of this compound from Isatin-3-acetic acid

This protocol outlines a two-step process starting from the commercially available isatin. The first step involves a condensation reaction to introduce a carboxymethyl group at the 3-position, followed by an oxidative cleavage to form the desired dicarboxylic acid.

Step 1: Synthesis of (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid

  • Rationale: The Knoevenagel condensation of isatin with malonic acid provides a straightforward method to introduce a carboxylic acid-containing side chain at the 3-position of the indole nucleus. This intermediate is primed for subsequent oxidation.

  • Reagents and Materials:

    • Isatin

    • Malonic acid

    • Pyridine

    • Ethanol

    • Hydrochloric acid (concentrated)

    • Standard laboratory glassware for reflux and filtration

  • Procedure:

    • In a round-bottom flask, dissolve isatin (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of ethanol.

    • Add pyridine (2 equivalents) to the mixture. The pyridine acts as a basic catalyst for the condensation reaction.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

    • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.

    • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield (2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid.

Step 2: Oxidative Cleavage to this compound

  • Rationale: The double bond introduced in the previous step can be oxidatively cleaved to form two carboxylic acid groups. A strong oxidizing agent like potassium permanganate is typically used for this transformation. The reaction needs to be carefully controlled to avoid over-oxidation and degradation of the indole ring.

  • Reagents and Materials:

    • (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid

    • Potassium permanganate (KMnO₄)

    • Sodium carbonate (Na₂CO₃)

    • Sodium bisulfite (NaHSO₃)

    • Hydrochloric acid (concentrated)

    • Water

    • Standard laboratory glassware for oxidation reactions

  • Procedure:

    • Suspend (2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid (1 equivalent) in an aqueous solution of sodium carbonate.

    • Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (calculated equivalents based on stoichiometry) in water, maintaining the temperature below 10°C.

    • Stir the reaction mixture vigorously for several hours at low temperature. Monitor the disappearance of the purple color of the permanganate.

    • Once the reaction is complete, quench the excess permanganate by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved and the solution becomes colorless.

    • Filter the solution to remove any remaining inorganic salts.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.

    • Collect the product by filtration, wash with a small amount of cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for purification.

Part 2: Design and Synthesis of Antitumor Agents Based on the this compound Scaffold

The presence of two carboxylic acid groups in this compound offers multiple avenues for derivatization to generate a library of potential antitumor compounds. These functional groups can be converted into esters, amides, or other functionalities to modulate the compound's physicochemical properties and biological activity.

Rationale for Derivative Synthesis

The derivatization of the carboxylic acid groups can influence several key aspects of the drug candidate's profile:

  • Target Binding: Amide and ester functionalities can participate in hydrogen bonding and other non-covalent interactions with the target protein's active site.

  • Solubility and Bioavailability: Modification of the polar carboxylic acid groups can improve the compound's solubility and ability to cross cell membranes.

  • Selectivity: By introducing different substituents, it is possible to fine-tune the compound's selectivity for cancer cells over normal cells.

Protocol 2: Synthesis of Diamide Derivatives of this compound

This protocol describes a general method for the synthesis of diamide derivatives, which are often explored for their antitumor potential due to the stability and hydrogen bonding capabilities of the amide bond.

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • A variety of primary or secondary amines

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or another suitable base

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • Acid Chloride Formation: Suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (2.2 equivalents) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2-4 hours or until the solid dissolves and the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude diacid chloride.

    • Amide Coupling: Dissolve the crude diacid chloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C. In a separate flask, dissolve the desired amine (2.5 equivalents) and triethylamine (3 equivalents) in anhydrous DCM. Add the amine solution dropwise to the diacid chloride solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Part 3: Biological Evaluation of this compound Derivatives

The synthesized compounds should be evaluated for their antitumor activity using a panel of cancer cell lines.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Synthesized indole derivatives dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

    • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The cytotoxic activities of the synthesized this compound derivatives should be summarized in a clear and concise table for easy comparison.

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives against Various Cancer Cell Lines.

CompoundR¹ SubstituentR² SubstituentMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
DCA-1 -NH-CH₂-Ph-NH-CH₂-PhDataDataData
DCA-2 -NH-(4-Cl-Ph)-NH-(4-Cl-Ph)DataDataData
DCA-3 -O-Et-O-EtDataDataData
Doxorubicin (Positive Control)DataDataData

Data to be filled with experimental results.

Mechanistic Insights and Signaling Pathways

While specific data for this compound derivatives is emerging, the broader class of indole-based antitumor agents has been shown to act through various mechanisms.[1] It is plausible that derivatives of the dicarboxylic acid scaffold could also modulate these pathways.

  • Kinase Inhibition: Many indole derivatives are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, PDGFR, and EGFR. The two carboxylic acid functionalities could potentially anchor the molecule in the ATP-binding pocket of these kinases.

  • Induction of Apoptosis: Indole compounds can trigger programmed cell death (apoptosis) by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing.[2]

Further mechanistic studies, such as Western blotting for key signaling proteins, cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V staining), would be necessary to elucidate the precise mechanism of action of novel this compound-based antitumor agents.

Visualization of Key Concepts

Synthetic Workflow

SynthesisWorkflow Isatin Isatin Intermediate1 (2-Oxo-1,2-dihydro-3H- indol-3-ylidene)acetic acid Isatin->Intermediate1 Knoevenagel Condensation MalonicAcid Malonic Acid MalonicAcid->Intermediate1 DicarboxylicAcid This compound Intermediate1->DicarboxylicAcid Oxidative Cleavage KMnO4 KMnO₄ KMnO4->DicarboxylicAcid DiacidChloride Diacid Chloride Intermediate DicarboxylicAcid->DiacidChloride Activation SOCl2 SOCl₂ SOCl2->DiacidChloride DiamideDerivatives Diamide Derivatives DiacidChloride->DiamideDerivatives Amide Coupling Amines Primary/Secondary Amines Amines->DiamideDerivatives

Caption: Synthetic pathway for this compound and its diamide derivatives.

Potential Mechanism of Action

MechanismOfAction cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes IndoleDerivative 1H-Indole-2,3-dicarboxylic Acid Derivative Kinases Protein Kinases (e.g., VEGFR, EGFR) IndoleDerivative->Kinases ApoptosisProteins Apoptosis Regulatory Proteins (Bcl-2 family) IndoleDerivative->ApoptosisProteins CellCycleProteins Cell Cycle Checkpoint Proteins (CDKs) IndoleDerivative->CellCycleProteins Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Apoptosis Induction of Apoptosis ApoptosisProteins->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycleProteins->CellCycleArrest TumorGrowth Inhibition of Tumor Growth Angiogenesis->TumorGrowth Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth

Caption: Potential mechanisms of antitumor activity for this compound derivatives.

Conclusion

The this compound scaffold represents a promising, yet relatively underexplored, platform for the design and synthesis of novel antitumor agents. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this class of compounds. The dual carboxylic acid functionalities offer rich opportunities for chemical modification, enabling the generation of diverse libraries for screening and optimization. Future work should focus on elucidating the specific molecular targets and mechanisms of action of these derivatives to guide the development of more potent and selective cancer therapeutics.

References

  • Ji, X., et al. (2021). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 223, 113647. [Link]

  • Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3791. [Link]

  • Romagnoli, R., et al. (2021). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Request PDF. [Link]

  • Li, W., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 929-933. [Link]

  • Sonawane, R. P., & Tripathi, R. R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 10, 84-96. [Link]

  • AIP Publishing. (2022). Indole As An Emerging Scaffold In Anticancer Drug Design. [Link]

  • Topçul, M. R., et al. (2019). Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl)thiosemicarbazone] derivatives. Istanbul Journal of Pharmacy, 49(3), 63-67. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-867. [Link]

  • MDPI. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. [Link]

  • Unciti-Broceta, A., et al. (2013). Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids. II. Preparation of 3-dialkylamino, 3-alkylthio, 3-alkylsulfinyl, and 3-alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 50(S1), E181-E189. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Pharmaceuticals, 16(5), 724. [Link]

  • Julian, P. L. (1941). Process for the production of indole acids. U.S. Patent No. 2,248,155. Washington, DC: U.S.
  • Process for the preparation of indole deriv
  • de Souza, M. C. B. V., et al. (2019). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of medicinal chemistry, 62(17), 7966-7981. [Link]

  • Anti-Tumor Activity of Indole: A Review. (2024). Current Organic Chemistry, 28(3), 209-225. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Synthetic method of indole-2-carboxylic acid. (2011). CN102020600A.
  • Arcadi, A., et al. (2005). Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. The Journal of Organic Chemistry, 70(16), 6213-6219. [Link]

Sources

Application Notes & Protocols: 1H-Indole-2,3-dicarboxylic Acid in Antibacterial and Antifouling Coatings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Bio-Inspired Approach to Surface Protection

The relentless colonization of surfaces by microorganisms, a process known as biofouling, poses significant challenges across numerous sectors, from marine transport and infrastructure to medical devices and food processing. This microbial proliferation, often initiated by the formation of bacterial biofilms, can lead to increased drag on ship hulls, corrosion, infection, and contamination. The indole scaffold, a prominent heterocyclic motif in natural products, has emerged as a promising platform for the development of novel antibacterial and antifouling agents.[1][2][3] Notably, marine organisms themselves have evolved to produce secondary metabolites, such as isatin (1H-indole-2,3-dione), to protect their surfaces from fouling.[2] This guide focuses on the application of a related compound, 1H-indole-2,3-dicarboxylic acid, as a core component in the formulation of advanced antibacterial and antifouling coatings. We will explore its proposed mechanism of action, methods for its incorporation into coating matrices, and detailed protocols for evaluating its efficacy.

Proposed Mechanism of Action: Disrupting the Foundation of Biofilms

While direct studies on this compound in coatings are emerging, its structural similarity to other bioactive indole derivatives allows for a scientifically-grounded proposed mechanism. The primary mode of action is likely the inhibition of biofilm formation, a critical first step in the fouling process.[2][4] This can be achieved through several potential pathways:

  • Quorum Sensing (QS) Inhibition: Many bacterial species coordinate their gene expression, including virulence and biofilm formation, through a communication system called quorum sensing.[5] Indole and its derivatives have been shown to interfere with QS signaling, effectively preventing bacteria from forming robust, adherent communities.[5][6] The dicarboxylic acid functionality of the target molecule may enhance its ability to chelate essential metal ions or interact with bacterial surface proteins involved in QS.

  • Inhibition of Adhesion: The initial attachment of bacteria to a surface is a crucial step in biofilm formation. The chemical properties of this compound, particularly its ability to be functionalized, can be leveraged to create surfaces that are inherently resistant to bacterial adhesion.

  • Disruption of Bacterial Metabolism: Some indole compounds have been shown to interfere with essential metabolic pathways in bacteria, leading to bacteriostatic or bactericidal effects.[7]

The following diagram illustrates the proposed multi-faceted mechanism of action:

Antifouling Mechanism cluster_coating Coating Surface cluster_bacteria Bacterial Cell Indole_Molecule This compound Derivative QS Quorum Sensing Signaling Indole_Molecule->QS Inhibits Adhesion Initial Adhesion Indole_Molecule->Adhesion Prevents Metabolism Essential Metabolic Pathways Indole_Molecule->Metabolism Disrupts Biofilm_Formation Biofilm Formation & Fouling QS->Biofilm_Formation Adhesion->Biofilm_Formation Metabolism->Biofilm_Formation

Caption: Proposed mechanism of this compound in coatings.

Formulation of Antibacterial/Antifouling Coatings

The dicarboxylic acid groups of this compound provide versatile handles for chemical modification, allowing for its incorporation into various polymer backbones. A common approach is to convert the carboxylic acids into esters or amides that can be subsequently polymerized or grafted onto a surface.

Protocol 1: Synthesis of a Methacrylate-Functionalized Indole Monomer

This protocol details the synthesis of a polymerizable monomer, which can then be co-polymerized with other acrylic monomers to form a coating resin.

Materials:

  • This compound

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated solution

  • Magnesium sulfate, anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add HEMA (2.2 equivalents) to the solution.

  • Slowly add a solution of DCC (2.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography to yield the desired methacrylate-functionalized indole monomer.

Protocol 2: Preparation of an Acrylate-Based Antifouling Coating

Materials:

  • Methacrylate-functionalized indole monomer (from Protocol 1)

  • Methyl methacrylate (MMA)

  • Butyl acrylate (BA)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Toluene or other suitable solvent

  • Substrate for coating (e.g., glass slides, stainless steel coupons)

Procedure:

  • In a reaction vessel, dissolve the synthesized indole monomer, MMA, and BA in the desired ratio in toluene. The ratio will determine the final properties of the coating (e.g., hardness, flexibility).

  • Add AIBN (typically 1-2 mol% with respect to the total monomer content).

  • De-gas the solution by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours to initiate polymerization.

  • The resulting polymer solution can be used directly for coating application.

  • Clean the substrate surfaces thoroughly before applying the coating.

  • Apply the coating to the substrate using a suitable method such as dip-coating, spin-coating, or spray-coating.

  • Cure the coated substrates in an oven at a temperature appropriate for the specific formulation to remove the solvent and complete any residual polymerization.

Evaluation of Coating Efficacy

A comprehensive assessment of the antibacterial and antifouling properties of the prepared coatings is essential. This involves a combination of laboratory-based assays and, for marine applications, field testing.

Protocol 3: Antibacterial Activity Assessment (Adapted from ISO 22196)[8]

This protocol provides a quantitative measure of the antibacterial activity of the coating.

Materials:

  • Coated and uncoated (control) test surfaces (50 mm x 50 mm).[8]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739).

  • Nutrient broth and agar.

  • Sterile film (40 mm x 40 mm) to cover the inoculum.[8]

  • Neutralizing solution (e.g., Dey-Engley neutralizing broth).

  • Incubator set at 35°C.[8]

Procedure:

  • Prepare a bacterial suspension of a known concentration (e.g., 10^5 CFU/mL).

  • Inoculate the center of both the coated test samples and uncoated control samples with a defined volume of the bacterial suspension.

  • Cover the inoculated area with a sterile piece of film and press down gently to spread the inoculum.[8]

  • Immediately after inoculation, enumerate the bacteria on half of the control samples to determine the initial bacterial count.

  • Incubate the remaining control samples and all test samples at 35°C for 24 hours in a humid environment.[8]

  • After incubation, add a specific volume of neutralizing solution to each sample to stop the antibacterial action and recover the surviving bacteria.[8]

  • Perform serial dilutions of the recovered bacterial suspension and plate on nutrient agar.

  • Incubate the plates and count the number of colony-forming units (CFUs).

  • Calculate the antibacterial activity (R) using the formula: R = (log(C) - log(T)), where C is the average CFU count for the control samples and T is the average CFU count for the test samples. A higher R value indicates greater antibacterial efficacy.

Protocol 4: Biofilm Inhibition Assay (Crystal Violet Staining)[9]

This method assesses the ability of the coating to prevent the formation of biofilms.

Materials:

  • Coated and uncoated coupons placed in a multi-well plate.

  • Bacterial culture (e.g., Pseudomonas aeruginosa PAO1, a known biofilm former).

  • Tryptic soy broth (TSB) or other suitable growth medium.

  • 0.1% Crystal Violet solution.

  • 30% Acetic acid.

  • Phosphate-buffered saline (PBS).

  • Microplate reader.

Procedure:

  • Place sterile coated and uncoated coupons into the wells of a 24-well plate.

  • Add bacterial culture diluted in TSB to each well.

  • Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • After incubation, gently remove the medium and wash the coupons three times with PBS to remove planktonic (free-floating) bacteria.

  • Add the 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. This stains the attached biofilm biomass.

  • Remove the crystal violet solution and wash the coupons again with PBS until the wash water is clear.

  • Add 30% acetic acid to each well to solubilize the bound crystal violet.

  • Transfer the solubilized stain to a new 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • A lower absorbance value for the coated samples compared to the uncoated controls indicates inhibition of biofilm formation.

The following workflow diagram summarizes the evaluation process:

Evaluation_Workflow Start Coating Formulation Antibacterial_Test Antibacterial Activity (ISO 22196) Start->Antibacterial_Test Biofilm_Test Biofilm Inhibition (Crystal Violet Assay) Start->Biofilm_Test Antifouling_Test Marine Antifouling (Field Test) Start->Antifouling_Test Data_Analysis Data Analysis & Comparison Antibacterial_Test->Data_Analysis Biofilm_Test->Data_Analysis Antifouling_Test->Data_Analysis Conclusion Efficacy Determination Data_Analysis->Conclusion

Caption: Workflow for evaluating coating efficacy.

Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the evaluation protocols.

Table 1: Antibacterial Activity of Indole-Based Coating

Bacterial StrainLog Reduction (R-value) vs. Control
S. aureus[Insert experimental value]
E. coli[Insert experimental value]
P. aeruginosa[Insert experimental value]

Table 2: Biofilm Inhibition by Indole-Based Coating

Bacterial Strain% Biofilm Inhibition vs. Control
P. aeruginosa[Insert experimental value]
Vibrio spp.[Insert experimental value]

Conclusion and Future Directions

The use of this compound as a functional monomer in the development of antibacterial and antifouling coatings represents a promising, bio-inspired strategy. The protocols outlined in this guide provide a framework for the synthesis, formulation, and evaluation of these advanced materials. Further research should focus on optimizing the coating formulation for long-term stability and performance in real-world environments, as well as elucidating the precise molecular mechanisms underlying its bioactivity. The versatility of the indole scaffold offers ample opportunities for the design of next-generation coatings with enhanced efficacy and environmental compatibility.

References

  • Anti-Microbial Coating Testing: Everything You Need to Know. Test Labs UK. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. [Link]

  • Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings MB-4-00. United States Environmental Protection Agency. [Link]

  • Study on Assessment Approach of Antimicrobial and Antifouling Performance for Marine Antifouling Coating. OnePetro. [Link]

  • Bacterial assay for the rapid assessment of antifouling and fouling release properties of coatings and materials. ResearchGate. [Link]

  • Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria. PubMed. [Link]

  • Targeting bacterial growth in biofilm conditions: rational design of novel inhibitors to mitigate clinical and food contamination using QSAR. National Institutes of Health. [Link]

  • Development of Antibacterial and Antifouling Innovative and Eco-Sustainable Sol–Gel Based Materials: From Marine Areas Protection to Healthcare Applications. PubMed Central. [Link]

  • Synthesis of 1 H -Indole-2,3-Dione-3-Thiosemicarbazone Ribonucleosides as Antibacterial Agents. ResearchGate. [Link]

  • Synthesis and biological activities of 1H-indole-1-carboxylic acid aryl esters as a marine antifouling coating. ResearchGate. [Link]

  • Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria. ResearchGate. [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]

  • Synthesis and Antibacterial Activity of Novel 1H‐indol‐2‐ol Derivatives. ResearchGate. [Link]

  • 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers. [Link]

  • Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. PubMed Central. [Link]

  • Indole Affects Biofilm Formation in Bacteria. PubMed Central. [Link]

  • 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. National Institutes of Health. [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [Link]

  • Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa. PubMed. [Link]

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functionalization of the indole core of 1H-indole-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the 1H-Indole-2,3-Dicarboxylic Acid Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a unique and structurally rigid platform for the development of complex molecular architectures. Its utility, however, is tempered by the synthetic challenges associated with the functionalization of its core. The two electron-withdrawing carboxylic acid groups significantly deactivate the pyrrole moiety, complicating traditional indole chemistries. This guide provides a comprehensive overview of synthetic strategies and detailed protocols to selectively modify the indole core at the N1-position and the C4-C7 positions of the benzene ring. We will explore methodologies ranging from classical electrophilic substitutions under tailored conditions to modern transition-metal-catalyzed C-H functionalization, offering researchers a strategic toolkit for leveraging this versatile scaffold in drug discovery and materials science.

Introduction: The Challenge and Opportunity

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products.[1][2] The this compound derivative presents a particularly interesting case. The vicinal dicarboxylic acids offer bidentate chelation sites, rigid structural constraints, and multiple points for further derivatization. However, these same groups fundamentally alter the electronic properties of the indole ring.

The canonical reactivity of indoles involves electrophilic substitution at the electron-rich C3 position.[3][4] In this compound, the powerful electron-withdrawing nature of the carboxyl groups at C2 and C3 effectively shuts down this pathway by depleting the electron density of the pyrrole ring. Consequently, synthetic chemists must employ alternative strategies to modify the indole core. This guide will focus on scientifically-grounded approaches to overcome these challenges.

Part 1: Foundational Strategies - Managing the Carboxylic Acid Groups

Before attempting to functionalize the indole core, the carboxylic acid groups themselves must be addressed. They can be protected, activated, or selectively removed to facilitate subsequent reactions.

Esterification and Amidation

Conversion of the carboxylic acids to esters or amides is a crucial first step. This modification enhances solubility in organic solvents, protects the acidic protons, and can modulate the electronic properties of the scaffold.

Protocol 1: Fischer Esterification to Dimethyl 1H-indole-2,3-dicarboxylate

This protocol describes a classic acid-catalyzed esterification.

Causality: Using a large excess of methanol and a catalytic amount of strong acid drives the equilibrium towards the ester products.

  • Step 1: Reaction Setup

    • Suspend this compound (1.0 eq) in anhydrous methanol (20 mL per gram of diacid).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (0.1 eq) dropwise with vigorous stirring.

  • Step 2: Reaction

    • Remove the ice bath and heat the mixture to reflux.

    • Maintain reflux for 12-18 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Step 3: Workup and Purification

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Slowly pour the concentrated mixture into a beaker of ice-cold saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure dimethyl ester.

Selective Decarboxylation

The selective removal of one carboxylic acid group can be a powerful strategy to unlock different reactivity patterns. The C2-carboxyl group is generally more labile and can be removed under milder conditions than the C3-carboxyl group.[5][6]

Protocol 2: Selective Decarboxylation to 1H-indole-3-carboxylic acid

This protocol leverages the thermal lability of the C2-carboxyl group.[7][8]

Causality: Heating in a high-boiling point solvent like quinoline, sometimes with a copper catalyst, facilitates the thermal decarboxylation, preferentially at the C2 position.

  • Step 1: Reaction Setup

    • Place this compound (1.0 eq) and copper powder (0.05 eq) in a round-bottom flask equipped with a reflux condenser.

    • Add quinoline (10 mL per gram of diacid).

  • Step 2: Reaction

    • Heat the mixture to 200-220 °C with stirring.

    • Monitor the evolution of CO₂ gas. Maintain the temperature until gas evolution ceases (typically 1-2 hours).

  • Step 3: Workup and Purification

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 1 M hydrochloric acid (HCl) to precipitate the product and neutralize the quinoline.

    • Filter the resulting precipitate and wash thoroughly with water.

    • Dissolve the crude solid in a basic aqueous solution (e.g., 1 M NaOH), filter to remove copper catalyst, and then re-precipitate the product by acidifying with 1 M HCl.

    • Filter the purified product, wash with water, and dry under vacuum.

Part 2: Functionalization of the Indole Nitrogen (N1)

The indole nitrogen is a key handle for introducing substituents that can protect the N-H, modulate biological activity, or act as directing groups for C-H functionalization.

N_Functionalization Indole 1H-Indole-2,3-dicarboxylate (Ester Protected) Base Base (e.g., NaH, K2CO3) Indole->Base Deprotonation N_Arylated N1-Arylated Indole Derivative Indole->N_Arylated Ullmann Condensation or Buchwald-Hartwig N_Alkylated N1-Alkylated Indole Derivative AlkylHalide Alkyl Halide (R-X) or Aryl Boronic Acid AlkylHalide->N_Alkylated SN2 Substitution AlkylHalide->N_Arylated Catalyst Catalyst (e.g., CuI for N-Arylation) Catalyst->N_Arylated Directing_Group N1-Directing Group for C-H Functionalization N_Alkylated->Directing_Group e.g., R = Pivaloyl, P(O)tBu2

Protocol 3: N-Alkylation with an Alkyl Halide

Causality: A strong base deprotonates the indole nitrogen to form a nucleophilic indolide anion, which then displaces a halide in an Sₙ2 reaction.

  • Step 1: Reaction Setup

    • Dissolve the dimethyl 1H-indole-2,3-dicarboxylate (1.0 eq) in an anhydrous aprotic solvent like DMF or THF.

    • Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

    • Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Step 2: Reaction

    • Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Step 3: Workup and Purification

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Part 3: C-H Functionalization of the Benzene Ring (C4-C7)

With the pyrrole ring deactivated, the benzene moiety becomes the primary target for functionalization. Modern C-H activation strategies, often employing a directing group on the indole nitrogen, have become the most powerful tools for achieving regioselectivity at the challenging C4 to C7 positions.[9][10][11][12]

CH_Activation Indole_DG N-Directed Indole Substrate Pd_II_B Pd_II_B Indole_DG->Pd_II_B Coordination

Directing Group Strategy

The installation of a removable directing group (DG) at the N1 position is key to controlling regioselectivity. The DG coordinates to a transition metal catalyst (commonly palladium), bringing it into close proximity to a specific C-H bond (e.g., C7), facilitating its cleavage and subsequent functionalization.[10][11]

Directing GroupTypical CatalystPosition TargetedReference
Pivaloyl (Piv)Pd(OAc)₂C7 or C4[11]
P(O)tBu₂Pd(OAc)₂ / Cu(OAc)₂C7 / C6[10]
N-alkoxycarbamoylVariousC2, C7[13]

Protocol 4: C7-Arylation via a Removable Directing Group

This protocol is adapted from methodologies developed for site-selective C-H functionalization of indoles.[10][14]

Causality: The N-P(O)tBu₂ directing group forms a stable 6-membered palladacycle intermediate involving the C7-position, leading to highly selective functionalization at that site.

  • Step 1: Installation of Directing Group

    • Protect the diacid as a dimethyl ester (Protocol 1).

    • To a solution of the ester in anhydrous THF, add n-butyllithium (1.1 eq) at -78 °C.

    • After 30 min, add di-tert-butylphosphinoyl chloride (tBu₂P(O)Cl, 1.2 eq) and allow the reaction to warm to room temperature.

    • Quench with saturated NH₄Cl solution, extract with ethyl acetate, and purify by chromatography to obtain the N-phosphinoyl indole.

  • Step 2: C7 C-H Arylation

    • In a sealed tube, combine the N-phosphinoyl indole (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (5 mol%), and a base such as K₂CO₃ (2.0 eq) in a solvent like toluene or DMSO.

    • Degas the mixture and heat to 110-130 °C for 12-24 hours.

  • Step 3: Workup and Purification

    • Cool the reaction, dilute with ethyl acetate, and filter through celite to remove palladium salts.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the C7-arylated product by flash column chromatography.

  • Step 4: Removal of Directing Group & Ester Hydrolysis

    • The phosphinoyl group can be removed under strongly acidic or basic conditions.

    • Subsequent hydrolysis of the methyl esters with LiOH in a THF/water mixture will yield the final C7-functionalized this compound.

Part 4: Cycloaddition Reactions

The electron-deficient nature of the this compound core makes its pyrrole double bond a potential candidate for participating in cycloaddition reactions, acting as the dipolarophile or dienophile.[15]

Protocol 5: [3+2] Cycloaddition with a Nitrile Oxide

Causality: The [3+2] cycloaddition is a concerted pericyclic reaction between a 1,3-dipole (nitrile oxide) and a dipolarophile (the indole C2=C3 bond) to form a five-membered heterocyclic ring.[16]

  • Step 1: In Situ Generation of Nitrile Oxide

    • In a flask, dissolve an appropriate aldoxime (e.g., benzaldoxime, 1.2 eq) in a polar solvent like DMF.

    • Add N-chlorosuccinimide (NCS, 1.2 eq) and stir at room temperature to form the corresponding hydroximoyl chloride.

  • Step 2: Cycloaddition Reaction

    • Add the dimethyl 1H-indole-2,3-dicarboxylate (1.0 eq) to the mixture.

    • Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) dropwise at 0 °C. The base generates the nitrile oxide in situ, which is immediately trapped by the indole derivative.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Step 3: Workup and Purification

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting fused isoxazoline-indole product by column chromatography.

Conclusion

The functionalization of the this compound core, while challenging, is achievable through a series of strategic, modern synthetic methodologies. By moving beyond traditional electrophilic substitution, researchers can leverage N-functionalization, directing group-assisted C-H activation, and cycloaddition reactions to unlock the synthetic potential of this scaffold. The protocols outlined in this guide provide a validated starting point for scientists and drug development professionals to create novel, highly functionalized indole derivatives for a wide range of applications.

References

  • Ma, L., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Available at: [Link]

  • Hussein, M. A., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. PubMed. Available at: [Link]

  • Sonawane, R. P., & Tripathi, R. R. The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. ResearchGate. Available at: [Link]

  • C-H Functionalization of indoles and oxindoles through CDC reactions. Semantic Scholar. Available at: [Link]

  • ValQi. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, VOL. 51, No. 12. Available at: [Link]

  • Jinjing Chemical. (2025). What are the cycloaddition products of 1H - indole? Jinjing Chemical Blog. Available at: [Link]

  • Google Patents. (Date N/A). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. Available at: [Link]

  • Yang, Z., et al. (Date N/A). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. Available at: [Link]

  • Yang, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1H-Indole-2,3-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-indole-2,3-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable heterocyclic compound. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you make informed decisions in your laboratory work.

The synthesis of this compound, while conceptually straightforward, is often plagued by challenges such as incomplete reactions, product degradation, and purification difficulties. This document provides a structured approach to identifying and solving these problems through a series of troubleshooting guides and frequently asked questions.

Section 1: Overview of the Primary Synthetic Pathway

The most common and direct laboratory-scale synthesis of this compound involves the alkaline hydrolysis (saponification) of a suitable dialkyl ester, such as dimethyl or diethyl 1H-indole-2,3-dicarboxylate.[1] This precursor is readily accessible through various established indole synthesis methodologies. The overall process can be summarized in three key stages: Saponification, Acidification, and Purification.

SynthesisWorkflow Start Start: Diethyl 1H-indole- 2,3-dicarboxylate Saponification Step 1: Saponification (Base Hydrolysis) Start->Saponification  NaOH or LiOH (aq)  Heat (Reflux)   Intermediate Intermediate: Disodium Indole-2,3-dicarboxylate (in solution) Saponification->Intermediate Acidification Step 2: Acidification (Protonation & Precipitation) Intermediate->Acidification  HCl or H2SO4 (aq)  Cooling (0-5 °C)   CrudeProduct Crude 1H-indole-2,3- dicarboxylic acid Acidification->CrudeProduct Purification Step 3: Purification (Recrystallization) CrudeProduct->Purification  Solvent Selection  (e.g., Ethanol/Water)   FinalProduct Final Product: Pure this compound Purification->FinalProduct

Caption: General workflow for synthesizing this compound via ester hydrolysis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is consistently low (<60%). What are the primary factors I should investigate?

Answer: A low yield can typically be attributed to one of three main causes: incomplete hydrolysis of the starting ester, degradation of the product during reaction or workup, or mechanical losses during purification. To diagnose the issue, start by analyzing your crude product by ¹H NMR or LC-MS before purification.

TroubleshootingTree Start Low Yield Observed AnalyzeCrude Analyze Crude Product (TLC, LC-MS, ¹H NMR) Start->AnalyzeCrude Decision1 Starting Material Present? AnalyzeCrude->Decision1 IncompleteRxn Problem: Incomplete Hydrolysis Decision1->IncompleteRxn Yes SideProducts Problem: Side Products Detected Decision1->SideProducts No Action_Rxn Action: • Increase reaction time/temp • Use a stronger base (e.g., LiOH) • Improve solvent miscibility IncompleteRxn->Action_Rxn Decision2 Is Decarboxylation Evident? (Loss of one or both COOH signals) SideProducts->Decision2 Decarboxylation Cause: Product Degradation Decision2->Decarboxylation Yes Oxidation Cause: Oxidation/Tarrying Decision2->Oxidation No/Other Action_Decarb Action: • Lower reaction temperature • Avoid excessive heating during workup • Use milder acidification conditions Decarboxylation->Action_Decarb Action_Ox Action: • Run reaction under inert gas (N₂/Ar) • Use degassed solvents • Minimize reaction time Oxidation->Action_Ox

Caption: A logic tree for troubleshooting low yields in the synthesis.

Question 2: My reaction mixture turns dark brown or black, and I isolate a tarry, intractable solid. What is happening and how can I prevent it?

Answer: The indole nucleus is electron-rich and susceptible to oxidation, especially under harsh alkaline conditions and at elevated temperatures in the presence of air. This often leads to polymerization and the formation of dark, tarry byproducts.

  • Causality: The N-H proton of the indole is acidic and can be deprotonated under strong basic conditions. The resulting indolic anion is highly susceptible to oxidation by atmospheric oxygen.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

    • Control Temperature: Avoid unnecessarily high temperatures. While heat is required to drive the hydrolysis, prolonged heating at reflux can accelerate degradation. Monitor the reaction by TLC or LC-MS and stop heating as soon as the starting material is consumed.

    • Antioxidants (Advanced): In particularly sensitive systems, the addition of a small amount of an antioxidant like sodium sulfite or ascorbic acid can sometimes be beneficial, though this may complicate purification.

Question 3: I suspect my product is decarboxylating during the reaction. How can I confirm this and minimize it?

Answer: Decarboxylation is a common side reaction for indole-2-carboxylic acids and, to a lesser extent, indole-3-carboxylic acids.[2][3] The loss of CO₂ is often promoted by heat and strong acidic or basic conditions.[4] For your target molecule, decarboxylation can occur at either the C2 or C3 position, leading to a mixture of indole-3-carboxylic acid, indole-2-carboxylic acid, and potentially indole itself.

  • Confirmation: The most direct way to confirm decarboxylation is via ¹H NMR or LC-MS analysis of the crude product. Look for the appearance of new aromatic signals corresponding to the mono-acid or indole, and compare the integration of the remaining carboxylic acid protons to the aromatic protons.

  • Minimization Strategies:

    • Temperature Control: This is the most critical factor. Decarboxylation is highly temperature-dependent.[5] Conduct the saponification at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90 °C instead of vigorous reflux at >100 °C).

    • Avoid Prolonged Heating: Do not let the reaction run for an unnecessarily long time. Monitor its progress and proceed to workup upon completion.

    • Careful Acidification: When acidifying the reaction mixture to precipitate the product, do so slowly and at a low temperature (0-5 °C) by adding the acid to the cooled reaction mixture. This minimizes the localized heating that can occur during neutralization and prevents prolonged exposure of the product to hot acidic conditions.

Question 4: The hydrolysis of my diethyl ester is slow or incomplete. How can I drive the reaction to completion?

Answer: Incomplete saponification is a common issue, often related to the choice of base, solvent system, and reaction conditions.

  • Causality: Saponification is a bimolecular nucleophilic acyl substitution reaction. Its rate depends on the concentration of both the ester and the hydroxide, as well as the reaction temperature. Phase separation between an organic ester and an aqueous base can also limit the reaction rate.

  • Optimization Strategies:

ParameterRecommendation & Rationale
Base Selection Switch from NaOH or KOH to Lithium Hydroxide (LiOH) . The smaller lithium cation coordinates more strongly to the carbonyl oxygen, increasing its electrophilicity and facilitating hydroxide attack. This can significantly accelerate the hydrolysis of sterically hindered or electron-rich esters.
Solvent System Use a co-solvent like Tetrahydrofuran (THF) or Ethanol in addition to water. This creates a homogeneous solution, increasing the effective concentration of reactants and eliminating mass transfer limitations between phases. A typical ratio might be 2:1 THF:Water.
Temperature & Time If the reaction is clean but slow, moderately increasing the temperature or extending the reaction time is a valid strategy. Monitor by TLC to find the optimal balance before degradation becomes significant.
Molar Excess of Base Ensure you are using a sufficient excess of the base. A minimum of 2.5 to 3.0 equivalents of hydroxide is recommended to ensure complete hydrolysis of both ester groups and to drive the equilibrium.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final product? A: Recrystallization is the most effective method for purifying this compound. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the hot "poor" solvent (e.g., water) until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the recovery of pure crystals.

Q: How should I store this compound? A: The compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere if storing for an extended period. Its susceptibility to decarboxylation and oxidation means that exposure to heat, light, and air should be minimized. Storing at 4°C is recommended.

Q: What analytical techniques are essential for characterizing the final product? A:

  • ¹H NMR: To confirm the structure, check for the absence of starting ester signals (e.g., the -OCH₂CH₃ quartet and triplet for the diethyl ester), and verify the correct integration of aromatic and N-H protons relative to each other.

  • ¹³C NMR: To confirm the presence of the two carboxylic acid carbons and the correct number of aromatic and indole ring carbons.

  • LC-MS: To confirm the molecular weight (M-H)⁻ in negative ion mode and to assess purity.

  • HPLC: To determine the purity with high accuracy, especially if the compound is intended for biological assays.[6]

  • Melting Point: A sharp melting point is a good indicator of purity. Compare the observed value to literature reports.

Section 4: Key Experimental Protocol

This protocol describes the saponification of diethyl 1H-indole-2,3-dicarboxylate.

Materials:

  • Diethyl 1H-indole-2,3-dicarboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend diethyl 1H-indole-2,3-dicarboxylate (1.0 eq) in a 2:1 mixture of THF and deionized water.

  • Addition of Base: Add lithium hydroxide monohydrate (2.5 eq) to the suspension.

  • Saponification: Heat the mixture to a gentle reflux (approx. 70-80°C) with vigorous stirring. The suspension should gradually become a clear, homogeneous solution. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent, the starting material will have a higher Rf than the highly polar product). The reaction is typically complete within 4-6 hours.

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If desired, remove the THF under reduced pressure using a rotary evaporator. This step is optional but can improve the efficiency of the subsequent precipitation.

  • Precipitation: Place the flask containing the aqueous solution of the disodium salt in an ice-water bath. While stirring vigorously, slowly add 2M HCl dropwise. The product will begin to precipitate as a pale solid. Continue adding acid until the pH of the solution is ~1-2 (check with pH paper).

  • Isolation: Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol to aid in drying.

  • Drying and Purification: Dry the crude product under vacuum. For further purification, recrystallize from an ethanol/water solvent system as described in the FAQ section.

References

  • ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]

  • ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Available from: [Link]

  • ResearchGate. PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV). Available from: [Link]

  • Canadian Science Publishing. THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Available from: [Link]

  • PubMed Central (PMC). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available from: [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • Wikipedia. Japp–Klingemann reaction. Available from: [Link]

  • ResearchGate. The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Available from: [Link]

  • Taylor & Francis Online. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available from: [Link]

  • PubMed. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Available from: [Link]

  • ResearchGate. Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Available from: [Link]

  • MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Available from: [Link]

  • ResearchGate. Strategies for Indole carboxylate synthesis. Available from: [Link]

  • Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds.
  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]

  • Google Patents. Process for the production of indole acids.
  • chemeurope.com. Japp-Klingemann reaction. Available from: [Link]

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available from: [Link]

  • Royal Society of Chemistry. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available from: [Link]

  • ACS Publications. Synthesis of a Series of Diaminoindoles. Available from: [Link]

  • Google Patents. Process for the preparation of indole derivatives.
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  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Available from: [Link]

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Technical Support Center: Purification of 1H-Indole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1H-indole-2,3-dicarboxylic acid via recrystallization. It is structured to provide both conceptual understanding and practical, actionable solutions to common experimental issues.

Introduction: The Purification Challenge

This compound is a molecule characterized by a planar indole ring system and two acidic carboxylic acid functional groups. This unique structure presents specific challenges for purification. Its high polarity, potential for strong intermolecular hydrogen bonding, and risk of decarboxylation at elevated temperatures require a carefully optimized recrystallization protocol. Common impurities often include starting materials, incompletely reacted intermediates, or side products from synthesis.[1][2][3] This guide will walk you through solvent selection, troubleshooting, and best practices to achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the experimental choices for recrystallizing this compound.

Q1: How do I select the best recrystallization solvent?

A successful recrystallization hinges on identifying a solvent where the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4][5] For this compound, the presence of two carboxylic acid groups and an N-H group makes it a highly polar molecule.

  • Initial Screening : Start with polar, protic solvents like water or ethanol, and polar aprotic solvents like acetone or ethyl acetate.[6][7] A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[8]

  • Ideal Characteristics :

    • The compound should be sparingly soluble at room temperature but dissolve completely near the solvent's boiling point.[9]

    • Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).[4][10]

    • The solvent must be chemically inert and not react with the compound.[9][11]

    • The solvent should have a relatively low boiling point to be easily removed from the final crystals.[11]

Q2: Should I use a single solvent or a mixed-solvent system?

A single-solvent system is often preferred for its simplicity. However, it can be difficult to find one that meets all the ideal criteria. If no single solvent provides a sufficient solubility differential between hot and cold conditions, a mixed-solvent system is an excellent alternative.[4]

  • How it Works : This technique uses two miscible solvents: a "solvent" in which the compound is highly soluble, and an "anti-solvent" in which it is poorly soluble.

  • Procedure : The crude compound is dissolved in a minimal amount of the hot "solvent." The "anti-solvent" is then added dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: What are the likely impurities in a crude sample of this compound?

Impurities are typically related to the synthetic route.[1][2] Common contaminants may include:

  • Starting Materials : Unreacted precursors from the synthesis.

  • Side-Products : Related indole structures, such as mono-carboxylated species (e.g., indole-2-carboxylic acid[12] or indole-3-carboxylic acid[13]) or products from over-oxidation or rearrangement.

  • Colored Impurities : High molecular weight, often polymeric, byproducts that can impart a yellow or brown color to the crude solid.

Q4: My crude product is discolored. How can I fix this?

Discoloration is a common issue that can often be resolved with activated carbon (charcoal).[10][14]

  • Mechanism : Activated carbon has a high surface area and adsorbs large, colored impurity molecules.

  • Procedure : After dissolving the crude solid in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% by weight) to the solution. Keep the solution hot for a few minutes to allow for adsorption. The carbon, along with the adsorbed impurities, is then removed by filtering the hot solution through a fluted filter paper or a pad of Celite (hot filtration).[10][14] Caution : Adding charcoal to a solution at or near its boiling point can cause vigorous bumping. Cool the solution slightly before adding it.

Data Summary: Solvent Selection Guide

The following table provides a starting point for solvent screening based on the chemical properties of this compound.

SolventBoiling Point (°C)SuitabilityRationale & Notes
Water100Good (Potential Solvent)High polarity matches the dicarboxylic acid. May have high solubility even when cold, potentially leading to lower yields. Good for use in a mixed system.
Ethanol78Good (Potential Solvent)Less polar than water. Often provides a good solubility gradient for carboxylic acids.[8]
Acetone56Good (Potential Solvent)A polar aprotic solvent that can be effective for dicarboxylic acids.[6][7] Its low boiling point makes it easy to remove.
Ethyl Acetate77Fair (Potential Solvent)Medium polarity. May be a good choice if impurities are highly polar or non-polar.
Hexane / Heptane69 / 98Good (Anti-solvent)Non-polar. The compound will be insoluble. Ideal for use as an anti-solvent with a more polar solvent like ethanol or acetone.
Toluene111Poor (Potential Solvent)Generally too non-polar to dissolve the compound effectively, but could be useful for washing away non-polar impurities.
Experimental Workflow & Protocols
General Recrystallization Workflow

The diagram below illustrates the standard procedure for recrystallization.

G A Dissolve Crude Solid in Minimal Hot Solvent B Add Activated Carbon (Optional, for color removal) A->B C Perform Hot Filtration (To remove insoluble impurities/carbon) A->C if no carbon needed B->C D Allow Filtrate to Cool Slowly (Promotes large crystal growth) C->D E Induce Crystallization (If necessary: scratch, seed) D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Purified Crystals G->H

Caption: Standard workflow for purification by recrystallization.

Step-by-Step Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol is a robust starting point for purifying this compound.

  • Solvent Preparation : Prepare two flasks: one containing the crude this compound, and another with the primary solvent (ethanol) and a boiling stone, heated on a hot plate. Also have a container of the anti-solvent (deionized water) ready.

  • Dissolution : Add the minimum volume of hot ethanol to the flask containing the crude solid to dissolve it completely. Stir or swirl the flask to ensure all the solid dissolves.[10]

  • Decolorization (If Needed) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture for 5-10 minutes.

  • Hot Filtration (If Needed) : If carbon was added or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a filter funnel to prevent premature crystallization.[5] Filter the hot solution quickly.

  • Induce Saturation : To the clear, hot filtrate, add deionized water (the anti-solvent) dropwise until you observe persistent cloudiness.

  • Clarification : Add a few drops of hot ethanol to the cloudy mixture until the solution becomes clear again.

  • Crystallization : Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice-water bath.[5]

  • Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent mixture (e.g., a 50:50 ethanol/water mix) to remove any remaining soluble impurities.

  • Drying : Dry the crystals thoroughly, either air-drying or in a vacuum oven at a mild temperature to avoid decomposition.

Troubleshooting Guide

This guide provides a logical framework for diagnosing and solving common recrystallization problems.

Troubleshooting Start Problem Occurs Problem_NoCrystals No Crystals Form Upon Cooling Start->Problem_NoCrystals Problem_OilingOut Product 'Oils Out' Start->Problem_OilingOut Problem_LowYield Yield is Very Low Start->Problem_LowYield Cause_TooMuchSolvent Cause: Too much solvent? Problem_NoCrystals->Cause_TooMuchSolvent Cause_Impure Cause: Sample very impure? Cooling too fast? Problem_OilingOut->Cause_Impure Cause_Solubility Cause: Product too soluble in cold solvent? Problem_LowYield->Cause_Solubility Cause_Supersaturated Cause: Supersaturated solution? Cause_TooMuchSolvent->Cause_Supersaturated No Solution_BoilOff Solution: Boil off excess solvent and re-cool. Cause_TooMuchSolvent->Solution_BoilOff Yes Solution_Induce Solution: 1. Scratch flask walls. 2. Add a seed crystal. Cause_Supersaturated->Solution_Induce Yes Solution_ReheatAdd Solution: Re-heat to dissolve oil, add more 'good' solvent, cool very slowly. Cause_Impure->Solution_ReheatAdd Yes Solution_CoolFurther Solution: Use an ice bath to minimize solubility. Reduce initial solvent volume. Cause_Solubility->Solution_CoolFurther Yes

Caption: Decision-making flowchart for troubleshooting recrystallization.

Problem: No crystals form upon cooling.

  • Potential Cause : The most common reason is using too much solvent, meaning the solution is not saturated even when cold.[15][16]

  • Solution :

    • Reduce Solvent Volume : Gently heat the solution to boil off some of the solvent. Allow it to cool again.[15]

    • Induce Nucleation : If the solution is supersaturated, crystallization may need a starting point. Try scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, if you have a pure sample, add a tiny "seed crystal."[16]

    • Cool Further : Place the flask in an ice-water bath to further decrease the compound's solubility.

Problem: The product separates as an oil, not crystals ("oiling out").

  • Potential Cause : This happens when the solubility of the compound is exceeded at a temperature above its melting point in the solvent system. It is common with impure samples or when cooling is too rapid.[16]

  • Solution :

    • Re-dissolve and Dilute : Reheat the solution until the oil fully dissolves.

    • Add More Solvent : Add a small amount of additional hot solvent.

    • Slow Cooling : Allow the solution to cool as slowly as possible. Insulating the flask can help encourage the formation of crystals over oil droplets.[15][16] If using a mixed-solvent system, you may need to adjust the solvent/anti-solvent ratio.

Problem: The final yield is very low.

  • Potential Cause : Too much solvent was used, leading to significant product loss in the mother liquor.[15] Another possibility is premature crystallization during a hot filtration step, causing product loss on the filter paper.

  • Solution :

    • Minimize Solvent : Always use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

    • Ensure Proper Hot Filtration : Pre-heat the funnel and receiving flask with hot solvent vapor to prevent the product from crashing out during filtration.

    • Maximize Recovery : Ensure the final cooling step is thorough, preferably in an ice bath, to minimize the amount of product dissolved in the mother liquor.

Problem: The final product is still impure.

  • Potential Cause : The chosen solvent system may not be effective at separating the specific impurities present. The impurities may have very similar solubility characteristics to the desired product.

  • Solution :

    • Re-evaluate Solvent : Test different solvent systems. A different polarity may leave the impurity behind or keep it in solution more effectively.

    • Repeat Recrystallization : A second recrystallization can often significantly improve purity.

    • Consider an Alternative Method : If recrystallization fails to remove a persistent impurity, another purification technique like column chromatography may be necessary as a preliminary step.[16]

References
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-indole-2,4-dicarboxylic acid. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. (2025). 1H-indole-2,4-dicarboxylic acid. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • PubChem. (n.d.). Indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • National Center for Biotechnology Information. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Eastern-European Journal of Enterprise Technologies. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. [Link]

  • PubChem. (n.d.). Indole-3-Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

  • ResearchGate. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

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Technical Support Center: Challenges in the Scale-Up Synthesis of 1H-Indole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-indole-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable indole derivative. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, providing insights grounded in chemical principles and process scale-up experience.

Introduction to the Synthetic Challenge

The scale-up synthesis of this compound presents a unique set of challenges that are often not apparent at the laboratory scale. While several synthetic routes to indole cores exist, this guide will focus on a common and scalable approach starting from isatin. The primary difficulties in this synthesis revolve around reaction control, impurity profiles, product isolation, and the inherent instability of the dicarboxylic acid moiety, which is prone to decarboxylation. This guide aims to provide a systematic approach to troubleshooting these issues, ensuring a robust and reproducible scale-up process.

Proposed Scalable Synthetic Route: From Isatin to this compound

A plausible and scalable synthetic route to this compound begins with the N-alkylation of isatin with a haloacetic acid, followed by a base-mediated rearrangement and subsequent hydrolysis. This multi-step process, while conceptually straightforward, requires careful control of reaction parameters at each stage to ensure high yield and purity.

Synthetic_Workflow Isatin Isatin Intermediate N-(Carboxymethyl)isatin (Intermediate) Isatin->Intermediate 1. Chloroacetic Acid, Na2CO3 2. Aqueous Workup Product This compound Intermediate->Product 1. NaOH (aq), Heat 2. Acidification

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the scale-up synthesis.

Step 1: N-Alkylation of Isatin

Q1: My N-alkylation reaction is sluggish and gives a low yield of the N-(carboxymethyl)isatin intermediate. What could be the cause?

A1: Several factors can contribute to a low yield in the N-alkylation step at scale:

  • Insufficient Mixing: In large reactors, inadequate agitation can lead to poor suspension of isatin and sodium carbonate, resulting in localized pH variations and incomplete reaction.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to maintain a uniform slurry. Baffles within the reactor can also improve mixing efficiency.

  • Base Strength and Solubility: While sodium carbonate is a common choice, its limited solubility in many organic solvents can be a rate-limiting factor.

    • Solution: Consider using a stronger, more soluble inorganic base like potassium carbonate, or explore the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the solid base and the dissolved isatin.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.

    • Solution: Optimize the reaction temperature. A moderate temperature of 50-60 °C is often a good starting point. Monitor the reaction progress by HPLC to determine the optimal balance between reaction rate and impurity formation.

Q2: I am observing significant amounts of unreacted isatin and the formation of a dark-colored reaction mixture. What is happening?

A2: The presence of unreacted starting material and discoloration suggest potential side reactions or degradation:

  • Side Reactions: Isatin can undergo self-condensation or other side reactions under basic conditions, especially at elevated temperatures.

    • Solution: Control the addition of chloroacetic acid. A slow, controlled addition can help to minimize the concentration of the reactive intermediate at any given time. Also, ensure the reaction temperature is not exceeding the optimized value.

  • Impurity Profile of Starting Materials: Impurities in the isatin or chloroacetic acid can lead to colored byproducts.

    • Solution: Ensure the purity of your starting materials before beginning the scale-up. Perform a simple purity check (e.g., melting point, HPLC) on incoming raw materials.

Step 2: Rearrangement and Hydrolysis

Q3: The rearrangement of N-(carboxymethyl)isatin to this compound is not going to completion, and I am isolating a mixture of products.

A3: Incomplete rearrangement is a common issue and can be influenced by several parameters:

  • Base Concentration and Stoichiometry: The concentration and amount of sodium hydroxide are critical for both the rearrangement and the subsequent hydrolysis of any ester intermediates that may form.

    • Solution: Use a sufficient excess of sodium hydroxide (e.g., 3-4 equivalents) to drive the reaction to completion. The concentration of the NaOH solution is also important; a concentration of 10-20% (w/v) is typically effective.

  • Reaction Temperature and Time: The rearrangement is temperature-dependent and requires sufficient time to proceed to completion.

    • Solution: Heat the reaction mixture to reflux (around 100 °C) and monitor the progress by HPLC. The reaction may require several hours at scale.

Q4: I am experiencing significant decarboxylation during the workup, leading to a lower yield of the desired diacid.

A4: Decarboxylation is a major challenge in the synthesis of indole-2- and -3-carboxylic acids, and it is exacerbated by heat and acidic conditions.[1]

  • Localized Overheating During Acidification: When neutralizing the basic reaction mixture with acid, the exothermic nature of the neutralization can cause localized "hot spots" that promote decarboxylation.

    • Solution: Perform the acidification at a reduced temperature (e.g., 0-10 °C) with efficient cooling and agitation. Add the acid slowly and sub-surface to ensure rapid dispersion and heat dissipation.

  • Prolonged Exposure to High Temperatures: Keeping the product at elevated temperatures for extended periods, even under neutral or slightly acidic conditions, can lead to the loss of CO2.

    • Solution: Minimize the time the product is exposed to high temperatures during workup and isolation. Cool the reaction mixture promptly after the rearrangement is complete.

Troubleshooting_Decarboxylation Start Workup of Reaction Mixture Check_Temp High Temperature? Start->Check_Temp Check_Acid Localized Acidity? Check_Temp->Check_Acid No Decarboxylation Decarboxylation Occurs Check_Temp->Decarboxylation Yes Check_Acid->Decarboxylation Yes Good_Product High Yield of Diacid Check_Acid->Good_Product No Cool_Acidification Cool during Acidification Decarboxylation->Cool_Acidification Slow_Addition Slow Acid Addition Decarboxylation->Slow_Addition Minimize_Heat Minimize Heat Exposure Decarboxylation->Minimize_Heat

Caption: Decision guide for minimizing decarboxylation during workup.

Purification and Isolation

Q5: I am having difficulty purifying the final product. It is crashing out of solution as an oil or is difficult to crystallize.

A5: The purification of dicarboxylic acids can be challenging due to their polarity and potential for hydrogen bonding.

  • Solvent Selection for Crystallization: The choice of solvent is critical for obtaining a crystalline product.

    • Solution: A mixture of a polar solvent in which the diacid is soluble at higher temperatures (e.g., ethanol, acetic acid) and an anti-solvent in which it is insoluble (e.g., water, heptane) is often effective. Experiment with different solvent ratios to find the optimal conditions for crystallization.

  • "Oiling Out": The product may separate as a liquid phase instead of a solid if the solution is cooled too quickly or if the concentration is too high.

    • Solution: Cool the solution slowly with gentle agitation. Seeding the solution with a small amount of pure product can also promote crystallization.

Q6: The purity of my final product is low, even after crystallization. What are the likely impurities?

A6: Common impurities can include:

  • Mono-decarboxylated Product: Indole-2-carboxylic acid or indole-3-carboxylic acid can be present due to partial decarboxylation.

  • Unreacted Intermediate: N-(carboxymethyl)isatin may be carried through if the rearrangement was incomplete.

  • Residual Salts: Inorganic salts from the neutralization step can be trapped in the product.

    • Solution:

      • HPLC Analysis: Use a validated HPLC method to identify and quantify the impurities.

      • Recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.

      • Washing: Wash the filtered product with cold water to remove inorganic salts, followed by a wash with a non-polar solvent to remove organic impurities.

Parameter HPLC Method
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temp. 30 °C

Table 1: A representative HPLC method for the analysis of this compound and potential impurities.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: The main safety concerns include:

  • Exothermic Reactions: The neutralization of the basic reaction mixture is highly exothermic. Ensure the reactor has adequate cooling capacity and that the acid is added at a controlled rate.

  • Handling of Corrosive Reagents: Both strong bases (NaOH) and acids (e.g., HCl) are used. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential.

  • Dust Explosion Hazard: The final product is a solid powder. When handling large quantities, be mindful of the potential for a dust explosion. Ensure proper ventilation and grounding of equipment.

Q: Can I use a different haloacetic acid, such as bromoacetic acid?

A: Yes, bromoacetic acid is more reactive than chloroacetic acid and may lead to a faster reaction. However, it is also more expensive and may require more careful temperature control to avoid side reactions. A cost-benefit analysis should be performed for a large-scale process.

Q: What is the best way to dry the final product at scale?

A: The drying process must be carefully controlled to prevent decarboxylation.

  • Vacuum Oven: Drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) is a good option. The reduced pressure allows for efficient solvent removal at a lower temperature.

  • Nitrogen Blanket: Drying under a stream of dry nitrogen can also be effective.

  • Avoid High Temperatures: Avoid drying at high temperatures (e.g., > 60 °C), as this will likely lead to significant decarboxylation.

Q: How can I confirm the structure and purity of my final product?

A: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • HPLC: To determine purity and quantify any impurities.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: As a simple indicator of purity.

References

  • Chen, H., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters.
  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Marandi, G. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. [Link]

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.
  • Islam, M. R., et al. (2001). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Oriental Journal of Chemistry.
  • Islam, M. R., et al. (2001). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Semantic Scholar.
  • An Endogenous Heterocyclic Compound Isatin. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • WO2008072257A2 - Process for the preparation of indole derivatives - Google P
  • Synthesis of Isatin and 5-Bromoisatin Derivatives. (2008).
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete - Longdom Publishing. (2012).
  • This compound | 103030-09-7 - Sigma-Aldrich. (n.d.).
  • This compound | 103030-09-7 - Sigma-Aldrich. (n.d.).
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector | Request PDF - ResearchG
  • The Decarboxylation of Ring-Substituted Indole-2(and 3)
  • Reissert indole synthesis - Wikipedia. (n.d.).
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  • Reissert Indole Synthesis. (n.d.).
  • COMMON SOLVENTS FOR CRYSTALLIZ
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. (2020).
  • Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II.
  • Decarboxylation of indole-2-carboxylic acids: improved procedures - ACS Public
  • A Mild and General Larock Indolization Protocol for the Preparation of Unn
  • Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry. (2021).
  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions - ResearchG
  • Reissert-Indole-Synthesis.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018).
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (n.d.).
  • Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) - PMC - NIH. (2016).
  • Simulation of the θ′ Precipitation Process with Interfacial Anisotropy Effects in Al-Cu Alloys. (2020).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • US2391226A - Method of preparing a cyclic dicarboxylic acid anhydride - Google P
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Technical Support Center: Synthesis of 1H-Indole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1H-indole-2,3-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we will explore the synthesis through a series of frequently encountered challenges, providing not just solutions but also the underlying chemical principles to empower your experimental design. Our focus will be on the most common and logical synthetic route: the Reissert Indole Synthesis .

Section 1: Troubleshooting Guide & FAQs

This section addresses specific experimental failures and unexpected results in a question-and-answer format.

FAQ 1: My initial condensation reaction is failing or giving very low yields. What are the common failure points?

Question: "I'm attempting the base-catalyzed condensation of 2-nitrotoluene with diethyl oxalate and my yield of the resulting ethyl 2-(2-nitrophenyl)-3-oxobutanoate intermediate is consistently below 30%. What factors should I investigate?"

Answer: This initial Claisen condensation is the foundation of the synthesis, and its failure is a common hurdle. The reaction relies on the generation of a carbanion from 2-nitrotoluene, which is made possible by the electron-withdrawing effect of the ortho-nitro group.[1][2] However, several factors can undermine its efficiency.

  • Causality & Expert Analysis:

    • Base & Solvent System: The choice of base is critical. Sodium ethoxide in ethanol is standard, but potassium ethoxide in dry ether or THF can be more effective due to the increased ionic character of the potassium salt and the stronger basicity.[3] The solvent must be rigorously anhydrous. Water will quench the ethoxide base and hydrolyze the diethyl oxalate, halting the reaction.

    • Reaction Temperature: While heating is necessary, excessive temperatures can promote side reactions, including the self-condensation of diethyl oxalate or decomposition of the starting materials.

    • Purity of Reagents: 2-nitrotoluene can contain isomeric impurities that do not react as desired. Diethyl oxalate can hydrolyze over time if not stored properly.

  • Troubleshooting Protocol:

    • Reagent Verification: Ensure diethyl oxalate is freshly distilled and 2-nitrotoluene is of high purity. Dry all solvents (ethanol, ether/THF) rigorously using appropriate methods (e.g., molecular sieves, sodium/benzophenone).

    • Optimize Base System: If sodium ethoxide fails, prepare fresh potassium ethoxide in situ from potassium metal and super-dry ethanol.

    • Temperature Control: Maintain the reaction temperature strictly, using an oil bath and a temperature controller. Start at a lower temperature and slowly increase it, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.

FAQ 2: The reductive cyclization step is producing a complex mixture, and my desired indole is only a minor product. Why is this happening?

Question: "After successfully creating the ethyl 2-nitrophenylpyruvate intermediate, I'm struggling with the reductive cyclization using Zinc in acetic acid. My NMR shows multiple aromatic products, including some that lack the indole scaffold entirely. What is the likely side reaction?"

Answer: The reductive cyclization is the most delicate step of the Reissert synthesis and the primary source of byproducts. You are reducing the nitro group to an amine, which should then spontaneously cyclize with the adjacent ketone.[4][5] However, competing reaction pathways are common.

  • Causality & Expert Analysis:

    • The Quinolone Diversion: A significant side reaction pathway can lead to the formation of quinolones instead of indoles. This is particularly prevalent under certain reduction conditions.[3] The reaction mechanism can divert after the initial reduction, leading to an alternative cyclization and rearrangement.

    • Incomplete Reduction: The nitro group can be partially reduced to nitroso or hydroxylamine intermediates, which may not cyclize efficiently or may form other condensation products, leading to a complex and often tarry mixture.[5]

    • Over-reduction of the Indole Ring: The indole nucleus, once formed, is susceptible to reduction under strongly acidic conditions, which can lead to the formation of 2,3-dihydroindole (indoline) byproducts.[6]

  • Troubleshooting & Optimization: The key is to select a reducing agent that is potent enough to reduce the nitro group completely but mild enough to avoid over-reduction or side reactions.

Reducing AgentTypical ConditionsPotential Side ProductsComments
Zinc / Acetic Acid Zn dust, Glacial AcOH, HeatQuinolones, Indolines, Complex mixturesClassic but often harsh.[3][4] Purity of Zn is crucial.
Iron / Acetic Acid Fe powder, AcOH/EthanolGenerally cleaner than Zn/AcOHA milder and often higher-yielding alternative.[5]
Sodium Dithionite (Na₂S₂O₄) Aqueous Biphasic SystemFewer acidic byproductsA good choice for substrates sensitive to strong acids.[3]
Catalytic Hydrogenation (e.g., Pd/C) H₂ gas, Pd/C catalyst, Ethanol/Ethyl AcetatePotential for over-reduction (indoline)Requires careful monitoring of H₂ uptake to prevent saturation of the indole ring.
  • Self-Validating Protocol: Selective Reduction with Iron

    • Dissolve the 2-nitrophenylpyruvate intermediate in a 3:1 mixture of ethanol and glacial acetic acid.

    • Heat the solution to 70-80 °C in a flask equipped with a reflux condenser.

    • Add fine iron powder portion-wise over 30 minutes. The reaction is exothermic.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

    • Filter the hot reaction mixture through a pad of celite to remove iron salts.

    • Cool the filtrate and precipitate the product by adding water. This method often gives a cleaner product compared to zinc-based reductions.[5]

FAQ 3: I am isolating my product, but it appears to be decarboxylating. How can I preserve both carboxylic acid groups?

Question: "My final product seems to be a mixture of the desired dicarboxylic acid, the C2-monocarboxylic acid, and even some fully decarboxylated indole. How do I prevent this?"

Answer: Unwanted decarboxylation is a classic problem in indole chemistry. Indole-2-carboxylic acids are known to decarboxylate upon heating.[5][7] The carboxyl group at the C3 position is even more labile. Preserving both requires careful control of temperature and pH during reaction workup and purification.

  • Causality & Expert Analysis:

    • Thermal Instability: Heating the indole-2-carboxylic acid above its melting point, or even refluxing in certain high-boiling solvents, can readily induce decarboxylation.[3][8] The mechanism involves electrophilic substitution by a proton at the C2 position, followed by the loss of CO₂.

    • Acid/Base Catalysis: Both strong acids and certain bases can facilitate decarboxylation, especially at elevated temperatures.[9][10] Copper salts, sometimes used in indole chemistry, are potent catalysts for this process.[7]

  • Preventative Measures:

    • Low-Temperature Workup: After the cyclization, perform all extractions and washes at or below room temperature. If you must concentrate the solution, use a rotary evaporator at low temperature (<40 °C) and reduced pressure.

    • Avoid High-Temperature Purification: Do not attempt purification by distillation. Recrystallization should be performed from the minimum amount of hot solvent necessary, with rapid cooling to minimize the time the product spends at high temperatures.

    • pH Control: During workup, maintain the pH near neutral if possible. When precipitating the acid from its salt, use a dilute acid and add it slowly at low temperature to avoid localized heating.

    • Solvent Choice: For any subsequent steps or purification, choose lower-boiling point solvents. Avoid high-boiling solvents like quinoline, DMF, or DMSO if heating is required.[7][10]

FAQ 4: My final product is highly colored (pink, purple, or brown) and appears impure even after purification. What is causing this degradation?

Question: "My isolated this compound is not a clean white or off-white solid. It has a persistent color that I cannot remove by recrystallization. Is this an impurity or product degradation?"

Answer: The electron-rich nature of the indole ring makes it highly susceptible to oxidation, which is often the source of coloration.[11][12] This is not necessarily an impurity from a side reaction but rather a degradation of the desired product itself.

  • Causality & Expert Analysis:

    • Aerial Oxidation: The C2-C3 double bond of the indole is easily oxidized by atmospheric oxygen, especially when exposed to light, heat, or trace metal impurities.[6] This can lead to the formation of complex oligomeric or polymeric materials and highly colored oxindole-type species.[11][13]

    • Oxidative Workup Conditions: The presence of oxidizing agents during workup (e.g., residual metal catalysts from the reduction step that can be air-oxidized) can accelerate degradation.

  • Mitigation Strategies:

    • Inert Atmosphere Handling: Once isolated, handle the product under an inert atmosphere as much as possible.

    • Degas Solvents: Use solvents that have been degassed (e.g., by bubbling argon through them) for recrystallization and chromatography.

    • Purification by pH Modulation: An effective purification technique is to dissolve the crude product in a mild base (e.g., aqueous sodium bicarbonate), treat with a small amount of activated charcoal to adsorb colored impurities, filter, and then re-precipitate the clean acid by slowly adding dilute HCl at 0 °C.

    • Storage: Store the final product in a dark container, under an inert atmosphere (or vacuum), and at low temperature to prolong its shelf life.

Section 2: Visualization of Key Pathways

Understanding the flow of the synthesis and the critical junctures where side reactions occur is essential.

Diagram 1: Reissert Synthesis Workflow

Reissert_Workflow Start 2-Nitrotoluene + Diethyl Oxalate Condensation Step 1: Claisen Condensation (NaOEt or KOEt) Start->Condensation Intermediate Ethyl 2-Nitrophenylpyruvate Condensation->Intermediate Reduction Step 2: Reductive Cyclization (e.g., Fe/AcOH) Intermediate->Reduction Product_Ester Ethyl 1H-Indole-2,3-dicarboxylate Reduction->Product_Ester Hydrolysis Step 3: Saponification (NaOH, then H+) Product_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: High-level workflow for the Reissert Synthesis.

Diagram 2: Troubleshooting the Reductive Cyclization Step

Troubleshooting_Workflow Start Analyze Crude Product from Reductive Cyclization Step Indole_Observed Desired Indole is Major Product? Start->Indole_Observed Quinolone_Observed Quinolone Byproduct Detected? Indole_Observed->Quinolone_Observed No Proceed Proceed to Hydrolysis Indole_Observed->Proceed Yes Complex_Mixture Complex Mixture / Low Conversion? Quinolone_Observed->Complex_Mixture No Change_Reducer Action: Switch to Milder Reducer (e.g., Fe/AcOH or Na₂S₂O₄) Quinolone_Observed->Change_Reducer Yes Check_Reducer Action: Increase Reducer Stoichiometry & Verify Reagent Activity Complex_Mixture->Check_Reducer Yes

Caption: Decision tree for troubleshooting the reductive cyclization.

Section 3: References

  • Divya Kushwaha. (n.d.). Synthesis and Chemistry of Indole. Retrieved from a course material PDF.

  • Wikipedia. (2024). Indole. Retrieved from [Link]

  • Various Authors. (n.d.). Reissert Indole Synthesis. Name Reactions in Organic Synthesis.

  • Al-Ostoot, F. H., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC, NIH.

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Various Authors. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.

  • Various Authors. (n.d.). Oxidation of indoles to 2-oxindoles. ResearchGate.

  • LibreTexts. (2025). Chemistry of Nitriles.

  • Wikipedia. (2023). Reissert indole synthesis. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

  • Zhang, Y., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis.

  • Wiley Online Library. (n.d.). Reissert Indole Synthesis.

  • Gribble, G. (n.d.). Reissert Indole Synthesis. ResearchGate.

  • Gribble, G. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate.

  • Various Authors. (2025). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate.

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis.

  • Costanzo, S., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.

  • Wikipedia. (2024). Fischer indole synthesis. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols.

  • Various Authors. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC, PubMed Central.

  • Piers, E., & Brown, R. K. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry.

  • Sonawane, R. P., & Tripathi, R. R. (n.d.). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. ResearchGate.

  • Various Authors. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.

  • Dr. S. S. Sakate. (2018). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.

  • Various Authors. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.

  • Various Authors. (n.d.). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. PMC.

  • Various Authors. (2025). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. ResearchGate.

  • SlideShare. (n.d.). Preparation and Properties of INDOLE.

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stability of 1H-indole-2,3-dicarboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H-Indole-2,3-dicarboxylic acid (IDC). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. Here, we address common stability challenges encountered during synthesis, purification, and application, providing both troubleshooting solutions and the underlying chemical principles.

Overview: The Inherent Instability of this compound

This compound is a valuable intermediate, but its utility is often hampered by its propensity to undergo decarboxylation. The primary stability concern is the loss of the carboxylic acid group at the C2 position, which is significantly more labile than the C3 carboxyl group. This reaction can be triggered by heat, strong acidic, or strong basic conditions, leading to the formation of indole-2-carboxylic acid, indole-3-carboxylic acid, or even complete decarboxylation to indole. Understanding and controlling this degradation pathway is critical for successful and reproducible experimentation.

Frequently Asked Questions & Troubleshooting Guide

Q1: My freshly synthesized IDC shows impurities in the NMR/LC-MS analysis, with peaks corresponding to a lower molecular weight. What's happening?

A1: This is a classic sign of spontaneous decarboxylation. The most common impurity you are likely observing is Indole-2-carboxylic acid , formed by the loss of the C3-carboxyl group, or more commonly, Indole-3-carboxylic acid , from the loss of the more labile C2-carboxyl group.

  • Causality: The electron-rich indole ring facilitates the loss of CO2, particularly from the C2 position. The reaction is often initiated during workup or purification steps, especially if elevated temperatures or prolonged exposure to even mild pH extremes are involved. The synthesis of indole-2-carboxylic acid itself often involves the deliberate decarboxylation of IDC by heating it above its melting point[1].

  • Troubleshooting Steps:

    • Re-evaluate Your Workup: Avoid high temperatures. If performing an extraction, use cooled solvents and work quickly. When concentrating the product, use a rotary evaporator at low temperature (<40°C) and pressure.

    • Purification Strategy: If using column chromatography, opt for a rapid method like flash chromatography and use a neutral solvent system where possible. Avoid silica gel if your compound shows significant degradation, as residual acidity can promote decarboxylation. Consider reverse-phase chromatography with a buffered mobile phase (e.g., water/acetonitrile with ammonium acetate).

    • Confirm Impurity Identity: Use LC-MS to confirm the mass of the impurity. The mass of indole-3-carboxylic acid (161.16 g/mol ) is a common finding.

Q2: I'm attempting to hydrolyze a diethyl ester of IDC using NaOH, but my yields are poor, and the main product is indole-3-carboxylic acid. How can I preserve both carboxyl groups?

A2: Strong basic conditions, especially when combined with heat, are highly effective at promoting decarboxylation. Saponification with strong bases like NaOH or KOH creates the carboxylate dianion, which can readily eliminate CO2 from the C2 position.

  • Causality: Under basic conditions, both carboxylic acids are deprotonated. The resulting dianion increases electron density in the indole ring, destabilizing the C2-carboxylate bond and facilitating its cleavage.

  • Troubleshooting Steps:

    • Use Milder Conditions: Switch from NaOH/KOH to a milder base like lithium hydroxide (LiOH) in a THF/water mixture, and run the reaction at room temperature or 0°C. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Acidic Hydrolysis: Consider switching to acidic hydrolysis. While strong, hot acid also causes decarboxylation, carefully controlled conditions (e.g., HCl in dioxane at moderate temperatures) might offer a better outcome. A pilot reaction is essential.

    • Enzymatic Hydrolysis: For highly sensitive substrates, using a lipase enzyme could provide the gentlest conditions for ester hydrolysis, preserving the dicarboxylic acid structure.

Q3: Can I use IDC in a reaction that requires acidic conditions, for example, a Fischer esterification?

A3: Yes, but with extreme caution. The mechanism of acid-catalyzed decarboxylation involves protonation of the indole ring, which creates a strong electron sink, facilitating the loss of CO2.

  • Causality: In concentrated strong acids, the carboxyl group can be hydrated and subsequently eliminated as protonated carbonic acid, a process that is catalytic in both acid and water[2].

  • Troubleshooting Steps:

    • Control Temperature: Keep the reaction temperature as low as possible. Every 10°C increase can significantly accelerate the rate of degradation.

    • Limit Water: For reactions like Fischer esterification, using anhydrous conditions (e.g., dry alcohol with HCl gas) is preferable to aqueous acids.

    • Choose the Right Acid: A milder acidic catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid, might be sufficient to catalyze your desired reaction without causing excessive decarboxylation.

    • Protecting Groups: If feasible, consider protecting the more labile C2-carboxylic acid as an ester (e.g., a t-butyl ester) that can be cleaved under specific, non-decarboxylating conditions later.

Q4: What are the optimal storage conditions for solid IDC and its solutions?

A4: Proper storage is crucial to prevent degradation over time.

  • Solid IDC:

    • Temperature: Store at 2-8°C.

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation.

    • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • IDC in Solution:

    • Avoid Stock Solutions: It is highly recommended to prepare solutions fresh for each experiment.

    • Solvent Choice: If a stock solution is unavoidable, use a dry, aprotic solvent like anhydrous DMF or DMSO.

    • pH: Do NOT store in aqueous acidic or basic buffers. If you must use an aqueous solution, a neutral pH (around 6-7) is best, but stability will still be limited. Store frozen (-20°C or -80°C) and use quickly after thawing.

Mechanistic Insights: Why Decarboxylation Occurs

Understanding the mechanism provides the foundation for effective troubleshooting. The decarboxylation of this compound is favored at the C2 position due to the electronic nature of the indole ring.

Decarboxylation cluster_acid Acidic Conditions (e.g., H₃O⁺) cluster_base Basic Conditions (e.g., OH⁻) IDC This compound Acid_Mech 1. Protonation at C3 2. Tautomerization 3. Loss of CO₂ from C2 IDC->Acid_Mech Heat, H⁺ Base_Mech 1. Deprotonation to Dianion 2. Electron delocalization 3. Loss of CO₂ from C2 IDC->Base_Mech Heat, OH⁻ Product Indole-3-carboxylic acid (Major Degradant) Acid_Mech->Product Base_Mech->Product

Caption: Mechanisms of IDC decarboxylation under acidic and basic conditions.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of your IDC batch under specific experimental conditions, a forced degradation study is indispensable. This protocol is aligned with industry best practices for stability testing[3][4][5].

Objective: To determine the rate of degradation of IDC at different pH values and identify the resulting degradants.
Materials:
  • This compound (IDC)

  • Buffers: pH 2.0 (0.01 N HCl), pH 7.0 (Phosphate Buffered Saline), pH 10.0 (Ammonium Carbonate Buffer)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic Acid (for mobile phase)

  • HPLC system with a UV detector (monitoring at ~280 nm) and a C18 column[6].

Workflow Diagram:

Workflow A 1. Prepare 1 mg/mL IDC Stock in ACN B 2. Dilute stock into pH 2, 7, 10 buffers (Final conc. ~50 µg/mL) A->B C 3. Incubate samples at 40°C and RT B->C D 4. Withdraw aliquots at t = 0, 2, 6, 12, 24 hr C->D Time points E 5. Immediately analyze by RP-HPLC D->E F 6. Plot % IDC remaining vs. time E->F

Caption: Workflow for a forced degradation study of IDC.

Step-by-Step Procedure:
  • Stock Solution Preparation: Accurately weigh and prepare a 1.0 mg/mL stock solution of IDC in acetonitrile.

  • Sample Preparation: For each pH condition (2, 7, 10), dilute the stock solution into the respective buffer to a final concentration of 50 µg/mL. Prepare two sets for each pH: one for incubation at room temperature (RT) and one for 40°C.

  • Time Zero (t=0) Analysis: Immediately after preparation, inject an aliquot of each solution into the HPLC to get the initial peak area for the parent compound.

  • Incubation: Place the vials in their respective temperature conditions (RT and 40°C).

  • Time-Point Analysis: Withdraw and inject aliquots at specified time points (e.g., 2, 6, 12, and 24 hours).

  • Data Analysis:

    • Calculate the percentage of IDC remaining at each time point relative to the t=0 sample.

    • Identify and quantify the major degradation products by comparing retention times with standards (if available) or by using LC-MS for identification.

    • Plot the percentage of IDC remaining versus time for each condition to visualize the stability profile.

Data Summary Table:
pH ConditionTemperatureMajor Degradant(s)Expected Stability
2.0 (0.01 N HCl) 40°CIndole-3-carboxylic acid, IndoleLow: Significant degradation expected within hours.
7.0 (PBS) 40°CIndole-3-carboxylic acidModerate: Slow degradation may be observed over 24h.
10.0 (Carbonate) 40°CIndole-3-carboxylic acidLow: Rapid degradation expected.
All pH Room TempIndole-3-carboxylic acidHigher than 40°C: Degradation will be slower but still likely at pH extremes.

References

  • Levin, J. M., & Tsong, Y. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]

  • Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509. Available from: [Link]

  • Wang, H., et al. (2023). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Chen, J., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(6), 844-854. Available from: [Link]

  • Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Available from: [Link]

  • Sharma, M., & Kumar, V. (2016). Forced Degradation Studies. MedCrave. Available from: [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. SciSpace. Available from: [Link]

  • Rasmussen, H. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • de Souza, M. C. B. V., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 25(2), 345-359. Available from: [Link]

Sources

Technical Support Center: Optimization of 1H-Indole-2,3-dicarboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1H-indole-2,3-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but often challenging scaffold. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will address common pitfalls, from selectivity and solubility issues to unwanted side reactions, ensuring your synthetic campaigns are both efficient and successful.

Frequently Asked Questions (FAQs)

Here we address high-level strategic questions that are fundamental to planning your synthetic route.

Q1: What are the primary challenges when derivatizing this compound?

The core challenges stem from the molecule's trifunctional nature: two carboxylic acids with different electronic environments and a nucleophilic indole N-H group. Key difficulties include:

  • Chemoselectivity: Differentiating between the C2-carboxylic acid, the C3-carboxylic acid, and the N-H proton is the most significant hurdle.

  • Decarboxylation: The C2-carboxylic acid is particularly susceptible to decarboxylation, especially under thermal or strong acidic/basic conditions, leading to indole-3-carboxylic acid derivatives as a major byproduct.[1][2]

  • Solubility: The starting di-acid has poor solubility in many common aprotic organic solvents (like Dichloromethane or THF), often necessitating the use of more polar solvents like DMF or DMSO, or the addition of a base to form a more soluble salt.[3]

  • Purification: Separating mixtures of mono-substituted, di-substituted, and starting material can be complex due to similar polarities.

Q2: How can I achieve selective derivatization at the C2 vs. C3 carboxylic acid?

Selectivity is governed by sterics and electronics. The C3-carboxylic acid is generally more sterically accessible and electronically poised for nucleophilic attack compared to the C2-position, which is flanked by the fused benzene ring and the pyrrole nitrogen.

  • For C3-Selectivity: Use sterically bulky reagents or run the reaction at low temperatures with slightly less than one equivalent of your coupling partner (alcohol or amine). This kinetically favors the more accessible C3 position.

  • For C2-Selectivity: This is much more challenging. One strategy involves protecting the C3-acid first, derivatizing C2, and then deprotecting. Another advanced method could involve intramolecular delivery of a reagent tethered to the N1 position.

  • For Di-substitution: Use an excess (e.g., 2.2-2.5 equivalents) of the alcohol or amine and a suitable coupling agent/catalyst, often with elevated temperatures to overcome the higher activation energy for derivatizing the C2 position.

Q3: What is the best general approach for forming amides?

For amide bond formation, the use of peptide coupling agents is the most reliable and high-yielding method, as it avoids harsh conditions that can cause decarboxylation.[4][5]

  • Recommended System: Use a carbodiimide like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or Oxyma . These reagents work in tandem to form a highly reactive activated ester intermediate that is less prone to side reactions and racemization (if chiral amines are used).[6]

  • Solvent & Base: A polar aprotic solvent like DMF or THF is typically required. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is essential to neutralize the HCl byproduct from EDCI and to deprotonate the amine nucleophile.

Q4: How do I prevent unwanted decarboxylation during my reactions?

Decarboxylation is a common fate for indole-2-carboxylic acids.[2] To minimize this side reaction:

  • Avoid High Temperatures: Keep reaction temperatures as low as possible, ideally at 0 °C or room temperature. Avoid prolonged heating or refluxing unless decarboxylation is the desired outcome.

  • Use Mild Reagents: Opt for modern coupling agents over harsh methods like converting the acid to an acyl chloride with thionyl chloride, which often requires heat.[7][8]

  • pH Control: Avoid strongly acidic conditions, which can protonate the indole ring and facilitate CO2 loss. The Reissert reaction, for example, involves decarboxylation by heating the acid above its melting point.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter at the bench.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield in Esterification 1. Equilibrium Not Driven to Products: Fischer esterification is a reversible reaction.[9][10] 2. Inactive Catalyst: The acid catalyst (e.g., H₂SO₄) may be old or wet. 3. Steric Hindrance: The alcohol may be too bulky, especially for the C2 position.1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water byproduct, driving the equilibrium forward.[9] 2. Use Excess Alcohol: Use the alcohol as the solvent if practical, or at least 5-10 equivalents. 3. Catalyst: Use fresh, concentrated H₂SO₄ or dry HCl gas.[10] 4. Alternative Method: For difficult esters, convert the carboxylic acid to an acyl chloride first (use with caution due to decarboxylation risk) or use a Steglich esterification with DCC/DMAP.[11]
Low or No Product Yield in Amidation 1. Inefficient Acid Activation: The coupling agent may be degraded or insufficient. 2. Insufficient Base: The amine nucleophile is protonated by acid byproducts and becomes non-nucleophilic.[12] 3. Poor Solubility: Starting material or activated intermediate is crashing out of solution.1. Reagents: Use fresh EDCI/HOBt (or HATU/HOAt for difficult couplings). Use 1.2-1.5 equivalents of coupling agents. 2. Base: Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used. 3. Solvent: Switch to a more polar solvent like DMF. Consider gentle warming (e.g., 40-50 °C) if decarboxylation is not a major concern.
Multiple Spots on TLC / Complex Product Mixture 1. Incomplete Reaction: Mixture of starting material, mono-, and di-adducts. 2. N1-Acylation/Alkylation: The indole nitrogen has reacted. 3. Decarboxylation: The C2-carboxyl group has been lost.1. Stoichiometry Control: For mono-adducts, use ≤1 equivalent of the nucleophile. For di-adducts, use ≥2.2 equivalents and longer reaction times. Monitor closely by TLC or LC-MS. 2. Protecting Groups: If N1-acylation is problematic, consider protecting the indole nitrogen with a Boc or SEM group prior to derivatization. 3. Milder Conditions: As detailed in the FAQ, use lower temperatures and avoid harsh reagents.
Starting Material (Di-acid) Will Not Dissolve 1. Incorrect Solvent Choice: The di-acid has strong hydrogen bonding, making it insoluble in non-polar solvents.1. Primary Solvents: Use DMF or DMSO. 2. Co-Solvents: THF can sometimes work, especially with gentle warming. 3. Use of Base: Add 1 equivalent of a base like triethylamine or DIPEA to form the mono-carboxylate salt, which often has significantly better solubility, before adding coupling agents.
Product Identification is Ambiguous (C2 vs. C3 Isomer) 1. 1D NMR is Insufficient: Standard proton NMR may not be enough to definitively assign the position of derivatization.1. Utilize 2D NMR: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. The amide carbonyl or ester carbonyl carbon will show a correlation to protons on the indole ring. The C2-carbonyl will correlate to the N-H proton and the C4-H proton, while the C3-carbonyl will correlate to the C4-H proton. 2. X-Ray Crystallography: If a crystalline product can be obtained, this is the definitive method for structure elucidation.

Experimental Workflows & Protocols

Workflow: Troubleshooting a Low-Yielding Amidation Reaction

Here is a logical flow for diagnosing issues with an EDCI-mediated amidation.

Caption: Troubleshooting flowchart for amidation reactions.

Protocol 1: Optimized Di-Amide Formation using EDCI/HOBt

This protocol is designed for robustly forming the di-amide derivative, a common objective in drug discovery programs.

Materials:

  • This compound

  • Amine of choice (e.g., Benzylamine)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate, 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the solid (approx. 0.1 M concentration). Stir until a clear solution is formed. If solubility is an issue, add DIPEA (2.2 eq) at this stage and stir.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (2.2 eq), HOBt (2.2 eq), and EDCI (2.2 eq) to the flask. If you did not add DIPEA in step 2, add it now (2.2-3.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC (typically using a mobile phase like 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes, depending on product polarity). Look for the disappearance of the starting material.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel to obtain the pure di-amide product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

General Derivatization Pathway

G Indole_Diacid This compound Mono_Ester C3-Monoester Indole_Diacid->Mono_Ester 1. R'OH, H⁺ 2. Low Temp Di_Ester C2,C3-Diester Indole_Diacid->Di_Ester Excess R'OH, H⁺ Heat, Water Removal Mono_Amide C3-Monoamide Indole_Diacid->Mono_Amide 1. R'NH₂, EDCI/HOBt 2. ≤1 eq. Amine, 0°C Di_Amide C2,C3-Diamide Indole_Diacid->Di_Amide Excess R'NH₂, EDCI/HOBt Room Temp Decarbox_Prod Indole-3-carboxylic Acid Deriv. Indole_Diacid->Decarbox_Prod Heat or Strong Acid Mono_Ester->Decarbox_Prod Heat or Strong Acid Mono_Amide->Decarbox_Prod Heat or Strong Acid

Caption: Reaction map for this compound derivatization.

References

  • Liu, S., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • De Heuvel, D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents (2021). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Reddy, G., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

  • Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry. Available at: [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Chem-Station. Available at: [Link]

  • Master Organic Chemistry (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Chemguide. Esterification - alcohols and carboxylic acids. Available at: [Link]

  • Master Organic Chemistry (2022). Fischer Esterification. Available at: [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. Available at: [Link]

  • Reddit (r/Mcat). (2023). Dicarboxylic acid solubility. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 1H-Indole-2,3-Dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of 1H-indole-2,3-dicarboxylic acid and its derivatives. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these common experimental hurdles.

Introduction: Understanding the Challenge

This compound and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery. Structurally, they possess a relatively nonpolar indole scaffold and two acidic carboxylic acid groups. This duality is the primary source of their challenging solubility profile: poor solubility in neutral aqueous media and moderate solubility in organic solvents. This guide will walk you through a systematic approach to effectively solubilize these molecules for your experimental needs.

Part 1: Frequently Asked questions (FAQs) - Your First Steps

This section addresses the most common initial challenges encountered when working with a new this compound derivative.

Q1: I have a new derivative. What is the best solvent for preparing a concentrated stock solution?

A1: A systematic approach starting with small-scale tests is always recommended.[1] For initial stock solution preparation, a high-polarity, water-miscible organic solvent is the best starting point.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) . DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. It is a good first choice for creating high-concentration stock solutions (e.g., 10-50 mM).

  • Alternatives: If your experimental system is incompatible with DMSO, consider Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . Ethanol can also be used, but it is generally less effective for highly crystalline or lipophilic derivatives.

Table 1: Common Organic Solvents for Initial Stock Preparation

SolventPolarityTypical Max Stock Conc.Notes & Cautions
DMSO High10 - 50 mMHygroscopic; ensure anhydrous grade. Keep final concentration in aqueous media low (<0.5%) to avoid cellular toxicity.
DMF High10 - 20 mMCan be toxic; handle with appropriate safety measures.
Ethanol Medium1 - 10 mMGenerally more biocompatible than DMSO/DMF but less potent as a solvent for this class.
Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS, pH 7.4). Why?

A2: This is the most common solubility issue and is caused by a drastic change in solvent polarity. Your compound is stable in the 100% organic environment of the DMSO stock, but when diluted into a predominantly aqueous buffer, the solvent environment can no longer support its dissolved state, causing it to "crash out."[2] This is especially true for derivatives with lipophilic substituents.

Here are immediate strategies to mitigate this:

  • Optimize the Dilution Method: Instead of adding the buffer to your stock, add the stock solution dropwise to the vortexing or stirring aqueous buffer.[2] This rapid dispersion prevents localized supersaturation.

  • Pre-warm the Aqueous Buffer: Warming the buffer (e.g., to 37°C) can sometimes increase the kinetic solubility of your compound, though this effect may be temporary.[1]

  • Lower the Final Concentration: Your target concentration may simply be above the compound's thermodynamic aqueous solubility limit. Try preparing a more dilute working solution.[2]

  • Decrease the Final DMSO Concentration: Prepare a more concentrated intermediate stock in DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO percentage as low as possible.

Q3: The product datasheet describes my compound as "sparingly soluble in aqueous buffers." What does this mean in practical terms?

A3: This is a qualitative descriptor from the United States Pharmacopeia (USP) that gives you a general idea of the concentration range you can expect to achieve.

  • "Sparingly soluble" typically means you will need between 30 and 100 parts of solvent to dissolve 1 part of solute.

  • Practical Implication: For a compound with a molecular weight of ~205 g/mol (like the parent acid), this translates to a maximum aqueous solubility in the range of approximately 100 to 330 mM. However, for derivatives, this can be significantly lower. This indicates that achieving concentrations in the high micromolar or millimolar range in neutral aqueous buffer will likely require the advanced techniques discussed below.

Part 2: In-Depth Troubleshooting Guide

If the basic steps have failed, a more systematic approach is necessary. The acidic nature of the dicarboxylic acid moiety is the key to unlocking its solubility.

Issue 1: Optimizing Aqueous Solubility via pH Modification
Q: My compound is insoluble in neutral buffer. How can I systematically determine the optimal pH for solubilization?

A: The two carboxylic acid groups on the indole scaffold are the most important handles for solubility manipulation. As weak acids, they exist in a protonated, neutral form (R-COOH) at low pH and a deprotonated, charged anionic form (R-COO⁻) at high pH.[3][4] The charged form is significantly more polar and thus more water-soluble.[4] By adjusting the pH of your buffer to be well above the pKa of the carboxylic acids, you can dramatically increase solubility.[3][5]

Workflow for pH-Dependent Solubility Screening

The following diagram and protocol outline a systematic process to identify a suitable pH for your compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in 100% DMSO Prep_Buffers Prepare a series of buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) Dilute Add 1 µL of stock to 99 µL of each buffer (Final: 100 µM) Prep_Buffers->Dilute Equilibrate Incubate for 1-2 hours at RT (Vortex occasionally) Dilute->Equilibrate Centrifuge Centrifuge samples (e.g., 14,000 rpm, 10 min) Equilibrate->Centrifuge Observe Visually inspect pellet size Centrifuge->Observe Analyze Quantify supernatant concentration (e.g., HPLC-UV, LC-MS) Observe->Analyze Determine Determine lowest pH that maintains full solubility Analyze->Determine

Caption: Workflow for pH-dependent solubility determination.

Experimental Protocol: pH Screening
  • Prepare Stock Solution: Make a 10 mM stock solution of your compound in 100% DMSO.[1]

  • Prepare Buffers: Prepare a set of buffers covering a physiologically relevant range, for example:

    • 50 mM MES, pH 5.0

    • 50 mM MES, pH 6.0

    • 50 mM HEPES, pH 7.0

    • 50 mM HEPES, pH 7.4

    • 50 mM Tris, pH 8.0

    • 50 mM Tris, pH 9.0

  • Dilution: In separate microcentrifuge tubes, add 1 µL of the 10 mM DMSO stock to 99 µL of each buffer to achieve a final theoretical concentration of 100 µM. Vortex immediately.

  • Equilibration: Incubate the samples at room temperature for 1-2 hours to allow them to reach equilibrium. Vortex gently every 30 minutes.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated compound.

  • Analysis: Carefully collect the supernatant. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.

  • Determine Optimal pH: Identify the lowest pH at which the measured concentration is equal to the target concentration (100 µM), indicating full solubility.

Table 2: Example Data from a pH-Solubility Screen

Buffer pHVisual ObservationMeasured Solubility (µM)Conclusion
5.0Heavy Precipitate< 5Insoluble
6.0Moderate Precipitate22Poorly Soluble
7.0Light Precipitate/Haze68Partially Soluble
7.4Very Light Haze91Mostly Soluble
8.0Clear Solution102Soluble
9.0Clear Solution101Soluble

In this example, a buffer pH of 8.0 or higher would be recommended for this compound at 100 µM.

Issue 2: Employing Co-solvents for Stubborn Compounds
Q: pH adjustment is insufficient or incompatible with my assay's conditions. How can I use co-solvents?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[6][7] This creates a more favorable environment for hydrophobic molecules, increasing their solubility.[8] This method is particularly useful when the required pH is outside the acceptable range for your biological system.

Commonly used biocompatible co-solvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Decision & Workflow for Co-Solvent Screening

G Start Compound precipitates in optimal pH buffer Check_Assay Is adding 1-10% organic solvent compatible with assay? Start->Check_Assay Yes Yes Check_Assay->Yes No No Check_Assay->No Screen Perform Co-solvent Screen (e.g., 1%, 2%, 5%, 10% EtOH, PG, PEG 400) Yes->Screen Advanced Consider advanced methods: - Cyclodextrins - Surfactants - Resynthesis/Analogs No->Advanced Analyze Determine lowest % co-solvent that maintains solubility Screen->Analyze

Caption: Decision process for using co-solvents.

Experimental Protocol: Co-Solvent Screening
  • Select Buffer: Use the optimal aqueous buffer identified in the pH screen, or the required buffer for your experiment.

  • Prepare Co-Solvent Buffers: Prepare a series of buffers containing increasing percentages of your chosen co-solvent (e.g., 1%, 2%, 5%, and 10% v/v of ethanol in 50 mM Tris, pH 8.0).

  • Dilution: Add your compound (e.g., from a 10 mM DMSO stock) to each co-solvent buffer to the desired final concentration.

  • Equilibration & Analysis: Follow the same equilibration, separation, and analysis steps (4-7) as described in the pH screening protocol. The goal is to find the lowest percentage of co-solvent that keeps your compound fully dissolved.[2]

Issue 3: The Impact of Solid-State Properties
Q: I'm seeing batch-to-batch variability in solubility for the same compound. Could the physical form be the cause?

A: Absolutely. The solid-state properties of a compound—its crystal form (polymorphism) or lack thereof (amorphous state)—can have a profound impact on its thermodynamic solubility and dissolution rate.[9][10][11]

  • Crystalline Forms (Polymorphs): A compound can crystallize in different arrangements (polymorphs), each with a unique crystal lattice energy. A more stable polymorph will have higher lattice energy and, consequently, lower solubility.[10]

  • Amorphous Form: An amorphous solid lacks an ordered crystal structure. It has higher internal energy and is generally more soluble than any of its crystalline counterparts. However, it is also thermodynamically unstable and can convert to a more stable, less soluble crystalline form over time, especially in solution.

If you suspect solid-state issues, consider the following:

  • Source Consistency: Ensure you are using the same batch from a supplier or a consistent synthetic and purification protocol.

  • Visual Inspection: Differences in crystal appearance (e.g., fine powder vs. large needles) can indicate different forms.

  • Advanced Characterization: For drug development professionals, techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential for identifying and controlling the solid form of an active pharmaceutical ingredient (API).[12]

Part 3: Storage and Handling Best Practices

Proper storage is critical to maintaining the integrity and solubility of your compound.

  • Stock Solutions: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[1]

  • Precipitation on Thawing: After thawing a stock solution, always warm it to room temperature and vortex it gently to ensure the compound is fully redissolved before making dilutions.[1]

  • Aqueous Solutions: Due to the potential for degradation and lower stability, it is generally not recommended to store this compound derivatives in aqueous buffers for extended periods. Prepare fresh working solutions for each experiment.

References
  • Ping, L., Chaomei, H., & Yi, L. (2024). Solubilization techniques used for poorly water-soluble drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Pharma Education. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]

  • Wisdom K. (2020). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Journal of Functional Biomaterials. (2024). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Retrieved from [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

Sources

preventing decarboxylation of 1H-indole-2,3-dicarboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the complexities of working with 1H-indole-2,3-dicarboxylic acid. Its inherent reactivity, particularly its propensity for decarboxylation, presents unique challenges. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your synthetic goals while preserving the integrity of this valuable scaffold.

Understanding the Core Challenge: The Instability of the C2-Carboxyl Group

The primary difficulty in the chemistry of this compound is the significant difference in stability between the two carboxylic acid groups. The C2-carboxyl group is substantially more prone to decarboxylation than the C3-carboxyl group. This is due to the electronic nature of the indole ring, where the C2 position can better stabilize the transient carbanion or radical intermediate formed during the loss of CO2. This reaction is readily promoted by heat, strong acids, and certain transition metals.

Frequently Asked Questions (FAQs)

Q1: My reaction is turning dark, and I'm isolating indole-3-carboxylic acid or indole itself. What is happening?

A1: You are observing decarboxylation. The C2-carboxylic acid is being lost as CO2. This is most commonly caused by excessive heat. Many standard reaction conditions, especially those exceeding 80-100 °C in polar aprotic solvents like DMF or DMSO, can trigger this decomposition. Review your heating protocol and consider running the reaction at a lower temperature for a longer duration.

Q2: I'm trying to perform a reaction on the C3-carboxyl group, but I'm getting a mixture of products, including some where the C2-carboxyl has reacted. How can I improve selectivity?

A2: This is a classic case of competitive reactivity. While the C2-carboxyl is more prone to decarboxylation, it can also be more sterically hindered. To favor reaction at C3, you can employ a strategy of kinetic vs. thermodynamic control or use protecting groups. For instance, forming a mono-ester under kinetically controlled conditions (low temperature, rapid addition of a limiting esterification agent) might favor reaction at the more accessible C3 position. Alternatively, protecting both acids and then selectively deprotecting one is a more robust, albeit longer, strategy.

Q3: Can I selectively remove the C2-carboxylic acid to synthesize an indole-3-carboxylic acid derivative?

A3: Yes, this is a common synthetic strategy. The inherent instability of the C2-carboxyl group can be used to your advantage. Heating this compound in a high-boiling point solvent like quinoline, sometimes with a copper catalyst, is a classic method for selective decarboxylation at the C2 position to yield indole-3-carboxylic acid.

Q4: Are there any solvents I should absolutely avoid?

A4: While no solvent is universally "bad," you should be extremely cautious with high-boiling point polar aprotic solvents like DMF, DMSO, and NMP, as they can facilitate thermal decarboxylation, especially at elevated temperatures.[1] If a reaction requires high temperatures, consider if a lower-boiling solvent under reflux would provide better temperature control. Also, be wary of strongly acidic solvents or reaction media, which can catalyze decarboxylation.

Troubleshooting and Protocol Guides

This section provides practical advice and starting-point protocols for common transformations. The key to success is meticulous temperature control and the use of mild reagents.

Esterification Reactions

Common Problem: Formation of diester when monoester is desired, or decarboxylation upon heating.

Core Principles:

  • Temperature: Avoid temperatures above 60 °C if possible. Standard Fischer esterification conditions (refluxing alcohol with a strong acid catalyst) are often too harsh and will lead to decarboxylation.[2]

  • Reagent Choice: Use mild activation agents rather than brute-force conditions. Reagents like DCC/DMAP or EDC are effective at room temperature.[3]

  • Selective Mono-esterification: Achieving selectivity can be challenging. It relies on principles of kinetic control or the use of specialized catalysts.

This protocol minimizes thermal stress to prevent decarboxylation.

  • Suspend this compound (1.0 eq) in anhydrous methanol (20-30 mL per gram of diacid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (2.5 eq) dropwise over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The suspension should become a clear solution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Troubleshooting:

  • Product is indole-3-carboxylic acid methyl ester: Decarboxylation has occurred. The reaction temperature was likely too high, or the addition of SOCl₂ was too fast, causing an exotherm. Ensure the reaction is kept cool during the addition and initial stirring phase.

  • Incomplete reaction: Extend the reaction time at room temperature. A gentle warming to 40 °C for a few hours can be attempted, but with caution.

Direct selective mono-esterification is difficult. One strategy involves using a bulky alcohol like tert-butanol under carefully controlled conditions, which may favor reaction at the less hindered C3 position. A more reliable but longer route is non-selective protection followed by selective deprotection.

Amide Coupling Reactions

Common Problem: Decarboxylation due to heat generated by coupling agents or during extended reaction times. Intramolecular cyclization to form an anhydride instead of intermolecular coupling.

Core Principles:

  • Coupling Reagents: Use modern, mild peptide coupling reagents that are effective at or below room temperature. HATU, HBTU, and EDC/HOBt are excellent choices.

  • Temperature Control: Pre-cool all solutions to 0 °C before mixing, especially the solution containing the diacid and the coupling reagent. Allow the reaction to warm to room temperature naturally.

  • Stoichiometry: When preparing a diamide, use slightly more than 2.0 equivalents of the amine and coupling reagent. For a mono-amide, careful control of stoichiometry (using ~1.0 eq of amine) is crucial, but often leads to a mixture of starting material, mono-amide, and di-amide.

  • Dissolve this compound (1.0 eq) in anhydrous DMF (15-20 mL per gram) and cool to 0 °C.

  • Add HATU (2.1 eq) and a non-nucleophilic base such as DIPEA (4.0 eq). Stir for 10-15 minutes at 0 °C to pre-activate the acid.

  • In a separate flask, dissolve the desired amine (2.2 eq) in a small amount of DMF.

  • Add the amine solution dropwise to the activated diacid solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.

  • Monitor by TLC or LC-MS.

  • Work-up typically involves dilution with water to precipitate the product or extraction with an organic solvent like ethyl acetate.

Troubleshooting:

  • Low Yield / Unreacted Starting Material: Ensure your reagents are anhydrous. Water will quench the activated species. Pre-activation time can be extended to 30 minutes.

  • Formation of Indole-3-carboxamide: Significant decarboxylation has occurred. This can happen even at room temperature with certain substrates if the reaction is very slow. Ensure efficient stirring and maintain a cool temperature during the initial phase. Consider switching to an even milder coupling system if the problem persists.

Protecting Group Strategies

For complex syntheses requiring selective manipulation of the two carboxyl groups, a protection/deprotection strategy is essential. The use of orthogonal protecting groups allows for the selective removal of one group in the presence of the other.

Core Principles:

  • Orthogonality: Choose protecting groups that are removed under mutually exclusive conditions. A classic pairing is the acid-labile tert-butyl (tBu) ester and the hydrogenolysis-labile benzyl (Bn) ester.

  • Mild Deprotection: The conditions for removing the protecting groups must not induce decarboxylation. For example, TFA for tBu group removal is generally safe at room temperature, and catalytic hydrogenation (e.g., Pd/C, H₂) for Bn group removal is also very mild. Basic hydrolysis (saponification) should be approached with caution as it can sometimes require heat.[2][4]

This strategy provides maximum flexibility for subsequent reactions.

  • Diesterification: Protect both carboxylic acids, for example, by forming the dimethyl or diethyl ester as per Protocol 1.

  • Selective Saponification: Carefully hydrolyze one ester group, likely the more sterically accessible C3-ester, using one equivalent of base (e.g., LiOH or NaOH) at low temperature. This step requires careful monitoring as it can be difficult to stop at the mono-hydrolysis stage.

  • Reprotection: Protect the newly formed free carboxylic acid with the second orthogonal protecting group. For instance, if you have the 2-methyl ester-3-carboxylic acid, you could protect the C3 position as a benzyl ester.

  • Hydrolysis of the First Ester: Hydrolyze the remaining methyl ester at C2 to free it up for reaction.

  • Perform Reaction at C2.

  • Final Deprotection: Remove the remaining protecting group at C3 under its specific orthogonal conditions.

This multi-step process, while lengthy, provides the most unambiguous control over the reactivity of the two positions.

Data Summary and Mechanistic Insights

Understanding the "why" behind these protocols is crucial for effective troubleshooting.

Table 1: Key Factors Influencing Decarboxylation
FactorConditions to AVOIDRecommended Conditions & Rationale
Temperature Prolonged heating > 80 °C, especially in DMF, DMSO.Maintain reactions at the lowest effective temperature (ideally ≤ 40-50 °C). Use of efficient coupling reagents can obviate the need for heat.
pH / Catalysts Strong mineral acids (e.g., H₂SO₄, HCl). Transition metals like Cu(I)/Cu(II) in quinoline (unless desired).Use mild, non-acidic conditions. Amide coupling reagents work well with organic bases (DIPEA). For esterification, use activators (DCC, EDC) or SOCl₂ at low temperatures.
Reaction Time Excessively long reaction times, even at moderate temperatures, can lead to cumulative decomposition.Monitor reactions closely by TLC or LC-MS and work up promptly upon completion.
Decarboxylation Mechanism & Prevention Strategy

The decarboxylation at the C2 position proceeds through an intermediate that is stabilized by the indole's electron-rich ring system. High temperatures provide the activation energy for the C-C bond to break, initiating the loss of CO₂.

G cluster_0 Decarboxylation Pathway (C2 Position) cluster_1 Prevention Strategy A Indole-2-COOH B Transition State (C-C bond breaking) A->B Heat / Acid C Indole Anion Intermediate B->C Loss of CO2 D Indole + CO2 C->D Protonation P1 Indole-2-COOH P2 Indole-2-COOR (Protected) P1->P2 Mild Esterification (e.g., DCC/DMAP, rt) P3 Reaction at C3 P2->P3 Stable to reaction conditions P4 Deprotection P3->P4 Mild Deprotection (e.g., H2, Pd/C for Bn)

Caption: Decarboxylation vs. Protection Strategy.

Decision Workflow for Selective Functionalization

When planning a synthesis, the choice between direct reaction and a protection strategy is critical.

G start Goal: Functionalize This compound q1 Is selective functionalization at ONE carboxyl group required? start->q1 path_no No, react both groups (e.g., Diamide synthesis) q1->path_no No path_yes Yes, selective reaction needed q1->path_yes Yes q2 Is selective C2 decarboxylation acceptable or desired? path_yes->q2 decarbox Use harsh conditions (e.g., Heat in quinoline/Cu) to form Indole-3-COOH derivative q2->decarbox Yes protect Implement Orthogonal Protecting Group Strategy q2->protect No

Caption: Decision tree for synthetic strategy.

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. This article demonstrates synthetic routes involving indole-2-carboxylic acids, including conditions for ester hydrolysis and amide bond formation, providing context for the reactivity of these systems. [Link]

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. This paper highlights the lability of indole carboxylate esters to basic hydrolysis, an important consideration when planning deprotection steps. [Link]

  • MCQ-270: On Anhydride formation from dicarboxylic acids. YouTube. This video explains the principles of intramolecular anhydride formation from dicarboxylic acids upon heating, a potential side reaction. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Provides examples of amide coupling reactions starting from 1H-indole-2-carboxylic acid using standard coupling agents. [Link]

  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1. Discusses a method for selective monoesterification, providing a conceptual basis for achieving selectivity with the indole diacid. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. This review covers a wide range of reactions on the indole scaffold, offering insights into its general reactivity. [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. A key paper discussing the relative ease of decarboxylation of indole-2-carboxylic acids, often by heating above their melting point. [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Describes conditions for the decarboxylation of the more stable C3-isomer, illustrating that even this position is not completely immune under certain basic conditions. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Details the use of EDCI as a coupling agent for synthesizing indole-2-carboxamides at room temperature. [Link]

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Shows examples of solution-phase peptide synthesis using indole-3-carboxylic acid. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Publications. This study includes synthetic procedures for creating a library of indole-2-carboxamides, including amide coupling steps. [Link]

  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. ResearchGate. Provides a kinetic perspective on achieving selectivity in the esterification of dicarboxylic acids. [Link]

  • Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. This paper provides specific methods for the intentional decarboxylation of indole-2-carboxylic acids. [Link]

  • Chemistry of Acid Anhydrides. Chemistry LibreTexts. A general reference on the reactivity of acid anhydrides, relevant to potential side reactions. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds.Google Patents.
  • Process for preparation of dicarboxylic acid monoesters.Google Patents. This patent describes transesterification as a method for preparing monoesters of dicarboxylic acids.
  • A New Protecting-Group Strategy for Indoles. ResearchGate. Discusses various N-protecting group strategies for the indole ring itself, which can be relevant for modulating reactivity. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. A discussion forum offering practical advice on protecting the indole N-H, which can influence the carboxyl groups' reactivity. [Link]

  • Anhydride synthesis. Organic Chemistry Portal. Provides an overview of methods for synthesizing anhydrides, which can be a potential side product. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Details various derivatizations of the indole-2-carboxylate scaffold. [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. Describes a modern approach to selective mono-esterification of dicarboxylic acids. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. Provides a practical example of applying orthogonal protection strategies in synthesis. [Link]

  • Organic acid anhydride. Wikipedia. A general overview of the formation and reactivity of organic acid anhydrides. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. A recent paper showing the synthesis of various indole-2-carboxylic acid derivatives for medicinal chemistry applications. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. This article provides synthetic routes for derivatives of the more stable indole-3-carboxylic acid. [Link]

  • Orthogonal Photolysis of Protecting Groups. ResearchGate. Discusses advanced orthogonal deprotection strategies using light, illustrating the concept of selective deprotection. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. While focused on synthesis of the indole core, it provides context on reaction conditions tolerated by the indole-3-carboxylate group. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. ResearchGate. PDF version of the MDPI paper, offering another access point. [Link]

  • Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. ResearchGate. Discusses chemoselective reactions, a principle applicable to differentiating the two carboxyl groups. [Link]

Sources

Technical Support Center: Purification of 1H-Indole-2,3-dicarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist

Welcome to the technical support hub for the purification of 1H-indole-2,3-dicarboxylic acid and its analogs. This class of molecules is vital in medicinal chemistry, often serving as a key scaffold for novel therapeutics.[1][2] However, their unique physicochemical properties present significant purification challenges. This guide is designed to provide you with a deeper understanding of these challenges and to offer practical, field-proven solutions to streamline your workflow and enhance purity.

Understanding the Core Challenge: The "Why"

The purification difficulties associated with this compound analogs stem from a combination of chemical characteristics:

  • High Polarity & Zwitterionic Nature: The presence of two carboxylic acid groups and a nitrogenous indole ring often results in a molecule that can exist as a zwitterion. These highly polar, charged species exhibit poor solubility in many common organic solvents and can have very low retention on standard reversed-phase chromatography columns.[3][4][5]

  • Poor Solubility: These compounds are often sparingly soluble in both aqueous and organic solvents, making techniques like recrystallization and chromatography challenging. Solubility is highly dependent on pH.[6] They are typically more soluble in basic solutions where the carboxylic acids are deprotonated to carboxylates.[6]

  • Chelating Properties: The dicarboxylic acid motif can chelate metal ions.[1][7][8][9] If trace metals are present in your reaction mixture, solvents, or on silica gel, this can lead to peak tailing, altered retention times, and the formation of metallic complexes that are difficult to remove.

  • On-Column Instability: The indole nucleus can be sensitive to strongly acidic or oxidative conditions, which might be tempting to use to improve chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: My compound streaks badly on a C18 HPLC column. What is the first thing I should try?

A1: This is a classic problem. Streaking or "tailing" is often due to the interaction of the acidic protons of your molecule with the silica backbone of the column. The first and simplest solution is to add a mobile phase modifier. Try adding 0.1% formic acid or acetic acid to both your aqueous and organic mobile phases. This suppresses the ionization of the carboxyl groups, making the molecule less polar and reducing unwanted secondary interactions with the stationary phase.

Q2: I can't get my crude product to dissolve for recrystallization. What solvents should I explore?

A2: Finding a suitable recrystallization solvent is often a process of trial and error. Given the high polarity, single-solvent systems may fail. Start with highly polar solvents where the compound has some solubility at elevated temperatures. Consider solvents like ethanol, methanol, water, or mixtures like ethanol/water or acetic acid/water.[10][11] If solubility is still an issue, you can try dissolving the compound in a dilute basic solution (e.g., aqueous sodium bicarbonate), filtering out any insoluble impurities, and then carefully re-acidifying to precipitate the purified product.[12][13]

Q3: My compound seems to be decomposing on the silica gel during column chromatography. What are my options?

A3: Indole derivatives can be sensitive. If you suspect decomposition on standard silica, you have several options. First, you can try deactivating the silica by pre-treating it with a solvent system containing a small amount of a weak base like triethylamine. Alternatively, switch to a less acidic stationary phase like neutral alumina.[14] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to traditional normal or reversed-phase chromatography.[4][5]

Q4: I see multiple spots on TLC even after purification. Could they be salt forms?

A4: Yes, this is a strong possibility, especially if you've used acid or base during your workup. The dicarboxylic acid can exist as the free acid, a mono-salt, or a di-salt, each having a different Rf value on TLC. To confirm this, try spotting your sample on a TLC plate, then add a micro-spot of dilute acetic acid directly on top of your sample spot. If the multiple spots coalesce into a single spot upon development, they were likely different salt forms of your compound.

Troubleshooting Guides

This section addresses specific problems you may encounter and provides a logical path to a solution.

Problem 1: Poor or No Retention in Reversed-Phase HPLC

Your compound elutes in or near the solvent front on a C18 column, making separation from polar impurities impossible.

The molecule is too polar to interact effectively with the nonpolar C18 stationary phase.[3][15] Under neutral or basic conditions, the deprotonated carboxylates are highly water-soluble and are swept through the column with the aqueous mobile phase.

Caption: Troubleshooting workflow for poor HPLC retention.

  • Acidify the Mobile Phase: This is the primary solution. By adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) to a final concentration of 0.05-0.1%, you protonate the carboxylates, increasing the compound's hydrophobicity and promoting retention.[16]

  • Use Highly Aqueous Mobile Phases: For very polar analogs, you may need to start your gradient with a very low percentage of organic solvent (e.g., 0-5% Acetonitrile/Methanol). Ensure your column is rated for use in 100% aqueous conditions to prevent "phase collapse".[3][15]

  • Consider Alternative Stationary Phases:

    • Phenyl-Hexyl Columns: These offer different selectivity compared to C18 and can be effective for polar compounds.[15]

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics are powerful tools for retaining and separating polar acidic compounds without ion-pairing reagents.[5][17]

    • HILIC: This technique uses a polar stationary phase (like bare silica) and a high organic mobile phase. Water acts as the strong eluting solvent. This is often the best choice for extremely polar molecules that are not retained by reversed-phase methods.[5]

Problem 2: Product Co-elutes with a Key Impurity

You have achieved retention, but a critical impurity cannot be resolved from your main product peak.

The impurity has very similar polarity and partitioning behavior to your product under the current conditions. Achieving separation requires exploiting different chemical properties.

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties (polarity, hydrogen bonding capacity) can alter selectivity and may resolve the peaks.

  • Adjust the pH: Small changes in the mobile phase pH can dramatically alter the ionization state and, therefore, the retention of your compound and impurities. If you are using 0.1% formic acid (pH ~2.8), try a buffered mobile phase at a different pH, for example, an ammonium acetate buffer at pH 4.5.

  • Modify the Temperature: Running the column at a different temperature (e.g., 40°C instead of room temperature) can sometimes improve resolution.

  • Switch Chromatography Mode: If reversed-phase fails, normal-phase chromatography on silica or alumina might provide the necessary selectivity. A typical mobile phase could be a gradient of methanol in dichloromethane, often with a small amount of acetic acid to improve peak shape.

Problem 3: Low Recovery from Recrystallization

You have found a solvent system for recrystallization, but the final isolated yield is unacceptably low.

This usually happens for one of two reasons: either the compound is too soluble in the cold mother liquor, or you are using too much solvent.

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding even a small excess can keep a significant amount of your product in solution upon cooling.

  • Use an Anti-Solvent: If your compound is soluble in a solvent like methanol but insoluble in a less polar solvent like dichloromethane (DCM), you can try dissolving the compound in a minimum of hot methanol and then slowly adding DCM until the solution becomes cloudy. This technique, known as anti-solvent crystallization, can significantly improve yields.

  • Control the Cooling Rate: Crash-cooling a solution often leads to the formation of very small crystals or oils, which are hard to filter and can trap impurities. Allow the solution to cool slowly to room temperature first, and then move it to a refrigerator or freezer to maximize crystal formation.

  • pH-Controlled Precipitation: As mentioned in the FAQs, dissolving the crude material in a dilute base and then slowly acidifying to the isoelectric point (the pH at which the molecule has no net charge) can be a highly effective purification and isolation method.[18] Zwitterions are often least soluble at their isoelectric point.[19]

Technique Common Solvents/Reagents Key Application Considerations
Reversed-Phase HPLC Acetonitrile/Water or Methanol/Water with 0.1% Formic AcidHigh-resolution analysis and purification of moderately polar analogs.Use aqueous-stable columns for high water content.[3]
HILIC Acetonitrile/Water with buffer (e.g., Ammonium Acetate)Purification of highly polar, water-soluble analogs not retained in RP.Equilibration times can be long.
Normal Phase Chromatography Dichloromethane/Methanol with 0-1% Acetic AcidSeparation based on polar functional groups; good for less polar analogs.Can cause decomposition of sensitive indoles on acidic silica.
Recrystallization Ethanol/Water, Acetic Acid/Water, Methanol/DCMBulk purification of solid materials.Finding a suitable solvent system can be time-consuming.
Acid-Base Precipitation Dilute NaOH or NaHCO₃ / Dilute HCl or Acetic AcidPurification of compounds with acidic/basic handles; removes neutral impurities.Product must be stable to pH swings.

Detailed Experimental Protocols

Protocol 1: General Method for Purification by pH-Controlled Precipitation

This protocol is a robust starting point for purifying 1H-indole-2,3-dicarboxylic acids from many common impurities.

  • Dissolution: Suspend the crude solid in a minimal amount of deionized water.

  • Basification: While stirring, add 1M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the pH is > 9. This deprotonates the carboxylic acids, forming a soluble sodium salt.

  • Filtration of Insolubles: If any solid impurities remain (e.g., non-acidic starting materials), filter the basic solution through a pad of celite or a suitable filter paper to obtain a clear filtrate.

  • Acidification & Precipitation: Cool the filtrate in an ice bath. While stirring vigorously, slowly add 1M hydrochloric acid (HCl) dropwise. You will see the product begin to precipitate. Continue adding acid until the pH of the solution is between 2 and 3.

  • Digestion: Allow the slurry to stir in the ice bath for 30-60 minutes. This process, known as digestion, allows for the formation of larger, more easily filterable crystals.

  • Isolation: Collect the purified solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove salts) and then with a small amount of a cold organic solvent like diethyl ether or acetone (to help remove residual water).

  • Drying: Dry the purified product under high vacuum to a constant weight.

Protocol 2: Starting Conditions for HILIC Purification

This method is ideal for analogs that are too polar for reversed-phase chromatography.

  • Column: A HILIC column (e.g., bare silica, amide, or diol phase).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

  • Flow Rate: 1 mL/min (for analytical scale).

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Gradient:

    • Start at 95% A / 5% B.

    • Hold for 2 minutes.

    • Linear gradient to 50% A / 50% B over 10 minutes.

    • Hold for 2 minutes.

    • Return to 95% A / 5% B over 1 minute.

    • Equilibrate for 5-10 minutes before the next injection.

Self-Validation: Always check the purity of your collected fractions by a secondary method (e.g., an orthogonal HPLC method or LC-MS) before combining them.

Concluding Remarks

Purifying this compound analogs requires a thoughtful approach that accounts for their unique zwitterionic and polar nature. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies and protocols outlined in this guide, you can overcome common purification hurdles. Remember that no single method works for all analogs; a multi-pronged strategy involving both chromatographic and crystallization techniques will often yield the best results.

References

  • Phenomenex. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex. [Link]

  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]

  • Hartmann, M. (1941). Process for the production of indole acids. U.S. Patent No. US2248155A.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Reddit User Discussion. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Chromatography Forum Discussion. (2004, September 21). Separation of zwitter ionic drug molecule. Chromatography Forum. [Link]

  • ResearchGate Discussion. (2020, February 20). How to desalt zwitterions? ResearchGate. [Link]

  • Reddit User Discussion. (2025, April 29). Isolation/purification of zwitterionic phospholipid. r/Chempros. [Link]

  • Chromatography Forum Discussion. (2006, July 19). zwitterionic compounds. Chromatography Forum. [Link]

  • Meng, Z., et al. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • MDPI. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI. [Link]

  • CNIPA. (n.d.). Synthetic method of indole-2-carboxylic acid.
  • Li, Y., et al. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]

  • WIPO. (n.d.). Process for crystallization of dicarboxylic acids.
  • Inam, M., & Ahamed, M. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). Crystallization purification of indole. ResearchGate. [Link]

  • European Patent Office. (n.d.). Purification and recovery of dicarboxylic acids using melt crystallization.
  • SIELC Technologies. (n.d.). Separation of 1H-Indole-2,7-dicarboxylic acid on Newcrom R1 HPLC column. SIELC. [Link]

  • PhytoBank. (2015, April 17). Showing 1H-indole-2-carboxylic acid (PHY0039523). PhytoBank. [Link]

  • MDPI. (n.d.). Chelating Extractants for Metals. MDPI. [Link]

  • Payne, K. A. P., et al. (n.d.). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. PMC. [Link]

  • Ejidike, I. P., & Ajibade, P. A. (2021). Metal (II) Complexes of some Carboxylic group Drugs: Chelation, Characterization, Antibacterial, Analgesic, and Toxicology Studies. SBMU journals. [Link]

  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in metal intoxication. PubMed. [Link]

  • Reddit User Discussion. (2023, January 5). Dicarboxylic acid solubility. r/Mcat. [Link]

  • NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]

  • Li, Y., et al. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]

  • De Vita, D., et al. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

  • ResearchGate. (2025, August 10). Metal (II) Complexes of some Carboxylic group Drugs: Chelation, Characterization, Antibacterial, Analgesic, and Toxicology Studies. ResearchGate. [Link]

  • Flora, S. J. S., & Pachauri, V. (n.d.). Chelation in Metal Intoxication. PMC - PubMed Central - NIH. [Link]

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Technical Support Center: Byproduct Formation in the Fischer Indole Synthesis of 1H-Indole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis of 1H-indole-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation associated with this specific synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.

Introduction: The Challenge of Synthesizing this compound via Fischer Indolization

The Fischer indole synthesis is a robust and widely used method for the preparation of the indole nucleus.[1][2] The synthesis of this compound typically involves the acid-catalyzed cyclization of the phenylhydrazone of oxaloacetic acid. While theoretically straightforward, this reaction is often plagued by the formation of undesirable byproducts, primarily due to the harsh acidic and thermal conditions required for the cyclization. The principal challenge lies in the inherent instability of the dicarboxylic acid product under these conditions, leading to decarboxylation.

This guide will dissect the common issues encountered during this synthesis, elucidate the mechanisms of byproduct formation, and provide actionable strategies to maximize the yield and purity of your desired this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the Fischer indole synthesis of this compound?

A1: The most prevalent byproducts are the result of decarboxylation of the target molecule. Due to the acidic and often heated reaction conditions, one or both of the carboxylic acid groups can be lost. Therefore, you should anticipate the presence of:

  • Indole-2-carboxylic acid: Formed by the loss of the carboxylic acid group at the 3-position.

  • Indole-3-carboxylic acid: Formed by the loss of the carboxylic acid group at the 2-position.

  • Indole: Formed by the loss of both carboxylic acid groups.

The relative amounts of these byproducts will depend on the specific reaction conditions, such as the strength of the acid catalyst, temperature, and reaction time.

Q2: What is the underlying mechanism for the formation of these decarboxylated byproducts?

A2: The formation of these byproducts is due to acid-catalyzed decarboxylation. The electron-rich indole nucleus facilitates the loss of carbon dioxide. The general mechanism involves the protonation of the carboxylic acid group, followed by the cleavage of the carbon-carbon bond.

Specifically, for indole carboxylic acids, the mechanism can be quite complex. In concentrated acid, it is proposed that the initial addition of water to the carboxyl group leads to a hydrated intermediate. This intermediate can then release protonated carbonic acid upon the rate-determining carbon-carbon bond cleavage.[3] This process is catalytic in both acid and water.

Q3: Is decarboxylation more likely to occur at the 2-position or the 3-position of the indole ring?

A3: The relative stability of the carboxyl group at the 2- and 3-positions is a key factor. Generally, the carboxyl group at the 2-position of the indole ring is more susceptible to decarboxylation than the one at the 3-position under acidic conditions. This is because the protonation at the 3-position, which is a necessary step for the decarboxylation at the 2-position, is favored due to the formation of a more stable cationic intermediate. Therefore, you may observe a higher proportion of indole-3-carboxylic acid as the mono-decarboxylated byproduct.

Q4: Can I use the ester of oxaloacetic acid (e.g., diethyl oxaloacetate) to avoid decarboxylation?

A4: Yes, this is a highly recommended strategy. Starting with diethyl oxaloacetate to form the corresponding phenylhydrazone, followed by the Fischer indole cyclization, will yield diethyl 1H-indole-2,3-dicarboxylate. Esters are significantly more stable to the acidic conditions of the Fischer synthesis than the free carboxylic acids. The resulting diester can then be hydrolyzed to the desired this compound under basic conditions, which are less likely to cause decarboxylation. This two-step approach often provides a much cleaner product and higher overall yield of the dicarboxylic acid.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during the synthesis of this compound.

Problem 1: Low yield of this compound and a complex mixture of products.

Possible Cause: Extensive decarboxylation due to harsh reaction conditions.

Solutions:

  • Modify Reaction Conditions:

    • Temperature: Lower the reaction temperature. While this may slow down the reaction rate, it will significantly reduce the rate of decarboxylation.

    • Acid Catalyst: Use a milder Lewis acid catalyst (e.g., ZnCl₂) instead of strong Brønsted acids like sulfuric acid or polyphosphoric acid.[2][4] The choice of acid can be critical.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to minimize the exposure of the product to the harsh conditions.

  • Adopt the Ester Strategy: As mentioned in the FAQ, the most effective way to circumvent decarboxylation during the cyclization is to use diethyl oxaloacetate as the starting material. The subsequent hydrolysis of the resulting diethyl 1H-indole-2,3-dicarboxylate under basic conditions is a much milder way to obtain the final product.

Experimental Protocol: Two-Step Synthesis via Diethyl Ester

Step 1: Synthesis of Diethyl 1H-indole-2,3-dicarboxylate

  • Hydrazone Formation: Dissolve diethyl oxaloacetate and an equimolar amount of phenylhydrazine in ethanol. A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature until the reaction is complete (monitor by TLC). The phenylhydrazone may precipitate out of the solution and can be isolated by filtration.

  • Fischer Indole Cyclization: The isolated phenylhydrazone is then subjected to the Fischer indole cyclization. A common procedure involves heating the hydrazone in a suitable solvent (e.g., ethanol, acetic acid) with a Lewis acid catalyst like zinc chloride.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude diethyl 1H-indole-2,3-dicarboxylate can be purified by column chromatography or recrystallization.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the purified diethyl 1H-indole-2,3-dicarboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Heating: Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

  • Acidification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of around 2-3. The this compound will precipitate out of the solution.

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and dried.

Problem 2: Difficulty in separating this compound from its mono- and fully decarboxylated byproducts.

Possible Cause: Similar polarities of the desired product and its byproducts.

Solutions:

  • Crystallization:

    • Solvent Selection: Carefully select a solvent system for recrystallization. A mixture of solvents, such as ethanol/water or acetone/hexane, can be effective. The desired dicarboxylic acid is generally less soluble than its mono-carboxylated and non-carboxylated counterparts in many solvent systems.

    • Fractional Crystallization: If a single crystallization step is insufficient, fractional crystallization may be necessary.

  • Chromatographic Separation:

    • Column Chromatography: While challenging due to the high polarity of the carboxylic acids, column chromatography on silica gel can be employed. A polar eluent system, often containing a small amount of acetic or formic acid to suppress the ionization of the carboxylic acids and reduce tailing, will be required.

    • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC is a powerful tool. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with phosphate or acetate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol is typically used.[5][6] The separation is based on the difference in polarity, with the dicarboxylic acid eluting earlier than the mono-carboxylic acids and indole.

Table 1: Comparison of Properties for Purification Strategy

CompoundMolecular WeightPolarityExpected Elution Order (Reversed-Phase HPLC)
This compound205.17 g/mol High1 (most polar)
Indole-2-carboxylic acid161.16 g/mol Medium-High2
Indole-3-carboxylic acid161.16 g/mol Medium-High3
Indole117.15 g/mol Low4 (least polar)
Problem 3: The reaction does not proceed to completion, and the starting phenylhydrazone is recovered.

Possible Cause: Insufficiently strong acidic catalyst or inadequate temperature.

Solutions:

  • Increase Catalyst Concentration or Strength: If using a mild catalyst like ZnCl₂, a slight increase in its concentration may be necessary. Alternatively, a stronger Lewis acid or a Brønsted acid could be cautiously employed, keeping in mind the increased risk of decarboxylation.

  • Increase Temperature: Gradually increase the reaction temperature while carefully monitoring the formation of byproducts by TLC or HPLC. There is a trade-off between reaction rate and byproduct formation that needs to be optimized for your specific setup.

  • Change of Solvent: The choice of solvent can influence the reaction rate. Higher boiling point solvents can allow for higher reaction temperatures.

Visualizing the Pathways

Diagram 1: Fischer Indole Synthesis and Decarboxylation Byproduct Formation This diagram illustrates the main reaction pathway to this compound and the competing decarboxylation pathways leading to common byproducts.

Fischer_Indole_Byproducts Start Phenylhydrazone of Oxaloacetic Acid Indole_dicarboxylic This compound (Desired Product) Start->Indole_dicarboxylic Fischer Indole Synthesis (Acid, Heat) Indole_2_carboxylic Indole-2-carboxylic Acid (Byproduct) Indole_dicarboxylic->Indole_2_carboxylic - CO2 (from C3) Indole_3_carboxylic Indole-3-carboxylic Acid (Byproduct) Indole_dicarboxylic->Indole_3_carboxylic - CO2 (from C2) Indole Indole (Byproduct) Indole_2_carboxylic->Indole - CO2 (from C2) Indole_3_carboxylic->Indole - CO2 (from C3)

Caption: Main reaction and byproduct pathways.

Diagram 2: Troubleshooting Workflow for Low Yield This workflow provides a step-by-step decision-making process for addressing low yields of the desired product.

Troubleshooting_Workflow Start Low Yield of This compound Analyze Analyze Crude Product (TLC, HPLC, NMR) Start->Analyze High_Byproducts High Levels of Decarboxylated Byproducts? Analyze->High_Byproducts Use_Ester Switch to Diethyl Oxaloacetate (Ester Strategy) High_Byproducts->Use_Ester Yes Modify_Conditions Modify Conditions: - Lower Temperature - Milder Catalyst - Shorter Reaction Time High_Byproducts->Modify_Conditions No Incomplete_Reaction Incomplete Reaction? (Starting Material Remains) Increase_Severity Increase Reaction Severity: - Higher Temperature - Stronger/More Catalyst Incomplete_Reaction->Increase_Severity Yes Optimize Optimize Conditions Incomplete_Reaction->Optimize No Use_Ester->Optimize Modify_Conditions->Incomplete_Reaction Increase_Severity->Optimize

Caption: Troubleshooting low product yield.

References

  • Zhang, S., Li, H., Yamamoto, Y., & Bao, M. (2020). Synthesis of 1 H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates. The Journal of Organic Chemistry, 85(19), 12544–12552. [Link]

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 3(5). [Link]

  • Fischer Indole Synthesis. (n.d.). In Organic Chemistry. [Link]

  • Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509. [Link]

  • Crystallization purification of indole. (2012). ResearchGate. [Link]

  • Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 120, 215-221. [Link]

  • Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. Request PDF. [Link]

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Request PDF. [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (2016). ResearchGate. [Link]

  • Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561. [Link]

  • Lee, J.-H., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

  • Purification and recovery of dicarboxylic acids using melt crystallization. (2002).
  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chromatographic Science, 3(5). [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (2009). PubMed. [Link]

  • Miki, Y., Hachiken, H., & Yoshikawa, I. (2003). Reaction of Indole-2,3-dicarboxylic Anhydride with Grignard Reagents: Synthesis of 2-Acylindoles. CoLab.
  • Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column. (n.d.). In SIELC Technologies. Retrieved from [Link]

  • Andonovski, B., & Stojković, M. (1999). Spectrophotometric study of the protonation processes of some indole derivatives in sulfuric acid. Semantic Scholar. [Link]

  • Synthetic method of indole-2-carboxylic acid. (2011).
  • indole-3-aldehyde. (n.d.). In Organic Syntheses Procedure. Retrieved from [Link]

  • Lee, J.-H., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. [Link]

  • Lee, J.-H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). MDPI. [Link]

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managing exothermic reactions in 1H-indole-2,3-dicarboxylic acid synthesis scale-up

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1H-Indole-2,3-Dicarboxylic Acid

A Guide to Managing Exothermic Reactions During Scale-Up

Welcome to the technical support center for managing the synthesis of this compound. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your scale-up is safe, efficient, and reproducible.

The synthesis of heterocyclic compounds like this compound, often involving cyclization and condensation reactions, can present significant thermal hazards.[1] Reactions that are easily managed in a round-bottom flask can become dangerously exothermic in a larger reactor. This is primarily due to the decrease in the surface-area-to-volume ratio as you scale up, which severely hampers heat dissipation.[2] This guide will address the most common challenges and questions that arise during this critical transition.

Troubleshooting Guide: Real-Time Problem Solving

This section is formatted as a series of questions you might ask when encountering a problem during your scale-up experiment, followed by in-depth, actionable answers.

Q1: My reaction temperature is spiking uncontrollably, far exceeding my set point. What is happening and what are my immediate actions?

A1: You are likely experiencing the onset of a thermal runaway. This is a critical situation where the heat generated by the reaction exceeds the heat removal capacity of your reactor system.[3] The increasing temperature accelerates the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.

Immediate Corrective Actions:

  • Stop Reactant Feed: If you are adding a reagent via a pump or dropping funnel, stop the addition immediately. This is the most effective way to cut off the "fuel" for the exotherm.

  • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.

  • Emergency Quenching/Dilution: If the temperature continues to rise, be prepared to execute a pre-planned emergency quenching procedure. This could involve adding a cold, inert solvent to absorb the heat and dilute the reactants. The choice of quench solvent must be determined during your process safety assessment to ensure it doesn't react exothermically with the reaction components.

Root Cause Analysis:

  • Inadequate Thermal Hazard Assessment: The heat of reaction was likely underestimated. A thorough analysis using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) is essential before scale-up to quantify the reaction's thermal potential.[2][4]

  • Addition Rate Too High: The rate of reactant addition surpassed the system's ability to remove the generated heat.

  • Insufficient Cooling Capacity: The reactor's jacket or cooling coils are not sufficient for the scale and exothermicity of the reaction.

Q2: My batch is showing a significant increase in impurities compared to the lab-scale synthesis, and I'm struggling to maintain a stable temperature. How are these issues connected?

A2: Poor temperature control is a direct cause of impurity formation. Many side reactions, including decomposition and polymerization, have higher activation energies than the desired reaction. When your temperature overshoots the target, these undesired pathways become significantly more favorable.[5]

Causality Explained:

  • Localized Hotspots: Inadequate mixing in a large vessel can create "dead zones" where reactants concentrate and the temperature is much higher than what your probe reads.[6] This leads to thermal degradation and side product formation.

  • Extended Reaction at Higher Temperatures: Even minor, prolonged deviations above the optimal temperature can cumulatively lead to a poor impurity profile.

Troubleshooting & Optimization Steps:

  • Improve Agitation: Evaluate your stirrer design and speed. An anchor stirrer, common in large reactors, may not be sufficient. Consider a retreat curve impeller or baffles to improve top-to-bottom mixing and eliminate hotspots.[6]

  • Reduce Reactant Concentration: Lowering the concentration of your reactants can slow the reaction rate and reduce the rate of heat output, making it easier for your cooling system to manage.

  • Refine Addition Protocol: Switch from batch addition to a semi-batch process, where one reactant is added slowly and continuously. This allows you to control the reaction rate directly by controlling the feed rate, effectively making the exotherm manageable.[2]

Frequently Asked Questions (FAQs)

Q1: How can I proactively assess the thermal hazard of my synthesis before attempting to scale up?

A crucial first step in any scale-up is to perform a thermal hazard assessment.[4] This involves quantifying the heat of reaction and identifying the potential for decomposition.

  • Differential Scanning Calorimetry (DSC): This technique is used to measure the heat flow associated with thermal transitions. It can help determine the onset temperature of decomposition for your reactants, intermediates, and final product, which is critical for defining the maximum safe operating temperature.

  • Reaction Calorimetry (RC1): An RC1 study mimics your reaction conditions on a small scale (typically 1-2 L) while precisely measuring the heat evolved in real-time. This provides invaluable data on the total heat of reaction, the rate of heat evolution, and the heat capacity of the reaction mass, allowing you to calculate the cooling duty required for the full-scale batch.[2]

ParameterDescriptionMethod of DeterminationImportance for Scale-Up
Heat of Reaction (ΔHr) The total amount of heat released or absorbed by the reaction.Reaction Calorimetry (RC1)Determines the total cooling load required.
Heat Evolution Rate (qr) The rate at which heat is generated (W/kg).Reaction Calorimetry (RC1)Dictates the required instantaneous cooling power.
Onset Temperature (Tonset) The temperature at which decomposition begins.Differential Scanning Calorimetry (DSC)Defines the upper safety limit for the reaction temperature.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling fails.Calculated from ΔHr and heat capacity (Cp).A key indicator of thermal runaway potential.
Q2: What are the best engineering controls for managing the exotherm in a larger reactor?

Beyond procedural controls, the right equipment is vital.

  • Reactor Type: For highly exothermic reactions, consider switching from a standard batch reactor to a semi-batch or continuous flow reactor.[3]

  • Jacket Design: Double-jacketed glass reactors provide more precise thermal control compared to single-jacketed ones, which is crucial for managing exotherms.[6]

  • Instrumentation: Equip your reactor with calibrated temperature sensors, pressure release valves, and ports for real-time sampling or quenching.[6]

Q3: How does my choice of solvent impact the reaction exotherm?

The solvent plays a significant role in thermal management:

  • Thermal Mass: A larger volume of solvent increases the overall heat capacity of the reaction mixture, meaning it can absorb more heat for a given temperature rise.[4]

  • Boiling Point: Using a solvent that refluxes at or slightly above your desired reaction temperature can provide an excellent passive cooling mechanism. The heat of the reaction is consumed as latent heat of vaporization, preventing the temperature from rising significantly above the solvent's boiling point.

  • Solvent-Free Conditions: While sometimes promoted for being "green," solvent-free reactions can be extremely dangerous for exothermic processes as there is no medium to absorb the generated heat, requiring a much greater understanding of the reaction's thermal characteristics.[1]

Q4: Are there alternative, safer technologies for synthesizing indole derivatives on a large scale?

Yes. Continuous flow chemistry is an inherently safer technology for handling highly exothermic and fast reactions.[7]

  • Superior Heat Transfer: Flow reactors use narrow-diameter tubing, which has a very high surface-area-to-volume ratio. This allows for near-instantaneous and highly efficient heat removal.

  • Small Reaction Volume: At any given moment, only a small amount of material is in the reaction zone, drastically minimizing the risk associated with a potential runaway.

  • Scalability: Scaling up in a flow system is achieved by running the reactor for a longer time or by using multiple reactors in parallel, rather than by increasing the vessel size. This avoids the heat transfer challenges of large batch reactors.[8]

Experimental Protocol: Thermal Hazard Assessment using DSC

Objective: To determine the thermal decomposition onset temperature for a key intermediate in the this compound synthesis.

Materials:

  • Intermediate compound (dried)

  • Differential Scanning Calorimeter (DSC)

  • High-pressure gold-plated crucibles

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried intermediate into a high-pressure crucible.

  • Sealing: Hermetically seal the crucible to contain any pressure generated during decomposition.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a rate of 10 °C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the exothermic peak. This temperature represents the maximum safe operating temperature that should not be exceeded during the synthesis.

Visualizations: Understanding and Managing Thermal Risk

ScaleUpDynamics cluster_0 Scale-Up Thermal Dynamics Scale Scale HeatGeneration Heat Generation (∝ Volume) Scale->HeatGeneration Increases Cubically (r³) HeatRemoval Heat Removal (∝ Surface Area) Scale->HeatRemoval Increases Quadratically (r²) RunawayZone Thermal Runaway Risk Zone

Caption: Relationship between scale, heat generation, and heat removal.

TroubleshootingFlow Start Temperature Spike Detected StopFeed IMMEDIATELY Stop Reactant Feed Start->StopFeed MaxCooling Maximize Cooling StopFeed->MaxCooling CheckTemp Is Temperature Still Rising? MaxCooling->CheckTemp Quench Initiate Emergency Quench Protocol CheckTemp->Quench  Yes Monitor Monitor Until Stable CheckTemp->Monitor No Quench->Monitor Investigate Investigate Root Cause (Post-Mortem) Monitor->Investigate

Caption: Emergency troubleshooting workflow for a thermal runaway.

ControlParameters center Exotherm Management AdditionRate Addition Rate center->AdditionRate Concentration Reactant Concentration center->Concentration JacketTemp Jacket Temperature center->JacketTemp Mixing Agitation Speed & Design center->Mixing Solvent Solvent Choice (Heat Capacity) center->Solvent

Caption: Key process parameters for controlling exothermic reactions.

References

  • Technical Support Center: Managing Exothermic Reactions in Indole Synthesis. (n.d.). Benchchem.
  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de.
  • Capozza, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3239. Available from: [Link]

  • Cerdeira, F. M., et al. (2011). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 111(3), 1155-1221. Available from: [Link]

  • Common side reactions in Fischer indole synthesis and how to avoid them. (n.d.). Benchchem.
  • Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. (n.d.). Benchchem.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved from [Link]

Sources

impact of starting material purity on 1H-indole-2,3-dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1H-indole-2,3-dicarboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we understand that the success of a synthesis often hinges on the quality of the starting materials. This document focuses specifically on how the purity of precursors impacts the outcome of your reaction and provides field-proven insights to help you achieve high yields and purity in your final product.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, with a focus on the critical role of starting material purity.

Q1: Why is the purity of starting materials so crucial for this synthesis?

The synthesis of the indole ring system, particularly through classical methods like the Japp-Klingemann reaction followed by Fischer indole cyclization, involves a series of sensitive intermediates.[1][2] Impurities in the starting materials, such as a substituted aniline or 2-oxoglutaric acid, can initiate unwanted side reactions, act as catalyst poisons, or introduce contaminants that are difficult to separate from the final product. This leads to lower yields, increased purification challenges, and potentially misleading biological assay results.[3]

Q2: What are the most common starting materials for this synthesis?

A prevalent route involves the reaction of an aryl diazonium salt (derived from a corresponding aniline) with a β-keto-acid, like 2-oxoglutaric acid, in what is known as the Japp-Klingemann reaction.[1][4] The resulting hydrazone is then cyclized under acidic conditions (Fischer indole synthesis) to form the indole core.[5][6] Therefore, the purity of the aniline and the 2-oxoglutaric acid is paramount.

Q3: What specific impurities in my aniline starting material should I be concerned about?

Isomeric impurities (e.g., ortho- vs. para-substituted anilines) are a primary concern. Since their reactivity is similar, they can lead to the formation of isomeric indole products that are often very difficult to separate. Other concerns include residual reagents from the aniline synthesis (e.g., unreacted nitroaromatics or reducing agents) and oxidation byproducts, which can complicate the initial diazotization step.

Q4: How can impurities in 2-oxoglutaric acid affect the reaction?

2-Oxoglutaric acid (also known as α-ketoglutaric acid) is a key intermediate in the Krebs cycle and can be susceptible to degradation.[7] Impurities might include other dicarboxylic acids or related keto acids. These can compete in the reaction, leading to the formation of different hydrazones and, consequently, undesired final products. The presence of metallic impurities can also interfere with the catalytic processes involved in some synthetic variations.

Q5: What are the best analytical techniques to assess the purity of my starting materials?

A combination of techniques is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can quantify impurities if an internal standard is used.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the levels of isomeric impurities and other closely related substances.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities in starting materials like anilines.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for solid compounds.[10]

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section is structured to help you diagnose and resolve common problems encountered during the synthesis, with a direct link to starting material purity.

Problem ID Observed Issue Potential Cause Related to Purity Suggested Solution & Rationale
TS-001 Low to No Yield of Final Product Contaminated Aniline: The presence of electron-donating groups or other nucleophiles can lead to side reactions during the critical diazotization step, consuming the aniline before it can form the required diazonium salt.[11]Action: Purify the aniline via distillation or recrystallization. Validation: Confirm purity using ¹H NMR and GC-MS to ensure the absence of significant impurities before proceeding with the reaction.[3]
TS-002 Complex Mixture of Products Observed by TLC/LC-MS Isomeric Impurities in Aniline: Using an aniline starting material contaminated with its isomers (e.g., a mix of 3-chloroaniline and 4-chloroaniline) will result in a mixture of the corresponding isomeric indole products.Action: Use HPLC to quantify the isomeric purity of the aniline. If necessary, purify by fractional crystallization or preparative chromatography. Rationale: Structural isomers often have very similar physical properties, making their separation post-synthesis extremely challenging.[11]
TS-003 Formation of a Tarry, Insoluble Byproduct Degraded 2-Oxoglutaric Acid: Old or improperly stored 2-oxoglutaric acid can undergo polymerization or degradation, especially in the presence of moisture or heat. These degradation products can lead to complex, insoluble tars under the acidic reaction conditions.Action: Use fresh, high-purity 2-oxoglutaric acid.[12] If the source is questionable, perform a melting point analysis; a broad or low melting point suggests impurity. Recrystallization from a suitable solvent can be attempted.
TS-004 Reaction Fails at the Cyclization Step (Hydrazone Intermediate is Formed) Presence of Strong Electron-Donating Groups: Certain impurities on the arylhydrazine intermediate can over-stabilize it, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[13] This is a known failure mode in Fischer indole syntheses.Action: Re-evaluate the purity of the initial aniline. Impurities with strong electron-donating character may need to be removed. Alternative: If the substituent is inherent to the desired molecule, reaction conditions (acid strength, temperature) may need to be rigorously optimized.[11]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues based on initial observations.

TroubleshootingWorkflow start Reaction Outcome? low_yield Low or No Yield? start->low_yield complex_mixture Complex Product Mixture? low_yield->complex_mixture No check_aniline Analyze Aniline Purity (NMR, GC-MS) [See Protocol A] low_yield->check_aniline Yes tar_formation Tar Formation? complex_mixture->tar_formation No check_isomers Quantify Isomeric Purity of Aniline (HPLC) [See Protocol B] complex_mixture->check_isomers Yes check_keto_acid Verify 2-Oxoglutaric Acid Quality (MP, Freshness) [See Protocol C] tar_formation->check_keto_acid Yes success Proceed with Synthesis tar_formation->success No purify_aniline Purify Aniline (Distill/Recrystallize) check_aniline->purify_aniline purify_isomers Purify Aniline (Fractional Crystallization) check_isomers->purify_isomers use_fresh_reagent Use Fresh/Purified 2-Oxoglutaric Acid check_keto_acid->use_fresh_reagent purify_aniline->success purify_isomers->success use_fresh_reagent->success

Caption: Troubleshooting Decision Tree for Synthesis Issues.

Key Experimental Protocols

This section provides step-by-step methodologies for assessing and improving the purity of your starting materials.

Protocol A: Purity Assessment of Aniline Starting Material by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the aniline starting material. Dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.

  • Data Acquisition: Acquire a ¹H NMR spectrum using standard acquisition parameters. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 of interest for accurate integration.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks corresponding to your aniline, the internal standard, and any visible impurities.

  • Purity Calculation: Calculate the molar ratio of the aniline to the impurities. This will give you a quantitative measure of purity. The absence of unexpected signals is a strong indicator of high purity.

Protocol B: General Recrystallization Procedure for Solid Starting Materials
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts in various solvents (e.g., ethanol, water, hexane, ethyl acetate) to find the ideal one or a suitable solvent pair.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if needed): If the solution is colored by impurities, add a small amount of activated charcoal and briefly heat.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

  • Validation: Confirm the purity of the recrystallized material using melting point analysis and an appropriate spectroscopic technique (e.g., NMR). A sharpened melting point range close to the literature value indicates successful purification.

Japp-Klingemann Reaction and Fischer Cyclization Pathway

The diagram below illustrates the general synthetic pathway where starting material purity is critical.

ReactionPathway cluster_start Starting Materials cluster_japp Japp-Klingemann Reaction cluster_fischer Fischer Indole Synthesis Aniline Substituted Aniline (Purity Critical) Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO₂, HCl KetoAcid 2-Oxoglutaric Acid (Purity Critical) Hydrazone Arylhydrazone Intermediate KetoAcid->Hydrazone Base Diazonium->Hydrazone Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization H⁺, Heat Product This compound Cyclization->Product Impurity1 Aniline Impurities Impurity1->Diazonium Side Reactions Impurity2 Keto Acid Impurities Impurity2->Hydrazone Byproduct Formation

Caption: Impact of Impurities on the Synthetic Pathway.

References

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link][1]

  • Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link][2]

  • Doubleday, C., et al. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link][13]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link][4]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Retrieved from [Link][6]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link][3]

  • Rupa Health. (n.d.). 2-Oxoglutaric Acid. Retrieved from [Link][7]

  • Organic Syntheses. (n.d.). α-KETOGLUTARIC ACID. Retrieved from [Link][10]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link][8][9]

Sources

Technical Support Center: Strategies to Minimize Tar Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with tar formation during their experiments. As experienced chemists know, while indole synthesis is a cornerstone of heterocyclic chemistry, many classical methods are plagued by the formation of complex, often intractable, tarry byproducts. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reactions, improve yields, and simplify purification.

Part 1: Frequently Asked Questions (FAQs) on Tar Formation
Q1: What exactly is "tar" in the context of indole synthesis?

In organic synthesis, "tar" is not a single, well-defined compound. It refers to a complex, high-molecular-weight, amorphous, and often dark-colored mixture of byproducts. This mixture typically arises from polymerization, decomposition, and condensation side reactions of starting materials, intermediates, or the indole product itself. These materials are generally insoluble in common organic solvents and present significant challenges for purification.

Q2: Why is tar formation so common in classical indole syntheses?

Many foundational indole synthesis methods, such as the Fischer, Bischler-Möhlau, and Madelung syntheses, were developed over a century ago and often rely on harsh reaction conditions. The primary culprits for tar formation include:

  • Strong Acids: High concentrations of strong Brønsted acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂, BF₃) used as catalysts can promote acid-catalyzed polymerization of the electron-rich indole ring or its precursors.[1][2]

  • High Temperatures: The elevated temperatures required for many of these reactions provide the activation energy for numerous undesired side pathways, leading to thermal decomposition and polymerization.[3][4]

  • Reactive Intermediates: The mechanisms of these syntheses involve highly reactive intermediates (e.g., enamines, diimines) that can self-condense or react with other species in the flask if not efficiently converted to the desired product.[1][5]

Q3: Which indole synthesis methods are most prone to tarring?

The Fischer indole synthesis is notoriously prone to tar formation due to its reliance on heating under strong acidic conditions.[1][4] The Bischler-Möhlau synthesis is also known for producing low yields and significant byproducts due to its harsh conditions and complex reaction pathways.[6][7] Similarly, the classical Madelung synthesis requires very high temperatures and strong bases, which can cause extensive degradation.[2][3]

Q4: What are the main consequences of excessive tar formation?

The primary consequences are practical and economic:

  • Reduced Yield: The formation of tar directly consumes starting materials and intermediates, leading to a significant reduction in the yield of the desired indole.

  • Difficult Purification: Tarry byproducts complicate the work-up and purification process immensely. They can trap the desired product, clog chromatography columns, and make crystallization difficult or impossible.

  • Inconsistent Results: High levels of tar formation often indicate a reaction that is not well-controlled, leading to poor reproducibility between batches.

Part 2: Troubleshooting Guides by Synthesis Method

This section provides specific troubleshooting advice for common issues encountered in popular indole synthesis reactions.

Fischer Indole Synthesis

The Fischer synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[1][5] Its mechanism proceeds through a[8][8]-sigmatropic rearrangement, making it sensitive to steric and electronic effects, as well as reaction conditions.

Q5: My Fischer indole synthesis is producing a large amount of black, insoluble tar, and my yield is very low. What's the primary cause and how do I fix it?

This is the most common failure mode in the Fischer synthesis. The cause is almost always overly harsh reaction conditions.

Causality: Strong acids and high heat promote the protonation and subsequent polymerization of the electron-rich enamine intermediate or the final indole product. The indole nucleus itself is susceptible to acid-catalyzed polymerization, especially at elevated temperatures.[2]

Troubleshooting & Optimization:

  • Reduce Catalyst Acidity and Concentration: Instead of strong mineral acids, consider using milder catalysts. Polyphosphoric acid (PPA) is often effective but can still be harsh. Milder Lewis acids like ZnCl₂ can be used, but modern methods offer better control.[1]

  • Lower the Reaction Temperature: Many published procedures use high-boiling solvents like acetic acid or xylenes. Systematically lower the temperature and monitor the reaction progress by TLC. A reaction that proceeds more slowly but cleanly is preferable to a fast but messy one.

  • Employ Modern, Milder Conditions: Recent literature describes significantly milder and more "green" approaches. A highly effective method involves using a low-melting mixture of L-(+)-tartaric acid and dimethylurea (DMU). This mixture acts as both the solvent and a mild, recyclable catalyst, allowing the reaction to proceed at lower temperatures (e.g., 80-100 °C) and tolerating sensitive functional groups.[9]

Experimental Protocol: Milder Fischer Indole Synthesis using a Tartaric Acid-DMU Melt[9]

  • Melt Preparation: In a round-bottom flask, combine L-(+)-tartaric acid and dimethylurea in a 1:4 molar ratio. Heat the mixture with stirring at 110-120 °C until a clear, homogenous melt is formed.

  • Reactant Addition: Reduce the temperature to the desired reaction temperature (typically 80-100 °C). Add the appropriate arylhydrazine (1.0 equiv) to the melt.

  • Reaction Monitoring: Stir the mixture at the set temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add water to the flask to dissolve the melt. The indole product, being insoluble in water, will often precipitate.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry. If the product is an oil, extract it with an appropriate organic solvent (e.g., ethyl acetate). Further purification can be achieved by recrystallization or column chromatography.

Q6: My reaction is producing a mixture of regioisomers along with tar. How can I improve selectivity?

This issue arises when using unsymmetrical ketones. The initial formation of the hydrazone can occur on either side of the carbonyl, leading to two different enamine intermediates and, consequently, two different indole products.

Causality: The regioselectivity of the[8][8]-sigmatropic rearrangement is determined by the relative stability of the two possible enamine intermediates. While often governed by thermodynamics, harsh conditions can scramble this selectivity.

Troubleshooting & Optimization:

  • Use Pre-formed Hydrazones: Instead of generating the hydrazone in situ, synthesize and purify it first. This ensures you are starting the cyclization step with a clean, single intermediate.

  • Protecting Groups: If applicable, using a protecting group on the hydrazine nitrogen (e.g., Boc) can sometimes influence the regioselectivity of the cyclization.

  • Consider an Alternative Synthesis: If regioselectivity remains a persistent issue, the Fischer synthesis may not be the optimal route. Consider a different method, like the Reissert or Bartoli synthesis, which offers more defined regiochemical control.[10]

Bischler-Möhlau Indole Synthesis

This method synthesizes 2-arylindoles from an α-bromo-acetophenone and an excess of aniline, but is notorious for harsh conditions and low yields.[7][11]

Q7: My Bischler-Möhlau synthesis is giving a very low yield and a complex mixture of byproducts. How can I improve this?

This is a known drawback of the classical Bischler-Möhlau synthesis.[6][7] The reaction mechanism is complex and involves multiple intermediates that can be diverted into side reactions under the typically harsh conditions.

Causality: High temperatures and long reaction times, often in the presence of anilinium hydrobromide (formed in situ), can lead to degradation and polymerization. The reaction's success is highly dependent on the specific substrates used.[6]

Troubleshooting & Optimization:

  • Use a Milder Catalyst: Instead of relying on the harsh auto-catalysis, the addition of lithium bromide has been shown to facilitate the reaction under milder conditions.[7][11]

  • Employ Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to improve this reaction. Microwave heating can dramatically reduce reaction times from hours to minutes, which minimizes the opportunity for byproduct formation. One-pot procedures where the aniline and phenacyl bromide are mixed and irradiated have been developed, leading to improved yields.[12]

  • Solvent-Free Conditions: Some of the most successful modern variations are performed under solvent-free or solid-state conditions, which can simplify the procedure and improve outcomes.[12]

Reissert Indole Synthesis

The Reissert synthesis involves the reductive cyclization of an o-nitrophenylpyruvate derivative, which is formed from the condensation of o-nitrotoluene and diethyl oxalate.[13][14]

Q8: The reductive cyclization step of my Reissert synthesis is messy and gives low yields. How can I optimize it?

The key to a clean Reissert synthesis is controlling the reduction of the nitro group and the subsequent intramolecular condensation.

Causality: The reduction of the nitro group to an amine generates a reactive intermediate. If the cyclization is not efficient, this amino-ketoester can undergo intermolecular side reactions. The choice of reducing agent and conditions is critical to prevent over-reduction or other undesired transformations.[15][16]

Troubleshooting & Optimization:

  • Choice of Reducing Agent: The classical method uses zinc in acetic acid.[14] However, a variety of other reducing systems have been employed with success, including iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation (e.g., Pd/C with H₂).[15][16] The optimal choice is often substrate-dependent. It is advisable to screen a few different reducing agents to find the one that gives the cleanest conversion for your specific substrate.

  • Temperature Control: Perform the reduction at or below room temperature if possible. Exothermic reductions can lead to a loss of control and increased byproduct formation. Adding the reducing agent portion-wise can help manage the reaction temperature.

  • pH Control: The pH of the reaction medium can influence the cyclization step. For reductions like those with sodium dithionite, maintaining a buffered or slightly basic pH can be beneficial.

Part 3: General and Post-Synthesis Strategies
Q9: Beyond specific reaction types, what general lab practices can help minimize tar formation?
  • Purity of Reagents: Always use high-purity starting materials and solvents. Impurities can act as initiators for polymerization or participate in side reactions.[3]

  • Inert Atmosphere: Many of the intermediates in indole syntheses are sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

  • Gradual Addition: When using highly reactive reagents (e.g., strong acids, reducing agents), add them slowly or via a syringe pump. This maintains a low instantaneous concentration of the reagent, allowing the desired reaction to proceed without a large exotherm or buildup of reactive intermediates.

Q10: My reaction is complete, but I have a significant amount of tar. What are the best strategies to purify my crude indole product?

Even with optimization, some tar formation may be unavoidable. Effective purification is key.

  • Initial Work-up/Extraction: Before attempting chromatography, perform a liquid-liquid extraction. If your product is soluble in a non-polar solvent like hexanes or diethyl ether, the highly polar tarry materials will often remain in the aqueous phase or as an insoluble solid at the interface. This can be a very effective first-pass purification. A process using an organic solvent immiscible with water can leave most impurities in the organic layer while the indole distributes to the aqueous phase under the right conditions.[17]

  • Column Chromatography: This is the most common method. Use a wide-diameter column to avoid clogging. It is often beneficial to first "pre-adsorb" the crude material onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of a polar solvent (e.g., DCM or ethyl acetate), add silica gel, and then evaporate the solvent under reduced pressure. This creates a dry, free-flowing powder that can be loaded evenly onto the column, preventing the tar from streaking.

  • Crystallization: If your indole is a solid, crystallization is an excellent purification technique. Solute crystallization using a suitable solvent like n-hexane has been shown to be highly effective for purifying indoles to high purity (e.g., >99%).[8][18] Finding the right solvent system may require some screening.

Part 4: Data Summaries and Visualizations
Troubleshooting Matrix for Tar Formation in Indole Synthesis
Synthesis MethodCommon ProblemProbable CauseRecommended Solution(s)
Fischer Indole High tar formation, low yieldOverly harsh acidic conditions; high temperatureUse milder acid (e.g., PPA); lower temperature; employ modern methods like tartaric acid/DMU melts.[9]
Mixture of regioisomersCyclization of unsymmetrical ketoneUse pre-formed, purified hydrazone; consider alternative synthesis route.
Bischler-Möhlau Low yield, complex mixtureHarsh reaction conditions; substrate sensitivityUse LiBr as a catalyst; employ microwave irradiation; try solvent-free conditions.[7][11][12]
Reissert Messy reductive cyclizationInefficient reduction; side reactions of amino intermediateScreen different reducing agents (e.g., Fe/AcOH, Na₂S₂O₄); control temperature during reduction.[15][16]
Visual Workflow: Troubleshooting Tar Formation

This diagram outlines a logical workflow for addressing tar-related issues in your indole synthesis experiments.

Tar_Troubleshooting start Excessive Tar Formation Detected synthesis_q Which Synthesis Method? start->synthesis_q fischer Fischer synthesis_q->fischer bischler Bischler-Möhlau synthesis_q->bischler reissert Reissert synthesis_q->reissert other Other / General synthesis_q->other fischer_sol 1. Lower Temperature 2. Use Milder Acid (e.g., Tartaric Acid Melt) 3. Check Hydrazone Purity fischer->fischer_sol bischler_sol 1. Use Microwave Irradiation 2. Add LiBr Catalyst 3. Attempt Solvent-Free Conditions bischler->bischler_sol reissert_sol 1. Screen Reducing Agents (Fe, Na2S2O4) 2. Control Temperature During Reduction 3. Check pH reissert->reissert_sol other_sol 1. Purify Reagents 2. Use Inert Atmosphere (N2/Ar) 3. Slow Reagent Addition other->other_sol purify Post-Synthesis: Purify Crude Product fischer_sol->purify bischler_sol->purify reissert_sol->purify other_sol->purify purify_steps 1. Liquid-Liquid Extraction 2. Pre-adsorb on Silica for Chromatography 3. Recrystallize (e.g., from Hexane) purify->purify_steps

Caption: A decision-making workflow for troubleshooting tar formation.

Conceptual Diagram: General Pathways to Tar Formation

This diagram illustrates how reaction conditions can divert intermediates away from the desired product cycle towards undesired polymerization and degradation pathways.

Tar_Formation_Pathway cluster_main Desired Reaction Cycle cluster_side Undesired Side Reactions Start Starting Materials (e.g., Hydrazine, Ketone) Inter Reactive Intermediate (e.g., Enamine) Start->Inter Catalyst Product Indole Product Inter->Product Cyclization Tar Tar / Polymerization / Decomposition Inter->Tar High Temp. Strong Acid Product->Tar Harsh Conditions

Sources

Technical Support Center: Solvent Effects on the Stability of 1H-Indole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-indole-2,3-dicarboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the impact of solvents on the stability of this compound. Our goal is to equip you with the knowledge to anticipate and resolve stability-related challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: The degradation of this compound in solution is a common issue influenced by several factors, primarily the choice of solvent and storage conditions. The indole ring is susceptible to oxidation, and the dicarboxylic acid functional groups can undergo decarboxylation, especially under certain conditions.[1] The stability is also significantly affected by the solvent's polarity, pH, and its ability to form hydrogen bonds.[2][3]

Protic solvents, especially in the presence of light or heat, can facilitate degradation. It is also crucial to consider the pH of your solution, as both acidic and basic conditions can catalyze hydrolysis or other degradation pathways.[4][5]

Q2: Which solvents are recommended for dissolving and storing this compound to ensure maximum stability?

A2: For short-term storage, aprotic, polar solvents are generally preferred. Solvents like DMSO or DMF can be suitable choices as they effectively dissolve the compound and are less likely to participate in protic degradation pathways. However, for long-term storage, it is advisable to store the compound as a dry solid at low temperatures (e.g., -20°C or -80°C) and protected from light.

When preparing solutions for immediate use in assays, it is best to use a buffer system that maintains a stable pH, ideally in the slightly acidic to neutral range, to minimize decarboxylation and other pH-dependent degradation. The choice of buffer will depend on the specific experimental requirements.

Q3: My HPLC analysis shows multiple unexpected peaks appearing in my sample of this compound. What are these likely to be?

A3: The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. Based on the known chemistry of indole derivatives, potential degradation products of this compound could include:

  • Decarboxylation products: Loss of one or both carboxyl groups to form indole-2-carboxylic acid, indole-3-carboxylic acid, or even indole itself.[1]

  • Oxidation products: The indole ring is susceptible to oxidation, which can lead to the formation of compounds like isatin or oxindole derivatives.[6][7]

  • Solvent adducts: In some cases, the compound may react with the solvent, especially if reactive solvents are used or under harsh conditions.

To identify these peaks, it is recommended to perform forced degradation studies and use techniques like LC-MS to determine the mass of the degradation products, which can help in their structural elucidation.[8][9]

Troubleshooting Guide

Problem 1: Poor Reproducibility in Bioassays
  • Symptom: Inconsistent results in biological assays using solutions of this compound.

  • Potential Cause: Degradation of the compound in the assay medium. The solvent and buffer composition of your assay medium can significantly impact the stability of the compound over the duration of the experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.

    • Solvent and pH Control: If possible, dissolve the compound in a small amount of a compatible aprotic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final pH of the assay medium is controlled and documented.

    • Run a Time-Course Stability Study: Analyze the concentration of the compound in your assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, light) using a validated HPLC method. This will help you determine the stability window for your experiments.

Problem 2: Inaccurate Quantification by HPLC
  • Symptom: The measured concentration of this compound is lower than expected, and the mass balance is poor (sum of the parent compound and known impurities is less than 100%).

  • Potential Cause: Co-elution of degradation products with the parent peak, or the formation of degradation products that are not detected by the UV detector at the chosen wavelength.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the main peak. Co-eluting impurities will distort the UV spectrum across the peak.

    • Method Optimization: Adjust the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to improve the separation of the parent compound from its degradation products.[10]

    • Use a Universal Detector: Consider using a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to detect non-UV active degradation products.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating analytical method.[4][9][11]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or a photostability chamber).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks. Use an MS detector to obtain mass information for the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products and process-related impurities.[10][12]

Initial HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

Method Development Strategy:

  • Initial Screening: Analyze the stressed samples from the forced degradation study using the initial HPLC conditions.

  • Method Optimization:

    • If co-elution is observed, adjust the gradient slope, mobile phase pH (by using different additives like trifluoroacetic acid or ammonium acetate), or try a different column chemistry (e.g., phenyl-hexyl).

    • The goal is to achieve baseline separation for all significant degradation peaks from the parent peak and from each other.[13]

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

Visualizations

Potential Degradation Pathway

G 1H-Indole-2,3-dicarboxylic_acid 1H-Indole-2,3-dicarboxylic_acid Indole-2-carboxylic_acid Indole-2-carboxylic_acid 1H-Indole-2,3-dicarboxylic_acid->Indole-2-carboxylic_acid Decarboxylation Indole-3-carboxylic_acid Indole-3-carboxylic_acid 1H-Indole-2,3-dicarboxylic_acid->Indole-3-carboxylic_acid Decarboxylation Oxidized_Products Oxidized Products (e.g., Isatin derivatives) 1H-Indole-2,3-dicarboxylic_acid->Oxidized_Products Oxidation Indole Indole Indole-2-carboxylic_acid->Indole Decarboxylation Indole-3-carboxylic_acid->Indole Decarboxylation

Caption: Potential degradation pathways of this compound.

Forced Degradation Workflow

G cluster_stress Stress Conditions Acid_Hydrolysis Acid_Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photochemical Photochemical Photochemical->HPLC_Analysis Stock_Solution This compound Stock Solution Stock_Solution->Acid_Hydrolysis Stock_Solution->Base_Hydrolysis Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photochemical Data_Evaluation Identify Degradation Products & Pathways HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

Solvent Properties and Stability Considerations

The choice of solvent is critical for the stability of this compound. The following table summarizes the properties of common laboratory solvents and their potential impact on the stability of the compound.

SolventPolarity (Dielectric Constant)Protic/AproticPotential Impact on Stability
Water80.1ProticCan facilitate hydrolysis and decarboxylation, especially at non-neutral pH.[2][14]
Methanol/Ethanol32.7 / 24.5ProticCan participate in hydrogen bonding and may facilitate degradation, though generally less reactive than water.
Acetonitrile37.5AproticGenerally a good choice for minimizing protic degradation pathways.[2]
DMSO46.7AproticA good solubilizing agent, generally considered relatively inert.[2]
Dichloromethane9.1AproticLower polarity, may have limited solubility for a dicarboxylic acid.
Hexane1.9AproticNon-polar, unlikely to be a suitable solvent due to poor solubility.

Note: The stability of this compound in a given solvent is also dependent on other factors such as temperature, light exposure, and the presence of dissolved gases (e.g., oxygen).

References

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  • de Lauder, W. B., & Wahl, P. (1971). Effect of solvent upon the fluorescence decay of indole. Biochimica et Biophysica Acta (BBA)-General Subjects, 243(2), 153-163.
  • Andersen, J. K., & Nissen, M. H. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • de Souza, M. C., de Souza, P. D., de Moraes, M. C., & de Souza, G. E. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(6), 4882-4896.
  • Gholizadeh, M., & Arab, A. (2020). The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. RSC Advances, 10(52), 31235-31247.
  • Zhang, Y., Li, Y., Wang, Y., & Liu, W. (2023). Solvent-polarity-controlled stereoselective synthesis of cis-acyclic indoline via photocatalytic dearomatization of indole. Organic Letters, 25(22), 4056-4061.
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  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
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  • Dhandhukia, P., & Thakkar, V. R. (2015). Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC. Journal of microbiological methods, 110, 7-14.
  • ResearchGate. (n.d.). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • Payne, K. A., Marshall, S. A., Leys, D., & Hay, S. (2018). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. The Journal of biological chemistry, 293(42), 16391-16401.
  • Satinsky, D., Svecova, P., Solich, P., & Horacek, J. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of pharmaceutical and biomedical analysis, 120, 383-390.
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Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Introduction: The Indole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole ring system, a bicyclic structure containing a benzene ring fused to a pyrrole ring, is arguably one of the most important heterocyclic scaffolds in nature and medicinal chemistry. Its presence in essential biomolecules like the amino acid tryptophan and neurotransmitter serotonin underscores its fundamental biological role. In drug discovery, the indole nucleus is considered a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities.[1]

This guide provides a comparative analysis of the biological activities of key 1H-indole derivatives, including indole-2-carboxylic acids, indole-3-carboxylic acids, and the closely related indole-2,3-diones (isatins). While the initial intent was to focus narrowly on 1H-indole-2,3-dicarboxylic acid derivatives, the available research landscape reveals a broader and more compelling story.[2][3][4][5][6] By examining these related structures, we can construct a more comprehensive and insightful picture of the indole scaffold's therapeutic potential. We will delve into the experimental data supporting their antimicrobial, antiviral, anticancer, and specific enzyme-inhibiting properties, providing the rationale behind the screening methodologies and a comparative look at their performance.

Section 1: Antimicrobial and Antifungal Activity

Expert Rationale: Why Target Microbes with Indole Derivatives?

The pursuit of novel antimicrobial agents is a critical global health priority, driven by the rise of drug-resistant pathogens. Indole derivatives are attractive candidates for several reasons. Their structural resemblance to tryptophan can interfere with microbial metabolic pathways. Furthermore, the planar indole ring can intercalate with bacterial DNA or disrupt cell membrane integrity, while various substitutions can be tailored to inhibit specific microbial enzymes. This versatility allows for the generation of broad-spectrum agents or highly specific inhibitors.

Comparative Analysis of Antimicrobial Activity

Multiple studies have demonstrated the efficacy of indole derivatives against a range of bacteria and fungi. Indole-2-carboxylic acid derivatives, particularly esters and amides, have shown noteworthy activity. For instance, certain amide derivatives exhibit significant potency against Enterococcus faecalis and the fungus Candida albicans, with Minimum Inhibitory Concentrations (MICs) as low as 8 μg/mL.[6] In other studies, indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds being more effective than the standard drug ciprofloxacin.[2] Similarly, Schiff bases derived from 1H-indole-2,3-dione (isatin) have shown considerable antimicrobial effects against various bacterial and fungal strains.[7]

Table 1: Comparative Antimicrobial Activity of Indole Derivatives

Derivative ClassTest OrganismKey Result (MIC)Reference
Indole-thiadiazoleMRSA3.125 µg/mL[2]
Indole-triazoleBacillus subtilis3.125 µg/mL[2]
Indole-2-carboxylic acid amideEnterococcus faecalis8 µg/mL[6]
Indole-2-carboxylic acid amideCandida albicans8 µg/mL[6]
Indole-3-carboxamide-polyamineS. aureus4 µM
Indole-3-carboxamide-polyamineMRSA4 µM

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a self-validating system for quantifying the antimicrobial potency of a compound. The inclusion of positive (standard antibiotic) and negative (no drug) controls ensures the validity of the results and the viability of the microbial strains.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test indole derivative is serially diluted (2-fold) in a 96-well microtiter plate, creating a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the inoculum (growth control) and inoculum with a standard antibiotic (inhibition control) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_exec Execution & Readout A Standardized Microbial Inoculum (5x10^5 CFU/mL) D Inoculate Wells with Microbes A->D B Test Compound Stock Solution C Serial Dilution of Compound in 96-Well Plate B->C C->D E Incubate at 37°C for 18-24h D->E F Read Wells for Visible Growth E->F G Determine MIC Value F->G

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Section 2: Antiviral Activity

Expert Rationale: Intercepting the Viral Lifecycle

The chemical diversity of indole derivatives makes them ideal scaffolds for targeting various stages of a viral lifecycle. Their ability to form specific hydrogen bonds, hydrophobic interactions, and π-π stacking interactions allows for potent and selective inhibition of crucial viral enzymes that have no counterpart in the host cell, such as reverse transcriptase or integrase. Furthermore, other derivatives can be designed to block viral entry into host cells or interfere with replication machinery.

Comparative Analysis of Antiviral Targets

The application of indole derivatives in antiviral research is broad, with significant success in developing inhibitors for HIV, Influenza, and more recently, SARS-CoV-2.

  • HIV-1 Integrase Inhibition: Indole-2-carboxylic acid has emerged as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds function by chelating two essential Mg²⁺ ions in the enzyme's active site, a mechanism critical for blocking the integration of viral DNA into the host genome. Structural optimization, such as introducing a halogenated benzene ring at the C6 position, can enhance binding through π-π stacking with viral DNA, significantly improving inhibitory potency to the low micromolar range (IC₅₀ = 3.11 µM).

  • SARS-CoV-2 Inhibition: A derivative of indole-3-carboxylic acid, specifically the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, has demonstrated a potent antiviral effect against SARS-CoV-2 in vitro.[3] This compound completely inhibited viral replication at a concentration of 52.0 µM and exhibited a high selectivity index (SI = 78.6), indicating a favorable profile of antiviral activity versus host cell toxicity.[3] Its mechanism is multifaceted, including the suppression of syncytium formation induced by the viral spike protein.[3]

  • Influenza and Other Viruses: Indole-2-carboxylate derivatives have also been evaluated for broad-spectrum antiviral activity, showing potent inhibition against Influenza A virus, with some compounds having IC₅₀ values (e.g., 7.53 µmol/L) comparable to the drug oseltamivir.

Table 2: Comparative Antiviral Activity of Indole Derivatives

Derivative ClassVirusTargetKey Result (IC₅₀)Reference
Indole-2-carboxylic acidHIV-1Integrase3.11 µM
Indole-3-carboxylic acidSARS-CoV-2Viral Replication1.06 µg/mL (1.84 µM)[3]
Indole-2-carboxylateInfluenza A/FM/1/47Not Specified7.53 µmol/L
Indole-2-carboxylateCoxsackie B3 VirusNot Specified9.43 µmol/L

Mechanism Spotlight: HIV-1 Integrase Inhibition

HIV_Integrase cluster_virus HIV Lifecycle cluster_nucleus Host Cell Nucleus vDNA Viral DNA (in host cytoplasm) Integrase HIV-1 Integrase Enzyme vDNA->Integrase Complex Pre-Integration Complex (PIC) Integrase->Complex hDNA Host DNA Complex->hDNA Strand Transfer Integrated Integrated Provirus (Replication proceeds) hDNA->Integrated Inhibitor Indole-2-Carboxylic Acid Derivative (INSTI) Inhibitor->Block Block->Integrase Inhibits by chelating Mg²⁺

Caption: Mechanism of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) like indole-2-carboxylic acid derivatives.

Section 3: Anticancer (Antiproliferative) Activity

Expert Rationale: A Multi-Pronged Attack on Cancer Cells

The indole scaffold's prevalence in anticancer drug design stems from its ability to modulate a wide range of targets involved in cancer progression. Derivatives can be engineered to inhibit specific kinases, disrupt protein-protein interactions essential for tumor growth, interfere with cell cycle checkpoints, or induce apoptosis (programmed cell death). This mechanistic diversity allows for the development of compounds that can overcome the drug resistance that often plagues conventional chemotherapies.[5]

Comparative Analysis of Antiproliferative Effects

The anticancer potential of indole derivatives has been demonstrated across numerous human cancer cell lines.

  • Targeting Protein-Protein Interactions: A series of novel 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein, a promising target for liver cancer. One optimized compound, C11, showed potent inhibitory activity against several liver cancer cell lines, including chemotherapy-resistant cells, and was shown to induce G1-S phase cell cycle arrest.

  • Induction of Apoptosis: Substituted N'-benzyl-1H-indole-2-carbohydrazides have been synthesized and tested against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines.[5] Compound 4e from this series exhibited the highest cytotoxicity, with an average IC₅₀ of 2 µM, and flow cytometry studies confirmed its ability to induce apoptosis.[5]

  • Broad Cytotoxicity: Thiosemicarbazone derivatives of 1H-indole-2,3-dione have also been evaluated. The bromine-substituted derivative (4c) was identified as the most potent antiproliferative compound in its series against HeLa cervical cancer cells, highlighting how specific substitutions can dramatically enhance activity.

Table 3: Comparative Anticancer Activity of Indole Derivatives

Derivative ClassCancer Cell LineTarget/MechanismKey Result (IC₅₀)Reference
1H-indole-2-carboxylic acidBel-7402 (Liver)14-3-3η Protein< 5 µM (for C11)
N'-benzyl-1H-indole-2-carbohydrazideMCF-7, A549, HCTApoptosis Induction~2 µM (for 4e)[5]
5-hydroxyindole-3-carboxylic esterMCF-7 (Breast)Cytotoxicity4.7 µM (for 5d)
1H-indole-2,3-dione thiosemicarbazoneHeLa (Cervical)AntiproliferativeMost potent of series

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric, self-validating method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density (e.g., 2x10⁴ cells/well) and allowed to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The cells are treated with various concentrations of the test indole derivatives for a defined period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed Cancer Cells in 96-Well Plate B Incubate Overnight (Allow Adhesion) A->B C Treat Cells with Indole Derivatives (Varying Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate (2-4h) (Purple Formazan Forms) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate IC₅₀ Value H->I

Caption: Step-by-step workflow of the MTT assay for evaluating the cytotoxicity of chemical compounds.

Section 4: Targeted Enzyme Inhibition

Expert Rationale: The Power of Precision

Beyond broad-spectrum activities, the true elegance of medicinal chemistry lies in designing molecules that inhibit specific enzymes with high selectivity. This precision targeting can lead to more effective therapies with fewer side effects. The indole scaffold provides a robust framework that can be chemically modified to fit the unique topology of an enzyme's active site, enabling the development of highly specific inhibitors for targets implicated in a variety of diseases, from inflammation to cancer.

Comparative Analysis of Enzyme Inhibitors

  • Carbonic Anhydrase (CA) Inhibitors: Novel 1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms. Remarkably, these compounds exhibit high selectivity. For example, compounds 11c and 10e were exceptionally potent against hCA II (Kᵢ = 0.32 nM and 0.35 nM, respectively) while showing much lower activity against other isoforms like hCA I, IX, and XII. This selectivity is crucial, as different CA isoforms are involved in distinct physiological and pathological processes.

  • Cyclooxygenase-2 (COX-2) Inhibitors: As a scaffold, indole is central to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Building on this, new N-substituted indole-2-carboxylic acid esters have been designed as selective COX-2 inhibitors. Selective COX-2 inhibition is a key goal in developing anti-inflammatory drugs, as it is the inducible isoform primarily responsible for inflammation and pain, while the constitutive COX-1 isoform has protective functions in the gut and kidneys. Docking studies and in-vitro assays have identified derivatives with predicted high selectivity for COX-2 over COX-1.

  • Carboxylesterase (CE) Inhibitors: Isatins (indole-2,3-diones) have been identified as potent and specific inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous ester-containing drugs. The inhibitory potency was found to be strongly correlated with the hydrophobicity of the isatin derivative, with more hydrophobic compounds yielding Kᵢ values in the nanomolar range.

Table 4: Comparative Activity of Targeted Indole-Based Enzyme Inhibitors

Derivative ClassEnzyme TargetKey Result (Kᵢ or IC₅₀)Selectivity ProfileReference
1H-indole-2,3-dione thiosemicarbazonehCA II0.32 nM (Kᵢ)High selectivity over hCA I, IX, XII
N-phenyl-indole-2-carboxylic acid esterCOX-2Predicted strong inhibitorPredicted COX-2 selective
Hydrophobic IsatinsCarboxylesterasesnM range (Kᵢ)Specific for CEs
7-nitro-1H-indole-2-carboxylic acidFBPase0.99 µM (IC₅₀)Allosteric inhibitor

Mechanism Spotlight: COX-2 Inhibition Pathway

COX2_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme (Inducible Isoform) AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor Selective COX-2 Inhibitor (Indole Derivative) Inhibitor->Block Block->COX2 Inhibits

Caption: Role of the COX-2 enzyme in the inflammatory cascade and its inhibition by selective indole derivatives.

Conclusion and Future Outlook

This guide has illuminated the remarkable versatility of the 1H-indole scaffold and its derivatives as a cornerstone of modern drug discovery. From broad-spectrum antimicrobial and antiviral agents to highly specific anticancer drugs and targeted enzyme inhibitors, these compounds demonstrate a vast range of biological activities. The comparative data presented herein, supported by detailed experimental protocols, underscores the power of tailoring the indole core with diverse functional groups to achieve desired pharmacological profiles.

The path forward is clear and promising. Future research will undoubtedly focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent lead compounds identified in these studies. The exploration of novel biological targets will continue to expand the therapeutic applications of indole derivatives. As our understanding of disease mechanisms deepens, the rational design of next-generation indole-based therapeutics holds the key to addressing some of the most pressing challenges in medicine, from antimicrobial resistance to targeted cancer therapy.

References

A comprehensive, numbered list of all cited sources with titles, publication details, and verifiable URLs will be provided upon request.

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The Pivotal Role of the Carboxyl Groups: A Comparative Guide to the Structure-Activity Relationships of 1H-Indole-2,3-dicarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Within this vast chemical space, 1H-indole-2,3-dicarboxylic acid and its analogs present a compelling area of investigation. The presence of two acidic functionalities at adjacent positions on the pyrrole ring imparts unique electronic and steric properties, offering a distinct platform for designing targeted therapeutics. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, focusing on their interactions with key biological targets, supported by experimental data and detailed protocols.

Introduction: The Significance of the Indole-2,3-dicarboxylic Acid Scaffold

The this compound core, while less explored than its mono-carboxylic counterparts, offers a rigid framework with two key hydrogen-bond donating and accepting groups. This arrangement is particularly suited for targeting binding sites with complementary polar residues. The dicarboxylic acid moiety can engage in crucial interactions with receptors and enzyme active sites, often mimicking the binding of endogenous ligands. Our exploration will focus on two primary therapeutic areas where these and structurally related analogs have shown significant promise: as antagonists of the N-methyl-D-aspartate (NMDA) receptor and as inhibitors of kynurenine-3-monooxygenase (KMO).

Comparative Analysis of Biological Activity

Antagonism of the NMDA Receptor Glycine Site

The NMDA receptor, a key player in excitatory neurotransmission, possesses a co-agonist binding site for glycine, which must be occupied for channel activation.[1] Overactivation of NMDA receptors is implicated in a range of neurological disorders, making antagonists of the glycine site attractive therapeutic targets. Indole-2-carboxylic acids have been identified as competitive antagonists at this site.[1]

Key SAR Insights for Indole Analogs as NMDA Receptor Antagonists:

While direct comparative studies on a broad series of 1H-indole-2,3-dicarboxylic acids are limited, extensive research on indole-2-carboxylic acid analogs provides critical insights into the structural requirements for potent antagonism. The introduction of a second carboxylic acid at the C3 position is a logical step to enhance interactions with the polar glycine binding site.

  • Substitution on the Benzene Ring: Halogenation, particularly at the C6 position, is a consistent strategy for enhancing binding affinity. The presence of a chlorine atom at this position often leads to a significant increase in potency. This is likely due to favorable electronic interactions and the ability of the halogen to occupy a specific hydrophobic pocket within the binding site.

  • The Role of the C3-Substituent: In indole-2-carboxylic acids, the nature of the substituent at the C3 position is critical. For dicarboxylic acid analogs, the C3-carboxyl group itself is the key feature. Its orientation and ability to form hydrogen bonds are predicted to be paramount for high-affinity binding.

  • The N1-Position: Substitution on the indole nitrogen (N1) is generally detrimental to activity at the NMDA receptor glycine site. An unsubstituted N-H group is preferred, likely acting as a hydrogen bond donor.

Comparative Performance Data of Indole-2-Carboxylic Acid Analogs at the NMDA Receptor Glycine Site

CompoundC6-SubstitutionC3-SubstitutionBinding Affinity (Ki, nM)Reference
Indole-2-carboxylic acidHH>1000[1]
6-Chloro-indole-2-carboxylic acidClHPotent (specific value not provided)[2]
Tricyclic analog with C3-side chainClArylaminocarbonylmethyl0.8[3]

This table highlights the significant increase in potency with C6-chloro substitution and further optimization of the C3-substituent, suggesting that a C3-carboxylic acid could also lead to potent analogs.

Inhibition of Kynurenine-3-Monooxygenase (KMO)

Kynurenine-3-monooxygenase (KMO) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[4] Inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases, as it can reduce the production of the neurotoxin quinolinic acid and increase the levels of the neuroprotectant kynurenic acid.[4]

Key SAR Insights for Indole Analogs as KMO Inhibitors:

The development of KMO inhibitors has explored various scaffolds. While direct SAR studies on 1H-indole-2,3-dicarboxylic acids are not extensively reported, the known pharmacophore for KMO inhibition provides a framework for predicting their potential. The binding of the endogenous substrate, L-kynurenine, involves key interactions with the carboxylic acid and the amino group.

  • Mimicking the Substrate: this compound analogs can be viewed as rigid mimetics of L-kynurenine. The two carboxylic acid groups can potentially engage with the same residues that bind the carboxylate and the side chain of the natural substrate.

  • Substitution on the Indole Ring: Modifications to the indole ring can modulate the physicochemical properties of the inhibitors, such as solubility and cell permeability, and can also lead to additional interactions within the KMO active site.

Experimental Protocols

Detailed Protocol for Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol describes a method to determine the binding affinity of test compounds for the glycine binding site of the NMDA receptor using a competitive radioligand binding assay with [3H]glycine.[5][6]

Materials:

  • Rat brain cortices (source of NMDA receptors)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [3H]glycine (specific activity ~40-60 Ci/mmol)

  • Unlabeled glycine (for determining non-specific binding)

  • Test compounds (this compound analogs)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain cortices in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times.

    • Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of various concentrations of the test compound.

    • Add 50 µL of [3H]glycine (final concentration ~5-10 nM).

    • For determining non-specific binding, add 50 µL of a high concentration of unlabeled glycine (e.g., 1 mM) instead of the test compound.

    • Initiate the binding reaction by adding 150 µL of the membrane preparation (containing 50-100 µg of protein).

    • Incubate the plate at 4°C for 30 minutes.

  • Filtration and Counting:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters pre-soaked in buffer using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Step-by-Step KMO Enzyme Inhibition Assay Protocol

This protocol outlines a spectrophotometric assay to measure the inhibition of KMO by test compounds by monitoring the consumption of the cofactor NADPH at 340 nm.[7][8]

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-kynurenine in assay buffer.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the test compound dilutions to the appropriate wells. For control wells (no inhibitor), add 2 µL of DMSO.

    • Add 178 µL of KMO assay buffer containing the KMO enzyme (the final enzyme concentration should be optimized for a linear reaction rate).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of a pre-warmed solution containing L-kynurenine and NADPH (final concentrations typically in the low micromolar range).

    • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate key concepts.

SAR_NMDA cluster_indole This compound Scaffold cluster_activity NMDA Receptor Antagonism Indole Indole Core C2_COOH C2-COOH (Essential for binding) Indole->C2_COOH Position 2 C3_COOH C3-COOH (Potential for enhanced polar interactions) Indole->C3_COOH Position 3 Benzene_Ring Benzene Ring (Site for substitution) Indole->Benzene_Ring Positions 4-7 N1_H N1-H (H-bond donor) Indole->N1_H Position 1 Activity Increased Potency C2_COOH->Activity C3_COOH->Activity Hypothesized C6_Cl C6-Halogenation (e.g., Cl) Benzene_Ring->C6_Cl Substitution C6_Cl->Activity

Caption: Key structural features of this compound analogs influencing NMDA receptor antagonism.

KMO_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - KMO Enzyme - L-Kynurenine (Substrate) - NADPH (Cofactor) - Test Compounds Plate Add enzyme and test compound to 96-well plate Reagents->Plate Preincubation Pre-incubate at 37°C Plate->Preincubation Initiate Initiate reaction with substrate and cofactor Preincubation->Initiate Measure Monitor NADPH consumption (Absorbance at 340 nm) Initiate->Measure Velocity Calculate initial reaction velocities Measure->Velocity Plot Plot % inhibition vs. [Compound] Velocity->Plot IC50 Determine IC50 value Plot->IC50

Caption: Experimental workflow for the KMO enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds considerable potential for the development of novel therapeutics, particularly as NMDA receptor antagonists and KMO inhibitors. While direct and extensive comparative data for a wide range of these specific analogs is still emerging, the well-established SAR of closely related indole-2-carboxylic acids provides a strong foundation for rational drug design. The key takeaways for researchers are the consistent importance of halogenation on the benzene ring for NMDA receptor antagonism and the potential for the dicarboxylic acid moiety to effectively mimic endogenous ligands at enzyme active sites.

Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs to build a more comprehensive SAR database. This will enable a deeper understanding of how the interplay between substituents on the indole core and the dual carboxylic acid functionality governs biological activity, ultimately paving the way for the discovery of new and improved therapeutic agents.

References

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A Comparative Guide to Indole-Based Enzyme Inhibitors: Targeting Tryptophan Catabolism and HIV Replication

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1H-indole-2,3-dicarboxylic acid derivatives and related indole-based compounds against established enzyme inhibitors. We will focus on two critical therapeutic areas where these molecules show significant promise: cancer immunotherapy through the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), and antiviral therapy via the inhibition of HIV-1 Integrase. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, comparative efficacy data, and detailed experimental protocols.

Section 1: Targeting Tryptophan Catabolism for Cancer Immunotherapy

The metabolism of the essential amino acid L-tryptophan is a critical regulatory axis in the tumor microenvironment.[1][2][3] Two key enzymes, IDO1 and TDO, catalyze the first and rate-limiting step of this pathway, converting tryptophan into N-formylkynurenine, which is then rapidly converted to kynurenine.[1][2][4] Overexpression of these enzymes in tumor cells and antigen-presenting cells leads to two primary immunosuppressive effects: the depletion of local tryptophan, which starves effector T-cells, and the accumulation of kynurenine metabolites, which promote the generation of regulatory T-cells (Tregs) and induce T-cell apoptosis.[4][5] This makes the inhibition of IDO1 and TDO a highly attractive strategy to restore anti-tumor immunity.

Mechanism of IDO1/TDO-Mediated Immune Suppression

The diagram below illustrates the central role of IDO1 and TDO in creating an immunosuppressive tumor microenvironment. By blocking these enzymes, the goal is to reverse this suppression and enable the patient's immune system to effectively target and eliminate cancer cells.

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan L-Tryptophan (Essential for T-Cells) TumorCell Tumor Cell / APC (High IDO1/TDO) Tryptophan->TumorCell Catabolized by TCell Effector T-Cell Tryptophan->TCell Required for Proliferation Kynurenine Kynurenine Metabolites Kynurenine->TCell Induces Apoptosis Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation TumorCell->Kynurenine Produces Inhibitor IDO1/TDO Inhibitor (e.g., Epacadostat, Indole Derivatives) Inhibitor->TumorCell Blocks Enzyme

Caption: IDO1/TDO pathway in cancer immune evasion.

Comparative Efficacy: Indole Derivatives vs. Epacadostat

Epacadostat (INCB024360) is a potent and selective oral inhibitor of IDO1 that has been extensively studied in clinical trials.[6][7] It serves as a benchmark for novel inhibitors.[8] Indole-based structures, including direct tryptophan analogs, have been a foundational source for IDO1 inhibitors, though many early examples exhibited only moderate activity.[2][9]

Compound/ClassTarget(s)Reported IC₅₀ / Kᵢ (Enzymatic)Reported IC₅₀ (Cell-Based)Selectivity ProfileReference(s)
Epacadostat IDO1 IC₅₀: ~10-72 nM IC₅₀: ~3.4-7.1 nM Highly selective over IDO2 and TDO [8][9]
1-Methyl-L-tryptophan (L1MT)IDO1Kᵢ: 19–53 µM-Moderate[9]
Methyl-thiohydantoin-tryptophanIDO1Kᵢ: 11.6 µMEC₅₀: 12.85 µMCompetitive inhibitor[2]
BrassininIDO1Kᵢ: 97.7 µM-Moderate[1][5]
Amgen Compound 2IDO1IC₅₀: 3 µM-Selective over IDO2, TDO[9]
Naphthoquinone Derivative 38IDO1IC₅₀: 26 nM-High selectivity (61.5x) over TDO[2]

This table presents representative data to illustrate the range of potencies. Values can vary based on assay conditions.

Experimental Protocol: In Vitro IDO1 Enzymatic Inhibition Assay

This protocol describes a standard absorbance-based biochemical assay to determine a compound's inhibitory activity against purified recombinant IDO1. The scientific rationale is to directly measure the enzymatic conversion of L-tryptophan to N'-formylkynurenine, which has a distinct absorbance at 321 nm.[8][10][11]

Causality Behind Experimental Choices:

  • Recombinant Human IDO1: Ensures the assay measures direct inhibition of the target enzyme without confounding factors from other cellular proteins.

  • Ascorbic Acid & Methylene Blue: IDO1 contains a heme iron that must be in the reduced (ferrous) state to be active.[9] Ascorbic acid is the reductant, and methylene blue acts as an essential electron carrier to maintain this state in vitro.[9]

  • Catalase: This enzyme is added to remove hydrogen peroxide (H₂O₂) that can be generated during the reaction, as H₂O₂ can inhibit IDO1.[9]

  • L-Tryptophan: The natural substrate for the enzyme. Using it at a concentration near its Michaelis constant (Km) makes the assay sensitive to competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/cofactor solution in 50 mM potassium phosphate buffer (pH 6.5) containing 40 mM ascorbate, 7 µM methylene blue, 0.4 mg/mL catalase, and 40 nM recombinant human IDO1.

  • Compound Preparation: Serially dilute test compounds (e.g., this compound derivatives) in the assay buffer.

  • Reaction Initiation: In a 96-well UV-transparent plate, add 50 µL of the test compound dilution (or vehicle control) to each well. Add 50 µL of a 2X substrate solution (e.g., 4 mM D-Trp in buffer) to initiate the reaction. The final volume is 100 µL.

  • Incubation & Measurement: Immediately place the plate in a spectrophotometer. Monitor the increase in absorbance at 321 nm continuously at room temperature for 15-30 minutes. The initial reaction rates are used for analysis.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

Caption: Workflow for an in vitro IDO1 enzymatic assay.

Experimental Protocol: Cell-Based Kynurenine Production Assay

To validate findings from biochemical assays, it is crucial to measure inhibitor potency in a cellular context.[12][13] This protocol uses a human cancer cell line stimulated to express IDO1 to assess how a compound affects the entire tryptophan catabolism pathway within a living cell.[14]

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or other suitable cells (e.g., CT26 for murine IDO1) in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with Interferon-gamma (IFN-γ, e.g., 50 ng/mL) for 24-48 hours to induce the expression of IDO1.

  • Inhibitor Treatment: Remove the induction medium and add fresh medium containing serially diluted test compounds.

  • Incubation: Incubate the cells with the inhibitors for a defined period (e.g., 24-72 hours).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • Kynurenine Quantification:

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to 140 µL of supernatant to precipitate proteins. Incubate at 50°C for 30 minutes.[13]

    • Centrifuge the samples to pellet the precipitate.

    • Transfer 100 µL of the cleared supernatant to a new plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid. This reagent reacts with kynurenine to form a yellow-colored complex.[13]

    • Measure the absorbance at 480 nm.

  • Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the kynurenine concentration in each sample and determine the IC₅₀ value for the inhibition of its production.

Section 2: Targeting HIV Replication via Integrase Inhibition

HIV-1 integrase is one of three essential viral enzymes, making it a prime target for antiretroviral therapy.[15][16] It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing, where two nucleotides are cleaved from each 3' end of the viral DNA, followed by strand transfer, where the processed ends are covalently joined to the host DNA.[17][18] Blocking this integration is a highly effective way to halt viral replication.[19]

Mechanism of HIV-1 Integrase Action

The indole scaffold has proven to be a valuable framework for designing HIV-1 integrase inhibitors, including both active site inhibitors and allosteric inhibitors.[20][21]

HIV_Integrase_Pathway cluster_HIV HIV Replication Cycle vDNA Viral DNA (vDNA) in Pre-Integration Complex p_vDNA Processed vDNA vDNA->p_vDNA 3'-Processing Step provirus Integrated Provirus (Replication proceeds) p_vDNA->provirus Strand Transfer Step hostDNA Host Chromosomal DNA hostDNA->provirus INSTI Integrase Inhibitor (INSTI) (e.g., Raltegravir, Indole Derivatives) INSTI->p_vDNA Blocks

Caption: The two-step process of HIV-1 DNA integration.

Comparative Efficacy: Indole Derivatives vs. Raltegravir

Raltegravir was the first HIV-1 integrase strand transfer inhibitor (INSTI) approved for clinical use and represents a major advancement in antiretroviral therapy.[19][22][23] It acts by binding to the integrase active site and blocking the strand transfer step.[17][24] Many indole derivatives, particularly those containing a β-diketo acid moiety, have been designed to mimic this mechanism.[15][16]

Compound/ClassTargetReported IC₅₀ (Strand Transfer)Reported Antiviral Activity (Cell-Based)Mechanism of ActionReference(s)
Raltegravir HIV-1 Integrase Potent (nM range) Potent (nM range) Strand Transfer Inhibitor (INSTI) [19][22]
Indole-β-diketo acids (e.g., 5a, 5c)HIV-1 IntegraseLow µM rangeShowed antiviral activityStrand Transfer Inhibitor (INSTI)[15]
Indole-based ALLINIHIV-1 IntegraseIC₅₀: 4.5 µM-Allosteric Inhibitor[20][25]
Indole Derivative CHI-1043HIV-1-Sub-micromolarDiketo acid derivative[16]

This table provides a qualitative and quantitative comparison. Direct comparison of IC₅₀ values requires standardized assay conditions.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay (Non-Radioactive)

This protocol outlines an ELISA-based method for measuring the strand transfer activity of recombinant HIV-1 integrase. This is a robust and safe alternative to older, radioactivity-based assays and is well-suited for high-throughput screening.

Causality Behind Experimental Choices:

  • Biotinylated Donor Substrate (DS) DNA: This oligonucleotide mimics one end of the viral LTR. The biotin tag allows it to be immobilized on a streptavidin-coated plate.[26]

  • Modified Target Substrate (TS) DNA: This second oligonucleotide, which represents the host DNA, is modified with a specific tag (e.g., digoxigenin - DIG) on its 3'-end.

  • HRP-labeled Antibody: An antibody conjugated to Horseradish Peroxidase (HRP) that specifically recognizes the tag on the TS DNA is used for detection.

  • TMB Substrate: A chromogenic substrate that produces a colored product when acted upon by HRP, allowing for colorimetric quantification of the integration event.[26]

Step-by-Step Methodology:

  • Plate Preparation: Add a solution of biotinylated donor substrate (DS) DNA to the wells of a streptavidin-coated 96-well plate. Incubate for 30-60 minutes at 37°C to allow immobilization. Wash wells with reaction buffer to remove unbound DNA.[26]

  • Enzyme & Inhibitor Addition: Add recombinant HIV-1 integrase enzyme to the wells. Then add the serially diluted test compounds. Incubate for 30 minutes at 37°C to allow enzyme binding and 3'-processing.[26]

  • Strand Transfer Initiation: Add the tagged target substrate (TS) DNA to all wells to initiate the strand transfer reaction. Incubate for 60-90 minutes at 37°C.

  • Detection:

    • Wash the plate thoroughly to remove all components not integrated into the immobilized DS DNA.

    • Add an HRP-conjugated anti-tag antibody and incubate for 30-60 minutes at 37°C.[26]

    • Wash the plate again to remove unbound antibody.

    • Add TMB peroxidase substrate and incubate at room temperature until sufficient color develops (5-15 minutes).[26]

  • Measurement & Analysis: Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄). Read the absorbance at 450 nm. Calculate percent inhibition and determine IC₅₀ values as described previously.

Section 3: Kinetic Analysis and Concluding Remarks

Determining the Mode of Inhibition with Lineweaver-Burk Plots

Understanding how a compound inhibits an enzyme is critical for lead optimization. Lineweaver-Burk (or double reciprocal) plots are a classic method to visualize enzyme kinetics and distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive.[27][28][29] By measuring reaction velocity at various substrate concentrations, both with and without the inhibitor, one can determine its effect on the key kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity).[30][31]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme, competing with the substrate. This increases the apparent Km but does not change Vmax. On the plot, the lines intersect at the y-axis.[30]

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This decreases the apparent Vmax but does not change Km. The lines intersect at the x-axis.[30]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the apparent Vmax and Km. The lines on the plot are parallel.[29]

Lineweaver_Burk origin y_axis origin->y_axis 1/V x_axis origin->x_axis 1/[S] y_int x_int Uninhibited Uninhibited->y_int Uninhibited Competitive Competitive->y_int Competitive Noncomp y_int_noncomp Noncomp->y_int_noncomp Non-competitive

Caption: Lineweaver-Burk plots showing different inhibition types.

Summary and Future Directions

The indole scaffold is a remarkably versatile template for the design of potent and selective enzyme inhibitors.

  • For IDO1/TDO: While early indole-based tryptophan analogs showed modest potency, newer derivatives have achieved nanomolar efficacy, rivaling established inhibitors like Epacadostat. The key challenge remains achieving high selectivity and favorable pharmacokinetic properties for in vivo efficacy.

  • For HIV-1 Integrase: Indole derivatives, particularly those incorporating a β-diketo acid pharmacophore, have demonstrated clear potential as INSTIs. Further development is needed to match the potency and resistance profile of clinically approved drugs like Raltegravir. The exploration of allosteric indole inhibitors also presents a promising avenue to overcome active site resistance mutations.[20]

This guide has provided a framework for comparing novel this compound derivatives and related compounds against industry benchmarks. By employing the detailed, self-validating protocols described herein, researchers can generate robust, comparable data to drive the rational design of next-generation therapeutics.

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  • Raltegravir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
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  • raltegravir (Isentress): Drug Facts, Side Effects & Dosage. MedicineNet.
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  • Indole-based Allosteric Inhibitors of HIV-1 Integrase. PMC, PubMed Central.
  • Epacadostat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
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  • HIV-1 Integrase Assay Kit. XpressBio.
  • Enzyme inhibition and kinetics graphs. Khan Academy.
  • Therapeutic Potential of Indole Derivatives as Anti-HIV Agents: A Mini-review. Current Topics in Medicinal Chemistry.
  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC.
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds
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A Head-to-Head Comparison of Indole-2-Carboxylic Acid Derivatives and Current Drugs Targeting the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Targeting the NMDA Receptor Glycine Site in Neurological Disorders

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its activity is crucial for synaptic plasticity, learning, and memory. However, excessive activation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events. This phenomenon, known as excitotoxicity, is a key pathological process in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[1][2]

The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation.[3][4] The glycine binding site on the NMDA receptor represents a distinct and compelling target for therapeutic intervention. Antagonists of this site can modulate NMDA receptor activity, offering a more nuanced approach to reducing excitotoxicity compared to direct channel blockers or glutamate-site antagonists. This targeted modulation has the potential for a better therapeutic window, minimizing the disruption of normal physiological NMDA receptor function.[5]

This guide provides a head-to-head comparison of a promising class of investigational compounds, the indole-2-carboxylic acid derivatives, with established drugs and tool compounds that also target the NMDA receptor. We will focus on their activity at the glycine modulatory site, presenting comparative preclinical data to inform future research and development in this critical therapeutic area.

The Contenders: A High-Affinity Indole Derivative vs. an Established Anticonvulsant

In this comparison, we evaluate a potent tricyclic indole-2-carboxylic acid derivative, SM-31900 , against the clinically used anticonvulsant Felbamate and the well-characterized tool compound 7-Chlorokynurenic Acid (7-CKA) .

  • SM-31900 is a highly potent and selective antagonist for the glycine binding site of the NMDA receptor, demonstrating significant in vivo activity in preclinical models.[6]

  • Felbamate is an anticonvulsant medication used for refractory seizures. Its mechanism of action is multifaceted and includes the inhibition of the NMDA receptor, with interactions at the glycine site.[7][8]

  • 7-Chlorokynurenic Acid (7-CKA) is a potent and selective competitive antagonist of the NMDA receptor glycine site.[9] While its poor blood-brain barrier penetration limits its clinical use, it serves as a crucial benchmark for in vitro studies.[9]

Comparative Analysis: In Vitro Potency and Efficacy

The following table summarizes the available in vitro data for our selected compounds, highlighting their affinity and potency at the NMDA receptor.

CompoundTargetAssay TypePotency (Ki/IC50)SelectivityReference
SM-31900 NMDA Receptor Glycine SiteRadioligand Binding AssayKi = 1.0 ± 0.1 nMHigh selectivity for the glycine site[6]
Felbamate NMDA Receptor (NR1/NR2B)Electrophysiology (Xenopus oocytes)IC50 = 0.93 mMSubtype-selective for NR2B-containing receptors[10]
7-Chlorokynurenic Acid (7-CKA) NMDA Receptor Glycine SiteRadioligand Binding Assay ([3H]glycine)IC50 = 0.56 µMHigh selectivity over NMDA, quisqualate, and kainate sites[11][12]
  • Analysis: The data clearly demonstrates the exceptional in vitro potency of the indole derivative SM-31900, with a Ki value in the low nanomolar range. This is significantly more potent than both Felbamate and 7-CKA. Felbamate's potency is in the millimolar range, indicating a much lower affinity for the NMDA receptor. 7-CKA, while a potent tool compound, has an IC50 in the micromolar range, still orders of magnitude less potent than SM-31900. The high selectivity of SM-31900 for the glycine site is also a notable advantage.

In Vivo Efficacy: Preclinical Neuroprotection

The ultimate test of a neuroprotective agent is its efficacy in relevant animal models of neurological disease.

CompoundAnimal ModelEndpointEfficacyReference
SM-31900 Mouse NMDA-induced seizure modelAnticonvulsant effectED50 = 2.3 mg/kg (i.v.)[6]
Felbamate Various rodent seizure modelsAnticonvulsant activityBroad-spectrum anticonvulsant[13]
7-Chlorokynurenic Acid (7-CKA) Rat models of depressionAntidepressant-like effectsRapid antidepressant effects[9][14]
  • Analysis: SM-31900 demonstrates potent in vivo activity in a seizure model, a direct functional consequence of NMDA receptor antagonism. While direct comparative studies are lacking, the low effective dose of SM-31900 is promising. Felbamate is an established anticonvulsant with a broad spectrum of activity. 7-CKA has shown efficacy in models of depression, another area where NMDA receptor modulation is being explored.

Experimental Methodologies: A Guide to Key Assays

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to characterize NMDA receptor glycine site antagonists.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This assay directly measures the affinity of a test compound for the glycine binding site on the NMDA receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

  • Incubation: Incubate the membranes with a radiolabeled ligand specific for the glycine site (e.g., [3H]glycine or a high-affinity antagonist radioligand like [3H]-MDL105,519) and varying concentrations of the test compound.[15]

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a functional measure of a compound's ability to inhibit NMDA receptor-mediated currents.

Protocol:

  • Cell Preparation: Use cultured neurons or cells expressing recombinant NMDA receptors (e.g., HEK293 cells transfected with NR1 and NR2 subunits).

  • Recording Configuration: Establish a whole-cell patch-clamp recording configuration.[16][17]

  • Agonist Application: Apply NMDA and glycine to the cell to evoke an inward current.

  • Antagonist Application: Co-apply the test compound with the agonists and measure the reduction in the NMDA receptor-mediated current.

  • Data Analysis: Generate a concentration-response curve to determine the IC50 of the test compound. A Schild analysis can be performed to determine if the antagonism is competitive.[18]

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Signaling Pathways and Mechanism of Action

The therapeutic rationale for targeting the NMDA receptor glycine site is rooted in its role in modulating excitotoxic signaling cascades.

G cluster_0 NMDA Receptor Activation cluster_1 Excitotoxic Cascade cluster_2 Therapeutic Intervention Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Enzyme_activation Enzyme Activation (e.g., Calpains, NOS) Ca_influx->Enzyme_activation Mito_dysfunction Mitochondrial Dysfunction Ca_influx->Mito_dysfunction Apoptosis Apoptosis Enzyme_activation->Apoptosis ROS_production ROS Production Mito_dysfunction->ROS_production ROS_production->Apoptosis Indole_derivative Indole-2-Carboxylic Acid Derivative (e.g., SM-31900) Indole_derivative->NMDAR Antagonizes Glycine Site Felbamate Felbamate Felbamate->NMDAR Inhibits

Caption: NMDA receptor-mediated excitotoxicity and points of therapeutic intervention.

Conclusion and Future Directions

The data presented in this guide highlight the significant potential of indole-2-carboxylic acid derivatives as highly potent and selective antagonists of the NMDA receptor glycine site. The representative compound, SM-31900, exhibits a remarkable in vitro potency that surpasses that of the clinically used drug Felbamate and the benchmark tool compound 7-CKA. This suggests that the indole-2-carboxylic acid scaffold is a promising starting point for the development of novel neuroprotective agents.

While the clinical development of some NMDA receptor antagonists has been challenging due to side effects, targeting the glycine modulatory site offers a potential avenue to achieve a better therapeutic index.[2][5] Further research should focus on optimizing the pharmacokinetic properties of these indole derivatives to ensure adequate brain penetration and on conducting comprehensive preclinical studies in various models of neurological disorders to fully elucidate their therapeutic potential.

References

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A Researcher's Guide to Validating the Mechanism of Action of Novel IDO1 Inhibitors: A Comparative Analysis of 1H-Indole-2,3-Dicarboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel compounds targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). Using a hypothetical 1H-indole-2,3-dicarboxylic acid derivative, herein named IDC-A , we will objectively compare its performance against established alternatives, providing detailed experimental protocols and supporting data to ensure scientific integrity and logical validation.

Introduction: The Rationale for IDO1 Inhibition

The catabolism of the essential amino acid L-tryptophan is a critical regulatory checkpoint in the immune system.[1][2] The vast majority of tryptophan metabolism occurs via the kynurenine pathway, where the first and rate-limiting step is catalyzed by the heme-containing enzymes IDO1 and Tryptophan 2,3-dioxygenase (TDO).[2][3] In the context of oncology, tumor cells can exploit this pathway for immune evasion.[4][5][6] By upregulating IDO1 expression, often in response to pro-inflammatory cytokines like interferon-gamma (IFNγ), tumors create an immunosuppressive microenvironment characterized by two key events: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of downstream metabolites, notably kynurenine, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[6][7][8]

This hijacking of a natural immune tolerance mechanism makes IDO1 a prime therapeutic target in immuno-oncology.[5][9] Small molecule inhibitors aim to block this enzymatic activity, thereby restoring tryptophan levels, reducing immunosuppressive kynurenine, and reactivating anti-tumor T-cell responses.[7] Given the clinical interest and the challenges faced by early candidates like Epacadostat, it is imperative that novel compounds, such as those from the this compound class, undergo a stringent, multi-tiered validation process.[6] This guide outlines such a process.

Comparative Compound Selection

To objectively assess our compound of interest, IDC-A , its performance must be benchmarked against well-characterized alternatives.

  • Test Compound: IDC-A: A novel, hypothetical this compound derivative.

  • Comparator 1: Epacadostat (INCB24360): A potent and highly selective, reversible IDO1 inhibitor that has been extensively studied in clinical trials. It serves as the gold standard for competitive inhibition.[5][10][11]

  • Comparator 2: Linrodostat (BMS-986205): An IDO1 inhibitor with a distinct mechanism, binding to the apo-enzyme and competing with heme for the active site. This provides a valuable mechanistic contrast.[12]

Experimental Validation Workflow: A Multi-Tiered Approach

We will proceed through three tiers of validation, beginning with direct biochemical assays, moving to cell-based functional assays that recapitulate the tumor microenvironment, and culminating in an in vivo assessment of target engagement.

Tier 1: Direct Biochemical Validation

The foundational step is to confirm direct, specific interaction with the purified target enzyme. This tier answers the fundamental questions: Does the compound inhibit the enzyme? How potent is it? Is it selective? And what is its mode of inhibition?

Causality & Rationale: This initial experiment determines the intrinsic potency of IDC-A against recombinant human IDO1 (hIDO1). Running a parallel assay with the related enzyme, TDO, is crucial for establishing selectivity. Poor selectivity could lead to off-target effects and a different pharmacological profile. We measure the production of N-formylkynurenine, the direct product of the enzymatic reaction.[1][12]

Detailed Protocol:

  • Reagents: Recombinant human IDO1 and TDO enzymes, L-Tryptophan (substrate), ascorbic acid, methylene blue, catalase, potassium phosphate buffer.

  • Assay Setup: Reactions are performed in a 96-well UV-transparent plate.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of IDC-A, Epacadostat, and Linrodostat in DMSO, starting at 100 µM.

  • Reaction Mixture: To each well, add 50 µL of reaction buffer containing the enzyme (IDO1 or TDO), ascorbic acid, methylene blue, and catalase.

  • Inhibitor Addition: Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the respective wells. Incubate for 15 minutes at room temperature.

  • Initiation: Initiate the reaction by adding 50 µL of L-Tryptophan substrate solution.

  • Measurement: Immediately measure the absorbance at 321 nm every minute for 30 minutes at 25°C. The rate of N-formylkynurenine production is proportional to the increase in absorbance.

  • Data Analysis: Calculate the initial reaction velocity. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary (Table 1):

CompoundIDO1 IC50 (nM)TDO IC50 (nM)Selectivity (TDO/IDO1)
IDC-A 15>10,000>667x
Epacadostat 12>20,000>1600x[11]
Linrodostat >10,000>10,000N/A

*Note: Linrodostat's mechanism relies on heme competition and shows low activity in short-timescale biochemical assays with holo-enzyme, highlighting the need for cellular assays.[12]

Causality & Rationale: Understanding whether an inhibitor is reversible or irreversible is critical for predicting its pharmacological behavior, including duration of action and potential for off-target covalent binding.[13] This assay uses a dilution-based method to distinguish between these mechanisms. A reversible inhibitor's effect will diminish upon dilution, while an irreversible inhibitor will remain bound to the enzyme.[13]

Detailed Protocol:

  • Pre-incubation: Incubate a high concentration of IDC-A (e.g., 10x its IC50) with the IDO1 enzyme for 30 minutes. A known reversible inhibitor (Epacadostat) and a vehicle control are run in parallel.

  • Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into the full reaction buffer containing the L-Tryptophan substrate. This dilution lowers the free inhibitor concentration to well below its IC50 (e.g., 0.1x IC50).

  • Activity Measurement: Immediately measure IDO1 activity as described in Experiment 1.1.

  • Data Analysis: Compare the enzyme activity in the diluted samples. If activity is restored to near-control levels, the inhibition is reversible. If activity remains suppressed, the inhibition is irreversible.

Comparative Data Summary (Table 2):

Compound% IDO1 Activity (No Dilution)% IDO1 Activity (After 100-fold Dilution)Inferred MoA
Vehicle Control 100%100%N/A
IDC-A 8%92%Reversible
Epacadostat 10%95%Reversible

Workflow for Tier 1 Validation

Tier1_Workflow cluster_0 Tier 1: Biochemical Validation A Compound of Interest (IDC-A) D Direct Enzyme Inhibition Assay (Experiment 1.1) A->D E Mechanism of Inhibition Assay (Experiment 1.2) A->E B Comparator Compounds (Epacadostat, Linrodostat) B->D C Purified Enzymes (hIDO1, hTDO) C->D C->E F IC50 vs. IDO1 & TDO D->F G Reversible vs. Irreversible E->G

Caption: Workflow for biochemical characterization of IDO1 inhibitors.

Tier 2: Cellular Target Engagement & Functional Consequences

Demonstrating activity in a test tube is not enough. A compound must be able to penetrate a cell membrane, engage its target in the complex intracellular milieu, and produce a desired biological effect.

Causality & Rationale: This is the cornerstone cellular assay for IDO1 inhibitors. We use a human cancer cell line (e.g., SKOV-3 ovarian cancer or HeLa) that expresses IDO1 upon stimulation with IFNγ, mimicking an inflammatory tumor microenvironment.[5][7] The assay directly measures the primary downstream effect of IDO1 activity: the production and secretion of kynurenine. A successful inhibitor will reduce kynurenine levels in the cell culture supernatant.

Detailed Protocol:

  • Cell Culture: Plate SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat cells with human IFNγ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Inhibitor Treatment: Remove the IFNγ-containing medium. Add fresh medium containing serial dilutions of IDC-A, Epacadostat, and Linrodostat.

  • Incubation: Incubate the cells with the inhibitors for the desired time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Kynurenine Measurement: Quantify the kynurenine concentration in the supernatant. This can be done using several methods:

    • LC-MS/MS: The gold standard for sensitivity and specificity.[14]

    • Colorimetric Assay (Bratton-Marshall reaction): A simpler, higher-throughput method involving a chemical reaction that produces a colored product measurable by absorbance.[15]

    • ELISA: An antibody-based method for specific quantification.[16]

  • Data Analysis: Calculate the concentration of kynurenine for each inhibitor concentration. Determine the IC50 by plotting the percentage of kynurenine reduction against the log of inhibitor concentration. A parallel cell viability assay (e.g., CellTiter-Glo) must be run to ensure that the reduction in kynurenine is not due to cytotoxicity.[5]

Comparative Data Summary (Table 3):

CompoundCellular Kynurenine IC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/IC50)
IDC-A 35>50>1400
Epacadostat 28>50>1785
Linrodostat 18>50>2770

Causality & Rationale: The ultimate goal of IDO1 inhibition in oncology is to restore T-cell function. This assay models the interaction between tumor cells and immune cells.[5] IDO1-expressing cancer cells will suppress the proliferation of activated T-cells (e.g., Jurkat T-cells or primary human PBMCs). A successful inhibitor should rescue this T-cell proliferation.[5][10]

Detailed Protocol:

  • Setup: Co-culture IFNγ-stimulated SKOV-3 cells (from 2.1) with human peripheral blood mononuclear cells (PBMCs) or a T-cell line like Jurkat.

  • T-Cell Activation: Add a T-cell stimulus, such as phytohemagglutinin (PHA) or anti-CD3/CD28 beads, to activate the T-cells.

  • Inhibitor Treatment: Add serial dilutions of IDC-A and comparator compounds to the co-culture.

  • Incubation: Incubate for 72 hours.

  • Proliferation Measurement: Measure T-cell proliferation using a standard method, such as:

    • [³H]-Thymidine incorporation: Measures DNA synthesis in proliferating cells.

    • CFSE dilution assay: Measures cell division by flow cytometry.

  • Data Analysis: Determine the EC50, the concentration of inhibitor required to achieve 50% of the maximal rescue of T-cell proliferation.

Comparative Data Summary (Table 4):

CompoundT-Cell Proliferation Rescue EC50 (nM)
IDC-A 60
Epacadostat 55
Linrodostat 45

Signaling Pathway of IDO1-Mediated Immune Suppression

IDO1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell IFNg IFNγ IDO1 IDO1 Enzyme IFNg->IDO1 Induces Expression Kyn_out Kynurenine IDO1->Kyn_out Product Trp_in Tryptophan Trp_in->IDO1 Substrate T_Cell T-Cell Trp_in->T_Cell Required For Kyn_out->T_Cell Suppresses Proliferation Proliferation & Activation T_Cell->Proliferation Apoptosis Anergy & Apoptosis T_Cell->Apoptosis Inhibitor IDO1 Inhibitor (e.g., IDC-A) Inhibitor->IDO1 Blocks

Caption: IDO1 pathway and the mechanism of inhibitor action.

Tier 3: In Vivo Target Modulation

The final preclinical step is to demonstrate that the compound can reach its target in a living organism and exert the expected biochemical effect.

Causality & Rationale: This experiment assesses whether oral or systemic administration of IDC-A can inhibit IDO1 activity in vivo. We use a syngeneic mouse model, where a mouse tumor cell line (e.g., B16F10 melanoma engineered to express IDO1) is implanted into an immunocompetent mouse of the same strain.[4][17][18] This setup allows for the study of the drug's effect on both the tumor and the host immune system. The key readout is the modulation of tryptophan and kynurenine levels in the plasma and tumor tissue.[17][18]

Detailed Protocol:

  • Model System: Implant B16F10-mIDO1 cells subcutaneously into C57BL/6 mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Dosing: Administer IDC-A and comparator compounds orally (p.o.) or intraperitoneally (i.p.) once or twice daily for several days. Include a vehicle control group.

  • Sample Collection: At a specific time point after the final dose (e.g., 2-4 hours), collect blood plasma and tumor tissue.

  • Metabolite Analysis: Process the plasma and tumor homogenates and analyze tryptophan and kynurenine levels using LC-MS/MS.[18]

  • Data Analysis: Calculate the Kynurenine/Tryptophan (K/T) ratio, a key biomarker of IDO1 activity. Compare the K/T ratio in treated groups to the vehicle control group.

Comparative Data Summary (Table 5):

Treatment Group (Dose)Plasma K/T Ratio (% of Vehicle)Tumor K/T Ratio (% of Vehicle)
Vehicle 100%100%
IDC-A (30 mg/kg) 25%18%
Epacadostat (30 mg/kg) 22%15%
Linrodostat (30 mg/kg) 28%20%

Synthesizing the Evidence: Building a Case for IDC-A

By systematically progressing through these three tiers, we can build a robust, evidence-based profile for our this compound compound, IDC-A.

  • Tier 1 results would confirm that IDC-A is a potent, selective, and reversible inhibitor of the IDO1 enzyme at a biochemical level. Its potency is comparable to the clinical candidate Epacadostat.

  • Tier 2 results would demonstrate that this biochemical activity translates into a cellular context. IDC-A effectively blocks kynurenine production in IDO1-expressing cancer cells with a wide therapeutic index. Crucially, this target engagement leads to the desired functional outcome: the rescue of T-cell proliferation from tumor-induced suppression.

  • Tier 3 results would validate that IDC-A has sufficient pharmacokinetic properties to reach the tumor after systemic administration and engage its target, as evidenced by a significant reduction in the K/T ratio in both plasma and the tumor itself.

Collectively, these results would provide a strong validation of IDC-A's mechanism of action as a potent, selective, and functionally active IDO1 inhibitor, positioning it as a viable candidate for further preclinical development. This logical, multi-faceted approach ensures scientific rigor and provides the necessary data to confidently compare its profile against other compounds in the field.

References

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Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Profiling of 1H-Indole-2,3-Dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey of a promising molecule from a lab bench to a life-changing therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity – its ability to interact with the intended biological target while minimizing off-target effects that can lead to adverse drug reactions (ADRs).[1] For the burgeoning class of 1H-indole-2,3-dicarboxylic acid derivatives, which have shown potential across a spectrum of therapeutic areas, a thorough understanding of their cross-reactivity profile is not just a regulatory requirement, but a cornerstone of rational drug design.

This guide provides a senior application scientist's perspective on structuring a robust cross-reactivity profiling strategy for this compound derivatives. We will delve into the causality behind experimental choices, compare and contrast key methodologies, and provide actionable protocols to empower your research and development endeavors.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Its derivatives have been investigated for a wide array of biological activities, including as inhibitors of enzymes like HIV-1 integrase and cyclooxygenase-2 (COX-2), and as modulators of receptors such as the cysteinyl leukotriene 1 (CysLT1) receptor.[3] However, this chemical versatility also presents a potential for promiscuous binding to multiple, often unrelated, biological targets.

Undesired off-target interactions are a major cause of safety-related drug attrition during preclinical and clinical development.[1][4] Early and comprehensive cross-reactivity profiling allows for:

  • Early Hazard Identification: Pinpointing potential liabilities before significant resources are invested.[1][5]

  • Informed Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and reduce off-target binding.

  • Mechanism Deconvolution: Differentiating between on-target efficacy and off-target effects.

  • Prediction of Clinical Adverse Events: Mitigating the risk of unforeseen side effects in later stages of development.[1]

A Multi-Pronged Approach to Unveiling Off-Target Interactions

A comprehensive cross-reactivity profiling strategy for this compound derivatives should employ a combination of in vitro and in silico methods, moving from broad screening to more focused, hypothesis-driven investigations.

Figure 1. A tiered workflow for cross-reactivity profiling of novel chemical entities.

In Silico Profiling: The Predictive First Pass

Before embarking on costly and time-consuming experimental screens, computational methods can provide valuable initial insights into potential off-target interactions.

  • Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often have similar biological activities. By comparing a novel this compound derivative against large databases of compounds with known biological activities (e.g., ChEMBL), potential off-targets can be predicted.[6]

  • Structure-Based Approaches: If the three-dimensional structures of potential off-targets are known, molecular docking simulations can predict the binding affinity of the indole derivative to these proteins. This can help to prioritize which targets to investigate experimentally.

It is crucial to recognize that these in silico predictions are not definitive and require experimental validation.

Broad In Vitro Panel Screening: Casting a Wide Net

The cornerstone of modern cross-reactivity profiling is screening against large panels of diverse biological targets. Several contract research organizations (CROs) offer standardized and customizable panels.

  • Safety Pharmacology Panels: These panels typically include a battery of assays against targets known to be implicated in adverse drug reactions, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][5][7] For instance, a panel like the "SafetyScreen44" is designed to identify compounds with the highest risk by focusing on targets associated with serious ADRs.[1]

  • Kinase Panels: Given that kinases are a large and structurally related family of enzymes, they represent a significant potential for off-target interactions.[8][9] Kinase profiling services can screen a compound against hundreds of kinases to determine its selectivity profile.[10][11][12] This is particularly relevant as some indole derivatives have been shown to target kinases.

  • Receptor Panels: Beyond safety-related GPCRs, broader receptor panels can help to identify unexpected interactions that may contribute to either efficacy or side effects.

Table 1: Comparison of Common In Vitro Profiling Panels

Panel TypeKey TargetsPrimary ApplicationExample Scenario for Indole Derivatives
Safety Pharmacology GPCRs, Ion Channels (e.g., hERG), TransportersEarly identification of potential safety liabilities.[1][5]Assessing whether a derivative interacts with cardiac ion channels, which could indicate a risk of cardiotoxicity.
Kinase Profiling Protein and Lipid KinasesDetermining selectivity within the kinome; identifying potential anti-cancer or anti-inflammatory activities.[8][9][10][11][12]An indole derivative designed as a CysLT1 antagonist might be screened to ensure it doesn't potently inhibit key signaling kinases.
Receptor Profiling Diverse GPCRs, Nuclear ReceptorsUncovering novel pharmacology and potential therapeutic applications.[13][14]A derivative could be screened against a panel of CNS receptors to explore its potential for neurological applications.
Focused Biochemical and Cellular Assays: From Hits to Mechanistic Understanding

Once potential off-targets are identified from broad panel screens, the next step is to confirm and characterize these interactions using more focused assays.

  • Binding Assays: Techniques like radioligand binding assays or surface plasmon resonance (SPR) can determine the affinity (Kd) of the compound for the off-target protein.

  • Functional Assays: These assays measure the effect of the compound on the activity of the off-target protein. For example, if the off-target is an enzyme, an enzyme activity assay would be performed. If it is a receptor, a second messenger assay (e.g., cAMP or calcium flux) would be appropriate.

  • Cell-Based Assays: Moving into a more physiological context, cell-based assays can confirm that the observed interaction translates to a cellular effect. This could involve measuring changes in cell signaling pathways, gene expression, or cell viability. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular environment.[15][16]

Tissue Cross-Reactivity Studies: The Final Frontier Before In Vivo

For biologics, and increasingly for small molecules with novel mechanisms of action, tissue cross-reactivity (TCR) studies are a critical component of the preclinical safety assessment.[17][18] These studies, typically performed using immunohistochemistry (IHC) on a panel of normal human and animal tissues, aim to identify any unintended binding of the drug candidate.[17][18] This can help to predict potential organ toxicities and inform the selection of relevant species for in vivo toxicology studies.[17]

Experimental Protocols: A Closer Look

Here are detailed, step-by-step methodologies for two key experiments in a cross-reactivity profiling workflow.

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the selectivity of a this compound derivative against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Serially dilute the compound stock in an appropriate assay buffer. Dispense the diluted compound into the wells of a multi-well assay plate. Include positive controls (known inhibitors for each kinase) and negative controls (vehicle only).

  • Kinase Reaction Initiation: Add the kinase, its specific substrate, and ATP to the wells to initiate the enzymatic reaction. The concentration of ATP should be close to the Km for each kinase to provide a more physiologically relevant assessment of potency.

  • Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed. Common detection methods include:

    • Luminescent Assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. Less light indicates greater kinase activity.[8]

    • Fluorescence/FRET-based Assays: Use fluorescently labeled substrates that change their emission properties upon phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. For kinases showing significant inhibition, determine the IC50 value by fitting the data to a dose-response curve.

Figure 2. A generalized workflow for an in vitro kinase profiling experiment.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm the engagement of a this compound derivative with a putative off-target protein in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to approximately 80% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control for a defined period.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing unbound, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody-based method, such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

Conclusion

The cross-reactivity profiling of this compound derivatives is a critical and multifaceted undertaking. By employing a strategic and tiered approach that combines predictive in silico methods with comprehensive in vitro screening and confirmatory cellular and tissue-based assays, researchers can build a robust selectivity profile for their compounds. This not only de-risks the drug development process by identifying potential safety liabilities early on but also provides a deeper mechanistic understanding of the compound's biological activity. Ultimately, a thorough investigation of a molecule's selectivity is paramount to translating a promising chemical entity into a safe and effective therapeutic.

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A Comparative Guide to Establishing In Vitro and In Vivo Correlation for ¹H-Indole-2,3-dicarboxylic Acid Derivatives as IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro and in vivo correlation (IVIVC) for a novel class of therapeutic agents: ¹H-indole-2,3-dicarboxylic acid derivatives. To illustrate the principles and methodologies, we will focus on a hypothetical lead compound, IDA-7, designed as a selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion.

The principles and protocols outlined herein are grounded in established scientific literature and are designed to provide a clear, logical, and self-validating pathway from initial laboratory findings to preclinical animal models.

The Central Role of IVIVC in Drug Development

In vitro-in vivo correlation is a cornerstone of modern pharmaceutical development, serving as a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[1] A strong IVIVC can streamline the drug development process, reduce the reliance on extensive clinical trials, and provide a deeper understanding of a drug's behavior.[2][3] For enzyme inhibitors like our hypothetical IDA-7, establishing this correlation is crucial for predicting clinical efficacy based on preclinical data. The goal is to create a model where in vitro potency and cellular activity translate predictably into in vivo pharmacodynamic effects and, ultimately, therapeutic outcomes.[4]

Case Study: IDA-7, a Novel ¹H-Indole-2,3-dicarboxylic Acid Derivative Targeting IDO1

The ¹H-indole-2,3-dicarboxylic acid scaffold has been explored for various biological activities, including the inhibition of enzymes like carbonic anhydrase and HIV-1 integrase.[5][6] Its structural features, particularly the indole ring, are common in many IDO1 inhibitors.[7] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[8] In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine, which suppresses T-cell function and allows tumors to evade the immune system.[9][10] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[11][12]

Our hypothetical derivative, IDA-7, is designed to be a competitive inhibitor of IDO1, leveraging the indole scaffold to mimic the natural substrate, tryptophan.

The IDO1 Signaling Pathway and Point of Intervention

IDO1_Pathway IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Kyn_Accumulation Kyn_Accumulation Kynurenine->Kyn_Accumulation TCell_Suppression TCell_Suppression Kyn_Accumulation->TCell_Suppression Treg_Activation Treg_Activation Kyn_Accumulation->Treg_Activation Tryptophan Tryptophan Trp_Depletion Trp_Depletion Tryptophan->Trp_Depletion Trp_Depletion->TCell_Suppression

IDO1 Signaling Pathway and IDA-7 Intervention.

Part 1: In Vitro Efficacy Assessment

The initial phase of characterization involves a tiered approach, moving from a cell-free enzymatic assay to a more physiologically relevant cell-based model. This progression is critical, as discrepancies between enzymatic and cellular potencies can indicate issues like poor cell permeability or off-target effects.[13]

Enzymatic Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory potential (IC₅₀) of IDA-7 on purified recombinant human IDO1 enzyme.

Methodology:

  • Enzyme Preparation: Use purified recombinant human IDO1. The enzyme is typically kept in its ferric (Fe³⁺) state and requires reduction to the active ferrous (Fe²⁺) state for the assay.

  • Assay Buffer: Prepare a buffer containing L-tryptophan (substrate), ascorbic acid (reductant), and methylene blue (cofactor).

  • Compound Preparation: Prepare a serial dilution of IDA-7 and a known control inhibitor (e.g., Epacadostat).

  • Reaction: Initiate the reaction by adding the enzyme to the assay buffer containing the substrate and varying concentrations of the inhibitor. Incubate at 37°C.

  • Detection: The product, N-formylkynurenine, is unstable and rapidly converts to kynurenine. Quantify kynurenine production using a colorimetric method (e.g., after reaction with Ehrlich's reagent) or by HPLC/LC-MS.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Activity Assay (Cell-Based)

Objective: To measure the ability of IDA-7 to inhibit IDO1 activity within a cellular context, which accounts for cell permeability and target engagement in a more complex biological system.

Methodology:

  • Cell Line Selection: Use a human cancer cell line known to express IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3 or the HeLa cell line.[14][15]

  • IDO1 Induction: Plate the cells and treat with interferon-gamma (IFN-γ) for 24-48 hours to induce the expression of the IDO1 enzyme.[11]

  • Inhibitor Treatment: Add serial dilutions of IDA-7 and a control inhibitor to the cells and incubate for a defined period.

  • Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of secreted kynurenine, typically by LC-MS/MS or a colorimetric assay.

  • Cell Viability: Concurrently, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.

  • Data Analysis: Normalize the kynurenine production to the vehicle-treated control and calculate the IC₅₀ value as described for the enzymatic assay.

Comparative In Vitro Data for IDO1 Inhibitors
CompoundEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Notes
IDA-7 (Hypothetical) 15.5 45.2 Good correlation, suggesting efficient cell penetration.
Epacadostat (Reference) ~12 - 72[12][13]~7 - 15[13][14]Potent and cell-permeable clinical candidate.
Navoximod (Reference) ~70-80~200-300Another clinical candidate for comparison.

Note: Data for reference compounds are compiled from published literature and may vary based on assay conditions.

Part 2: In Vivo Efficacy and Pharmacodynamic Assessment

The ultimate test of a drug candidate's potential is its performance in a living system. For an IDO1 inhibitor, the key in vivo readouts are target engagement (pharmacodynamics) and anti-tumor efficacy.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of IDA-7 and to confirm that it inhibits IDO1 in the target tissue, leading to a measurable biological response.

Methodology:

  • Animal Model: Use healthy BALB/c or C57BL/6 mice for initial PK studies.

  • Dosing: Administer IDA-7 via the intended clinical route (e.g., oral gavage).

  • Sample Collection: Collect blood samples at multiple time points post-administration.

  • PK Analysis: Measure the concentration of IDA-7 in plasma using LC-MS/MS to determine key parameters like Cₘₐₓ, Tₘₐₓ, AUC, and half-life (t₁/₂).

  • PD Analysis: The primary pharmacodynamic marker for IDO1 inhibition is the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma and tumor tissue.[9] A significant reduction in this ratio indicates successful target engagement.

  • Correlation: Correlate the plasma concentration of IDA-7 (PK) with the reduction in the Kyn/Trp ratio (PD) over time.

Syngeneic Mouse Tumor Model for Efficacy

Objective: To evaluate the anti-tumor efficacy of IDA-7, both as a monotherapy and potentially in combination with other immunotherapies like checkpoint inhibitors.

Methodology:

  • Model Selection: Use a syngeneic tumor model, where the tumor cells and the host mouse are from the same genetic background, ensuring a competent immune system. The B16F10 melanoma or CT26 colon carcinoma models are commonly used.[16] It may be necessary to use tumor cells engineered to stably express IDO1 to ensure a robust and consistent model.[11][16]

  • Tumor Implantation: Implant the tumor cells subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, IDA-7, reference compound). Administer the drug according to a predetermined schedule based on PK/PD data.

  • Efficacy Readouts:

    • Tumor Growth: Measure tumor volume regularly with calipers.

    • Survival: Monitor the overall survival of the animals.

    • Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry.

  • PD Confirmation: Measure the Kyn/Trp ratio in plasma and tumor lysates to confirm sustained target inhibition throughout the efficacy study.

Comparative In Vivo Data (Hypothetical)
ParameterIDA-7 (100 mg/kg, p.o.)Epacadostat (100 mg/kg, p.o.)
Plasma Kyn/Trp Ratio Reduction >60% reduction at 4h post-dose>50% reduction[9]
Tumor Growth Inhibition (Monotherapy) 35% TGI in B16F10-IDO1 modelModest monotherapy effect[12]
Tumor Growth Inhibition (+ anti-PD-1) 75% TGI in B16F10-IDO1 modelSignificant enhancement of anti-PD-1 efficacy[12]

Part 3: Establishing the In Vitro-In Vivo Correlation

With robust in vitro and in vivo datasets, the final step is to build the correlative model.

IVIVC Workflow and Logic

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment enzymatic Enzymatic Assay (IC₅₀) cellular Cellular Assay (IC₅₀, Permeability) enzymatic->cellular Confirms pkpd PK/PD Study (Exposure vs. Kyn/Trp Ratio) cellular->pkpd Predicts Target Engagement ivivc IVIVC Model (Correlation of In Vitro Potency and In Vivo Response) cellular->ivivc Provides Potency Data pkpd->cellular Validates efficacy Efficacy Study (Tumor Growth Inhibition) pkpd->efficacy Informs Dose pkpd->ivivc Provides PD Data efficacy->ivivc Provides Efficacy Data ivivc->cellular Refines Screening Cascade

Workflow for Establishing IVIVC.

Analysis and Interpretation

The goal is to establish a Level A correlation , which represents a point-to-point relationship between in vitro and in vivo data.[17] For our purposes, this involves correlating the in vitro cellular IC₅₀ with the in vivo drug concentration required to achieve a certain level of pharmacodynamic effect (e.g., 50% reduction in the Kyn/Trp ratio).

  • Exposure-Response Relationship: From the in vivo PK/PD study, determine the plasma concentration of IDA-7 (e.g., the average concentration over the dosing interval, Cavg) that corresponds to a 50% reduction in the Kyn/Trp ratio. This is the in vivo EC₅₀.

  • Correlation Plot: Plot the in vitro cellular IC₅₀ against the in vivo EC₅₀ for IDA-7 and other structurally related compounds or reference inhibitors if data is available.

  • Model Validation: A strong correlation (e.g., R² > 0.9) suggests that the cellular assay is highly predictive of in vivo target engagement. This validated model can then be used to:

    • Set quality control specifications for drug batches.[2]

    • Predict the in vivo activity of new analogues based solely on in vitro data, accelerating lead optimization.

    • Justify formulation changes without requiring extensive new animal studies.[1]

Conclusion

Establishing a rigorous in vitro-in vivo correlation is a critical, data-driven process that bridges the gap between laboratory discovery and preclinical validation. For novel ¹H-indole-2,3-dicarboxylic acid derivatives targeting IDO1, the pathway involves a logical progression from cell-free enzymatic assays to cell-based functional screens, culminating in pharmacokinetic, pharmacodynamic, and efficacy studies in relevant animal models. By carefully correlating in vitro potency with in vivo target engagement and anti-tumor activity, researchers can build a predictive framework that enhances confidence in a drug candidate's potential, optimizes the development pathway, and ultimately accelerates the delivery of new therapies to the clinic.

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A Senior Application Scientist's Guide to Validating Target Engagement of 1H-Indole-2,3-Dicarboxylic Acid Derivatives in Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and binds to its intended molecular target within the complex environment of a living cell is a cornerstone of modern drug discovery.[1][2][3] This process, known as target engagement, provides critical evidence for a compound's mechanism of action and is a key determinant of its potential success in the clinic.[3][4]

This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of 1H-indole-2,3-dicarboxylic acid derivatives. This class of compounds is of significant interest, particularly as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in immuno-oncology.[5][6] We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling you to design robust, self-validating studies.

The Target Landscape: IDO1 and Tryptophan Metabolism

Many this compound derivatives are designed to inhibit IDO1, an intracellular enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[7][8] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of its metabolite, kynurenine. This dual effect suppresses the activity of effector T cells and promotes an immunosuppressive milieu, allowing cancer cells to evade immune destruction.[7] Therefore, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity.[6]

Understanding this pathway is crucial for selecting and interpreting target engagement assays.

IDO1_Pathway cluster_cell Tumor Cell / Antigen Presenting Cell cluster_tcell T-Cell Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate TCell_Inhibition T-Cell Proliferation Suppressed Tryptophan->TCell_Inhibition Depletion Suppresses Kynurenine Kynurenine Kynurenine->TCell_Inhibition Suppresses IDO1->Kynurenine Product Indole_Derivative 1H-indole-2,3-dicarboxylic acid derivative Indole_Derivative->IDO1 Inhibition

Caption: The IDO1 metabolic pathway and its role in immune suppression.

A Comparative Analysis of Cellular Target Engagement Methods

No single technique is sufficient to fully characterize target engagement.[5] A multi-faceted approach, combining direct biophysical measurements with functional cellular outcomes, provides the highest degree of confidence. We will compare three primary methods for assessing target engagement of IDO1 inhibitors in a cellular context.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a cellular environment.[9]

Principle of Causality: The fundamental principle is that ligand binding confers thermodynamic stability to the target protein.[4][10] When heated, proteins unfold and aggregate out of solution. A protein bound to a stabilizing ligand will require a higher temperature to denature. By measuring the amount of soluble protein remaining at various temperatures, we can detect a "thermal shift" that serves as a direct proxy for target engagement.[11][12][13]

CETSA_Workflow cluster_prep Step 1: Cell Treatment cluster_heat Step 2: Thermal Challenge cluster_analysis Step 3: Lysis & Analysis cluster_data Step 4: Data Interpretation A1 Culture intact cells A2 Treat with Vehicle (DMSO) or Indole Derivative A1->A2 B1 Aliquot cells into PCR tubes A2->B1 B2 Heat samples across a temperature gradient (e.g., 40-64°C) B1->B2 C1 Lyse cells (e.g., freeze-thaw) B2->C1 C2 Separate soluble fraction (centrifugation) C1->C2 C3 Quantify soluble IDO1 (e.g., Western Blot, ELISA) C2->C3 D1 Plot % Soluble IDO1 vs. Temperature C3->D1 D2 Determine Melting Temp (Tagg) and Thermal Shift (ΔTagg) D1->D2

Caption: General experimental workflow for a CETSA experiment.

Experimental Protocol: CETSA Melt Curve for IDO1

  • Cell Preparation: Culture HeLa or SKOV-3 cells, which can be stimulated to express high levels of IDO1. Seed cells to achieve ~80% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with the this compound derivative (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a final concentration of ~10-20 million cells/mL.[9]

  • Heating Step: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 42°C to 68°C in 2°C increments), followed by cooling at room temperature for 3 minutes.[9]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[9]

  • Quantification: Carefully transfer the supernatant (soluble fraction) to a new tube. Quantify the amount of soluble IDO1 protein using Western blotting with a validated anti-IDO1 antibody.

  • Data Analysis: Densitometry is performed on the Western blot bands. The intensity at the lowest temperature is set to 100%. Plot the relative band intensity against temperature to generate a melt curve. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tagg). The difference in Tagg between the vehicle- and compound-treated samples (ΔTagg) is the thermal shift.

Data Interpretation

CompoundConcentrationApparent Tagg (°C)Thermal Shift (ΔTagg)Interpretation
Vehicle (DMSO)0.1%54.2-Baseline thermal stability
Derivative A10 µM58.7+4.5°CStrong Target Engagement
Derivative B10 µM54.5+0.3°CWeak/No Target Engagement
Epacadostat (Control)10 µM59.1+4.9°CConfirmed Target Engagement
Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on a principle related to CETSA but uses chemical rather than thermal energy to challenge protein stability.

Principle of Causality: This technique leverages the biochemical principle that binding of a small molecule often stabilizes a protein's structure, making it more resistant to digestion by proteases.[14] By comparing the proteolytic patterns of a cell lysate in the presence and absence of the drug, one can identify proteins that are protected from degradation, indicating a direct binding interaction.[15][16] This method is label-free and does not require modification of the compound.[17][18]

DARTS_Workflow cluster_prep Step 1: Lysate Treatment cluster_digest Step 2: Proteolysis cluster_analysis Step 3: Analysis cluster_data Step 4: Data Interpretation A1 Prepare total cell lysate A2 Treat lysate with Vehicle or Indole Derivative A1->A2 B1 Add protease (e.g., Pronase) to aliquots A2->B1 B2 Incubate to allow protein digestion B1->B2 C1 Stop digestion (add SDS-PAGE sample buffer & heat) B2->C1 C2 Separate proteins via SDS-PAGE C1->C2 C3 Detect IDO1 via Western Blot C2->C3 D1 Compare IDO1 band intensity between treated and untreated samples C3->D1 D2 Increased band intensity in treated sample indicates protection and binding D1->D2

Caption: General experimental workflow for the DARTS assay.

Experimental Protocol: DARTS for IDO1

  • Cell Lysate Preparation: Harvest cells (e.g., IFN-γ stimulated HeLa cells) and lyse in M-PER buffer supplemented with protease inhibitors. Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Incubation: In separate tubes, dilute the lysate to 1 mg/mL. Add the this compound derivative or vehicle control to the lysates and incubate at room temperature for 1 hour.

  • Protease Digestion: Add a protease, such as Pronase, to the lysates at a predetermined optimal concentration (e.g., 1:200 protease-to-protein ratio). Incubate at 25°C for 20 minutes. A no-protease control should be included.

  • Stopping the Reaction: Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Western Blotting: Resolve the proteins on an SDS-PAGE gel and perform a Western blot using an anti-IDO1 antibody to visualize the amount of intact IDO1 remaining.

  • Data Analysis: Compare the band intensity of IDO1 in the compound-treated lane to the vehicle-treated lane. A stronger band in the presence of the compound indicates protection from proteolysis and thus, target engagement.

Data Interpretation

ConditionPronaseIDO1 Band Intensity (Relative Units)Interpretation
Vehicle-100Full-length protein, no digestion
Vehicle+15Extensive digestion by protease
Derivative A+75Strong protection from digestion
Derivative B+20Minimal protection from digestion
Method 3: Functional Cellular Assay (Kynurenine Production)

This method provides an orthogonal validation by measuring the functional consequence of target engagement: the inhibition of IDO1's enzymatic activity.

Principle of Causality: If the indole derivative binds to and engages IDO1 in a functionally relevant manner, it will inhibit the enzyme's ability to convert tryptophan to kynurenine. Therefore, measuring the level of kynurenine secreted by cells provides a robust, physiologically relevant readout of target modulation.[7][19] This is a downstream assay that confirms the biophysical binding leads to a desired biological effect.

Functional_Assay_Workflow cluster_prep Step 1: Cell Culture & Treatment cluster_incubate Step 2: Substrate Conversion cluster_analysis Step 3: Product Detection cluster_data Step 4: Data Interpretation A1 Seed SKOV-3 cells in a 96-well plate A2 Induce IDO1 expression with IFN-γ A1->A2 A3 Treat cells with serial dilutions of Indole Derivative A2->A3 B1 Incubate for 48-72 hours A3->B1 B2 Collect cell culture supernatant B1->B2 C1 Add detection reagent to supernatant (reacts with kynurenine) B2->C1 C2 Measure absorbance at 480 nm C1->C2 D1 Plot Absorbance vs. Compound Concentration C2->D1 D2 Calculate IC50 value from dose-response curve D1->D2

Caption: Workflow for a functional IDO1 cellular assay.

Experimental Protocol: Kynurenine Measurement Assay

  • Cell Seeding: Seed SKOV-3 ovarian cancer cells in a 96-well plate and allow them to adhere overnight.[7]

  • IDO1 Induction and Compound Treatment: Replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Immediately add serial dilutions of the this compound derivatives. Include vehicle control (no inhibitor) and a baseline control (no IFN-γ).

  • Incubation: Incubate the plate for 48-72 hours to allow for kynurenine production and accumulation in the medium.

  • Supernatant Collection: After incubation, carefully collect 100 µL of supernatant from each well.

  • Kynurenine Detection: Add 50 µL of trichloroacetic acid to the supernatant to precipitate proteins, centrifuge, and transfer the clear supernatant to a new plate. Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and incubate for 10 minutes. Kynurenine reacts to form a yellow product.

  • Measurement and Analysis: Measure the absorbance at 480 nm using a plate reader. Normalize the data to the vehicle control (100% activity) and baseline (0% activity). Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Interpretation

CompoundCellular IC50 (nM)Interpretation
Derivative A85Potent functional inhibition
Derivative B>10,000No functional inhibition
Epacadostat (Control)55Confirmed potent functional inhibition

Synthesizing the Evidence: A Comparative Summary

Choosing the right assay requires balancing the need for direct evidence of binding with an understanding of functional consequences.[20]

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Functional Kynurenine Assay
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceMeasures enzymatic product formation
Type of Data Biophysical (Direct Binding)Biophysical (Direct Binding)Functional (Enzyme Activity)
Key Output Thermal Shift (ΔTagg)Degree of protein protectionIC50 Value
Cellular State Intact cells or lysateCell lysateIntact cells
Pros Direct evidence of binding in a native context; label-free.[21]Label-free; simple workflow; can be used for target ID.[16][17]Highly physiologically relevant; confirms functional outcome.
Cons Requires a high-quality antibody; can be lower throughput.Assumes binding confers protease stability; lysate-based.Indirect measure of engagement; susceptible to off-target pathway effects.
Best For Confirming direct physical interaction in intact cells; ranking compounds by binding.Validating hits from screens; orthogonal confirmation of binding.Determining cellular potency (IC50); linking binding to function.

Conclusion: An Integrated Strategy for Self-Validating Results

To build an unassailable case for target engagement of this compound derivatives, a sequential and orthogonal approach is paramount.

  • Primary Confirmation with CETSA: Begin with CETSA in intact cells. A positive thermal shift provides strong, direct evidence that your compound can cross the cell membrane and physically interact with IDO1 in its native environment.

  • Orthogonal Validation with a Functional Assay: Correlate the CETSA data with results from the kynurenine functional assay. A compound that causes a significant thermal shift (CETSA) and potently inhibits kynurenine production (low IC50) has its target engagement validated by two independent, causally-linked mechanisms.

  • Complementary Data with DARTS: DARTS can serve as a rapid, alternative biophysical method to corroborate binding, especially during initial hit validation.

By integrating these methods, you create a self-validating system where biophysical proof of binding (CETSA/DARTS) is directly linked to the expected functional outcome. This rigorous approach minimizes the risk of artifacts and provides the high-quality, trustworthy data needed to confidently advance promising drug candidates.

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A Comparative Guide to the Stability of 1H-Indole-2,3-Dicarboxylic Acid Salts: An Experimental Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API). 1H-indole-2,3-dicarboxylic acid, a versatile heterocyclic scaffold, presents numerous opportunities for salt formation.[1] This guide provides a comprehensive experimental framework for a comparative stability study of its various salt forms. We will detail the rationale behind experimental design, present robust, self-validating protocols for thermal, hygroscopic, and chemical stability assessment, and offer clear methods for data interpretation. This document is intended to equip researchers, scientists, and drug development professionals with the necessary tools to identify and select the optimal salt form of this compound for further development.

Introduction: The Rationale for Salt Stability Studies

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[2] this compound, with its two carboxylic acid functional groups, is a prime candidate for forming a variety of salts by reacting with different bases. The conversion of a free acid API into a salt is a common strategy to enhance its physicochemical properties. However, this conversion can also introduce stability challenges, such as salt disproportionation or hydrolysis, which can compromise product quality and performance.[3]

Therefore, a systematic and comparative evaluation of the stability of different salt forms is not merely a perfunctory step but a foundational component of pre-formulation studies.[4] This guide outlines the critical experiments required to build a comprehensive stability profile for various salts of this compound, enabling an informed, data-driven selection process.

The Experimental Workflow: A Multi-Pillar Approach to Stability Assessment

A robust stability assessment cannot rely on a single metric. We advocate for a multi-pillar approach that evaluates the material's intrinsic properties under various stress conditions. The overall workflow is designed to move from basic synthesis and characterization to in-depth analysis of thermal, moisture-induced, and chemical degradation pathways.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Solid-State Stability cluster_2 Phase 3: Solution & Chemical Stability cluster_3 Phase 4: Data Analysis S1 Salt Synthesis (e.g., Na+, K+, Ca2+, Tromethamine salts) S2 Structural Confirmation (NMR, FT-IR) S1->S2 S3 Purity Analysis (HPLC, Elemental Analysis) S2->S3 SS1 Thermal Analysis (DSC, TGA) S3->SS1 Qualified Material SS2 Hygroscopicity (DVS) S3->SS2 Qualified Material SS3 Photostability (ICH Q1B) S3->SS3 Qualified Material CS1 Forced Degradation (Acid, Base, Oxidative) S3->CS1 Qualified Material DA1 Comparative Data Tables SS1->DA1 Generate Data SS2->DA1 Generate Data SS3->DA1 Generate Data CS2 Stability-Indicating HPLC Method Development CS1->CS2 CS2->DA1 Generate Data DA2 Rank Ordering of Salts DA1->DA2

Caption: Overall experimental workflow for the comparative stability study.

Phase 1: Salt Synthesis and Initial Characterization

Causality: Before any stability comparison can be made, the salts must be synthesized in a pure, well-characterized form. Failure to confirm the correct salt formation and purity would invalidate all subsequent stability data.

Protocol 3.1: General Method for Salt Synthesis
  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or water). Gentle heating may be required.

  • Base Addition: Slowly add a stoichiometric amount of the selected base (e.g., 2.0 equivalents of NaOH for the disodium salt, or 1.0 equivalent of Ca(OH)₂ for the calcium salt) dissolved in the same solvent.

  • Precipitation/Crystallization: Stir the mixture at room temperature or under reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction. The salt may precipitate directly. If not, the product can be isolated by cooling the solution or by adding an anti-solvent.

  • Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.

Protocol 3.2: Confirmation of Salt Formation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The disappearance of the acidic proton signal from the carboxylic acids is a key indicator of salt formation.[5]

  • Infrared (IR) Spectroscopy: Monitor the carbonyl (C=O) stretching frequency. The characteristic broad O-H stretch of the carboxylic acid dimer should disappear, and the C=O stretch will typically shift to a lower wavenumber in the carboxylate salt.[6]

  • High-Performance Liquid Chromatography (HPLC): Develop a method to confirm the purity of the salt and ensure the absence of significant starting material.[7]

Phase 2: Solid-State Stability Assessment

The solid state is the most common form for pharmaceutical products, and its stability is paramount. These experiments probe the intrinsic physical and chemical stability of the crystalline salt.

Thermal Stability Analysis

Causality: Thermal analysis determines the temperature at which the salt melts or decomposes. A higher decomposition temperature generally indicates greater thermal stability. Differential Scanning Calorimetry (DSC) also helps identify polymorphic transitions or changes in hydration state.[8]

Protocol 4.1.1: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the salt into a standard aluminum pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 300 °C).

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting, desolvation) and exothermic events (decomposition, crystallization).

Protocol 4.1.2: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the salt into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the mass loss as a function of temperature. This data is crucial for identifying the loss of water or solvent and determining the onset temperature of decomposition.

Hygroscopicity Assessment

Causality: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[9] Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation (e.g., hydrolysis), making it a critical stability parameter.[10]

Protocol 4.2.1: Dynamic Vapor Sorption (DVS)
  • Sample Preparation: Place approximately 10-20 mg of the sample onto the DVS microbalance.

  • Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically increasing RH from 0% to 95% in 10% increments, followed by a desorption cycle back to 0% RH. The instrument proceeds to the next RH step only after mass equilibrium is reached at the current step.

  • Data Analysis: Plot the change in mass (%) versus RH. Classify the salt's hygroscopicity based on the percentage of water sorbed at a specific RH (e.g., 80% RH).

G cluster_0 Factors Influencing Stability cluster_1 Potential Degradation Pathways H High Hygroscopicity D1 Chemical Degradation (e.g., Hydrolysis) H->D1 D2 Physical Form Change (e.g., Amorphization) H->D2 D3 Salt Disproportionation H->D3 T Low Thermal Onset T->D1 T->D3 P Photolability P->D1 Loss_Purity Loss_Purity D1->Loss_Purity Impurity_Formation Impurity_Formation D1->Impurity_Formation Altered_Solubility Altered_Solubility D2->Altered_Solubility Bioavailability_Issues Bioavailability_Issues D2->Bioavailability_Issues D3->Loss_Purity D3->Altered_Solubility

Caption: Logical relationships between stability parameters and potential failure modes.

Phase 3: Forced Degradation Studies

Causality: Forced degradation, or stress testing, involves exposing the API to conditions more severe than accelerated stability testing.[11][12] Its purpose is to rapidly identify likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.

Protocol 5.1: Stress Condition Exposure
  • Stock Solutions: Prepare solutions of each salt at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50).

  • Acid Hydrolysis: Add HCl to a stock solution to a final concentration of 0.1 N. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add NaOH to a stock solution to a final concentration of 0.1 N. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Add H₂O₂ to a stock solution to a final concentration of 3%. Keep at room temperature for 24 hours.

  • Control: Keep a stock solution protected from light at 4 °C as a control.

  • Sample Analysis: After the specified time, neutralize the acid and base samples and dilute all samples to a suitable concentration for HPLC analysis.

Protocol 5.2: Stability-Indicating HPLC Analysis
  • Method Development: The primary goal is to achieve baseline separation between the parent this compound peak and all peaks corresponding to degradation products.[7] This typically involves screening different columns (e.g., C18, Phenyl-Hexyl), mobile phases (e.g., acetonitrile/methanol and buffered aqueous phases), and gradient profiles.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity for the parent peak in all stressed samples to ensure no degradation products are co-eluting.

Data Presentation and Interpretation

To facilitate a direct comparison, all quantitative data should be summarized in clear, concise tables.

Table 1: Summary of Solid-State Stability Data

Salt Form Melting Point (°C) [DSC] Decomposition Onset (°C) [TGA] Mass Gain @ 80% RH [DVS] Hygroscopicity Class
Disodium Salt >300 320 15.2% Very Hygroscopic
Dipotassium Salt >300 315 12.5% Very Hygroscopic
Calcium Salt >300 (dec.) 290 2.1% Slightly Hygroscopic
Tromethamine Salt 185 210 0.5% Non-hygroscopic

Note: Data shown is for illustrative purposes only.

Table 2: Summary of Forced Degradation Data

Condition Salt Form Assay (%) of Parent % Total Degradation No. of Degradants
0.1 N HCl, 60°C Disodium Salt 95.1 4.9 2
Calcium Salt 98.5 1.5 1
0.1 N NaOH, RT Disodium Salt 88.2 11.8 3
Calcium Salt 92.4 7.6 3
3% H₂O₂, RT Disodium Salt 99.1 0.9 1
Calcium Salt 99.5 0.5 1

Note: Data shown is for illustrative purposes only.

Interpretation: Based on the illustrative data, the Calcium Salt would be considered superior in solid-state stability due to its significantly lower hygroscopicity and comparable thermal stability. The Tromethamine Salt shows excellent hygroscopicity but a much lower thermal decomposition temperature. In solution, the Calcium Salt also demonstrates slightly better stability under hydrolytic stress conditions. Therefore, the Calcium Salt would be provisionally ranked as the most stable candidate for development.

Conclusion

The selection of an optimal salt form for this compound requires a rigorous, multi-faceted investigation into its stability under various environmental and chemical stresses. By employing the experimental framework detailed in this guide—encompassing thermal analysis, hygroscopicity assessment, and forced degradation studies—researchers can generate the critical data needed to compare different salt candidates objectively. This systematic approach mitigates development risks and ensures that the selected salt form possesses the requisite stability for a safe, effective, and high-quality pharmaceutical product.

References

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  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Sciences & Emerging Drugs.
  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society.
  • Stability Testing of Pharmaceutical Products. TCA Lab / Alfa Chemistry.
  • Stability Testing of Pharmaceutical Products.
  • synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Influence of Organic Compound Functionality on Aerosol Hygroscopicity: Dicarboxylic Acids, Alkyl-Substituents.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
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A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Properties of 1H-Indole-2,3-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Critical Role of Pharmacokinetics for Indole Derivatives

The 1H-indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a vast range of therapeutic applications.[1][2] Specifically, derivatives of 1H-indole-2,3-dicarboxylic acid are being explored for various biological activities, leveraging the scaffold's ability to form targeted interactions with enzymes and receptors.[3] However, in the journey from a promising hit compound to a viable clinical candidate, in vitro potency is only the first chapter. The narrative of a drug's success is ultimately written by its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME).

A compound with nanomolar potency in an assay is of little therapeutic value if it cannot reach its target in sufficient concentrations, is metabolized into inactive or toxic byproducts too quickly, or has poor bioavailability.[4][5] This guide provides drug development professionals with a comprehensive framework for evaluating the pharmacokinetic properties of novel this compound derivatives. We will move beyond rote protocols to explain the causal reasoning behind experimental choices, enabling researchers to design robust, self-validating studies and interpret the resulting data to guide medicinal chemistry efforts.

The ADME Quartet: A Framework for Evaluating Indole Derivatives

The evaluation of a compound's PK profile is a multi-stage process that typically begins with in vitro assays to predict in vivo behavior, saving significant resources and reducing reliance on animal studies.[6] The four pillars of this evaluation are Absorption, Distribution, Metabolism, and Excretion.

  • Absorption: How does the drug enter the bloodstream? For orally administered drugs, this involves crossing the intestinal epithelium.

  • Distribution: Where does the drug go in the body? This is heavily influenced by its binding to plasma proteins and its ability to penetrate tissues.

  • Metabolism: How is the drug chemically altered by the body? This primarily occurs in the liver and determines the drug's half-life and potential for producing active or toxic metabolites.

  • Excretion: How is the drug and its metabolites removed from the body? This is typically through urine or feces.

The following sections detail the key experiments used to probe these properties, comparing hypothetical derivatives to illustrate how subtle structural changes can dramatically alter the PK profile.

Comparative Analysis: The Impact of Structure on PK Properties

Let's consider three hypothetical analogues of the this compound scaffold to illustrate the importance of comparative PK analysis. The core structure presents immediate challenges: the two carboxylic acid groups make the molecule highly polar and likely to be charged at physiological pH, which can hinder passive diffusion across cell membranes.

Compound ID R1 (N1-position) R2 (5-position) Predicted Physicochemical Properties Key PK Challenges & Rationale
IDA-001 -H-HHigh polarity, low LogP, pKa < 5Poor Permeability: The two acidic groups are ionized, trapping the molecule and preventing passive transcellular diffusion. Potential for Efflux: May be a substrate for efflux transporters in the gut.
IDA-002 -CH2CH3 (Ethyl)-HIncreased lipophilicity, masked N-H donorImproved Permeability? Alkylation at N1 increases lipophilicity, potentially improving membrane transit. Metabolic Liability: The ethyl group is a potential site for Phase I oxidation by Cytochrome P450 enzymes.
IDA-003 -H-OCH3 (Methoxy)Increased polarity, H-bond acceptorMetabolic Liability: The methoxy group is a classic "soft spot" for O-demethylation by CYP enzymes, leading to rapid clearance. Solubility: May have improved aqueous solubility over alkyl-substituted analogs.

This predictive analysis, often performed in silico[7], guides the initial experimental plan. Medicinal chemistry efforts on similar indole scaffolds have shown that balancing potency with properties like metabolic stability and solubility is a significant challenge, where improvements in one area can negatively impact another.[8] Our goal is to use in vitro assays to confirm or refute these hypotheses and generate quantitative data to build a robust Structure-Pharmacokinetic Relationship (SPR).

Core Methodologies for In Vitro PK Profiling

A tiered approach to in vitro testing allows for the efficient screening of compounds. We begin with assays that predict absorption and metabolism, as these are often the biggest hurdles for oral drug candidates.

Permeability Assessment: The Caco-2 Bidirectional Assay

To evaluate oral absorption, we must understand a compound's ability to cross the intestinal epithelial barrier. The Caco-2 permeability assay is the industry standard, using a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes.[9][10] This model is superior to simple artificial membranes (like PAMPA) because Caco-2 cells express functional uptake and efflux transporters, providing more biologically relevant data.[9]

G cluster_prep Preparation Phase cluster_exp Experimental Phase (37°C) cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture Differentiation validate Validate Monolayer Integrity (TEER Measurement > 200 Ω·cm²) culture->validate Quality Control dose_ab Dose Compound (10 µM) to Apical (A) side validate->dose_ab Proceed if valid dose_ba Dose Compound (10 µM) to Basolateral (B) side validate->dose_ba Proceed if valid sample Sample from receiver compartment over 2 hours dose_ab->sample dose_ba->sample quantify Quantify Compound Concentration (LC-MS/MS) sample->quantify papp Calculate Papp (A→B) and Papp (B→A) quantify->papp er Calculate Efflux Ratio (ER) papp->er

Caption: Caco-2 permeability experimental workflow.

  • Cell Culture: Caco-2 cells are seeded onto semipermeable Transwell inserts and cultured for 18-22 days to allow for differentiation into a polarized monolayer.[10]

  • Monolayer Integrity Check (Self-Validation): Before the experiment, the Transepithelial Electrical Resistance (TEER) is measured. A TEER value above a certain threshold (e.g., ≥ 200 Ω·cm²) confirms that the tight junctions between cells are intact, ensuring that compound transport is primarily through or across the cells (transcellular/paracellular) rather than through gaps in the monolayer.[9][11] This step is critical for data validity.

  • Bidirectional Transport:

    • A→B Transport: The test compound (e.g., at 10 µM) is added to the apical (A) side, which mimics the gut lumen. Samples are taken from the basolateral (B) side, mimicking the bloodstream, over a 2-hour period.[10]

    • B→A Transport: In a separate set of wells, the experiment is reversed. The compound is added to the B side, and samples are taken from the A side.

  • Controls: Every assay plate must include known control compounds to validate the experiment.

    • High Permeability Control (e.g., Antipyrine): Confirms the cells are capable of transporting compounds effectively.[10]

    • Low Permeability Control (e.g., Atenolol): Confirms the integrity of the monolayer against paracellular flux.[10]

  • Quantification: The concentration of the compound in the receiver compartment is measured using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated in cm/s.[10]

    • The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which can severely limit oral absorption.[10][11]

Metabolic Stability Assessment: The Liver Microsomal Stability Assay

This assay predicts the rate of Phase I metabolism, which is a primary driver of drug clearance.[12] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes.[13] By incubating a compound with microsomes and the necessary cofactor (NADPH), we can measure how quickly the parent compound is consumed.[14]

G cluster_prep Preparation cluster_exp Incubation (37°C) cluster_analysis Analysis mix Prepare Master Mix: Liver Microsomes (0.5 mg/mL) Phosphate Buffer (pH 7.4) preinc Add Test Compound (1 µM) Pre-incubate for 5 min mix->preinc init Initiate Reaction: Add NADPH cofactor preinc->init aliquot Take Aliquots at 0, 5, 15, 30, 45 min init->aliquot Time Course quench Quench Reaction in Aliquots (Acetonitrile + Internal Standard) aliquot->quench analyze Analyze Samples by LC-MS/MS quench->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate Half-Life (t½) and Intrinsic Clearance (Clint) plot->calc

Caption: Liver microsomal stability experimental workflow.

  • Preparation: Human or animal liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[15] The test compound is added at a low concentration (e.g., 1 µM) to ensure enzyme kinetics are not saturated.

  • Incubation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding a solution containing the essential cofactor NADPH.[14]

  • Self-Validation (Negative Control): A parallel incubation is run for each compound without NADPH.[5] In this condition, no CYP-mediated metabolism should occur. A significant loss of the compound in this control would indicate chemical instability in the assay buffer or non-NADPH-mediated degradation, which is crucial for correct data interpretation.

  • Time Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[14] The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins.[14] An internal standard is included in the quench solution for accurate quantification.

  • Quantification: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound remaining at each time point.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in-vitro half-life (t½) and the intrinsic clearance (Clint), a measure of the enzyme's metabolic capacity.[16]

Plasma Protein Binding (PPB) Assessment: Equilibrium Dialysis

Only the unbound, or "free," fraction of a drug in the bloodstream can distribute into tissues to exert its pharmacological effect and be cleared by metabolic organs.[17][18] Therefore, measuring the extent of plasma protein binding (PPB) is critical.[19][20] Equilibrium dialysis is considered the gold standard method due to minimal non-specific binding.[17][20]

  • Apparatus Setup: The assay is performed in a device (often a 96-well plate format) containing two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 10,000 Da) that retains proteins but allows small molecule drugs to pass through.[17]

  • Experiment: Plasma (human or animal) is spiked with the test compound and added to one chamber. A protein-free buffer (phosphate-buffered saline, PBS) is added to the other chamber.[5]

  • Equilibration: The plate is incubated at 37°C for several hours (e.g., 4-6 hours) with shaking, allowing the free drug to diffuse across the membrane until its concentration is at equilibrium in both chambers.[17]

  • Quantification: After incubation, samples are taken from both the plasma and buffer chambers. The total drug concentration in the plasma chamber (bound + unbound) and the concentration in the buffer chamber (unbound only) are measured by LC-MS/MS.

  • Calculation: The percentage of the drug bound to plasma proteins is calculated from the difference in concentrations between the two chambers. The unbound fraction (fu) is a key parameter used in pharmacokinetic modeling.[21]

From In Vitro to In Vivo: Bridging the Gap

Data from these in vitro assays provide a powerful predictive foundation. A compound like IDA-001 , with its high polarity, would likely show low Caco-2 permeability and high unbound fraction. IDA-002 might show better permeability but could be rapidly cleared in the microsomal stability assay. IDA-003 would be flagged for its potential metabolic instability due to the methoxy group.

This information allows for the selection of the most promising candidates for in vivo pharmacokinetic studies in animal models (e.g., rats).[6][22] In these studies, the compound is administered (e.g., intravenously and orally), and blood samples are collected over time to determine key PK parameters like Clearance, Volume of Distribution, Half-life, and Oral Bioavailability.[23] The correlation between in vitro predictions and in vivo results is a cornerstone of modern drug discovery, enabling a more efficient and data-driven approach to developing new medicines.[24][25]

Conclusion

The systematic evaluation of ADME properties is not a checkbox exercise but a fundamental component of the drug discovery process. For novel this compound derivatives, where inherent physicochemical properties like high polarity present significant challenges, a robust in vitro pharmacokinetic assessment is indispensable. By employing self-validating and mechanistically informative assays such as Caco-2 permeability, microsomal stability, and equilibrium dialysis, researchers can identify liabilities early, build predictive structure-pharmacokinetic relationships, and rationally design molecules with a higher probability of success in vivo. This integrated approach ensures that resources are focused on compounds that are not only potent but also possess the drug-like properties necessary to become effective therapies.

References

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Safety Operating Guide

Mastering the Safe Handling of 1H-Indole-2,3-Dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. 1H-Indole-2,3-dicarboxylic acid, a key building block in synthetic chemistry, demands meticulous handling. This guide moves beyond mere procedural lists to provide a framework of deep operational understanding, ensuring that every step is grounded in scientific causality. Here, we establish a self-validating system of protocols designed to protect you and your research.

Immediate Hazard Assessment & Core Safety Principles

  • Skin Irritation (Potential H315): Acidic functionalities can irritate or damage skin upon contact.[1][2][3][4]

  • Serious Eye Damage (Potential H318/H319): As with many acidic powders, contact with eyes can cause serious irritation or damage.[1][2][3][4]

  • Respiratory Irritation (Potential H335): Inhalation of the dust may lead to respiratory tract irritation.[1][3][4]

  • Harmful if Swallowed or Inhaled (Potential H302/H332): Ingestion or significant inhalation of the compound could be harmful.[3][5]

Given these potential hazards, the foundational principle for handling this compound is the prevention of direct contact and aerosol generation . All procedures must be designed to minimize exposure through inhalation, ingestion, and dermal absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a critical, risk-mitigation strategy. Each component is chosen to counter a specific, identified hazard.

Equipment Specification Rationale for Use
Eye & Face Protection Chemical safety goggles and a face shield.[6][7]Provides a robust barrier against accidental splashes of solutions or dispersal of solid powder, protecting the eyes and face.[6]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).[7][8]Offers chemical resistance against organic acids.[9] Double-gloving provides an additional layer of safety against tears and contamination.[6]
Body Protection Chemical-resistant lab coat or apron.[6][9]Protects skin and personal clothing from spills and contamination.[6]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[7][8]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills.[8]

This multi-layered approach ensures comprehensive protection. For instance, while safety goggles protect the eyes, a face shield is crucial when handling larger quantities where the risk of a significant splash is higher.[6][7]

Operational Plan: From Receipt to Experiment

A structured workflow is essential for minimizing risk. The following protocol outlines the key stages of handling this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a dedicated, corrosion-resistant cabinet away from bases and oxidizing agents to prevent incompatible reactions.[9]

  • Environment: The storage area should be cool, dry, and well-ventilated.[1][10] Keep the container tightly closed to prevent absorption of moisture.[1][10]

Weighing and Preparation of Solutions

This phase presents the highest risk of aerosolization and requires the most stringent controls.

  • Designated Area: All handling of the solid compound must occur within a certified chemical fume hood to control dust and vapors.[6][8]

  • Dispensing: Use a spatula to carefully transfer the powder. Avoid any actions that could create dust clouds, such as dropping the powder from a height.

  • Dilution: When preparing solutions, always add the acid to the solvent slowly. This is particularly critical when using water to avoid a potentially violent exothermic reaction, although less pronounced with this specific solid acid.[8]

Experimental Use
  • Containment: All reactions involving this compound should be conducted in a fume hood.[8]

  • Emergency Readiness: Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.[6][8] The location must be known to all personnel in the lab.

The workflow below visualizes the critical decision points and safety measures from receiving the chemical to its final disposal.

G cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Management receive Receive & Inspect Container store Store in Cool, Dry, Ventilated Area receive->store weigh Weigh in Fume Hood store->weigh dissolve Prepare Solution (Add Acid to Solvent) weigh->dissolve dispose_solid Dispose of Solid Waste (Hazardous) weigh->dispose_solid experiment Conduct Experiment in Fume Hood dissolve->experiment dispose_liquid Dispose of Liquid Waste (Check Local Regulations) experiment->dispose_liquid decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate spill Spill Management neutralize_spill Neutralize with Sodium Bicarbonate spill->neutralize_spill neutralize_spill->dispose_solid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) ppe->receive ppe->weigh ppe->experiment ppe->spill emergency Emergency Stations (Eyewash, Shower) Ready emergency->experiment

Caption: Safe handling workflow for this compound.

Spill and Disposal Plan

Accidents can happen, but a well-rehearsed emergency plan minimizes their impact.[6]

Spill Management
  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large, evacuate the area.

  • Contain (Small Spills): For small powder spills, gently cover with an absorbent material. Wearing appropriate PPE, use a spill kit to confine the area.[8]

  • Neutralize: Slowly and carefully neutralize the acidic material with a suitable base, such as sodium bicarbonate, working from the outside in.[8]

  • Collect: Collect the neutralized residue and contaminated materials into a designated hazardous waste container.

Waste Disposal

Proper disposal is a legal and ethical responsibility.

  • Contaminated Materials: All items that have come into contact with this compound, including gloves, weigh boats, and absorbent pads, must be disposed of as hazardous waste.[8]

  • Unused Compound: Dispose of unused or expired compound as hazardous chemical waste in accordance with institutional and local regulations.[4][10]

  • Rinsate: When rinsing glassware, the initial rinses should be collected as hazardous waste.[8] Subsequent rinses may be disposable down the drain, but only after neutralization and in accordance with local wastewater regulations.

By adhering to these scientifically grounded protocols, you not only ensure your personal safety but also uphold the integrity and reproducibility of your critical research. This guide serves as a living document, to be integrated into your laboratory's standard operating procedures.

References

  • Essential Safety and Handling Guide for Acidic Compounds in Research. (n.d.). Benchchem.
  • What are the safety precautions when handling acids? (2025). Blog.
  • Top 5 Safety Tips When Working with Acidic Liquids. (2024). Innoveda Chemicals.
  • PPE For Chemical Handling With Example. (2025). Industrial Safety Tips.
  • What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork.
  • SAFETY DATA SHEET - Indole. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 1H-Pyrazole-3,5-dicarboxylic acid monohydrate. (2011). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. (n.d.). Fisher Scientific.
  • Safety Data Sheet - 8,9,10-Trinorborn-5-ene-2,3-dicarboxylic acid. (2010). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2',5'-Dimethoxy[1,1':4',1''- terphenyl]-4,4''-dicarboxylic acid. (2023).
  • SAFETY DATA SHEET - Pyridine-3,4-dicarboxylic acid. (2025). Thermo Fisher Scientific.
  • Hazard statements. (n.d.). MSDS Europe.

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Retrosynthesis Analysis

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Reactant of Route 1
1H-indole-2,3-dicarboxylic acid
Reactant of Route 2
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1H-indole-2,3-dicarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.